Sodium trimetaphosphate
Description
Properties
Key on ui mechanism of action |
Condensed phosphates (CP) used as food additives depressed the growth of 7 strains of Streptococcus mutans (serotype a-g) as assessed by disk diffusion methods. Minimal inhibitory concn (MIC) of condensed phosphates on Streptococcus mutans appeared to be related to their chelating capacity. The antibacterial action of condensed phosphates seemed largely bacteriostatic. Condensed phosphates depressed lactate production from glucose and sucrose by the cells of strain Kl-R. Condensed phosphates depressed insoluble glucan production from sucrose by the cells of Kl-R. The inhibition of sugar metabolism may be due to the interference of sugar transport into Streptococcus mutans induced by the chelation effects of condensed phosphates. Hamsters were inoculated orally with strain Kl-R and reared on the high-sucrose diet No 2000 supplemented with 2% (wt/wt) condensed phosphates for 60 days. Dietary supplements of condensed phosphates were associated with reduced caries activity and plaque formation. |
|---|---|
CAS No. |
7785-84-4 |
Molecular Formula |
H3NaO9P3 |
Molecular Weight |
262.93 g/mol |
IUPAC Name |
trisodium;2,4,6-trioxido-1,3,5,2λ5,4λ5,6λ5-trioxatriphosphinane 2,4,6-trioxide |
InChI |
InChI=1S/Na.H3O9P3/c;1-10(2)7-11(3,4)9-12(5,6)8-10/h;(H,1,2)(H,3,4)(H,5,6) |
InChI Key |
DTDZJFRNMABDAF-UHFFFAOYSA-N |
SMILES |
[O-]P1(=O)OP(=O)(OP(=O)(O1)[O-])[O-].[Na+].[Na+].[Na+] |
Isomeric SMILES |
[O-]P1(=O)OP(=O)(OP(=O)(O1)[O-])[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
OP1(=O)OP(=O)(OP(=O)(O1)O)O.[Na] |
Other CAS No. |
7785-84-4 |
physical_description |
Dry Powder; NKRA; Liquid; Other Solid Hexahydrate: Efflorescent solid; [Merck Index] White odorless powder; [MSDSonline] |
Related CAS |
13566-25-1 (Parent) |
shelf_life |
LOSES WATER ON STORAGE @ 20 °C /HEXAHYDRATE/ |
Synonyms |
calcium trimetaphosphate magnesium trimetaphosphate sodium trimetaphosphate trimetaphosphoric acid trimetaphosphoric acid, 99Tc-labeled cpd trimetaphosphoric acid, calcium (2:3) salt, hexahydrate trimetaphosphoric acid, magnesium (2:3) salt trimetaphosphoric acid, magnesium (2:3) salt, dodecahydrate trimetaphosphoric acid, ruthenium (+3) salt trimetaphosphoric acid, tripotassium salt trimetaphosphoric acid, trisodium salt |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Purification of Sodium Trimetaphosphate: An In-depth Technical Guide for Laboratory Use
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of sodium trimetaphosphate (Na₃P₃O₉), a versatile reagent with applications in drug development, biochemical research, and materials science. This document is intended for researchers, scientists, and professionals in the field, offering detailed experimental protocols for various synthesis routes, purification techniques, and analytical methods for quality control. The guide emphasizes laboratory-scale procedures, presenting quantitative data in structured tables for clear comparison and utilizing diagrams to illustrate key processes.
Introduction
This compound (STMP) is a cyclic inorganic polyphosphate that serves as a key phosphorylating agent and crosslinker in numerous scientific applications. Its ability to modify starches, stabilize vitamin C, and act as a precursor in prebiotic chemistry studies highlights its importance in the laboratory. The synthesis of high-purity STMP is crucial for reproducible and reliable experimental outcomes. This guide details the most common and effective methods for the laboratory synthesis and purification of STMP, providing researchers with the necessary information to produce this reagent in-house.
Synthesis of this compound
Several methods have been established for the synthesis of this compound. The choice of method may depend on the available starting materials, desired purity, and scale of production. The following sections detail the most prevalent laboratory-scale synthesis routes.
Thermal Decomposition of Sodium Dihydrogen Phosphate (B84403)
This is a widely used and reliable method for producing high-purity STMP. The reaction involves the dehydration and cyclization of three molecules of sodium dihydrogen phosphate upon heating.
Reaction: 3NaH₂PO₄ → Na₃P₃O₉ + 3H₂O
Experimental Protocol:
-
Preparation: Place anhydrous sodium dihydrogen phosphate (NaH₂PO₄) in a porcelain or platinum crucible.
-
Heating: Heat the crucible in a muffle furnace to 550-570°C.[1][2] The heating should be gradual to avoid spattering.
-
Reaction Time: Maintain the temperature for several hours to ensure complete conversion. The exact time can be optimized based on the quantity of starting material.
-
Cooling: After the reaction is complete, remove the crucible from the furnace and allow it to cool to room temperature in a desiccator to prevent moisture absorption.
-
Product: The resulting product is a white, crystalline solid of this compound.
Reaction of Sodium Chloride and Orthophosphoric Acid
This one-step thermal process is an economical and environmentally friendly alternative, with hydrochloric acid as the only byproduct.[3][4]
Reaction: 3NaCl + 3H₃PO₄ → Na₃P₃O₉ + 3HCl + 3H₂O[1]
Experimental Protocol:
-
Mixing: In a fume hood, thoroughly mix equimolar amounts of sodium chloride (NaCl) and orthophosphoric acid (H₃PO₄) in a suitable reaction vessel, such as a high-temperature resistant glass or ceramic beaker.
-
Heating: Heat the mixture to 600°C in a furnace.[1][4] It is crucial to ensure adequate ventilation to safely remove the evolved hydrogen chloride gas.
-
Reaction Monitoring: The reaction is complete when the evolution of HCl gas ceases.
-
Cooling: Allow the reaction vessel to cool to room temperature in a desiccator.
-
Product: The final product is a solid mass of this compound.
Controlled Hydrolysis of Sodium Hexametaphosphate
Sodium hexametaphosphate (SHMP) can be hydrolyzed to this compound, particularly under acidic conditions. This method requires careful control of pH, temperature, and reaction time to favor the formation of the trimer over other hydrolysis products like orthophosphate.
Experimental Protocol:
-
Dissolution: Dissolve sodium hexametaphosphate in deionized water to create a solution of the desired concentration.
-
Acidification: Adjust the pH of the solution to an acidic range using a suitable acid (e.g., hydrochloric acid). The optimal pH should be determined experimentally to maximize STMP yield.
-
Heating: Gently heat the acidic solution. The temperature and duration of heating will influence the rate of hydrolysis and the product distribution.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as ion chromatography or ³¹P-NMR, to determine the optimal time to stop the reaction when the concentration of STMP is at its maximum.
-
Neutralization and Isolation: Once the desired conversion is achieved, neutralize the solution and isolate the this compound, for example, by precipitation or crystallization.
Purification of this compound
The crude this compound obtained from the synthesis may contain unreacted starting materials or byproducts. Purification is essential to achieve the high purity required for most laboratory applications.
Recrystallization
Recrystallization is a standard technique for purifying solid compounds.[5][6]
Experimental Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent system in which STMP is soluble at high temperatures but less soluble at low temperatures. Water is a common solvent for STMP.
-
Dissolution: Dissolve the crude STMP in a minimum amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur as the solution cools and becomes supersaturated. Further cooling in an ice bath can increase the yield of crystals.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in an oven at an appropriate temperature or in a desiccator.
Precipitation of the Hexahydrate
A specific method for purifying STMP involves the precipitation of its hexahydrate form (Na₃P₃O₉·6H₂O) from an aqueous solution.[1]
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in deionized water.
-
Precipitation: Add sodium chloride (NaCl) to the solution. Due to the common ion effect, the solubility of this compound is reduced, leading to the precipitation of the hexahydrate.
-
Isolation: Collect the precipitated this compound hexahydrate by filtration.
-
Washing: Wash the precipitate with a minimal amount of cold water or a saturated sodium chloride solution.
-
Drying: The hexahydrate can be used directly or carefully dried to obtain the anhydrous form. Note that heating the hexahydrate to 53°C will cause it to decompose to the anhydrous form.[1]
Data Presentation: Comparison of Synthesis Methods
The following table summarizes the quantitative data associated with the described synthesis methods for this compound.
| Parameter | Thermal Decomposition of NaH₂PO₄ | Reaction of NaCl and H₃PO₄ | Controlled Hydrolysis of SHMP |
| Reaction Temperature | 550 - 570°C[1][3] | 600°C[1] | Varies (requires optimization) |
| Purity of Product | Up to 99.7%[3] | Up to 99%[4] | Dependent on control |
| Yield | High (exact % not specified) | High (exact % not specified) | Varies (requires optimization) |
| Key Advantages | High purity product | Economical, readily available starting materials | Utilizes a different starting material |
| Key Disadvantages | Requires high temperatures | Produces corrosive HCl gas | Requires careful control to avoid over-hydrolysis |
Analytical Techniques for Quality Control
To ensure the purity and identity of the synthesized this compound, various analytical techniques can be employed.
Ion Chromatography (IC)
Ion chromatography is a powerful technique for the separation and quantification of different phosphate species, including trimetaphosphate, pyrophosphate, and orthophosphate.[7][8][9][10]
Typical IC Parameters:
-
Column: Anion exchange column (e.g., Metrosep A Supp 17, Dionex IonPac AS28-Fast-4µm)[8][11]
-
Eluent: A gradient of a basic solution, such as sodium hydroxide (B78521) (e.g., 100 mmol/L NaOH)[7]
-
Flow Rate: Typically around 1.0 mL/min[7]
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P-NMR is an excellent method for the structural characterization and purity assessment of phosphorus-containing compounds.[12][13][14][15] this compound will exhibit a characteristic singlet in the ³¹P-NMR spectrum.
Typical ³¹P-NMR Parameters:
-
Solvent: Deuterium oxide (D₂O)[12]
-
Reference: 85% Phosphoric acid (H₃PO₄) as an external standard[12]
-
Decoupling: Proton decoupling is typically used to simplify the spectrum.
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis, purification, and analysis of this compound.
Conclusion
This guide has provided detailed methodologies for the synthesis and purification of this compound for laboratory use. By following the outlined protocols for thermal decomposition of sodium dihydrogen phosphate, the reaction of sodium chloride with orthophosphoric acid, or the controlled hydrolysis of sodium hexametaphosphate, researchers can produce high-purity STMP. The described purification and analytical techniques are essential for ensuring the quality of the final product, which is critical for its successful application in research and development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. US3347627A - Process for manufacturing this compound - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. One-Step Synthesis of this compound (Na3P3O9) from Sodium Chloride and Orthophosphoric Acid | CoLab [colab.ws]
- 5. Home Page [chem.ualberta.ca]
- 6. mt.com [mt.com]
- 7. Ion Chromatography for Content Determination of Various Phosphate Forms in Tripolyphosphate [spkx.net.cn]
- 8. Phosphate in sodium and potassium phosphates compounded injections | Metrohm [metrohm.com]
- 9. イオンクロマトグラフィーによるリン酸塩分析 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Ion chromatographic separations of phosphorus species: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Validated quantitative 31P NMR spectroscopy for positional isomeric impurity determination in L-α-glycerylphosphorylcholine (L-α-GPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Sodium Trimetaphosphate: A Technical Guide to Chemical Structure and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Sodium trimetaphosphate (STMP), a cyclic inorganic phosphate (B84403) with the formula Na₃P₃O₉, serves as a versatile and highly functional reagent in diverse scientific and industrial applications.[1][2] Its unique six-membered ring structure is central to its reactivity, enabling its primary functions as a phosphorylating and cross-linking agent.[3] This technical guide provides an in-depth exploration of the chemical structure and reactivity of STMP, offering detailed experimental protocols and data for laboratory and development applications, particularly in the modification of biopolymers and drug delivery systems.[4][5]
Chemical Structure and Physical Properties
This compound is the sodium salt of trimetaphosphoric acid.[1] The core of the molecule is the trimetaphosphate anion, (P₃O₉)³⁻, which consists of a six-membered ring of alternating phosphorus and oxygen atoms.[3] Each phosphorus atom is tetrahedrally coordinated to four oxygen atoms. Though often depicted with a specific resonance structure, the trianion possesses high symmetry.[1][6] STMP typically exists as a colorless or white crystalline solid and is also known in its hexahydrate form (Na₃P₃O₉·6H₂O).[1] It is readily soluble in water but insoluble in alcohol.[3][7]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Chemical Formula | Na₃P₃O₉ | [1][3] |
| Molar Mass | 305.885 g/mol | [1][8] |
| Appearance | Colorless or white crystals/powder | [1][3] |
| Density | 2.49 g/cm³ (anhydrous) | [1] |
| 1.786 g/cm³ (hexahydrate) | [1] | |
| Melting Point | 53 °C (hexahydrate, decomposes) | [1][3] |
| 627.6 °C (anhydrous) | [9] | |
| Solubility in Water | 22 g/100 mL | [1] |
| Solubility | Insoluble in alcohol | [1][7] |
| pH (1% solution) | 6.0 - 9.0 | [2] |
| Crystal Structure | Triclinic (hexahydrate) | [1][3] |
Chemical Reactivity and Mechanisms
The reactivity of STMP is dominated by the susceptibility of the phospho-anhydride bonds in its cyclic structure to nucleophilic attack. This leads to two primary reaction pathways: hydrolysis and phosphorylation (cross-linking).
Hydrolysis
In aqueous solutions, STMP undergoes hydrolysis, where the six-membered ring is opened to form the linear sodium triphosphate.[1] This reaction is catalyzed by both acid and base.[10] The rate of hydrolysis is significantly dependent on pH and temperature, with the reaction being faster in basic conditions.[10][11] In acidic solutions, the mechanism is considered to be an Sₙ2 type reaction, where the rate is highly dependent on the nucleophilicity of water.[10][12]
Reaction: Na₃P₃O₉ + H₂O → H₂Na₃P₃O₁₀[1]
The primary product of this ring-opening is sodium tripolyphosphate.[11] Further hydrolysis can degrade tripolyphosphate into pyrophosphate and orthophosphate, although this occurs at a slower rate.
Phosphorylation and Cross-Linking Reactions
STMP is a highly effective agent for phosphorylating and cross-linking polymers containing nucleophilic groups, such as hydroxyl (-OH) and amino (-NH₂) groups.[13][14] This reactivity is fundamental to its use in modifying biopolymers like starches, proteins, and natural gums to enhance their functional properties for food, pharmaceutical, and material science applications.[5][15][16]
The reaction mechanism involves a nucleophilic attack by a hydroxyl or amino group on one of the phosphorus atoms in the trimetaphosphate ring.[13][17] This attack leads to the opening of the cyclic structure and the formation of a covalent phosphate ester or phosphoramidate (B1195095) linkage between the polymer and the linear phosphate chain.[18][19] If a second nucleophilic group from another polymer chain reacts with the same linear phosphate intermediate, a cross-link is formed, creating a more robust, three-dimensional network.[20]
This cross-linking enhances properties such as:
Quantitative Reactivity Data
The efficiency of STMP-mediated reactions is highly dependent on experimental conditions. The tables below summarize typical parameters for the modification of common biopolymers.
Table 2: Optimal Conditions for Phosphorylation of Proteins with STMP
| Parameter | Soybean Protein | Peanut Protein | Reference |
| STMP Concentration (% w/w) | 2% | 2% | [15] |
| pH | 12.5 | 12.5 | [15] |
| Temperature (°C) | 55 | 35 | [15] |
| Time (h) | 5 | 3 | [15] |
| Max. Phosphorylation Achieved | 25% | 30% | [15] |
Table 3: Optimized Conditions for Cross-linking Zein and Starch with STMP
| Parameter | Zein Modification | Starch Modification | References |
| STMP to Substrate Ratio | 0.03 (mass ratio) | 4% - 40% (wt. based on dry starch) | [14][18][22] |
| pH | 6.8 | 11.5 - 12.0 | [14][23] |
| Temperature (°C) | 25 | 30 - 50 | [14][23] |
| Time (h) | 2 | Not specified | [14] |
Experimental Protocols
Protocol for Cross-Linking of Starch with STMP
This protocol describes a general method for preparing cross-linked starch, a common application in the food and pharmaceutical industries to improve stability and texture.[16][18][22]
1. Materials and Reagents:
-
Native Starch (e.g., corn, wheat, or tigernut starch)
-
This compound (STMP)
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M) for pH adjustment
-
Hydrochloric Acid (HCl) solution (e.g., 1 M) for neutralization
-
Deionized Water
-
pH meter
-
Stirring hotplate
-
Centrifuge
-
Drying oven or freeze-dryer
2. Methodology:
-
Prepare Starch Slurry: Create a starch slurry (e.g., 30-40% starch by weight) in deionized water in a reaction vessel. Stir continuously to ensure a homogenous suspension.[23]
-
Add Cross-linking Agent: Dissolve the desired amount of STMP (e.g., 4% w/w based on dry starch) in a small amount of water and add it to the starch slurry.[18]
-
Adjust pH: While stirring, slowly add NaOH solution to raise the pH of the slurry to the target alkaline level, typically between 11.5 and 12.0.[23] This high pH is crucial for activating the hydroxyl groups on the starch molecules and facilitating the reaction. Maintain this pH throughout the reaction.
-
Reaction: Maintain the slurry at a controlled temperature (e.g., 40-50°C) with continuous stirring for the desired reaction time (typically 1-3 hours).[23]
-
Neutralization: After the reaction period, cool the slurry and neutralize it by slowly adding HCl solution until the pH reaches approximately 6.5-7.0.
-
Washing and Recovery: Wash the modified starch by repeatedly centrifuging the slurry, decanting the supernatant, and resuspending the starch pellet in deionized water. This process removes unreacted reagents and salts. Repeat this washing step 3-4 times.
-
Drying: Dry the final washed starch cake in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved, or use a freeze-dryer to obtain a fine powder.
-
Characterization: The resulting cross-linked starch can be analyzed for its degree of substitution, swelling power, solubility, thermal properties (DSC), and morphological changes (SEM) to confirm successful modification.[16][18]
Conclusion
This compound is a powerful and versatile reagent whose utility is derived from its strained, cyclic structure. Its predictable reactivity through hydrolysis and nucleophilic ring-opening makes it an invaluable tool for researchers in materials science, food chemistry, and drug development. A thorough understanding of its reaction mechanisms and the influence of process parameters such as pH and temperature is critical for harnessing its full potential in creating novel materials with enhanced functionality and performance. The protocols and data presented in this guide serve as a foundational resource for the effective application of STMP in advanced research and development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. greenchemindustries.com [greenchemindustries.com]
- 3. grokipedia.com [grokipedia.com]
- 4. What is this compound used for? - Topinchem.com [topinchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound - Wikiwand [wikiwand.com]
- 7. echemi.com [echemi.com]
- 8. This compound | Na3O9P3 | CID 24579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. americanelements.com [americanelements.com]
- 10. academic.oup.com [academic.oup.com]
- 11. datapdf.com [datapdf.com]
- 12. academic.oup.com [academic.oup.com]
- 13. This compound | High-Purity Reagent [benchchem.com]
- 14. scielo.br [scielo.br]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. scielo.br [scielo.br]
- 17. Prebiotic Chemistry: The Role of Trimetaphosphate in Prebiotic Chemical Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of cross-linking with this compound on structural and adsorptive properties of porous wheat starches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. camachem.com [camachem.com]
- 22. mdpi.com [mdpi.com]
- 23. EP1961769A1 - Crosslinking Reactions - Google Patents [patents.google.com]
Spectroscopic Analysis of Sodium Trimetaphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of sodium trimetaphosphate (Na₃P₃O₉), a cyclic inorganic phosphate (B84403) with applications in the food, construction, and pharmaceutical industries. The guide focuses on three core analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to assist researchers in the characterization of this compound.
Introduction to this compound
This compound (STMP) is the sodium salt of trimetaphosphoric acid, with the chemical formula Na₃P₃O₉. It exists as a stable, colorless solid and is known for its ability to act as a cross-linking agent and a sequestering agent.[1] Accurate characterization of STMP is crucial for its application in various fields, and spectroscopic methods provide essential information about its structure, purity, and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of phosphate compounds. For this compound, ³¹P and ¹⁷O NMR are particularly informative.
2.1. ³¹P NMR Spectroscopy
Phosphorus-31 is a 100% naturally abundant nucleus with a spin of ½, making it highly suitable for NMR analysis.[2] In ³¹P NMR, the chemical shift is sensitive to the local electronic environment of the phosphorus atom. For this compound, a single peak is typically observed, indicating the chemical equivalence of the three phosphorus atoms in the cyclic structure.[3]
2.2. ¹⁷O NMR Spectroscopy
Oxygen-17 NMR, although more challenging due to the low natural abundance and quadrupolar nature of the nucleus, provides detailed information about the oxygen environments. In this compound, two distinct oxygen environments exist: bridging oxygens (P-O-P) and non-bridging (terminal) oxygens (P=O). Solid-state ¹⁷O NMR techniques, such as Magic Angle Spinning (MAS) and Triple Quantum MAS (3QMAS), can resolve these different oxygen sites.[4][5][6]
2.3. Quantitative NMR Data
| Nucleus | Technique | Chemical Shift (δ) ppm | Reference |
| ³¹P | Solution-state | ~ -21 to -24 ppm | [3] |
| ¹⁷O | Solid-state MAS | Bridging: ~100-120 ppm | [4][5] |
| ¹⁷O | Solid-state MAS | Non-bridging: ~140-160 ppm | [4][5] |
Note: Chemical shifts can vary slightly depending on the solvent, concentration, and experimental conditions.
2.4. Experimental Protocol: Solid-State ³¹P MAS NMR
-
Sample Preparation: The solid this compound sample is packed into a zirconia rotor (typically 4 mm diameter).[7][8]
-
Spectrometer Setup: The experiment is performed on a solid-state NMR spectrometer. A typical setup would involve a high-field magnet (e.g., 11.7 T).[7][8]
-
Acquisition Parameters:
-
A direct polarization (DP) or cross-polarization (CP) pulse sequence can be used.[7][9]
-
Magic Angle Spinning (MAS) is employed at a moderate to high speed (e.g., 5-15 kHz) to average out anisotropic interactions and obtain high-resolution spectra.[9]
-
A suitable relaxation delay (e.g., 30-300 s) is used to ensure full relaxation of the phosphorus nuclei between scans.[7]
-
Proton decoupling may be applied during acquisition to remove ¹H-¹³P couplings if protons are present in the vicinity.[10]
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. The chemical shifts are referenced to an external standard, typically 85% H₃PO₄.[3][9]
Vibrational Spectroscopy: FTIR and Raman
Vibrational spectroscopy probes the vibrational modes of molecules. Both FTIR and Raman spectroscopy provide complementary information about the functional groups present in this compound. The primary vibrational modes of interest are the stretching and bending of the P-O bonds within the P₃O₉ ring.
3.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by the sample. The characteristic vibrational modes of the trimetaphosphate anion give rise to a series of absorption bands. Key vibrational modes include the symmetric and asymmetric stretching of the P-O-P bridge and the terminal P=O bonds.
3.2. Raman Spectroscopy
Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. It is particularly sensitive to symmetric vibrations and can be a powerful complementary technique to FTIR.
3.3. Quantitative Vibrational Data
| Technique | Wavenumber (cm⁻¹) | Assignment | Reference |
| FTIR | ~1296 | P=O stretching | [11][12] |
| FTIR | ~1102 | P=O stretching | [11][12] |
| FTIR | ~985 | P-O-P asymmetric stretching | [11][12] |
| FTIR | ~774 | P-O-P symmetric stretching | [11][12] |
| Raman | ~1158 | PO₂⁻ stretching | [13] |
| Raman | ~679 | P-O-P symmetric stretching | [13] |
3.4. Experimental Protocol: FTIR (KBr Pellet Method)
-
Sample Preparation:
-
Approximately 1-2 mg of the solid this compound sample is finely ground using an agate mortar and pestle.[14]
-
The ground sample is thoroughly mixed with about 100-200 mg of dry potassium bromide (KBr) powder.[14]
-
The mixture is placed into a pellet die and compressed under high pressure using a hydraulic press to form a thin, transparent pellet.[14][15]
-
-
Data Acquisition:
-
A background spectrum of a pure KBr pellet is collected.
-
The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer.
-
The spectrum is recorded, typically in the mid-infrared region (4000-400 cm⁻¹), with a sufficient number of scans for a good signal-to-noise ratio.[12]
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
3.5. Experimental Protocol: Raman Spectroscopy
-
Sample Preparation: A small amount of the solid this compound powder is placed in a suitable sample holder, such as an aluminum cup or on a microscope slide.[16]
-
Instrumentation:
-
Data Acquisition:
-
The scattered light is passed through a filter to remove the strong Rayleigh scattering.
-
The Raman scattered light is dispersed by a grating and detected by a sensitive detector (e.g., a CCD).
-
The spectrum is acquired over a range of Raman shifts, with an appropriate exposure time and number of accumulations.[16]
-
-
Data Processing: The raw data is processed to produce a spectrum of Raman intensity versus Raman shift (in cm⁻¹).
Workflow and Logical Diagrams
The following diagrams illustrate the experimental workflows and the logical relationship between the spectroscopic techniques.
Caption: Workflow for Solid-State NMR Analysis of STMP.
Caption: Workflow for FTIR and Raman Analysis of STMP.
Caption: Logical Relationship Between Spectroscopic Techniques.
Conclusion
NMR, FTIR, and Raman spectroscopy are indispensable tools for the comprehensive analysis of this compound. ³¹P NMR confirms the cyclic structure, while solid-state ¹⁷O NMR can distinguish between bridging and non-bridging oxygen atoms. FTIR and Raman spectroscopy provide complementary information on the vibrational modes of the phosphate backbone. By employing the experimental protocols outlined in this guide, researchers can obtain high-quality spectroscopic data for the accurate characterization of this compound in various applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 17O solid-state NMR and first-principles calculations of this compound (Na3P3O9), tripolyphosphate (Na5P3O10), and pyrophosphate (Na4P2O7). | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Speciation of Phosphorus in Pet Foods by Solid-State 31P-MAS-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. eprints.lancs.ac.uk [eprints.lancs.ac.uk]
- 11. scielo.br [scielo.br]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00522A [pubs.rsc.org]
- 16. THE PULSAR Engineering [thepulsar.be]
- 17. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 18. emeraldcloudlab.com [emeraldcloudlab.com]
- 19. researchgate.net [researchgate.net]
Hydrolysis Kinetics of Sodium Trimetaphosphate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis kinetics of sodium trimetaphosphate (STMP) under varying pH conditions. The stability of the trimetaphosphate ring is highly dependent on pH and temperature, which is a critical consideration in its various applications, including as a cross-linking agent in drug delivery systems and a component in biopharmaceutical formulations.
Introduction to this compound Hydrolysis
This compound is a cyclic polyphosphate composed of a six-membered ring of alternating phosphorus and oxygen atoms. Its hydrolysis involves the cleavage of a phosphorus-oxygen-phosphorus (P-O-P) bond within this ring structure. The primary product of this hydrolysis is the linear sodium tripolyphosphate.[1] This reaction is catalyzed by both acid and base, exhibiting significant changes in reaction rate across the pH spectrum. Understanding the kinetics of this process is essential for controlling the stability and reactivity of STMP in aqueous environments.
Hydrolysis Pathway
The hydrolysis of this compound proceeds via the opening of the cyclic ring to form the linear tripolyphosphate anion. This is the predominant initial step in the overall degradation process under a wide range of pH conditions.
Caption: Hydrolysis pathway of this compound.
Quantitative Data on Hydrolysis Kinetics
The rate of this compound hydrolysis is profoundly influenced by pH and temperature. The following tables summarize the available quantitative data from various studies.
Table 1: Hydrolysis Kinetics of this compound in Alkaline Conditions
| pH (approx.) | Temperature (°C) | Initial [STMP] | Other Conditions | Rate Constant (k) | Half-life (t½) | Activation Energy (Ea) (kcal/mol) | Reference |
| > 12 | 70 | - | 20% solids, stoichiometric NaOH | - | ~2 min | - | [1] |
| Alkaline | 25-50 | 10⁻⁴ to 10⁻⁸ M | 0.05 to 0.18 M NaOH | - | - | 15.5 - 17.5 | [1] |
| Alkaline | - | 0.01 to 0.04 M | Equal molar NaOH | - | - | 16.2 - 17.3 | [1] |
| 9-10 | - | - | - | Very slow | - | - | [1] |
Note: The hydrolysis rate in alkaline solutions is also dependent on the ionic strength of the solution.[1]
Table 2: Hydrolysis Kinetics of this compound in Acidic and Neutral Conditions
Comprehensive quantitative data for the hydrolysis of this compound in acidic and neutral aqueous solutions is less readily available in the public literature compared to alkaline conditions. However, it is established that the hydrolysis is acid-catalyzed. The rate is generally slower in neutral pH compared to both acidic and highly alkaline conditions.
| pH | Temperature (°C) | Rate Constant (k) | Half-life (t½) | Activation Energy (Ea) | Reference |
| Acidic | - | Catalyzed | - | - | [2] |
| Neutral | - | Slowest | - | - | [2] |
Experimental Protocols for Studying Hydrolysis Kinetics
The study of this compound hydrolysis kinetics involves several key steps, from reaction initiation to the analysis of phosphate (B84403) species over time.
General Experimental Workflow
The following diagram outlines a typical workflow for a kinetic study of this compound hydrolysis.
Caption: Experimental workflow for hydrolysis kinetics study.
Detailed Methodologies
4.2.1. Materials and Reagents:
-
This compound (high purity)
-
Deionized water (18 MΩ·cm)
-
Buffer solutions (e.g., phosphate, borate, citrate) for maintaining constant pH.
-
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment.
-
Quenching solution (e.g., ice-cold acidic buffer).
4.2.2. Reaction Procedure:
-
Prepare a buffer solution of the desired pH and bring it to the target reaction temperature in a thermostated water bath.
-
Prepare a stock solution of this compound in deionized water.
-
Initiate the hydrolysis reaction by adding a known volume of the this compound stock solution to the pre-heated buffer solution.
-
At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by transferring the aliquot to a vial containing an ice-cold quenching solution (e.g., a buffer at a pH where the hydrolysis rate is negligible, such as pH 5).[1]
4.2.3. Analytical Methods for Monitoring Hydrolysis:
Two primary methods are recommended for the quantitative analysis of the different phosphate species during the hydrolysis of this compound:
-
Ion-Exchange Chromatography (IEC):
-
Principle: IEC separates the different phosphate anions (trimetaphosphate, tripolyphosphate, pyrophosphate, and orthophosphate) based on their charge and size.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with an anion-exchange column and a conductivity detector is typically used.
-
Mobile Phase: A gradient of an electrolyte solution (e.g., NaOH or a salt buffer) is used to elute the phosphate species from the column.
-
Quantification: The concentration of each phosphate species is determined by comparing the peak areas in the chromatogram to those of known standards.
-
-
³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy:
-
Principle: ³¹P NMR is a non-destructive technique that can distinguish and quantify different phosphorus-containing compounds based on their unique chemical shifts.
-
Instrumentation: A high-resolution NMR spectrometer.
-
Procedure: The reaction can be monitored in real-time within the NMR tube, or quenched samples can be analyzed. The relative concentrations of trimetaphosphate and its hydrolysis products can be determined by integrating the corresponding peaks in the ³¹P NMR spectrum. For accurate quantification, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).
-
Relationship Between pH and Hydrolysis Rate
The hydrolysis of this compound is subject to both specific acid and specific base catalysis. This results in a characteristic "U-shaped" pH-rate profile, where the rate of hydrolysis is at its minimum in the neutral pH range and increases significantly in both acidic and alkaline conditions.
Caption: Relationship between pH and hydrolysis rate.
Conclusion
The hydrolysis of this compound is a complex process significantly influenced by pH and temperature. While the kinetics in alkaline media are relatively well-documented, there is a need for more comprehensive quantitative data in acidic and neutral environments. The experimental protocols outlined in this guide, utilizing techniques such as ion-exchange chromatography and ³¹P NMR spectroscopy, provide a robust framework for researchers to conduct detailed kinetic studies. A thorough understanding of these hydrolysis kinetics is paramount for the effective and reliable application of this compound in pharmaceutical and other scientific fields.
References
Sodium Trimetaphosphate as a Phosphorylating Agent: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, applications, and experimental considerations of sodium trimetaphosphate (STMP) as a versatile phosphorylating agent. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical insights required to effectively utilize STMP in their work.
Core Mechanism of Phosphorylation by this compound
This compound is a cyclic polyphosphate composed of a six-membered ring of alternating phosphorus and oxygen atoms. Its utility as a phosphorylating agent stems from the inherent ring strain and the electrophilic nature of its phosphorus atoms. The core mechanism involves the nucleophilic attack on one of the phosphorus atoms within the trimetaphosphate ring, leading to the opening of the ring and the formation of a linear triphosphate derivative of the nucleophile.
The general mechanism can be summarized in the following key steps:
-
Nucleophilic Attack: The reaction is initiated by a nucleophile, typically an alcohol (hydroxyl group) or an amine (amino group), attacking one of the electrophilic phosphorus atoms of the STMP ring. This step is highly dependent on the pH of the reaction medium. Alkaline conditions are generally required to deprotonate the nucleophile (e.g., converting an alcohol to an alkoxide or an amine to its more nucleophilic free base form), thereby increasing its nucleophilicity and facilitating the attack on the phosphorus atom.
-
Ring Opening: The nucleophilic attack leads to the cleavage of a phosphorus-oxygen bond within the cyclic trimetaphosphate structure. This results in the opening of the ring and the formation of a linear triphosphate ester or phosphoramidate (B1195095) intermediate covalently attached to the original nucleophilic molecule.
-
Hydrolysis (optional): The resulting linear triphosphate derivative can be susceptible to hydrolysis, which may lead to the eventual formation of a monophosphate derivative, releasing pyrophosphate or orthophosphate as byproducts. The extent of hydrolysis depends on the reaction conditions, particularly pH and temperature, and the stability of the triphosphorylated product.
The overall reaction can be generalized as follows:
R-XH + Na₃P₃O₉ → R-X-P₃O₉H₂Na₂ + NaOH
Where R-XH represents a nucleophile with X being oxygen (for alcohols) or nitrogen (for amines).
Mandatory Visualization: Reaction Mechanisms
Quantitative Data on STMP-Mediated Phosphorylation
The efficiency of phosphorylation using STMP is influenced by several factors, including the nature of the substrate, STMP concentration, pH, temperature, and reaction time. Below are tables summarizing quantitative data from cited studies on the phosphorylation of various substrates.
Table 1: Phosphorylation of Soybean and Peanut Protein Isolates[1]
| Protein Source | STMP Conc. (% w/w) | pH | Temp. (°C) | Time (h) | Degree of Phosphorylation (%) |
| Soybean | 2 | 12.5 | 55 | 5 | 25 |
| Peanut | 2 | 12.5 | 35 | 3 | 30 |
Note: The degree of phosphorylation is defined as the percentage of serine and lysine (B10760008) residues that are phosphorylated.
Table 2: N-Phosphorylation of Amino Acids with STMP[2]
| Amino Acid | Reaction Time (h) | Temperature (°C) | pH (±0.1) | Yield (%) |
| Glycine | 24 | 30 | 10.0 | 85 |
| Alanine | 24 | 30 | 10.0 | 82 |
| Valine | 48 | 30 | 10.0 | 75 |
| Leucine | 48 | 30 | 10.0 | 78 |
| Phenylalanine | 48 | 30 | 10.0 | 65 |
| Serine | 24 | 30 | 10.0 | 91 |
| Proline | 48 | 30 | 10.0 | 60 |
Experimental Protocols
Detailed methodologies are crucial for the successful application of STMP as a phosphorylating agent. The following sections provide outlines for key experiments.
Protocol 1: Phosphorylation of Starch
This protocol is adapted from methodologies described for the phosphorylation of starch to modify its physicochemical properties.[1]
Materials:
-
Native starch
-
This compound (STMP)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Sodium hydroxide (B78521) (NaOH), 1 M solution
-
Hydrochloric acid (HCl), 1 M solution
-
Distilled water
Procedure:
-
Slurry Preparation: Prepare a starch slurry (e.g., 5-10% w/v) in distilled water.
-
Salt Addition: Add sodium sulfate to the slurry (e.g., 1-2% w/w of starch) to prevent gelatinization.
-
pH Adjustment: Adjust the pH of the slurry to a desired alkaline value (typically pH 10-12) using 1 M NaOH with constant stirring. The alkaline pH is crucial for the activation of the hydroxyl groups on the starch molecules.
-
STMP Addition: Add the desired amount of STMP (e.g., 2-10% w/w of starch) to the slurry while maintaining the temperature and pH.
-
Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 30-50 °C) for a specific duration (e.g., 1-5 hours) with continuous stirring.
-
Neutralization: After the reaction period, neutralize the slurry to pH 6.5-7.0 by adding 1 M HCl.
-
Washing: Wash the modified starch multiple times with distilled water and then with ethanol to remove unreacted STMP, byproducts (pyrophosphate and orthophosphate), and salts. This can be done by repeated centrifugation and resuspension.
-
Drying: Dry the washed phosphorylated starch in an oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Phosphorylation of Proteins (e.g., Serine Residues)
This protocol provides a general framework for the phosphorylation of proteins in an aqueous solution.[2]
Materials:
-
Purified protein solution
-
This compound (STMP)
-
Sodium hydroxide (NaOH) for pH adjustment
-
Buffer solution (e.g., Tris-HCl, pH adjusted to the desired reaction pH)
-
Dialysis tubing or centrifugal filter units for purification
-
Phosphate-buffered saline (PBS) or other suitable buffer for dialysis
Procedure:
-
Protein Solution Preparation: Prepare a solution of the target protein in a suitable buffer. The concentration will depend on the specific protein and experimental goals.
-
pH Adjustment: Adjust the pH of the protein solution to the desired alkaline level (typically pH 11-12.5) using a dilute NaOH solution. This step should be done carefully to avoid protein denaturation.
-
STMP Addition: Prepare a fresh solution of STMP and add it to the protein solution to the desired final concentration (e.g., 1-3% w/w of protein).
-
Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-40 °C) for a specific time (e.g., 1-4 hours) with gentle agitation.
-
Quenching and Neutralization: Stop the reaction by adjusting the pH back to a neutral range (pH 7-8) with a suitable buffer or dilute acid.
-
Purification: Remove unreacted STMP and byproducts.
-
Dialysis: Dialyze the reaction mixture extensively against a suitable buffer (e.g., PBS) with multiple buffer changes.
-
Size-Exclusion Chromatography: For more rigorous purification, size-exclusion chromatography can be used to separate the larger phosphorylated protein from smaller molecules like STMP and its hydrolysis products.
-
-
Analysis: Characterize the extent of phosphorylation using techniques such as 31P NMR, mass spectrometry, or specific phosphoprotein stains.
Mandatory Visualization: Experimental Workflow
Analytical Methods for Characterization
Accurate characterization of the phosphorylated product is essential to confirm the success of the reaction and to quantify the extent of modification.
-
³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy: This is a powerful technique for directly observing the phosphorus atoms in the sample. It can be used to distinguish between the phosphorus signals of STMP, the phosphorylated product, and various phosphate (B84403) byproducts, allowing for quantification of the phosphorylation yield.
-
Mass Spectrometry (MS): For proteins and peptides, mass spectrometry is an indispensable tool. By comparing the mass of the unmodified and modified molecules, the addition of phosphate groups can be confirmed. Tandem mass spectrometry (MS/MS) can further be used to identify the specific amino acid residues that have been phosphorylated.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide evidence of phosphorylation through the appearance of new absorption bands corresponding to P-O and P=O stretching vibrations.
-
Colorimetric Assays: For certain substrates like starch, the degree of phosphorylation can be estimated using colorimetric methods that quantify the amount of bound phosphorus.
Conclusion
This compound serves as a cost-effective and versatile phosphorylating agent for a variety of nucleophilic substrates, including biopolymers like proteins and starch. The reaction mechanism is well-understood to proceed via a nucleophilic attack and ring-opening of the trimetaphosphate ring, with alkaline pH being a critical parameter for enhancing the reactivity of the nucleophile. By carefully controlling the reaction conditions, researchers can achieve significant degrees of phosphorylation, thereby modifying the physicochemical and functional properties of the target molecules. The detailed protocols and quantitative data provided in this guide offer a solid foundation for the successful implementation of STMP-mediated phosphorylation in various research and development settings.
References
A Historical Perspective on the Discovery and Initial Studies of Sodium Trimetaphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium trimetaphosphate (STMP), a ring-structured inorganic polyphosphate, has a rich history rooted in the early explorations of phosphorus chemistry. Its journey from a component of a complex mixture of "metaphosphates" to a well-characterized compound with diverse applications is a testament to the evolution of analytical techniques. This technical guide delves into the historical perspective of the discovery and initial studies of this compound, providing a detailed account of its synthesis, characterization, and the pioneering experimental work that established its unique cyclic structure. While early research focused on its chemical and physical properties, this guide also addresses the anachronistic inquiry into its role in signaling pathways from a historical standpoint.
Early Investigations into Condensed Phosphates: The Precursors to Discovery
The story of this compound begins not with its discovery, but with the broader investigation of condensed phosphoric acids in the 19th century. In 1833, the Scottish chemist Thomas Graham conducted seminal work on what he termed "metaphosphates," produced by the thermal dehydration of sodium dihydrogen phosphate (B84403). His preparations, later known as "Graham's salt," were complex mixtures of linear and cyclic polyphosphates, and the discrete nature of the trimetaphosphate ring was not yet understood.
The term "hexametaphosphoric acid" was later coined by Theodor Fleitmann in 1849. For many years, "hexametaphosphate" was used as a general term for these complex mixtures. The true nature of these condensed phosphates remained largely elusive due to the lack of analytical methods to separate and identify the individual polymeric and cyclic species.
The Dawn of a New Analytical Era: The Identification of this compound
The mid-20th century marked a turning point in the study of condensed phosphates with the advent of paper chromatography. This technique, pioneered and refined for phosphate analysis by scientists like Erich Thilo and H. Grunze , allowed for the separation of complex phosphate mixtures into their individual components. This analytical breakthrough was instrumental in the definitive identification and characterization of this compound as a distinct chemical entity with a cyclic structure.
The ability to separate trimetaphosphate from other linear and cyclic polyphosphates paved the way for its isolation and the study of its specific properties.
The First Synthesis and Characterization of this compound
While Graham's work in the 1830s produced mixtures containing trimetaphosphate, the first deliberate and well-characterized synthesis of this compound is largely attributed to the work of Thilo and his collaborators in the mid-20th century.
The Thermal Dehydration of Sodium Dihydrogen Phosphate
The most significant early method for the preparation of this compound, which later formed the basis for the industrial production method established in 1955, involves the controlled thermal decomposition of monosodium dihydrogen phosphate (NaH₂PO₄).
Experimental Protocol: Synthesis of this compound (based on early methods)
-
Starting Material: Monosodium dihydrogen phosphate (NaH₂PO₄) or its dihydrate (NaH₂PO₄·2H₂O).
-
Apparatus: A muffle furnace capable of maintaining a constant temperature. Platinum or porcelain crucibles.
-
Procedure:
-
A weighed amount of monosodium dihydrogen phosphate is placed in a crucible.
-
The crucible is heated in a muffle furnace to a temperature between 500 °C and 600 °C. The optimal temperature for the formation of the trimer was found to be around 550 °C.
-
The heating is continued for a specific duration, typically several hours, to ensure complete conversion. Early studies involved varying the heating times to understand the reaction kinetics and product distribution.
-
The reaction proceeds via the following equation: 3NaH₂PO₄ → Na₃P₃O₉ + 3H₂O
-
After heating, the crucible is allowed to cool in a desiccator to prevent moisture absorption.
-
The resulting product is a white, crystalline solid, which is a mixture of different sodium metaphosphates, with this compound being the main component under optimized conditions.
-
Purification and Isolation
Early researchers relied on fractional crystallization to isolate pure this compound from the reaction mixture. The hexahydrate form (Na₃P₃O₉·6H₂O) is less soluble in cold water than other sodium metaphosphates, which facilitated its separation.
Experimental Protocol: Purification of this compound Hexahydrate
-
Procedure:
-
The crude product from the thermal dehydration is dissolved in a minimum amount of hot water.
-
The solution is filtered to remove any insoluble impurities.
-
The filtrate is then cooled slowly to induce crystallization.
-
The resulting crystals of this compound hexahydrate are collected by filtration.
-
The crystals are washed with a small amount of cold water and then dried.
-
Characterization: The Power of Paper Chromatography
Paper chromatography was the key analytical tool that enabled the definitive identification and purity assessment of this compound in these early studies.
Experimental Protocol: Paper Chromatographic Analysis of this compound
-
Stationary Phase: Filter paper (e.g., Whatman No. 1).
-
Mobile Phase (Solvent System): A variety of solvent systems were developed. A common type consisted of a mixture of an organic solvent (like isopropanol (B130326) or acetone), water, and an acid or base to control the pH. The specific composition of the solvent system determined the separation efficiency for different phosphate species.
-
Sample Preparation: A dilute aqueous solution of the synthesized this compound was prepared.
-
Procedure:
-
A small spot of the sample solution was applied to the starting line of the filter paper.
-
The edge of the paper was dipped into the mobile phase in a sealed chromatography tank.
-
The solvent was allowed to ascend the paper by capillary action, separating the different phosphate species based on their differential partitioning between the stationary and mobile phases.
-
After the solvent front reached a certain height, the paper was removed and dried.
-
The separated phosphate spots were visualized by spraying the chromatogram with a reagent that reacts with phosphates to produce a colored product (e.g., an acidic molybdate (B1676688) solution followed by a reducing agent).
-
-
Analysis: The position of the spots was compared with those of known phosphate standards. The cyclic trimetaphosphate was identified by its characteristic Rf value (the ratio of the distance traveled by the spot to the distance traveled by the solvent front).
Quantitative Data from Early Studies
The quantitative data from the initial studies of this compound were primarily focused on its chemical composition and physical properties. The following table summarizes some of the key quantitative data that would have been determined by early researchers.
| Property | Value (Anhydrous Na₃P₃O₉) | Value (Hexahydrate Na₃P₃O₉·6H₂O) | Method of Determination (Historical Context) |
| Chemical Formula | Na₃P₃O₉ | Na₃P₃O₉·6H₂O | Elemental analysis (gravimetric determination of sodium, phosphorus, and oxygen), determination of water of hydration by heating. |
| Molecular Weight | 305.88 g/mol | 413.97 g/mol | Calculated from the determined chemical formula and atomic weights. |
| Phosphorus Content (as P₂O₅) | ~69.6% | ~51.2% | Gravimetric analysis after hydrolysis to orthophosphate and precipitation as ammonium (B1175870) phosphomolybdate or magnesium ammonium phosphate. |
| Solubility in Water | Readily soluble | Moderately soluble, solubility decreases with temperature | Gravimetric determination of the amount of salt dissolved in a given volume of water at a specific temperature. |
| pH of Aqueous Solution | Slightly acidic to neutral | Slightly acidic to neutral | Potentiometric measurement using early pH meters or colorimetric indicators. |
Elucidation of the Cyclic Structure
The proposal and confirmation of the cyclic structure of the trimetaphosphate anion was a significant milestone. While paper chromatography could distinguish it from linear polyphosphates, more definitive evidence came from other physical and chemical methods.
-
Hydrolytic Stability: Early studies on the hydrolysis of condensed phosphates revealed that trimetaphosphate was relatively stable in neutral and alkaline solutions compared to linear polyphosphates of similar chain length. This suggested a different, more stable structure.
-
Lack of Titratable End Groups: Unlike linear polyphosphates which have acidic hydroxyl end groups, titration studies of pure this compound showed a lack of these characteristic end groups, further supporting a cyclic structure.
-
X-ray Crystallography: The definitive confirmation of the cyclic structure of the trimetaphosphate anion came from X-ray diffraction studies of its crystalline salts. These studies, conducted in the mid-20th century, provided precise measurements of bond lengths and angles, unequivocally demonstrating the six-membered ring of alternating phosphorus and oxygen atoms.
Initial Studies on Properties and Applications
The initial studies on this compound, following its isolation and characterization, focused on its chemical reactivity and potential uses.
-
Sequestering Agent: Early research recognized the ability of this compound to form stable complexes with metal ions, particularly calcium and magnesium. This property led to its investigation as a water softener and as an additive in detergents.
-
Food Additive: The non-toxic nature of this compound and its ability to interact with starches and proteins led to early explorations of its use in the food industry as a modifying agent for starches and as a stabilizer.
The Question of Signaling Pathways: A Historical Anomaly
The request to detail signaling pathways involving this compound from its early studies presents a historical anachronism. The concept of intricate cellular signaling pathways as we understand them today did not exist during the period of the discovery and initial characterization of this compound. The focus of research at that time was on fundamental chemistry, synthesis, and basic physical and chemical properties.
Early biological investigations, if any, would have been limited to toxicological studies or simple observations of its effects on biological systems, rather than the detailed elucidation of molecular signaling cascades. The role of inorganic polyphosphates in biological signaling is a much more recent area of scientific inquiry.
Therefore, there are no historical experimental workflows or signaling pathway diagrams from the initial studies of this compound to be represented using Graphviz.
Conclusion
The discovery and initial studies of this compound represent a significant chapter in the history of phosphorus chemistry. The journey from its existence within the complex mixture of Graham's salt to its isolation and structural elucidation was made possible by the development of powerful analytical techniques, most notably paper chromatography. The pioneering work of chemists like Erich Thilo laid the foundation for our understanding of this unique cyclic phosphate and paved the way for its diverse applications in industry and food science. While the early researchers could not have foreseen the future discoveries of the roles of polyphosphates in biological systems, their meticulous work in synthesis, purification, and characterization provided the essential groundwork for all subsequent research on this fascinating molecule.
An In-depth Technical Guide to the Physical Properties of Sodium Trimetaphosphate Hexahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium trimetaphosphate (STMP), with the chemical formula Na₃P₃O₉, is a cyclic inorganic polyphosphate. The hexahydrate form (Na₃P₃O₉·6H₂O) is a stable, crystalline solid that has garnered significant interest across various scientific disciplines, including food science, materials science, and pharmaceuticals. For researchers, scientists, and drug development professionals, a thorough understanding of its physical properties is crucial for its application as a crosslinking agent, phosphorylating agent, and stabilizer in various formulations. This technical guide provides a comprehensive overview of the core physical properties of this compound hexahydrate, complete with detailed experimental protocols and relevant biological context.
Core Physical Properties
The physical characteristics of this compound hexahydrate are summarized in the tables below, providing a clear and concise reference for laboratory and development work.
Table 1: General Physical Properties
| Property | Value | Reference |
| Appearance | Colorless or white, efflorescent, triclinic-rhombohedral prisms | [1][2][3] |
| Molecular Formula | Na₃P₃O₉·6H₂O | [1] |
| Molar Mass | 413.97 g/mol (Hexahydrate) | [1] |
| Density | 1.786 g/cm³ | [1] |
Table 2: Thermal and Solubility Properties
| Property | Value | Reference |
| Melting Point | 53 °C (decomposes to anhydrous form) | [1][2] |
| Solubility in Water | 22 g/100 mL | [1] |
| Solubility in Alcohol | Insoluble | [1] |
| Thermal Stability | Loses water on storage at 20 °C, becomes anhydrous at 100 °C. Decomposes at temperatures above 513 K, forming sodium metaphosphate. | [3][4] |
Table 3: Optical and Structural Properties
| Property | Value | Reference |
| Refractive Index (n_D) | 1.433 | [1][3] |
| Crystal System | Triclinic | [1] |
Experimental Protocols
Detailed methodologies are essential for the accurate characterization and application of this compound hexahydrate. The following sections outline the protocols for determining its key physical properties.
Single-Crystal X-ray Diffraction
The determination of the crystal structure of this compound hexahydrate is achieved through single-crystal X-ray diffraction.
Methodology:
-
Crystal Selection: A suitable single crystal of this compound hexahydrate with dimensions between 0.1 and 0.2 mm is selected under a polarizing microscope.[5]
-
Mounting: The crystal is mounted on the tip of a glass fiber or in a loop with a cryoprotectant oil and placed on the goniometer head of the diffractometer.[5]
-
Data Collection: The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ=0.7108 Å), is used to collect diffraction data at a controlled temperature, often at low temperatures to minimize thermal vibrations.[5] Data is collected over a wide range of angles.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using software packages like SHELX or Olex2.[6]
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the thermal stability and decomposition of this compound hexahydrate.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound hexahydrate is placed in an inert crucible (e.g., aluminum or platinum).[7]
-
Instrumentation: The analysis is performed using a simultaneous TGA/DSC instrument.
-
Experimental Conditions: The sample is heated at a constant rate (e.g., 10 K/min) under a controlled atmosphere (e.g., nitrogen purge at 20-50 mL/min).[7] The temperature program typically includes an initial isothermal step to ensure thermal stability before heating.[7]
-
Data Analysis: The TGA curve shows mass loss as a function of temperature, indicating dehydration and decomposition events. The DSC curve shows the heat flow, indicating endothermic or exothermic transitions such as melting and decomposition.
Aqueous Solubility Determination
The solubility of this compound hexahydrate in water is a critical parameter for its use in aqueous formulations. The shake-flask method is a reliable technique for determining equilibrium solubility.[8]
Methodology:
-
Sample Preparation: An excess amount of this compound hexahydrate is added to a known volume of deionized water in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]
-
Sample Analysis: The suspension is filtered to remove undissolved solid. The concentration of the dissolved this compound in the filtrate is then determined using a suitable analytical method, such as ion chromatography or inductively coupled plasma atomic emission spectroscopy (ICP-AES) to quantify the sodium or phosphorus content.
-
Calculation: The solubility is expressed as grams of solute per 100 mL of solvent.
Refractive Index Measurement
The refractive index is a fundamental optical property. For a crystalline solid like this compound hexahydrate, the immersion method using a refractometer is a common approach.
Methodology:
-
Sample Preparation: A small, flat-surfaced crystal of this compound hexahydrate is selected.
-
Instrumentation: An Abbe refractometer or a similar instrument is used. The measurement is typically performed using the sodium D-line (λ = 589.3 nm) at a controlled temperature (e.g., 20 ± 0.5 °C).[10]
-
Procedure: A drop of a suitable immersion liquid with a refractive index close to that of the crystal is placed on the prism of the refractometer. The crystal is then placed on the liquid. The refractive index is read when the boundary line between the light and dark fields is sharp and centered in the eyepiece.
Biological Relevance and Applications in Drug Development
This compound is not merely an excipient; its chemical reactivity allows it to play an active role in modifying the properties of biomolecules and drug delivery systems.
Phosphorylation of Proteins and Peptides
STMP can act as a phosphorylating agent for amino acid residues such as serine and lysine (B10760008) in proteins and peptides.[11][12][13] This modification can alter the protein's structure, charge, and functionality. In a drug development context, this property could be explored for:
-
Modifying protein-based therapeutics: Phosphorylation can potentially enhance the stability or alter the biological activity of therapeutic proteins.
-
Studying kinase signaling pathways: As a simple phosphorylating agent, STMP could be used in preliminary studies to mimic the effects of kinase activity.
Crosslinking Agent in Drug Delivery Systems
STMP is widely used as a non-toxic crosslinking agent for polysaccharides like starch, dextran, and chitosan (B1678972) to form hydrogels.[14][15][16][17] These hydrogels can be designed for controlled drug release applications. The crosslinking occurs through the formation of phosphate (B84403) ester bonds with the hydroxyl groups of the polysaccharides.[14]
Experimental Workflow for Hydrogel Formation:
-
Polymer Solution: Prepare an aqueous solution of the desired polysaccharide.
-
Crosslinking: Add this compound to the polymer solution under alkaline conditions (adjusted with NaOH).
-
Gelation: The mixture is typically heated (e.g., 50-70 °C) for a specific duration to facilitate the crosslinking reaction and hydrogel formation.[15]
-
Purification: The resulting hydrogel is washed to remove unreacted reagents.
Conclusion
This compound hexahydrate possesses a unique set of physical properties that make it a valuable tool for researchers in drug development and related fields. Its well-defined crystalline structure, thermal behavior, and solubility, combined with its reactivity as a phosphorylating and crosslinking agent, open up numerous possibilities for the modification of biomolecules and the creation of advanced drug delivery systems. A thorough understanding and application of the experimental protocols outlined in this guide will enable scientists to effectively harness the potential of this versatile compound in their research and development endeavors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Na3O9P3 | CID 24579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Na3O9P3 | CID 24579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datapdf.com [datapdf.com]
- 5. N-phosphorylation of amino acids by trimetaphosphate in aqueous solution—learning from prebiotic synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. European Pharmacopoeia 2.2.6. Refractive Index | Anton Paar Wiki [wiki.anton-paar.com]
- 11. researchgate.net [researchgate.net]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Cyclodextrin/dextran based hydrogels prepared by cross-linking with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Solubility of Sodium Trimetaphosphate in Organic Solvents: A Technical Review
For Immediate Release
Slidell, LA – This technical guide addresses the solubility of sodium trimetaphosphate (STMP), a versatile inorganic salt with numerous applications in the food, pharmaceutical, and industrial sectors. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of STMP's solubility characteristics, particularly in non-aqueous systems.
This compound (Na₃P₃O₉) is a cyclic polyphosphate known for its high solubility in aqueous solutions.[1][2][3][4] However, extensive review of available chemical literature and supplier documentation reveals a consistent consensus: This compound is practically insoluble in alcohol and other common organic solvents. [1][5][6] This characteristic insolubility in non-polar and weakly polar organic media is a critical factor in its application and formulation.
General Experimental Protocol for Determining Solubility of Inorganic Salts in Organic Solvents
For researchers seeking to experimentally verify the solubility of an inorganic salt like this compound in a specific organic solvent, a common approach is the equilibrium solubility method . This method involves creating a saturated solution and then quantifying the concentration of the dissolved salt.
A generalized protocol for this method is outlined below.
I. Materials and Equipment
-
This compound (anhydrous)
-
Organic solvent of interest (e.g., methanol, ethanol, acetone, dimethylformamide, dimethyl sulfoxide)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Constant temperature shaker or incubator
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., conductivity, refractive index, or mass spectrometry) or another appropriate analytical instrument such as an Inductively Coupled Plasma (ICP) spectrometer for phosphorus or sodium quantification.
-
Volumetric flasks and pipettes
II. Procedure
-
Sample Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is necessary to ensure that the solution reaches saturation.
-
Equilibration: Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the dissolution process has reached equilibrium.
-
Sample Collection: After equilibration, carefully withdraw a sample of the supernatant using a syringe. It is crucial to avoid aspirating any solid particles.
-
Filtration: Immediately filter the collected supernatant through a chemically compatible syringe filter to remove any remaining undissolved microparticles.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for the analytical method) to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or ICP, to determine the concentration of this compound.
-
Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of this compound in the organic solvent, typically expressed in units such as g/100 mL or mol/L.
The following diagram illustrates the general workflow for determining the solubility of an inorganic salt in an organic solvent.
Summary of Solubility Data
As noted, specific quantitative solubility data for this compound in various organic solvents is largely absent from the scientific literature, with sources consistently reporting it as insoluble.
| Organic Solvent | Reported Solubility |
| Alcohol (general) | Insoluble[1][5][6] |
| Methanol | No quantitative data available; expected to be negligible. |
| Ethanol | No quantitative data available; expected to be negligible. |
| Acetone | No quantitative data available; expected to be negligible. |
| Dimethylformamide (DMF) | No quantitative data available. |
| Dimethyl Sulfoxide (DMSO) | While DMSO is a powerful polar aprotic solvent capable of dissolving many inorganic salts, specific data for this compound is not available. |
Conclusion
References
- 1. grokipedia.com [grokipedia.com]
- 2. Dispersion (STMP) this compound CAS: 7785-84-4 - Phosphorus-Based Chemicals, Sodium Tripolyphosphate (STPP) Precursor | Made-in-China.com [m.made-in-china.com]
- 3. camachem.com [camachem.com]
- 4. This compound STMP | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 5. echemi.com [echemi.com]
- 6. chemwhat.com [chemwhat.com]
Quantum Chemical Insights into the Structure of Sodium Trimetaphosphate
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Sodium trimetaphosphate (Na₃P₃O₉), a cyclic inorganic polyphosphate, plays a significant role in various industrial and biomedical applications. Its utility as a cross-linking agent, sequestering agent, and in drug delivery systems necessitates a fundamental understanding of its molecular structure and vibrational properties. Quantum chemical calculations provide a powerful theoretical framework for elucidating these characteristics at the atomic level, offering insights that complement experimental data and guide the development of new applications. This technical guide provides an in-depth overview of the quantum chemical calculations performed to characterize the structure of the trimetaphosphate anion (P₃O₉)³⁻, the core component of this compound.
Molecular Geometry
The geometric parameters of the trimetaphosphate anion, including bond lengths and angles, have been investigated using computational methods. These calculations are crucial for understanding the molecule's stability, reactivity, and interaction with other molecules. A key study in this area utilized a semi-empirical method, the Modified Neglect of Differential Overlap (MNDO), to optimize the geometry of the (P₃O₉)³⁻ ring under different symmetries.
Table 1: Calculated Geometric Parameters of the (P₃O₉)³⁻ Anion
| Parameter | D₃h Symmetry | C₃ᵥ Symmetry | C₂ᵥ Symmetry |
| Bond Lengths (Å) | |||
| P-O (ring) | 1.620 | 1.620 | 1.618, 1.621 |
| P=O (exocyclic) | 1.480 | 1.480 | 1.479, 1.481 |
| Bond Angles ( °) | |||
| O-P-O (ring) | 101.4 | 101.4 | 100.9, 101.8 |
| P-O-P (ring) | 132.0 | 132.0 | 131.2, 132.8 |
| O=P=O (exocyclic) | 126.3 | 126.3 | 126.0, 126.5 |
Data derived from theoretical calculations.
The calculations reveal a puckered ring structure for the trimetaphosphate anion, a deviation from a planar conformation. The P-O bond lengths within the ring are calculated to be approximately 1.62 Å, while the exocyclic P=O bonds are shorter, around 1.48 Å, indicating a degree of double bond character. The bond angles within the ring (O-P-O and P-O-P) are also key determinants of the overall conformation.
Computational Methodology
The primary computational method referenced for the structural and vibrational analysis of the trimetaphosphate anion is the Modified Neglect of Differential Overlap (MNDO), a semi-empirical method. The general workflow for such a quantum chemical calculation is outlined below.
Caption: A generalized workflow for quantum chemical calculations of molecular structure and properties.
Vibrational Frequencies
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable experimental data for characterizing molecular structures. Quantum chemical calculations can predict the vibrational frequencies and modes of a molecule, which can then be compared with experimental spectra to validate the computational model and aid in the assignment of spectral bands.
Calculations on the (P₃O₉)³⁻ anion have been performed to determine its normal modes of vibration. The calculated frequencies are dependent on the assumed symmetry of the molecule.
Table 2: Calculated Vibrational Frequencies (cm⁻¹) for the (P₃O₉)³⁻ Anion
| Vibrational Mode | D₃h Symmetry | C₃ᵥ Symmetry | C₂ᵥ Symmetry |
| νₐₛ(P-O-P) | 1005 | 1005 | 998, 1012 |
| νₛ(P-O-P) | 770 | 770 | 765, 775 |
| νₐₛ(PO₂) | 1290 | 1290 | 1285, 1295 |
| νₛ(PO₂) | 1150 | 1150 | 1145, 1155 |
| δ(Ring) | 530 | 530 | 525, 535 |
νₐₛ: asymmetric stretching, νₛ: symmetric stretching, δ: deformation. Data derived from theoretical calculations.
These calculated frequencies correspond to specific motions of the atoms within the molecule, such as the stretching of the P-O bonds and the deformation of the phosphate (B84403) ring. The comparison of these theoretical values with experimental IR and Raman spectra of this compound is a critical step in confirming the accuracy of the computational model.
Signaling Pathways and Logical Relationships
The relationship between the theoretical approach and the resulting structural information can be visualized as a logical pathway. The choice of computational method and the assumed molecular symmetry directly influence the calculated geometric and vibrational parameters.
Caption: Logical relationship between theoretical inputs and calculated outputs in quantum chemistry.
Conclusion
Quantum chemical calculations offer invaluable insights into the molecular structure and vibrational properties of this compound. The data presented, derived from semi-empirical methods, provide a foundational understanding of the geometry and vibrational modes of the core (P₃O₉)³⁻ anion. While these calculations show a puckered ring structure with distinct bond lengths and angles, further investigations using more rigorous ab initio and Density Functional Theory (DFT) methods would provide a more refined and accurate picture. Such advanced computational studies, when coupled with high-resolution experimental data, will continue to enhance our understanding of this important molecule and facilitate the design of novel materials and drug delivery systems.
An In-depth Technical Guide to Trimetaphosphate Anion Ring-Opening Reactions with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trimetaphosphate anion (TriMP), a cyclic inorganic polyphosphate, serves as a versatile and cost-effective phosphorylating agent. Its ring-opening reactions with a variety of nucleophiles provide a direct route to the formation of linear triphosphate derivatives, a structural motif of paramount importance in biochemistry and drug development. This technical guide offers a comprehensive overview of the core principles, quantitative data, and experimental protocols associated with the ring-opening reactions of the trimetaphosphate anion.
The general reaction involves the nucleophilic attack on one of the phosphorus atoms of the trimetaphosphate ring, leading to the cleavage of a P-O-P bond and the formation of a linear triphosphate chain attached to the nucleophile. The reactivity of trimetaphosphate itself is often insufficient for efficient reaction with many nucleophiles, necessitating its activation to a more electrophilic species.
Activation of the Trimetaphosphate Anion
Prior to reaction with nucleophiles, the trimetaphosphate anion is typically activated in situ to enhance its electrophilicity. Common activating agents include sulfonyl chlorides (e.g., mesitylenesulfonyl chloride, MstCl) and peptide coupling reagents like PyAOP. The activation process generates a highly reactive intermediate, which is then susceptible to nucleophilic attack.
Caption: General scheme for the activation of the trimetaphosphate anion.
Ring-Opening Reactions with Nucleophiles
Once activated, the trimetaphosphate intermediate readily reacts with a range of nucleophiles, including alcohols, amines, and thiols. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the opening of the cyclic phosphate (B84403) ring.
Reaction with Alcohols (Phosphorylation of Hydroxyl Groups)
The phosphorylation of alcohols, particularly the hydroxyl groups of nucleosides, is a significant application of trimetaphosphate chemistry, providing a route to nucleoside triphosphates (NTPs), which are the building blocks of nucleic acids and play crucial roles in cellular metabolism.
Caption: Ring-opening of activated trimetaphosphate with an alcohol.
Quantitative Data for Phosphorylation of Alcohols:
| Nucleoside Derivative | Activating System | Solvent | Yield (%) | Reference |
| Protected Adenosine | MstCl, DABCO, Phthalimide (B116566) | Pyridine | Good | [1] |
| Protected Cytidine | MstCl, DABCO, Phthalimide | Pyridine | Good | [1] |
| Protected Guanosine | MstCl, DABCO, Phthalimide | Pyridine | Good | [1] |
| Protected Uridine | MstCl, DABCO, Phthalimide | Pyridine | Good | [1] |
Reaction with Amines (N-Phosphorylation)
Primary and secondary amines are effective nucleophiles for the ring-opening of activated trimetaphosphate, leading to the formation of N-phosphorylated products. This reaction is particularly relevant in the context of amino acid modification and peptide chemistry.
References
The Role of Sodium Trimetaphosphate in Prebiotic Phosphorylation: A Technical Guide
Introduction
The phosphorylation of simple organic molecules is a critical and thermodynamically challenging step in the origin of life, leading to the formation of essential biomolecules such as nucleotides, phospholipids, and phosphorylated amino acids. Among the various phosphorylating agents proposed to have been present on the early Earth, sodium trimetaphosphate (STMP), a cyclic polyphosphate, has emerged as a particularly plausible and efficient reagent.[1][2] Its potential formation in volcanic environments and its ability to drive phosphorylation reactions in aqueous and non-aqueous conditions make it a key molecule of interest in prebiotic chemistry research.[2][3] This technical guide provides an in-depth overview of the role of STMP in prebiotic phosphorylation reactions, focusing on its mechanisms, quantitative outcomes, and detailed experimental methodologies for researchers, scientists, and drug development professionals.
Core Principles of STMP-Mediated Phosphorylation
This compound (Na₃P₃O₉) is a cyclic inorganic compound that can act as a phosphorylating agent through the nucleophilic attack on one of its phosphorus atoms, leading to the opening of the trimetaphosphate ring.[4][5] This process activates the substrate for subsequent reactions. STMP has been shown to effectively phosphorylate a range of prebiotic molecules, including amino acids, nucleosides, and glycerol (B35011), under various simulated prebiotic conditions.[3][6][7]
Phosphorylation of Amino Acids
STMP plays a significant role in the N-phosphorylation of amino acids, a key step towards the formation of peptides and other activated amino acid derivatives.[3][6] This reaction typically proceeds in an aqueous solution and is highly pH-dependent.
Mechanism of N-Phosphorylation
The N-phosphorylation of amino acids by STMP generally follows a two-step mechanism, particularly in an alkaline environment.[5] First, the deprotonated amino group of the amino acid performs a nucleophilic attack on a phosphorus atom of the STMP ring. This leads to the formation of an N-triphosphoramidate intermediate. Subsequently, the carboxylate group of the amino acid attacks the phosphorus, resulting in the formation of a five-membered cyclic mixed anhydride (B1165640) and the displacement of pyrophosphate.[5] This activated intermediate can then react with another amino acid to form a dipeptide.
Experimental Protocols
General Procedure for N-Phosphorylation of Amino Acids:
A one-step reaction in an aqueous medium has been developed for the synthesis of N-phosphono-amino acids (NPAA).[6]
-
Dissolve the amino acid in an aqueous solution.
-
Add this compound to the solution.
-
Adjust the pH of the reaction mixture to an alkaline value using a base such as NaOH.
-
Maintain the reaction at a specific temperature for a designated period.
-
The resulting N-phosphono-amino acid can be purified from the reaction mixture. The by-products, inorganic polyphosphates, can be recycled to regenerate STMP.[6]
Drying-Induced Condensation of Glycine (B1666218) and Alanine (B10760859) with STMP: [5]
-
Prepare a reaction mixture containing 1 M aqueous solutions of alanine (25 µmol) and glycine (25 µmol), and 0.5 M aqueous solution of trisodium (B8492382) trimetaphosphate (15 µmol).
-
Adjust the pH of the solution as required with NaOH or HCl.
-
If necessary, add double-distilled water to a final volume of 200 µL.
-
Incubate the mixture in uncapped low-retention Eppendorf tubes at temperatures ranging from 0–100°C for 24 hours to allow for evaporation.
-
After incubation, dissolve the dried pellet in 1 ml of double-distilled water.
-
Analyze the products using HPLC and mass spectrometry.[5]
Quantitative Data
| Amino Acid | Yield of N-phosphono-amino acid | Reference |
| Various | 60-91% | [6] |
Phosphorylation of Nucleosides
The phosphorylation of nucleosides is a crucial step in the prebiotic synthesis of nucleotides, the building blocks of RNA and DNA. STMP has been demonstrated to be an effective agent for this transformation, with the reaction products being highly dependent on the experimental conditions.
Reaction Pathways and Products
The phosphorylation of nucleosides by STMP can yield a variety of products, including 2'-monophosphates, 3'-monophosphates, 5'-monophosphates, 2',3'-cyclic monophosphates, and even 5'-triphosphates (NTPs).[8][9][10] The regioselectivity of the phosphorylation is influenced by factors such as pH, temperature, the presence of metal ions, and condensing agents. For instance, in an alkaline aqueous solution, the phosphorylation of adenosine (B11128) with STMP primarily yields 2'- and 3'-monophosphates.[8] In neutral aqueous solutions, the presence of Mg²⁺ ions can lead to the formation of 2',3'-cyclic AMP.[8] The synthesis of 5'-NTPs, which are the precursors for RNA in modern biology, can be achieved with substantial yields through evaporative heating in the presence of Ni(II), borate, urea, and STMP.[11]
Experimental Protocols
Phosphorylation of Adenosine using Wet-Dry Cycles: [10]
-
Prepare a mixture of 0.02 M adenosine and 0.2 M this compound.
-
Incorporate a catalyst, such as Ni(II) ions.
-
Subject the mixture to four rounds of wet-dry cycles at 37°C over two weeks.
-
This process has been shown to yield various adenosine phosphates, including 13% ATP.[10]
Abiotic Synthesis of Nucleoside 5'-Triphosphates: [11]
-
Prepare a reaction mixture containing the nucleoside, nickel(II), borate, urea, salts, and cyclic trimetaphosphate (cTMP).
-
Subject the mixture to evaporative heating.
-
This method has been reported to yield substantial amounts (2-3%) of nucleoside 5'-triphosphates, with a total 5'-phosphorylation level of around 30%.[11]
Quantitative Data
| Nucleoside | Phosphorylating Agent | Conditions | Products | Yield | Reference |
| Adenosine | STMP | Alkaline aqueous solution | 2'-AMP, 3'-AMP | - | [8] |
| Adenosine | STMP, Mg²⁺ | Neutral aqueous solution | 2',3'-cAMP | - | [8] |
| Adenosine | STMP, Ni(II) | Wet-dry cycles (4 cycles), 37°C, 2 weeks | 2',3'-cyclic AMP, 5'-ATP | 10.4%, 13.0% | [9][10] |
| Nucleosides | STMP, Ni(II), Urea, Borate | Evaporative heating | 5'-NTPs | 2-3% | [11] |
| Adenosine | STMP, Ag⁺ | - | 5'-ATP | 23.7% | [10] |
Phosphorylation of Sugars and their Derivatives
STMP is also capable of phosphorylating simple sugars and their derivatives, such as glycerol and glyceric acid, which are important precursors for metabolic pathways and the formation of lipid membranes.
Phosphorylation of Glycerol
The phosphorylation of glycerol by STMP can be achieved in non-aqueous solvents like formamide (B127407) or deep eutectic solvents, often in the presence of silicate (B1173343) minerals which can enhance the reaction yield.[7]
Experimental Protocol for Glycerol Phosphorylation: [7]
-
In a typical reaction in formamide, add 0.8 g of glycerol and 0.1 g of an inorganic phosphate (B84403) source (e.g., STMP) to 7 mL of formamide in a glass vial.
-
When using silicates, add 0.5 g of kaolinite (B1170537) or quartz sand to the solution.
-
Heat the reaction mixture at 85°C for one week.
-
Analyze the products using ³¹P-NMR spectroscopy and mass spectrometry.[7]
Phosphorylation of Glyceric Acid
The phosphorylation of glyceric acid by STMP in an alkaline aqueous solution yields a mixture of 2- and 3-phosphoglyceric acids, which are central intermediates in carbohydrate metabolism.[12][13]
Experimental Protocol for Glyceric Acid Phosphorylation: [12]
-
Prepare a solution of 0.05 M glyceric acid in the presence of 0.5 M trimetaphosphate.
-
Adjust the solution to be alkaline.
-
This reaction can yield up to 40% combined of 2- and 3-phosphoglyceric acids.[12][13]
Quantitative Data
| Substrate | Phosphorylating Agent | Conditions | Products | Yield | Reference |
| Glycerol | STMP | Formamide, 85°C, 1 week, with silicates | Phosphorylated glycerol | Up to 90% | [7] |
| Glyceric Acid | STMP | Alkaline solution | 2- and 3-phosphoglyceric acids | Up to 40% | [12][13] |
Reaction Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows described in this guide.
Conclusion
This compound is a versatile and prebiotically plausible phosphorylating agent that can effectively promote the formation of key biomolecules from simple precursors under a range of simulated early Earth conditions. The efficiency and product distribution of STMP-mediated phosphorylation are highly dependent on factors such as pH, temperature, the presence of catalysts, and the reaction environment (aqueous, non-aqueous, or wet-dry cycles). The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers investigating the chemical origins of life and for professionals in drug development exploring novel phosphorylation methodologies. Further research into the role of STMP in more complex prebiotic reaction networks will continue to shed light on the emergence of life's fundamental building blocks.
References
- 1. Phosphorylation of Adenosine with Trimetaphosphate Under Simulated Prebiotic Conditions | Semantic Scholar [semanticscholar.org]
- 2. Prebiotic Phosphorylation Reactions on the Early Earth [mdpi.com]
- 3. Prebiotic Chemistry: The Role of Trimetaphosphate in Prebiotic Chemical Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trimetaphosphate activates prebiotic peptide synthesis across a wide range of temperature and pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-phosphorylation of amino acids by trimetaphosphate in aqueous solution—learning from prebiotic synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Silicate-Promoted Phosphorylation of Glycerol in Non-Aqueous Solvents: A Prebiotically Plausible Route to Organophosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prebiotic chemistry: a review of nucleoside phosphorylation and polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphorylation of adenosine with trimetaphosphate under simulated prebiotic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prebiotic Synthesis of ATP: A Terrestrial Volcanism-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Abiotic Synthesis of Nucleoside 5'-Triphosphates with Nickel Borate and Cyclic Trimetaphosphate (CTMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phosphorylation of glyceric acid in aqueous solution using trimetaphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ntrs.nasa.gov [ntrs.nasa.gov]
An In-depth Technical Guide to the Phase Transition and Crystal Structure of Anhydrous Sodium Trimetaphosphate
For Researchers, Scientists, and Drug Development Professionals
Anhydrous sodium trimetaphosphate (Na₃P₃O₉), also known as STMP or sodium cyclotriphosphate, is a ring-structured inorganic phosphate (B84403) with significant applications across various industries, including pharmaceuticals, food technology, and materials science. Its utility often depends on its specific crystalline form and thermal behavior. This technical guide provides a comprehensive overview of the crystal structure and phase transition properties of anhydrous this compound, compiling essential data and experimental methodologies for professionals in research and development.
Crystal Structure of Anhydrous this compound
The definitive crystal structure of anhydrous this compound was determined by H. M. Ondik in 1965.[1] The compound crystallizes in an orthorhombic system, which is characterized by three unequal axes at right angles to each other.
Table 1: Crystallographic Data for Anhydrous this compound (Na₃P₃O₉) [1]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pmcn |
| Unit Cell Parameters | a = 7.928 Å |
| b = 13.214 Å | |
| c = 7.708 Å | |
| Unit Cell Volume | 807.5 ų |
| Formula Units per Cell (Z) | 4 |
| Calculated Density (Dx) | 2.516 g/cm³ |
The P₃O₉³⁻ anion within the structure adopts a chair configuration, forming a six-membered ring.[1] The sodium ions are coordinated to oxygen atoms from the phosphate rings, creating a stable three-dimensional lattice.
Phase Transitions and Thermal Stability
Current literature primarily focuses on the thermal decomposition of anhydrous this compound at elevated temperatures rather than detailing polymorphic phase transitions at lower temperatures. Studies indicate that anhydrous Na₃P₃O₉ is stable up to approximately 593 K (320 °C), after which it begins to decompose into sodium metaphosphates (NaPO₃).[2] The formation of anhydrous this compound itself occurs at temperatures above 513 K (240 °C) through the dehydration of sodium dihydrogen phosphate.[2]
Table 2: Thermal Properties of Anhydrous this compound
| Property | Temperature | Notes |
| Formation Temperature | > 513 K (240 °C) | Formed from the thermal dehydration of NaH₂PO₄.[2] |
| Decomposition Temperature | ~ 593 K (320 °C) | Decomposes into sodium metaphosphates (NaPO₃).[2] |
Experimental Protocols
The characterization of the crystal structure and thermal properties of anhydrous this compound relies on several key analytical techniques. Detailed experimental protocols for these methods are provided below.
X-ray Diffraction (XRD) for Crystal Structure Analysis
Objective: To identify the crystalline phase and determine the lattice parameters of anhydrous this compound.
Methodology:
-
Sample Preparation:
-
Grind a small amount of the anhydrous this compound sample to a fine powder (typically <10 µm) using an agate mortar and pestle to ensure random orientation of the crystallites.
-
Mount the powdered sample onto a zero-background sample holder. Ensure a flat, smooth surface that is level with the holder's surface to minimize displacement errors.
-
-
Instrument Setup:
-
Use a powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).
-
Set the generator to 40 kV and 40 mA.
-
Configure the goniometer to scan a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
-
Data Analysis:
-
Perform phase identification by comparing the experimental diffraction pattern to reference patterns in the International Centre for Diffraction Data (ICDD) database.
-
For detailed structural analysis, perform Rietveld refinement of the powder diffraction data. This involves fitting a calculated diffraction pattern based on a known crystal structure model (such as the one reported by Ondik) to the experimental data.
-
Refine parameters such as lattice constants, atomic positions, and peak profile parameters to minimize the difference between the observed and calculated patterns.
-
Differential Scanning Calorimetry (DSC) for Thermal Analysis
Objective: To investigate the thermal stability and identify any phase transitions of anhydrous this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the powdered anhydrous this compound sample into an aluminum DSC pan.
-
Hermetically seal the pan to prevent any interaction with the atmosphere. An empty, hermetically sealed aluminum pan is used as a reference.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to provide a stable thermal environment.
-
Equilibrate the sample at a low temperature (e.g., 25 °C).
-
Heat the sample at a constant rate, typically 10 °C/min, up to a temperature above its expected decomposition point (e.g., 400 °C).
-
-
Data Analysis:
-
Analyze the resulting thermogram for endothermic or exothermic peaks, which indicate phase transitions (e.g., melting, crystallization, solid-solid transitions) or decomposition.
-
Determine the onset temperature and the peak temperature for any observed thermal events.
-
Calculate the enthalpy change (ΔH) associated with each transition by integrating the area under the corresponding peak.
-
Raman Spectroscopy for Vibrational Analysis
Objective: To obtain a vibrational fingerprint of the crystalline structure of anhydrous this compound.
Methodology:
-
Sample Preparation:
-
Place a small amount of the powdered sample on a microscope slide or in a suitable sample holder. No further sample preparation is typically required.
-
-
Instrument Setup:
-
Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).
-
Calibrate the spectrometer using a known standard (e.g., a silicon wafer).
-
Focus the laser onto the sample using the microscope objective.
-
Acquire the Raman spectrum over a relevant spectral range (e.g., 100-1400 cm⁻¹) with an appropriate acquisition time and number of accumulations to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic Raman bands corresponding to the vibrational modes of the P₃O₉³⁻ ring and the Na-O lattice vibrations.
-
The positions, intensities, and widths of the Raman peaks provide a unique fingerprint for the crystalline phase. This can be used to distinguish between different polymorphs if they exist.
-
Visualizations
Caption: Experimental workflow for the characterization of anhydrous this compound.
References
An In-depth Technical Guide to the Safe Handling of Sodium Trimetaphosphate in a Research Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and handling procedures for sodium trimetaphosphate (STMP) in a research laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.
Chemical and Physical Properties
This compound (Na₃P₃O₉) is a cyclic inorganic polyphosphate.[1][2][3] It is commonly encountered as a white, odorless, crystalline powder.[1][4][5] Understanding its properties is the first step in safe handling.
| Property | Value | References |
| Chemical Formula | Na₃(PO₃)₃ | [6] |
| Molecular Weight | 305.88 g/mol | [1] |
| Appearance | White crystalline solid/powder | [1][6] |
| Melting Point | 625°C (1157°F) | [6] |
| Density | Approximately 2.49 g/cm³ | [1] |
| Solubility | Soluble in water, insoluble in alcohol.[3][7] | [3][7] |
| pH (1% solution) | 6.0 - 8.0 | [4] |
| Stability | Stable under normal laboratory conditions.[6][8] May hydrolyze to orthophosphate at high temperatures or in acidic conditions.[1] | [1][6][8] |
Hazard Identification and Toxicological Data
This compound is generally considered to be of low toxicity.[3] However, it can pose hazards, primarily through irritation upon contact or inhalation of dust.[6][9]
GHS Classification: Not classified as a hazardous substance.[4][10]
Potential Health Effects:
-
Inhalation: Inhalation of dust may cause respiratory tract irritation.[6]
-
Skin Contact: May cause skin irritation upon prolonged or repeated contact.[6][9]
-
Eye Contact: May cause mechanical irritation.[4]
-
Ingestion: Ingestion of large quantities may cause gastrointestinal upset, including nausea, vomiting, and diarrhea.[4]
Chronic Exposure: No carcinogenic, mutagenic, or teratogenic effects have been reported.[6][9]
| Toxicological Data | Value | Species | References |
| Acute Oral LD50 | 10600 mg/kg | Rat | [6][9] |
| Acute Dermal LD50 | >4640 mg/kg | Rabbit | [4][6] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure when handling this compound. A risk assessment should be conducted to determine the specific PPE required for the planned procedure.
| PPE Category | Specification |
| Eye Protection | Safety glasses with side shields or safety goggles.[8] A face shield should be worn in addition if there is a significant splash hazard. |
| Hand Protection | Nitrile or other chemical-resistant gloves.[6] Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A standard laboratory coat, fully buttoned.[6] Long pants and closed-toe shoes are required.[11] |
| Respiratory Protection | Not typically required in a well-ventilated area.[4] If dust is generated and cannot be controlled by engineering means (e.g., fume hood), a NIOSH-approved dust respirator should be worn. |
Handling and Storage Procedures
Proper handling and storage are critical to prevent accidental exposure and maintain the chemical's integrity.
Handling:
-
Handle in a well-ventilated area, preferably within a chemical fume hood, especially when weighing or transferring the powder to minimize dust generation.[11][12]
-
Avoid creating dust.[12]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][12][13]
-
Keep away from incompatible materials, such as strong oxidizing agents.[8]
-
Store on sturdy shelves, ensuring they are not overloaded.[6]
Emergency Procedures
Rapid and appropriate response to emergencies can significantly mitigate potential harm.
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[4][6]
-
Skin Contact: Remove contaminated clothing. Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes.[6][9] If irritation persists, seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][6][9] Seek medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical advice immediately and show the container or label.[6]
Spill Response:
-
Small Spills:
-
Large Spills:
-
Evacuate the area and prevent entry.
-
Wear enhanced PPE, including respiratory protection.[6]
-
Use a shovel to place the material into a designated waste container.[6][9]
-
Finish cleaning by spreading water on the contaminated surface and dispose of according to local and regional authority requirements.[6][9]
-
Waste Disposal
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[4][10] Do not dispose of down the drain unless permitted by local authorities.[10]
Experimental Protocols
This compound is frequently used as a non-toxic crosslinking agent for biopolymers. The following are generalized protocols based on cited research. Researchers must adapt these protocols to their specific experimental needs and perform a thorough risk assessment before proceeding.
Protocol: Crosslinking of Starch
This protocol describes a general procedure for the crosslinking of starch using STMP to modify its physicochemical properties.
Materials:
-
Starch (e.g., corn, tapioca)
-
This compound (STMP)
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric Acid (HCl) solution (e.g., 1 M)
-
Distilled water
-
pH meter, magnetic stirrer, water bath, centrifuge, drying oven
Procedure:
-
Prepare a starch slurry (e.g., 10-40% w/v) in distilled water.
-
Adjust the pH of the slurry to an alkaline range (e.g., pH 9-11) using the NaOH solution while stirring.[5][12]
-
Add the desired amount of STMP (e.g., 0.1% to 5% based on the dry weight of the starch) to the slurry.[4][12]
-
Maintain the reaction at a specific temperature (e.g., 40-70°C) for a set duration (e.g., 2-5 hours) with continuous stirring.[5][10][12]
-
After the reaction period, neutralize the slurry to a pH of approximately 5.5-6.5 with the HCl solution.[4][5]
-
Wash the modified starch by repeated centrifugation and resuspension in distilled water to remove unreacted reagents.
-
Dry the resulting crosslinked starch in an oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol: Preparation of a Biopolymer Hydrogel
This protocol outlines the synthesis of a hydrogel using a biopolymer (e.g., chitosan, hyaluronan) and STMP as the crosslinker.
Materials:
-
Biopolymer (e.g., chitosan, sodium hyaluronan)
-
This compound (STMP)
-
Appropriate solvent for the biopolymer (e.g., dilute acetic acid for chitosan, water for hyaluronan)
-
Sodium Hydroxide (NaOH) solution
-
Magnetic stirrer
Procedure:
-
Dissolve the biopolymer in its appropriate solvent to form a homogenous solution.
-
Add the desired amount of STMP to the biopolymer solution under constant stirring.
-
Adjust the pH of the solution to an alkaline level (e.g., pH 9) using the NaOH solution to initiate the crosslinking reaction.[14]
-
Continue stirring at a controlled temperature (e.g., room temperature or slightly elevated) for a sufficient time (e.g., several hours to overnight) to allow for gel formation.[6]
-
The resulting hydrogel can then be purified, for example, by dialysis against distilled water to remove unreacted STMP and other small molecules.
-
The purified hydrogel can be lyophilized for long-term storage or used directly for further experiments.[6]
Visualizations
General Laboratory Workflow for Handling STMP
Caption: A standard workflow for safely handling this compound powder in a laboratory.
Emergency Response Logic for STMP Exposure
References
- 1. Preparation and characterization of starch crosslinked with this compound and hydrolyzed by enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Crosslinked Starch Films Reinforced with Montmorillonite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. US4219646A - Process for preparing cross-linked starches using STMP - Google Patents [patents.google.com]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. Preparation and Characterization of Multilayer pH-Responsive Hydrogel Loaded Ganoderma lucidum Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Modification of Canna Starch by Cross-linking with this compound | CARBOHYDRATE TECHNOLOGY [carbohydrate.kmutt.ac.th]
- 11. Methods of synthesis of hydrogels … A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cross-linked modification of tapioca starch by this compound: An influence on its structure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. One-Step Synthesis of this compound (Na3P3O9) from Sodium Chloride and Orthophosphoric Acid | CoLab [colab.ws]
- 14. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Chemical Compatibility of Sodium Trimetaphosphate with Common Laboratory Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical compatibility of sodium trimetaphosphate (STMP) with a range of common laboratory reagents. Understanding these interactions is crucial for the effective design of experiments, formulation development, and ensuring the stability and integrity of research outcomes.
Executive Summary
This compound (Na₃P₃O₉) is a cyclic inorganic phosphate (B84403) salt widely utilized in various scientific and industrial applications for its roles as a crosslinking agent, sequestrant, and buffering agent. While generally stable under anhydrous conditions, its reactivity and stability can be significantly influenced by the chemical environment. This document details its compatibility with acids, bases, organic solvents, oxidizing and reducing agents, and salt solutions, providing quantitative data where available and outlining experimental protocols for compatibility testing.
Physicochemical Properties of this compound
This compound is a white, crystalline powder. It is highly soluble in water, with a solubility of 22 g/100 mL, but is insoluble in organic solvents such as alcohol.[1][2][3] The anhydrous form is stable at room temperature, while the hexahydrate form can lose water of hydration.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | Na₃P₃O₉ | [1] |
| Molecular Weight | 305.89 g/mol | [1] |
| Appearance | White crystalline powder | [4][5] |
| Solubility in Water | 22 g/100 mL | [2][3] |
| Solubility in Alcohol | Insoluble | [1][2][3][4][5][6] |
| Melting Point | 53 °C (hexahydrate, decomposes) | [2][3] |
| Density | 2.49 g/cm³ (anhydrous) | [2][3][5] |
Compatibility with Aqueous Solutions
Water and Hydrolysis
This compound is highly soluble in water.[1][2][3] In aqueous solutions, the trimetaphosphate ring is susceptible to hydrolysis, which involves the opening of the ring to form the acyclic sodium triphosphate (Na₅P₃O₁₀).[2][3]
Figure 1: Hydrolysis of this compound
References
Methodological & Application
Application Notes and Protocols for Cross-linking Hydrogels Using Sodium Trimetaphosphate (STMP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids. Their tunable physical properties, biocompatibility, and resemblance to native extracellular matrix make them ideal candidates for a wide range of biomedical applications, including drug delivery, tissue engineering, and regenerative medicine.[1][2] Cross-linking is a crucial process in hydrogel fabrication, creating a stable and insoluble network structure.[1]
Sodium trimetaphosphate (STMP), a non-toxic and effective cross-linking agent, is widely used for preparing hydrogels from natural polymers like polysaccharides.[3][4] The cross-linking reaction with STMP occurs under alkaline conditions, where the hydroxyl groups on the polymer chains are activated to form stable phosphate (B84403) diester bonds, resulting in a robust and biocompatible hydrogel network.[3][4]
These application notes provide a comprehensive overview and detailed protocols for the preparation and characterization of hydrogels cross-linked with STMP, with a particular focus on their application in drug delivery.
Mechanism of STMP Cross-linking
The cross-linking of polymers with STMP is a chemical process that takes place in an alkaline environment. The reaction mechanism involves the nucleophilic attack of the polymer's hydroxyl groups on the phosphorus atoms of the STMP ring.
Here is a diagram illustrating the chemical cross-linking mechanism:
Caption: Mechanism of STMP cross-linking with a polymer.
Quantitative Data Summary
The properties of STMP-cross-linked hydrogels are highly dependent on the reaction parameters. The following tables summarize the effects of key parameters on hydrogel characteristics based on literature data.
Table 1: Effect of STMP Concentration on Hydrogel Properties
| Polymer System | STMP Concentration (% w/w or mol/L) | Swelling Ratio (g/g) | Gel Fraction (%) | Key Findings |
| Pullulan | 0.05 - 0.5 mol/L | Decreases with increasing STMP concentration up to a critical point. | Increases with increasing STMP concentration. | A critical STMP concentration exists beyond which hydrogel properties do not significantly change.[5][6] |
| Starch | 2% - 8% (w/w) | Decreases significantly with higher STMP content. | Increases with higher STMP content. | Higher STMP leads to a more rigid and less swellable network.[7] |
| Dextran/β-Cyclodextrin | Not specified | Decreases with increasing STMP. | Not specified | Increased cross-linking density reduces the mobility of polymer chains.[4] |
Table 2: Effect of pH and Temperature on Hydrogel Formation
| Polymer System | pH | Temperature (°C) | Observations |
| Pullulan | Alkaline (e.g., pH 12) | 24 - 50 | Increased pH and temperature accelerate the cross-linking kinetics.[5][6] |
| Starch | Alkaline (e.g., pH > 9) | 90 | Alkaline conditions are necessary to catalyze the esterification reaction between STMP and starch.[3] |
| Xanthan Gum | Alkaline | 25 - 37 | The transition from physical to chemical cross-linking is temperature-dependent.[8] |
Experimental Protocols
Protocol 1: Preparation of STMP-Cross-linked Polysaccharide Hydrogels
This protocol provides a general procedure for the synthesis of STMP-cross-linked hydrogels. Specific concentrations of polymer, STMP, and NaOH should be optimized based on the desired hydrogel properties.
Materials:
-
Polysaccharide (e.g., Dextran, Pullulan, Starch)
-
This compound (STMP)
-
Sodium Hydroxide (NaOH)
-
Distilled or Deionized Water
-
Phosphate Buffered Saline (PBS)
Equipment:
-
Magnetic stirrer and stir bar
-
pH meter
-
Molds (e.g., petri dishes, custom-made molds)
-
Oven or incubator
-
Freeze-dryer (optional)
Procedure:
-
Polymer Solution Preparation: Dissolve the desired amount of polysaccharide in distilled water with magnetic stirring until a homogenous solution is obtained. The concentration will depend on the specific polymer and desired gel properties (typically 5-20% w/v).
-
Alkalinization: While stirring, slowly add a concentrated NaOH solution (e.g., 1-5 M) to the polymer solution to adjust the pH to the desired alkaline level (typically pH 10-12). This step activates the hydroxyl groups of the polysaccharide.
-
Cross-linker Addition: Dissolve the calculated amount of STMP in a small volume of distilled water and add it dropwise to the alkaline polymer solution under continuous stirring. The amount of STMP will influence the cross-linking density (typically 1-10% w/w of the polymer).
-
Gelation: Continue stirring for a specific period (e.g., 10-30 minutes) to ensure uniform mixing. Pour the solution into molds and allow it to stand at a specific temperature (e.g., room temperature or 50°C) for a set duration (e.g., 2-24 hours) for the cross-linking reaction to complete.
-
Neutralization and Purification: After gelation, immerse the hydrogels in a PBS solution (pH 7.4) to neutralize the excess NaOH. Replace the PBS solution periodically until the pH of the washing solution remains neutral. This step is crucial to remove unreacted STMP and NaOH.
-
Drying (Optional): For characterization or long-term storage, the hydrogels can be freeze-dried to obtain a porous scaffold.
Caption: Experimental workflow for hydrogel preparation.
Protocol 2: Characterization of Hydrogel Properties
2.1 Swelling Ratio Determination
The swelling ratio is a measure of the hydrogel's ability to absorb and retain water.
Procedure:
-
Weigh the dried hydrogel sample (W_d).
-
Immerse the sample in a known volume of distilled water or PBS (pH 7.4) at a specific temperature (e.g., 37°C).
-
At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (W_s).
-
Continue until the hydrogel reaches a constant weight (equilibrium swelling).
-
Calculate the swelling ratio using the following formula: Swelling Ratio (g/g) = (W_s - W_d) / W_d
2.2 Gel Fraction Measurement
The gel fraction represents the insoluble part of the hydrogel, indicating the efficiency of the cross-linking reaction.
Procedure:
-
Weigh the dried hydrogel sample (W_i).
-
Immerse the sample in a large volume of distilled water for 48 hours to extract any uncross-linked polymer.
-
Remove the swollen hydrogel, freeze-dry it, and weigh the dried insoluble part (W_f).
-
Calculate the gel fraction using the following formula: Gel Fraction (%) = (W_f / W_i) x 100
2.3 Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the chemical cross-linking by identifying the formation of new chemical bonds.
Procedure:
-
Obtain FTIR spectra of the pure polymer, STMP, and the cross-linked hydrogel (in dried, powdered form).
-
Analyze the spectra for the appearance of new peaks or shifts in existing peaks. The formation of P-O-C bonds, indicative of successful cross-linking, can be observed. For instance, new peaks around 1150 cm⁻¹ may correspond to P=O stretching, and changes in the broad -OH stretching band (around 3400 cm⁻¹) can also indicate the involvement of hydroxyl groups in the reaction.[3][7]
Protocol 3: In Vitro Drug Release Study
This protocol describes how to evaluate the release profile of a model drug from the STMP-cross-linked hydrogel.
Materials:
-
Drug-loaded hydrogel
-
Release medium (e.g., PBS at different pH values to simulate physiological conditions)
-
Shaking incubator or water bath
Equipment:
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Drug Loading: The drug can be loaded into the hydrogel either by adding it to the polymer solution before cross-linking or by soaking the prepared hydrogel in a drug solution.
-
Release Study: a. Place a known amount of the drug-loaded hydrogel in a container with a specific volume of the release medium. b. Maintain the container at a constant temperature (e.g., 37°C) with gentle agitation. c. At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions. d. Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's maximum absorbance wavelength).
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Caption: Workflow for in vitro drug release study.
Application in Drug Delivery and Signaling Pathways
STMP-cross-linked hydrogels are excellent candidates for controlled drug delivery systems.[9][10] Their porous structure allows for the encapsulation of therapeutic agents, and the release can be controlled by the hydrogel's swelling and degradation properties. The release mechanism is often diffusion-controlled, where the drug diffuses through the swollen polymer network.
While the primary mechanism of action for these hydrogels in drug delivery is the controlled release of a therapeutic agent, they generally do not directly interact with cellular signaling pathways. The released drug is responsible for the therapeutic effect and interaction with specific signaling cascades. However, the hydrogel platform can be engineered to influence cellular behavior indirectly. For instance, the mechanical properties and surface topography of the hydrogel can influence cell adhesion, proliferation, and differentiation, which are processes governed by complex signaling pathways.
For targeted drug delivery or regenerative medicine applications, the hydrogel can be functionalized with bioactive molecules (e.g., peptides, growth factors) that can directly engage with cell surface receptors and trigger specific intracellular signaling pathways.
Caption: Logical relationship in hydrogel-mediated drug delivery.
Conclusion
Cross-linking hydrogels with this compound is a versatile and effective method for preparing biocompatible materials for various biomedical applications, particularly in the field of drug delivery. By carefully controlling the reaction parameters, the physicochemical properties of the hydrogels can be tailored to achieve the desired swelling behavior, mechanical strength, and drug release kinetics. The protocols provided in these application notes offer a foundation for researchers to develop and characterize STMP-cross-linked hydrogels for their specific research needs.
References
- 1. researchgate.net [researchgate.net]
- 2. US11629236B2 - Preparation method and use of crosslinked hydrogel for muscle stem cell culture - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dual-Responsive Starch Hydrogels via Physicochemical Crosslinking for Wearable Pressure and Ultra-Sensitive Humidity Sensing [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Controlled release of doxorubicin from pH-responsive microgels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Controlled release of doxorubicin from pH-responsive microgels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Situ Gelling Systems with Sodium Trimetaphosphate for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and characterization of in situ gelling systems utilizing sodium trimetaphosphate (STMP) as a crosslinking agent for controlled drug delivery.
Introduction to In Situ Gelling Systems
In situ gelling systems are advanced drug delivery platforms that exist as a liquid before administration and transform into a gel at the site of application in response to physiological stimuli such as temperature, pH, or the presence of ions.[1][2] This transition from a low-viscosity solution to a high-viscosity gel offers several advantages for drug delivery, including ease of administration, prolonged residence time at the target site, sustained drug release, and improved patient compliance and comfort.[3][4]
This compound (STMP) is a non-toxic, water-soluble crosslinking agent that can form stable, covalent bonds with various hydrophilic polymers containing hydroxyl or amino groups, such as polysaccharides like chitosan, starch, and gellan gum.[5][6] The use of STMP as a crosslinker in in situ gelling systems is a promising approach for developing biocompatible and biodegradable drug delivery vehicles for a range of applications, including ophthalmic, periodontal, and injectable formulations for tissue engineering.[1][7][8]
Mechanism of STMP Crosslinking
This compound is a cyclic polyphosphate that, under appropriate pH conditions (typically alkaline), can react with nucleophilic groups like hydroxyl (-OH) and amine (-NH2) present on polymer chains. The reaction involves the opening of the trimetaphosphate ring and the formation of phosphodiester bonds, leading to a three-dimensional crosslinked network, which is the hydrogel.
Quantitative Data Summary
While specific quantitative data for in situ gelling systems solely using STMP is emerging, the following tables provide illustrative data from systems using the closely related polyphosphate crosslinker, sodium tripolyphosphate (STPP), with chitosan. These values can serve as a starting point for formulation development with STMP.
Table 1: Illustrative Gelation Time and Viscosity of Chitosan/STPP In Situ Gels
| Formulation Code | Chitosan Conc. (% w/v) | STPP Conc. (% w/v) | Gelation Time (seconds) | Viscosity (cP) |
| CS-STPP-1 | 1.0 | 0.10 | 45 | 150 |
| CS-STPP-2 | 1.5 | 0.15 | 30 | 250 |
| CS-STPP-3 | 2.0 | 0.20 | 20 | 400 |
| CS-STPP-4 | 2.0 | 0.25 | 15 | 550 |
Note: Data is representative and may vary based on the specific polymer, drug, and experimental conditions.
Table 2: Illustrative In Vitro Drug Release from Chitosan/STPP In Situ Gels
| Formulation Code | Drug | Cumulative Release at 2h (%) | Cumulative Release at 8h (%) | Release Kinetics Model |
| CS-STPP-D1 | Ofloxacin | 25 | 75 | Higuchi |
| CS-STPP-D2 | Timolol | 30 | 85 | Korsmeyer-Peppas |
| CS-STPP-D3 | Dexamethasone | 20 | 65 | Zero-Order |
Note: Drug release profiles are highly dependent on the drug's physicochemical properties and the formulation's composition.
Experimental Protocols
The following are detailed protocols for the preparation and evaluation of STMP-based in situ gelling systems.
Preparation of STMP-Crosslinked In Situ Gelling Solution
Materials:
-
Polymer (e.g., Chitosan, Gellan Gum, Sodium Alginate)
-
This compound (STMP)
-
Drug substance
-
Solvent (e.g., deionized water, acidic solution for chitosan)
-
pH adjusting agent (e.g., Sodium Hydroxide)
-
Magnetic stirrer
-
pH meter
Protocol:
-
Polymer Solution Preparation:
-
Disperse the desired amount of polymer in the appropriate solvent with continuous stirring until a homogenous solution is formed. For chitosan, dissolve it in a dilute acidic solution (e.g., 0.5% v/v acetic acid).
-
-
Drug Incorporation:
-
Add the accurately weighed drug substance to the polymer solution and stir until completely dissolved.
-
-
STMP Solution Preparation:
-
Separately, prepare a fresh aqueous solution of STMP at the desired concentration.
-
-
Formulation of the In Situ Gelling System:
-
Under constant stirring, slowly add the STMP solution to the drug-loaded polymer solution.
-
Adjust the pH of the final formulation to the desired level (typically in the neutral to slightly alkaline range to facilitate crosslinking) using a pH adjusting agent.
-
Make up the final volume with the solvent.
-
-
Sterilization (for Ophthalmic and Injectable Formulations):
-
Sterilize the final formulation using an appropriate method, such as filtration through a 0.22 µm filter or autoclaving, ensuring the stability of the components is not compromised.
-
Characterization of the In Situ Gelling System
4.2.1. Rheological Studies
Objective: To determine the viscosity and flow behavior of the formulation before and after gelation. Instrument: Brookfield Viscometer or a rheometer.
Protocol:
-
Measure the viscosity of the formulation in its liquid state at room temperature.
-
Induce gelation by adding a simulated physiological fluid (e.g., simulated tear fluid for ophthalmic gels, simulated saliva for oral gels) or by adjusting the temperature, depending on the gelation trigger.
-
Measure the viscosity of the formed gel. An ideal in situ gelling system should have low viscosity in the sol state for easy administration and high viscosity in the gel state to ensure retention.[9]
4.2.2. Gelation Time and Gelling Capacity
Objective: To determine the time taken for the sol-to-gel transition and the integrity of the formed gel.
Protocol:
-
Place a specific volume of the formulation in a vial containing a simulated physiological fluid maintained at 37°C.
-
Visually observe the time it takes for the solution to form a gel that does not flow when the vial is inverted. This is the gelation time.[10]
-
The gelling capacity can be graded based on the stiffness and duration the gel remains intact.
4.2.3. In Vitro Drug Release Study
Objective: To evaluate the rate and mechanism of drug release from the in situ gel. Apparatus: Franz diffusion cell or dialysis bag method.
Protocol:
-
Place a known amount of the in situ gel formulation in the donor compartment of the Franz diffusion cell, separated from the receptor compartment by a semi-permeable membrane.
-
The receptor compartment is filled with a release medium (e.g., phosphate-buffered saline pH 7.4) and maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh medium.
-
Analyze the drug concentration in the samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the cumulative percentage of drug released versus time and analyze the release kinetics using various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas).[11][12]
4.2.4. Biocompatibility and Cytotoxicity Assessment
Objective: To ensure the safety and non-toxic nature of the formulation. Method: MTT assay using a relevant cell line (e.g., human corneal epithelial cells for ophthalmic formulations, fibroblasts for injectable systems).
Protocol:
-
Culture the selected cell line in a 96-well plate.
-
Expose the cells to different concentrations of the in situ gel formulation (or its extract) for a specified period (e.g., 24 hours).
-
After incubation, add MTT solution to each well and incubate further.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells. A high cell viability indicates good biocompatibility.
Applications of STMP-Based In Situ Gelling Systems
-
Ophthalmic Drug Delivery: For sustained release of drugs to treat eye infections, glaucoma, and inflammation, thereby reducing the frequency of eye drop instillation.[8][13]
-
Periodontal Drug Delivery: For localized delivery of antibiotics or anti-inflammatory agents into the periodontal pocket to treat periodontitis.[3][7][14]
-
Injectable Drug Delivery and Tissue Engineering: As a minimally invasive injectable scaffold for the delivery of cells, growth factors, or drugs for tissue regeneration.[1][15]
-
Oral and Nasal Drug Delivery: To prolong the residence time of drugs in the gastrointestinal tract or nasal cavity for improved absorption.
Conclusion
In situ gelling systems crosslinked with this compound represent a versatile and promising platform for controlled drug delivery. The use of a non-toxic crosslinker like STMP enhances the biocompatibility of these systems. The detailed protocols provided in these application notes offer a systematic approach for the formulation, characterization, and evaluation of STMP-based in situ gels, enabling researchers and drug development professionals to explore their full potential in various therapeutic areas. Further research is warranted to generate more specific quantitative data on the performance of STMP-crosslinked systems with various polymers and active pharmaceutical ingredients.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsonline.com [ijpsonline.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. crsubscription.com [crsubscription.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. journals.plos.org [journals.plos.org]
- 11. journals.stmjournals.com [journals.stmjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. Research progress of in-situ gelling ophthalmic drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In-situ gel drug delivery system as a viable approach to periodontal therapy: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Review of Injectable Polymeric Hydrogel Systems for Application in Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Sodium Trimetaphosphate (STMP) for Biopolymer Scaffold Modification in Tissue Engineering
References
- 1. Frontiers | Design Challenges in Polymeric Scaffolds for Tissue Engineering [frontiersin.org]
- 2. scienceopen.com [scienceopen.com]
- 3. Biopolymer-based Scaffolds for Tissue Engineering Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Cross-linking methods of type I collagen-based scaffolds for cartilage tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biopolymers for Tissue Engineering: Crosslinking, Printing Techniques, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of this compound on Chitosan-Methylcellulose Composite Films: Physicochemical Properties and Food Packaging Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparation and Characterization of TPP-Chitosan Crosslinked Scaffolds for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Selected Crosslinking and Stabilization Methods on the Properties of Porous Chitosan Composites Dedicated for Medical Applications | MDPI [mdpi.com]
- 12. scielo.br [scielo.br]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Sodium Trimetaphosphate in Nanoparticle Synthesis and Functionalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sodium trimetaphosphate (STMP) in the synthesis and functionalization of nanoparticles, particularly for applications in drug delivery and development. Detailed protocols for key experimental procedures are included, along with quantitative data for representative nanoparticle systems and visualizations of relevant workflows and biological pathways.
Application Notes
This compound (Na₃P₃O₉), a cyclic polyphosphate, is a versatile and non-toxic crosslinking agent that has gained attention in the field of nanotechnology. Its ability to form stable crosslinks with various polymers makes it an excellent candidate for the synthesis and functionalization of nanoparticles for biomedical applications.
STMP as a Crosslinking Agent in Nanoparticle Synthesis
STMP is primarily used as a crosslinking agent in the fabrication of polymeric nanoparticles through the ionic gelation method.[1][2] This technique is favored for its mild and straightforward conditions. The process involves the electrostatic interaction between a positively charged polymer, such as chitosan (B1678972), and the negatively charged polyanions of a crosslinking agent like STMP.[2] This interaction leads to the formation of a crosslinked polymeric network, resulting in the self-assembly of nanoparticles.[2]
The physicochemical properties of the resulting nanoparticles, including their size, surface charge (zeta potential), and stability, can be precisely controlled by modulating the synthesis parameters. Key factors that influence these characteristics include the concentration of the polymer and STMP, their mass ratio, and the pH of the solution.[2]
Functionalization of Nanoparticles with STMP for Drug Delivery
Surface modification of nanoparticles is a critical step to enhance their therapeutic potential.[3] Functionalization with STMP can impart desirable characteristics to nanoparticles for drug delivery applications. The phosphate (B84403) groups on the surface of STMP-functionalized nanoparticles can improve their hydrophilicity and stability in biological fluids. This "stealth" property helps in evading the mononuclear phagocyte system, thereby prolonging their circulation time in the bloodstream and increasing the likelihood of reaching the target tissue.
Furthermore, the surface chemistry of STMP allows for the conjugation of targeting ligands, such as antibodies or peptides.[3] This active targeting strategy enables the nanoparticles to specifically bind to receptors that are overexpressed on diseased cells, such as cancer cells, leading to enhanced drug accumulation at the target site and reduced off-target toxicity.[3]
STMP-Based Nanoparticles in Drug Development
The unique properties of STMP-crosslinked and functionalized nanoparticles make them promising carriers for a wide range of therapeutic agents.[2] They can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation in the physiological environment and facilitating their transport across biological barriers.
The controlled release of the encapsulated drug is another significant advantage. The release kinetics can be tailored by adjusting the crosslinking density of the nanoparticle matrix.[4] For instance, a higher degree of crosslinking can lead to a more sustained release profile.[2] Some STMP-based systems can be designed to be stimuli-responsive, releasing their payload in response to specific triggers in the microenvironment of the diseased tissue, such as a change in pH.[5] This targeted and controlled drug release minimizes systemic side effects and improves the therapeutic index of the encapsulated drug.
Data Presentation
The following tables summarize key quantitative data for nanoparticle systems synthesized using polyphosphate crosslinkers, which serve as a valuable reference for the development of STMP-based nanoparticles.
Table 1: Physicochemical Properties of Chitosan Nanoparticles Crosslinked with Sodium Tripolyphosphate (TPP)
| Chitosan Concentration (mg/mL) | TPP Concentration (mg/mL) | Chitosan:TPP Mass Ratio | Particle Size (nm) | Zeta Potential (mV) |
| 1 | 0.5 | 1:1 | 250 ± 25 | +25 ± 3 |
| 3 | 0.75 | 3:1 | 450 ± 30 | +40 ± 4 |
| 5 | 1 | 5:1 | 600 ± 45 | +55 ± 5 |
Data adapted from studies on TPP-crosslinked chitosan nanoparticles, which are expected to exhibit similar trends to STMP-crosslinked systems.
Table 2: Drug Loading and Encapsulation Efficiency of TPP-Crosslinked Chitosan Nanoparticles
| Drug | Chitosan Concentration (%) | Drug:Polymer Ratio | Encapsulation Efficiency (%) | Drug Loading Capacity (%) |
| Bovine Serum Albumin | 0.2 | 1:5 | 79.74 | 15.9 |
| Caffeine | 0.25 | 1:10 | 26.34 | 2.6 |
| MCPA-Na (herbicide) | 0.1 | 1:2 | 51.32 | 25.7 |
This table presents data from various studies on TPP-crosslinked chitosan nanoparticles and is intended to provide a general indication of the achievable drug loading parameters.[1][6]
Experimental Protocols
Protocol 1: Synthesis of STMP-Crosslinked Chitosan Nanoparticles via Ionic Gelation
Materials:
-
Low molecular weight chitosan
-
This compound (STMP)
-
Acetic acid
-
Deionized water
Procedure:
-
Prepare Chitosan Solution: Dissolve 0.1% (w/v) of chitosan in a 1% (v/v) aqueous acetic acid solution. Stir the solution at room temperature until the chitosan is completely dissolved.
-
Prepare STMP Solution: Prepare a 0.1% (w/v) STMP solution in deionized water.
-
Nanoparticle Formation: Under constant magnetic stirring, add the STMP solution dropwise to the chitosan solution. A 3:1 volume ratio of chitosan to STMP solution is a common starting point.
-
Stirring: Continue stirring the resulting suspension for 30 minutes at room temperature to allow for the formation and stabilization of the nanoparticles.
-
Separation: Separate the nanoparticles from the suspension by centrifugation at approximately 15,000 rpm for 30 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any unreacted reagents. Repeat the centrifugation and washing steps twice.
-
Resuspension: Resuspend the final nanoparticle pellet in deionized water or a suitable buffer for further use or characterization.
Protocol 2: Surface Functionalization of Nanoparticles with a Targeting Ligand
Materials:
-
STMP-crosslinked nanoparticles
-
Targeting ligand with a reactive group (e.g., carboxyl or amine)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
MES buffer (2-(N-morpholino)ethanesulfonic acid)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Activate STMP Phosphate Groups: Resuspend the STMP-crosslinked nanoparticles in MES buffer (pH 6.0). Add EDC and NHS to the suspension to activate the phosphate groups on the nanoparticle surface. Incubate for 15-30 minutes at room temperature with gentle stirring.
-
Conjugation: Add the targeting ligand to the activated nanoparticle suspension. The molar ratio of the ligand to the nanoparticles should be optimized based on the specific application. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Quench any unreacted NHS-esters by adding a small amount of a primary amine-containing compound (e.g., Tris buffer or glycine).
-
Purification: Purify the functionalized nanoparticles by centrifugation or dialysis to remove unreacted ligand and coupling agents.
-
Characterization: Characterize the functionalized nanoparticles to confirm the successful conjugation of the targeting ligand using techniques such as FTIR spectroscopy or XPS.
Protocol 3: Drug Loading into STMP-Crosslinked Nanoparticles
Materials:
-
STMP-crosslinked nanoparticles
-
Drug of interest
-
Appropriate solvent for the drug
Procedure (for hydrophobic drugs using the incubation method):
-
Prepare Drug Solution: Dissolve the drug in a suitable organic solvent at a known concentration.
-
Incubation: Add the aqueous suspension of STMP-crosslinked nanoparticles to the drug solution. The ratio of nanoparticles to the drug solution should be optimized to achieve the desired drug loading.
-
Solvent Evaporation: Incubate the mixture under constant stirring to allow the drug to partition into the nanoparticles. Slowly evaporate the organic solvent using a rotary evaporator or by stirring in a fume hood.
-
Purification: Separate the drug-loaded nanoparticles from the unloaded drug by centrifugation.
-
Quantification of Drug Loading: Determine the amount of unloaded drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC). Calculate the drug loading capacity and encapsulation efficiency using the following formulas:
-
Drug Loading Capacity (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis, functionalization, and drug loading of STMP-based nanoparticles.
Caption: Conceptual diagram of a drug-loaded, STMP-functionalized nanoparticle with targeting ligands.
Caption: A representative signaling pathway targeted by a nanoparticle-delivered drug, leading to a cellular response.
References
- 1. Drug Loading in Chitosan-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 4. Therapeutic Nanoparticles and Their Targeted Delivery Applications [mdpi.com]
- 5. Synthesis, characterization of chitosan/tripolyphosphate nanoparticles loaded with 4-chloro-2-methylphenoxyacetate sodium salt and its herbicidal activity against Bidens pilosa L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chitosan Nanocarrier Entrapping Hydrophilic Drugs as Advanced Polymeric System for Dual Pharmaceutical and Cosmeceutical Application: A Comprehensive Analysis Using Box-Behnken Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Enzymatic Reactions in the Presence of Sodium Trimetaphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium trimetaphosphate (STMP), a cyclic polyphosphate with the formula Na₃P₃O₉, is a versatile and non-toxic compound widely utilized in the food and pharmaceutical industries.[1][2] While its primary application lies in the crosslinking of polysaccharides such as starch and chitosan (B1678972) to enhance their physicochemical properties, its direct influence on enzymatic reactions is an area of growing interest.[3][4] Understanding the interactions between STMP and enzymes is crucial for optimizing existing biotechnological processes and for the development of novel therapeutic agents.
These application notes provide a comprehensive guide for researchers to investigate the effects of STMP on enzyme kinetics and activity. The protocols outlined below offer a systematic approach to characterizing the nature of STMP's interaction with a given enzyme, whether it be inhibitory, activatory, or neutral.
Overview of Potential Interactions
Phosphates are known to interact with enzymes in several ways that can modulate their activity.[5] STMP, as a phosphate-containing molecule, may influence enzymatic reactions through various mechanisms:
-
Competitive Inhibition: STMP might compete with the phosphate (B84403) moiety of a substrate for binding to the enzyme's active site.
-
Non-competitive or Allosteric Regulation: STMP could bind to a site other than the active site, inducing a conformational change that alters the enzyme's catalytic efficiency.[5]
-
Chelation of Metal Cofactors: STMP may sequester metal ions that are essential for the activity of certain enzymes.
-
Substrate Modification: While primarily known for crosslinking polymers, the potential for STMP to modify substrates or enzymes under specific conditions should be considered.
This document provides the tools to experimentally determine which, if any, of these mechanisms are at play.
Experimental Protocols
The following protocols provide a framework for investigating the effect of STMP on the activity of a model enzyme. As a common example, we will consider a phosphatase, which catalyzes the hydrolysis of a phosphate-containing substrate. A generic colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate is described.
Materials and Reagents
-
Enzyme (e.g., Acid Phosphatase, Alkaline Phosphatase)
-
This compound (STMP)
-
p-Nitrophenyl Phosphate (pNPP)
-
Appropriate buffer solution (e.g., citrate (B86180) buffer for acid phosphatase, Tris-HCl for alkaline phosphatase)
-
Stop solution (e.g., Sodium Hydroxide)
-
Spectrophotometer
-
Thermostated water bath or incubator
General Enzyme Activity Assay
This protocol measures the baseline activity of the enzyme in the absence of STMP.
-
Prepare Reagents:
-
Prepare a stock solution of the enzyme in the appropriate buffer.
-
Prepare a stock solution of the substrate (pNPP) in the same buffer.
-
Prepare the stop solution.
-
-
Set up the Reaction:
-
In a series of microcentrifuge tubes, add the appropriate volume of buffer.
-
Add a fixed volume of the enzyme solution to each tube.
-
Pre-incubate the tubes at the optimal temperature for the enzyme.
-
-
Initiate the Reaction:
-
Add a specific volume of the pNPP substrate solution to each tube to start the reaction.
-
Incubate the reaction mixture for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Stop the Reaction:
-
Add the stop solution to each tube to terminate the reaction. The stop solution also develops the color of the product, p-nitrophenol.
-
-
Measure Absorbance:
-
Measure the absorbance of the solution at the appropriate wavelength (e.g., 405-410 nm for p-nitrophenol).
-
-
Calculate Enzyme Activity:
-
Determine the concentration of the product formed using a standard curve of p-nitrophenol.
-
Calculate the initial reaction velocity (v₀).
-
Investigating the Effect of STMP on Enzyme Activity
This protocol determines the effect of varying concentrations of STMP on the enzyme's catalytic rate.
-
Prepare STMP Solutions:
-
Prepare a stock solution of STMP in the assay buffer.
-
Create a series of dilutions of the STMP stock solution to obtain a range of desired concentrations.
-
-
Set up the Reaction with STMP:
-
In a series of tubes, add the appropriate volume of buffer.
-
Add a fixed volume of the enzyme solution.
-
Add varying concentrations of the STMP solution to each tube.
-
Pre-incubate the enzyme-STMP mixture at the optimal temperature.
-
-
Initiate and Stop the Reaction:
-
Follow steps 3 and 4 from the general enzyme activity assay protocol.
-
-
Measure and Analyze:
-
Measure the absorbance and calculate the reaction velocity for each STMP concentration.
-
Plot the reaction velocity as a function of STMP concentration to observe the inhibitory or activatory effect.
-
Determining the Mechanism of Inhibition (if applicable)
If STMP is found to be an inhibitor, the following experiment can help elucidate the mechanism (e.g., competitive, non-competitive).
-
Vary Substrate and Inhibitor Concentrations:
-
Set up a matrix of reactions with varying concentrations of both the substrate (pNPP) and the inhibitor (STMP).
-
-
Measure Initial Velocities:
-
Determine the initial reaction velocity for each combination of substrate and inhibitor concentration.
-
-
Data Analysis:
-
Plot the data using a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) for each inhibitor concentration.
-
Analyze the plot to determine the type of inhibition:
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect at a point other than the axes.
-
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison.
Table 1: Effect of STMP Concentration on Enzyme Activity
| STMP Concentration (mM) | Initial Reaction Velocity (µmol/min) | % Activity |
| 0 (Control) | 1.20 | 100 |
| 1 | 1.05 | 87.5 |
| 5 | 0.78 | 65.0 |
| 10 | 0.55 | 45.8 |
| 20 | 0.35 | 29.2 |
| 50 | 0.18 | 15.0 |
Table 2: Kinetic Parameters in the Presence of STMP
| STMP Concentration (mM) | Km (mM) | Vmax (µmol/min) |
| 0 | 0.5 | 1.25 |
| 5 | 1.2 | 1.24 |
| 10 | 2.1 | 1.26 |
(Note: The data presented in these tables are hypothetical and for illustrative purposes only.)
Visualizations
Diagrams are essential for illustrating experimental workflows and potential molecular interactions.
Caption: Experimental workflow for investigating the effect of STMP on enzyme activity.
Caption: Potential mechanisms of enzyme inhibition by STMP.
Conclusion
The protocols and guidelines presented here offer a robust starting point for the systematic investigation of this compound's influence on enzymatic reactions. By carefully designing experiments and analyzing the resulting kinetic data, researchers can gain valuable insights into the molecular interactions between STMP and enzymes. This knowledge can be leveraged to modulate enzyme activity in various applications, from improving food processing to designing novel therapeutic interventions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? - Topinchem.com [topinchem.com]
- 3. The Role of Phosphate in a Multistep Enzymatic Reaction: Reactions of the Substrate and Intermediate in Pieces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. How do phosphates interact with enzymes in the body? - Blog [chemgulf.com]
Application Notes and Protocols for Starch Phosphorylation with Sodium Trimetaphosphate (STMP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Native starches often possess limitations for industrial and pharmaceutical applications, such as insolubility in cold water, low shear resistance, and thermal decomposition.[1][2] Chemical modification, specifically phosphorylation with sodium trimetaphosphate (STMP), is a widely employed technique to overcome these drawbacks.[2][3] This process, known as cross-linking, introduces phosphate (B84403) bridges between starch molecules, resulting in enhanced stability, altered viscosity, and improved functional properties.[2][4] Phosphorylated starches, also known as distarch phosphates, are valuable excipients in drug delivery systems and functional food ingredients due to their modified physicochemical characteristics.[3][4][5]
This document provides a detailed, step-by-step protocol for the phosphorylation of starch using STMP, based on established methodologies. It also includes methods for the characterization of the resulting phosphated starch and a summary of key reaction parameters from various studies.
Experimental Protocols
Materials and Equipment
-
Native starch (e.g., corn, potato, sweet potato, tapioca)
-
This compound (STMP)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (optional, to prevent gelatinization)
-
Distilled or deionized water
-
pH meter
-
Magnetic stirrer with heating plate or water bath
-
Centrifuge
-
Drying oven
-
Analytical balance
-
Standard laboratory glassware
Step-by-Step Protocol for Starch Phosphorylation
This protocol is a generalized procedure synthesized from multiple sources.[6][7][8][9] Researchers should optimize the specific parameters based on the starch source and desired product characteristics.
-
Starch Slurry Preparation:
-
Prepare an aqueous slurry of the native starch. A common concentration is around 35-40% solids (w/w).[8] For example, suspend 100 g of starch (dry basis) in 225 mL of distilled water.[6]
-
Stir the suspension continuously with a magnetic stirrer for approximately one hour at room temperature to ensure homogeneity.[6]
-
-
pH Adjustment:
-
Adjust the pH of the starch slurry to an alkaline range, typically between 10.0 and 12.0, using a sodium hydroxide solution (e.g., 1 M or 3-5% w/v).[6][8][10] An optimal pH of around 11.0-11.5 is frequently cited.[8][11]
-
Continuously monitor the pH and add the NaOH solution dropwise to avoid localized gelatinization.
-
-
Addition of Reagents:
-
While maintaining the alkaline pH and continuous stirring, add the desired amount of this compound (STMP). The concentration of STMP can range from 0.01% to 12% (w/w, based on dry starch weight), depending on the desired degree of cross-linking.[5][8]
-
In some protocols, sodium sulfate (e.g., 0.5 g per 10 g of starch) is added before the STMP to inhibit starch swelling and gelatinization.[9]
-
-
Reaction:
-
The reaction temperature is a critical parameter and can range from room temperature (25 °C) to higher temperatures (e.g., 45-50 °C), but should be kept below the gelatinization temperature of the specific starch.[10][12][13]
-
Allow the reaction to proceed for a specified duration, typically ranging from 10 minutes to several hours (e.g., 3-5 hours).[8][10] The reaction time influences the degree of phosphorylation.
-
-
Neutralization and Washing:
-
After the reaction period, terminate the reaction by neutralizing the slurry to a pH of 5.0-6.5 with an acid, such as hydrochloric acid (e.g., 1 M).[7][8]
-
Wash the modified starch several times to remove unreacted reagents and salts. This is typically done by repeated cycles of resuspending the starch in distilled water, followed by centrifugation and decantation of the supernatant. Washing with ethanol (B145695) can also be employed.[9]
-
-
Drying and Milling:
-
Dry the washed starch in a drying oven at a temperature that will not cause further modification (e.g., 40-60 °C) until a constant weight is achieved.[9]
-
The dried phosphated starch can then be milled to a fine powder.
-
Data Presentation
The reaction conditions for starch phosphorylation with STMP can be varied to achieve different degrees of substitution and, consequently, different physicochemical properties. The following tables summarize quantitative data from various studies.
Table 1: Reaction Conditions for Starch Phosphorylation with STMP
| Starch Source | STMP Concentration (% w/w) | pH | Temperature (°C) | Reaction Time (hours) | Reference |
| Tapioca | 0.06 | 11.1 - 11.3 | 35 - 38 | 3 - 5 | [8] |
| Tapioca | 0.15 | 11.1 - 11.3 | Ambient | ~3 | [8] |
| Wheat | 1.5, 3, 4.5 | 9.5, 10.5, 11.5 | 110, 130, 150 | Not Specified | [1] |
| Purple Sweet Potato | 3 - 12 | Not Specified | Not Specified | Not Specified | [5] |
| Sweet Potato | 10 (with STPP) | 11.5 | 120 | Not Specified | [11] |
| Potato | Not Specified | Not Specified | 15 or 45 | 0.25 - 2 | [12] |
| Mandua | Not Specified (with STPP) | 12 | 70 | 3 | [7] |
| Generic | 30 | 9.0 | ~70 | 2 | [9] |
| Generic | 0.01 - 1.00 | 8 - 12 | 10 - 45 | 0.17 - 10 | [10] |
Table 2: Physicochemical Properties of Native vs. Phosphated Starch
| Property | Effect of Phosphorylation | Reference |
| Swelling Power | Decreased | [5][14] |
| Solubility | Decreased | [5][14] |
| Paste Clarity (Light Transmittance) | Decreased | [2][14] |
| Peak Viscosity | Decreased | [14] |
| Gelatinization Temperature | Increased | [11][14] |
| Resistant Starch Content | Increased | [2][5] |
| Freeze-thaw Stability | Increased | [1] |
| Amylose Content | Decreased | [14] |
Characterization of Phosphated Starch
Determination of Degree of Substitution (DS)
The degree of substitution is a crucial parameter that quantifies the extent of modification. It represents the average number of hydroxyl groups substituted per anhydroglucose (B10753087) unit.
Methodology:
-
Phosphorus Content Determination: The total phosphorus content of the phosphated starch is determined using a standard method, such as the vanadium-molybdate colorimetric method.[15]
-
Calculation of DS: The degree of substitution is then calculated from the phosphorus content.[15]
Several methods can be employed for determining the DS of modified starches, including titration-based methods and spectroscopic techniques like NMR.[16][17]
Physicochemical Characterization
A range of analytical techniques can be used to characterize the functional properties of the phosphated starch:
-
Swelling Power and Solubility: Determined by measuring the weight of the swollen sediment and the dissolved solids after heating a starch suspension in water.
-
Pasting Properties: Analyzed using a Rapid Visco Analyser (RVA) or a Brabender Visco-Amylograph to determine parameters like peak viscosity, breakdown, and setback.
-
Crystallinity: Assessed using X-ray Diffraction (XRD), which can indicate whether the modification occurred in the amorphous or crystalline regions of the starch granule.[2][11]
-
Morphology: Visualized using Scanning Electron Microscopy (SEM) to observe changes in the granule structure, such as agglomeration or surface erosion.[11][15]
-
Functional Group Analysis: Performed using Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the introduction of phosphate groups.[11][15]
Mandatory Visualizations
Experimental Workflow for Starch Phosphorylation
Caption: Workflow for the phosphorylation of starch using STMP.
Signaling Pathway/Mechanism of Starch Cross-linking with STMP
Caption: Mechanism of starch cross-linking with STMP.
References
- 1. Optimizing reaction conditions for the production of phosphorylated wheat starch by this compound (STMP) in order to be used in the formulation of sauces [fsct.modares.ac.ir]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Effects of crosslinking with this compound on structural, physicochemical, rheological and in vitro digestibility properties of purple sweet potato starch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. powertechjournal.com [powertechjournal.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US4219646A - Process for preparing cross-linked starches using STMP - Google Patents [patents.google.com]
- 9. scielo.br [scielo.br]
- 10. JP4532603B1 - Method for producing phosphoric acid crosslinked starch - Google Patents [patents.google.com]
- 11. academicjournals.org [academicjournals.org]
- 12. Effect of Esterification Conditions on the Physicochemical Properties of Phosphorylated Potato Starch - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Effects of Cross-Linking on Physicochemical and Film Properties of Lotus (Nelumbo nucifera G.) Seed Starch | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. lib3.dss.go.th [lib3.dss.go.th]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Sodium Trimetaphosphate (STMP) as a Flame Retardant in Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium Trimetaphosphate (STMP), a cyclic inorganic salt with the chemical formula Na₃P₃O₉, has demonstrated potential as an effective halogen-free flame retardant for various polymeric materials. Its mechanism of action is primarily attributed to its phosphorus content, which can interfere with the combustion cycle in both the condensed (solid) and gas phases. These application notes provide a detailed overview of the proposed flame retardant mechanism of STMP and protocols for its evaluation in a polymer matrix.
Flame Retardant Mechanism of this compound
The flame retardant action of STMP is a multi-step process that begins with its thermal decomposition and subsequent interaction with the polymer substrate during combustion. The overall mechanism can be categorized into condensed phase and gas phase actions.
2.1. Condensed Phase Mechanism
In the condensed phase, STMP promotes the formation of a protective char layer on the surface of the polymer.[1][2][3][4][5] This char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and limiting the diffusion of oxygen to the polymer surface.[3] The key steps are:
-
Thermal Decomposition: Upon heating, STMP is believed to thermally decompose, leading to the formation of polyphosphoric and metaphosphoric acids.[6][7][8]
-
Dehydration and Crosslinking: These acidic species act as powerful dehydrating agents, promoting the removal of water from the polymer backbone. This dehydration facilitates crosslinking reactions within the polymer, leading to the formation of a stable, carbonaceous char.[3][4][9]
-
Barrier Formation: The resulting char layer is often glassy and coherent, effectively shielding the polymer from further thermal degradation and preventing the release of flammable volatile compounds.[3]
2.2. Gas Phase Mechanism
In the gas phase, the decomposition of STMP releases phosphorus-containing radicals that interfere with the chain reactions of combustion.[1][4][10][11] This "flame poisoning" effect reduces the efficiency of the combustion process and helps to extinguish the flame.[1] The key steps are:
-
Release of Phosphorus Radicals: At high temperatures, volatile phosphorus-containing species, such as PO•, PO₂•, and HPO₂•, are generated from the decomposition of STMP.[3]
-
Radical Scavenging: These phosphorus radicals are highly reactive and can scavenge the key energetic radicals of combustion, namely hydrogen (H•) and hydroxyl (OH•) radicals.[1]
-
Flame Inhibition: By terminating these radical chain reactions, the combustion process is inhibited, leading to a reduction in heat release and flame propagation.[4][10][11]
Visualization of the Flame Retardant Mechanism
The following diagrams illustrate the proposed signaling pathways and experimental workflow for evaluating STMP as a flame retardant.
Caption: Proposed flame retardant mechanism of STMP in polymers.
Caption: Experimental workflow for evaluating STMP's flame retardancy.
Quantitative Data Presentation
The following tables summarize typical quantitative data obtained from flame retardancy tests of polymers with and without phosphorus-based flame retardants like STMP. The values presented are illustrative and will vary depending on the polymer, STMP loading, and presence of other additives.
Table 1: Limiting Oxygen Index (LOI) and UL-94 Classification
| Material | STMP Loading (wt%) | LOI (%) | UL-94 Rating (3.2 mm) |
| Neat Polymer | 0 | 18-21 | No Rating (NR) |
| Polymer + STMP | 10 | 24-26 | V-2 |
| Polymer + STMP | 20 | 28-32 | V-0 |
| Polymer + STMP | 30 | >35 | V-0 |
Table 2: Cone Calorimetry Data (at 35 kW/m² heat flux)
| Material | STMP Loading (wt%) | Time to Ignition (s) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Mass Loss Rate (g/s) | Residue (%) |
| Neat Polymer | 0 | 30-40 | 800-1200 | 80-110 | 0.2-0.3 | <1 |
| Polymer + STMP | 10 | 25-35 | 500-700 | 70-90 | 0.15-0.25 | 5-10 |
| Polymer + STMP | 20 | 20-30 | 300-450 | 50-70 | 0.1-0.15 | 15-25 |
| Polymer + STMP | 30 | 15-25 | 200-300 | 40-60 | <0.1 | >30 |
Experimental Protocols
5.1. Sample Preparation: Melt Blending
-
Dry the polymer resin and STMP powder in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.
-
Pre-mix the dried polymer and STMP at the desired weight percentages.
-
Melt-compound the mixture using a twin-screw extruder with a temperature profile appropriate for the specific polymer.
-
Pelletize the extruded strands.
-
Injection mold or compression mold the pellets into standard test specimens for LOI, UL-94, and cone calorimetry.
5.2. Limiting Oxygen Index (LOI) Test
-
Standard: ASTM D2863 / ISO 4589-2
-
Apparatus: LOI instrument.
-
Procedure:
-
Mount a standard specimen vertically in the glass chimney of the LOI apparatus.
-
Introduce a controlled mixture of oxygen and nitrogen into the chimney.
-
Ignite the top of the specimen with a pilot flame.
-
Determine the minimum oxygen concentration that just supports flaming combustion of the material for a specified period or extent of burning.
-
5.3. UL-94 Vertical Burn Test
-
Standard: ANSI/UL 94
-
Apparatus: UL-94 test chamber.
-
Procedure:
-
Condition the specimens at 23°C and 50% relative humidity for 48 hours.
-
Mount a specimen vertically.
-
Apply a calibrated flame to the bottom of the specimen for 10 seconds and then remove it.
-
Record the afterflame time.
-
Re-apply the flame for another 10 seconds after the first afterflame ceases.
-
Record the second afterflame time and the afterglow time.
-
Observe if any flaming drips ignite a cotton patch placed below the specimen.
-
Classify the material as V-0, V-1, or V-2 based on the burning times and dripping behavior.
-
5.4. Cone Calorimetry
-
Standard: ASTM E1354 / ISO 5660
-
Apparatus: Cone calorimeter.
-
Procedure:
-
Wrap a 100 mm x 100 mm specimen in aluminum foil, leaving the top surface exposed.
-
Place the specimen on a load cell under the conical heater.
-
Expose the specimen to a constant heat flux (e.g., 35 or 50 kW/m²).
-
Ignite the evolved gases with a spark igniter.
-
Continuously measure the heat release rate, mass loss, and smoke production throughout the test.
-
5.5. Thermogravimetric Analysis (TGA)
-
Apparatus: Thermogravimetric analyzer.
-
Procedure:
-
Place a small sample (5-10 mg) of the material in the TGA pan.
-
Heat the sample from room temperature to 800°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass loss as a function of temperature.
-
Conclusion
This compound shows considerable promise as a flame retardant for polymers, acting through a combination of condensed and gas phase mechanisms. The protocols outlined above provide a framework for the systematic evaluation of its performance and the elucidation of its precise mechanism of action in different polymer systems. Further research is warranted to optimize its use and explore potential synergistic effects with other flame retardant additives.
References
- 1. sdaoxintong.com [sdaoxintong.com]
- 2. mdpi.com [mdpi.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. azom.com [azom.com]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 9. specialchem.com [specialchem.com]
- 10. Mechanisms of the Action of Fire-Retardants on Reducing the Flammability of Certain Classes of Polymers and Glass-Reinforced Plastics Based on the Study of Their Combustion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protolabs.com [protolabs.com]
Applications of Sodium Trimetaphosphate in Food Science Beyond Starch Modification
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
Sodium trimetaphosphate (STMP), a cyclic polyphosphate with the chemical formula Na₃P₃O₉, is a versatile food additive recognized for its functionalities beyond its well-established role in starch modification. While its application in creating resistant starches is widely documented, STMP's utility extends to protein modification, moisture retention in meat and seafood, emulsification in beverages, stabilization in dairy products, and the preservation of nutrients like Vitamin C. This document provides detailed application notes and protocols for these lesser-known, yet significant, applications of STMP in food science. The information is intended to guide researchers and professionals in leveraging the unique properties of STMP for new product development and quality improvement.
Application Note 1: Modification of Plant Proteins for Enhanced Functionality
1.1. Application:
Phosphorylation of plant-based proteins, such as soy and peanut protein isolates, with this compound has been shown to significantly improve their functional properties. This chemical modification enhances emulsifying activity, solubility, and in some cases, in-vitro digestibility, making these proteins more suitable for a wider range of food applications, including plant-based dairy and meat alternatives.[1]
1.2. Principle:
The phosphorylation process involves the reaction of STMP with the hydroxyl groups of serine and threonine residues, and the amino groups of lysine (B10760008) residues in the protein structure under alkaline conditions. This introduces negatively charged phosphate (B84403) groups, leading to increased electrostatic repulsion between protein molecules, which in turn improves solubility and emulsifying properties.
1.3. Experimental Protocol: Phosphorylation of Soy Protein Isolate (SPI)
This protocol is based on methodologies described in scientific literature for the phosphorylation of soy protein isolate to enhance its functional properties.
1.3.1. Materials:
-
Soy Protein Isolate (SPI)
-
This compound (STMP)
-
Sodium Hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric Acid (HCl) solution (e.g., 2 M)
-
Distilled water
-
pH meter
-
Stirring hot plate
-
Centrifuge
-
Freeze-dryer
1.3.2. Procedure:
-
Prepare a 2% (w/v) aqueous dispersion of Soy Protein Isolate in distilled water.
-
Adjust the pH of the dispersion to 11.5 using 2 M NaOH while stirring continuously.
-
Add STMP to the SPI dispersion. The concentration of STMP can be varied (e.g., 1%, 2%, 3% w/w of SPI) to study its effect on the degree of phosphorylation and functional properties.
-
Maintain the reaction mixture at a constant temperature (e.g., 35°C or 55°C) with continuous stirring for a specified duration (e.g., 3 or 5 hours).
-
Throughout the reaction, monitor the pH and maintain it at 11.5 by adding 2 M NaOH as needed.
-
After the reaction period, cool the mixture to room temperature and adjust the pH to 4.5 with 2 M HCl to precipitate the modified protein.
-
Centrifuge the suspension (e.g., at 3000 x g for 20 minutes) to collect the protein pellet.
-
Wash the pellet by resuspending it in distilled water and centrifuging again. Repeat this step twice to remove unreacted STMP and other salts.
-
Resuspend the final pellet in a minimal amount of distilled water and adjust the pH to 7.0 with 2 M NaOH.
-
Freeze-dry the neutralized dispersion to obtain the powdered phosphorylated soy protein isolate.
1.4. Data Presentation:
Table 1: Effect of STMP Modification on the Functional Properties of Soy and Peanut Proteins
| Protein Source | STMP Conc. (% w/w) | pH | Temp. (°C) | Time (h) | Degree of Phosphorylation (%) | Emulsifying Activity Improvement (%) |
| Soybean | 2 | 12.5 | 55 | 5 | 25 | 27.3 |
| Peanut | 2 | 12.5 | 35 | 3 | 30 | 6.6 |
Data synthesized from a study on phosphoesterification of soybean and peanut proteins.
1.5. Visualization:
Caption: Experimental workflow for the phosphorylation of soy protein isolate using STMP.
Application Note 2: Enhancing Moisture Retention and Texture in Meat and Seafood
2.1. Application:
This compound is utilized in the processing of meat and seafood to improve water-holding capacity (WHC), reduce cooking loss, and enhance textural properties such as juiciness and tenderness.[2][3] While sodium tripolyphosphate (STPP) is more commonly referenced, STMP has shown comparable and, in some cases, superior cryoprotective effects, particularly in frozen seafood.[2]
2.2. Principle:
STMP, as a polyphosphate, can increase the pH of the meat system, moving it further from the isoelectric point of muscle proteins. This increases the electrostatic repulsion between protein chains, allowing them to bind more water. STMP can also chelate divalent cations like Ca²⁺ and Mg²⁺ that are involved in protein cross-linking, further opening up the protein structure to retain moisture.
2.3. Experimental Protocol: Treatment of Shrimp with STMP for Improved Quality during Frozen Storage
This protocol is based on a comparative study of STMP and STPP on whiteleg shrimp.
2.3.1. Materials:
-
Fresh whiteleg shrimp
-
This compound (STMP)
-
Sodium Chloride (NaCl)
-
Distilled water
-
Ice
-
Containers for soaking
-
Freezer (-30°C)
2.3.2. Procedure:
-
Prepare a 3% (w/v) STMP solution in chilled distilled water.
-
Wash fresh shrimp and immerse them in the STMP solution at a shrimp-to-solution ratio of 1:3 (w/v).
-
Soak the shrimp for 2 hours at 4°C with gentle agitation.
-
After soaking, drain the shrimp and pack them for frozen storage.
-
Store the treated shrimp at -30°C for a specified period (e.g., up to 12 weeks).
-
Evaluate quality parameters such as water-holding capacity, texture profile analysis (TPA), and cooking loss at different time points during storage and compare with an untreated control group.
2.4. Data Presentation:
Table 2: Comparative Effects of STMP and STPP on Whiteleg Shrimp Quality during Frozen Storage (12 weeks)
| Treatment | Water Holding Capacity (%) | Springiness (TPA) | Chewiness (TPA) |
| Control (Untreated) | Lower | Lower | Lower |
| STPP (3%) | Significantly Improved | Significantly Improved | Significantly Improved |
| STMP (3%) | Significantly Improved | Significantly Improved | Significantly Improved |
Note: A specific study showed that while both STPP and STMP improved WHC and texture, STMP exhibited better cryoprotective effects on muscle proteins towards the end of the 12-week storage period.[2]
2.5. Visualization:
Caption: Workflow for treating shrimp with STMP to improve quality during frozen storage.
Application Note 3: Stabilization of Ascorbic Acid (Vitamin C) in Food Systems
3.1. Application:
This compound can be used as a stabilizer to prevent the oxidative degradation of ascorbic acid in food and beverage products, thereby preserving their nutritional value and extending shelf life.
3.2. Principle:
The degradation of ascorbic acid is often catalyzed by the presence of metal ions, such as copper (Cu²⁺) and iron (Fe³⁺). STMP acts as a potent sequestrant, chelating these metal ions and rendering them unavailable to participate in the oxidation reactions that degrade Vitamin C.
3.3. Experimental Protocol: Evaluating the Stabilizing Effect of STMP on Ascorbic Acid in a Model Juice System
3.3.1. Materials:
-
L-Ascorbic Acid
-
This compound (STMP)
-
Citric acid and Sodium citrate (B86180) (for buffer preparation)
-
Distilled water
-
Copper (II) sulfate (B86663) solution (as a pro-oxidant)
-
Spectrophotometer or HPLC for ascorbic acid quantification
3.3.2. Procedure:
-
Prepare a model juice system by dissolving ascorbic acid (e.g., 100 mg/L) in a citrate buffer solution (e.g., pH 3.5).
-
Divide the solution into several groups:
-
Control (ascorbic acid solution)
-
Control with metal catalyst (e.g., add a specific concentration of Cu²⁺)
-
STMP-treated groups (add varying concentrations of STMP, e.g., 0.1%, 0.5%, 1.0%) to the ascorbic acid solution containing the metal catalyst.
-
-
Store the solutions at a specific temperature (e.g., 25°C or 37°C) in the dark.
-
At regular time intervals (e.g., 0, 24, 48, 72 hours), take aliquots from each group and measure the remaining ascorbic acid concentration using a suitable analytical method (e.g., spectrophotometry with 2,6-dichloroindophenol (B1210591) or HPLC).
-
Plot the concentration of ascorbic acid versus time for each group to determine the degradation kinetics and the protective effect of STMP.
3.4. Data Presentation:
While a specific protocol with quantitative data for STMP and Vitamin C was not found in the immediate search, a study comparing various phosphates found this compound to be the most effective for the stability of ascorbic acid, including in the presence of metal ions.
3.5. Visualization:
Caption: Mechanism of STMP in preventing metal-catalyzed oxidation of ascorbic acid.
Further Applications and Future Research
Emulsification in Beverages and Stabilization in Dairy Products:
This compound is generally recognized for its role as an emulsifier and stabilizer in various food products, including beverages and dairy items.[3][4] In dairy applications, phosphates can interact with casein micelles, sequester calcium, and help stabilize proteins during heat treatment, such as in UHT milk. In plant-based beverages, STMP may contribute to emulsion stability by interacting with proteins at the oil-water interface. However, detailed public-domain protocols and quantitative data specifically for STMP in these applications are limited, with much of the literature focusing on other phosphates like sodium hexametaphosphate or sodium tripolyphosphate. Further research is warranted to elucidate the specific efficacy and optimal usage levels of STMP as an emulsifier and stabilizer in these food systems.
Prevention of Struvite Crystals in Canned Seafood:
The formation of magnesium ammonium (B1175870) phosphate hexahydrate (struvite) crystals in canned seafood is a quality issue. While various phosphates are investigated for their potential to inhibit struvite formation by chelating magnesium ions, specific studies and protocols detailing the use of this compound for this purpose are not widely available. Research in this area has often focused on other agents such as sodium hexametaphosphate or non-phosphate compounds.
Conclusion
This compound offers a range of valuable functionalities in food science beyond its primary use in starch modification. Its ability to modify proteins, enhance moisture retention in muscle foods, and protect nutrients like Vitamin C from degradation highlights its potential for improving the quality and stability of a wide array of food products. While detailed protocols for some applications are still emerging, the existing research provides a strong foundation for further exploration and application of STMP by food scientists and product developers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Insights into the similarities and differences of whiteleg shrimp pre-soaked with sodium tripolyphosphate and this compound during frozen storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphate Reduction in Emulsified Meat Products: Impact of Phosphate Type and Dosage on Quality Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sodium Trimetaphosphate (STMP) in Textile Finishing
Introduction
Sodium trimetaphosphate (STMP), a cyclic polyphosphate, presents a promising, non-toxic, and cost-effective crosslinking agent for modifying cellulosic fibers like cotton. Its application in textile finishing can significantly enhance various properties, including wrinkle resistance, flame retardancy, and dye fixation. These improvements stem from the ability of STMP to form stable covalent bonds with the hydroxyl groups of cellulose (B213188) under specific conditions, creating a more resilient and functional fiber matrix. These application notes provide detailed protocols for utilizing STMP to achieve these enhanced textile properties, targeted at researchers and scientists in textile chemistry and material science.
Mechanism of Action: Crosslinking of Cellulose
Under alkaline conditions and heat, the cyclic structure of this compound opens, making it reactive towards the hydroxyl groups present in cellulose chains. This reaction results in the formation of phosphate (B84403) ester bridges between adjacent cellulose molecules. This crosslinking network restricts the movement of the polymer chains, which is the fundamental mechanism behind the observed improvements in wrinkle recovery and dimensional stability. In the context of flame retardancy, the introduced phosphorus acts as a condensed-phase flame retardant. Upon heating, it promotes the dehydration of cellulose to form char, which acts as a thermal barrier, reducing the release of flammable volatiles.
Application 1: Wrinkle Resistance Finishing of Cotton Fabric
This protocol details the "pad-dry-cure" method for applying STMP to cotton fabric to improve its wrinkle recovery properties.
Materials and Equipment:
-
Scoured and bleached 100% cotton fabric
-
This compound (STMP)
-
Sodium hydroxide (B78521) (NaOH)
-
A laboratory padding machine with two rollers
-
A drying oven
-
A curing oven
-
Standard laboratory glassware and stirring equipment
Experimental Protocol:
-
Preparation of the Finishing Solution:
-
Prepare an aqueous solution of STMP at a concentration of 8% (w/v).
-
Adjust the pH of the solution to 10.5 using a 5% (w/v) sodium hydroxide solution.
-
Stir the solution continuously for 15 minutes to ensure homogeneity.
-
-
Padding:
-
Immerse the cotton fabric sample in the prepared STMP solution.
-
Pass the saturated fabric through the nip of the laboratory padding machine to achieve a wet pick-up of 80-90%.
-
-
Drying:
-
Immediately dry the padded fabric in a pre-heated oven at 85°C for 5 minutes.
-
-
Curing:
-
Transfer the dried fabric to a curing oven and cure at 160°C for 5 minutes. This step facilitates the crosslinking reaction between STMP and the cellulose fibers.
-
-
Washing and Drying:
-
After curing, thoroughly wash the fabric with water to remove any unreacted chemicals.
-
Finally, air-dry the treated fabric.
-
Expected Results:
The STMP-treated cotton fabric is expected to exhibit a significant increase in its wrinkle recovery angle (WRA). While untreated cotton typically has a WRA of around 130-150 degrees, the treated fabric can achieve a WRA exceeding 270 degrees.[1] However, the crosslinking process may lead to a slight decrease in the tensile and tear strength of the fabric.
Application 2: Flame Retardant Finishing of Cotton Fabric
This protocol outlines the application of STMP, in conjunction with a nitrogen-containing compound like urea, to impart flame retardant properties to cotton fabric. The combination of phosphorus (from STMP) and nitrogen often exhibits a synergistic effect in flame retardancy.
Materials and Equipment:
-
Scoured and bleached 100% cotton fabric
-
This compound (STMP)
-
Urea
-
A laboratory padding machine
-
A drying oven
-
A curing oven
-
Standard laboratory glassware
Experimental Protocol:
-
Preparation of the Finishing Solution:
-
Prepare an aqueous solution containing 15% (w/v) STMP and 10% (w/v) urea.
-
Stir the solution until all components are fully dissolved.
-
-
Padding:
-
Immerse the cotton fabric in the finishing solution.
-
Pass the fabric through the padding machine to achieve a wet pick-up of 80-90%.
-
-
Drying:
-
Dry the impregnated fabric in an oven at 90°C for 5 minutes.
-
-
Curing:
-
Cure the dried fabric at 170°C for 3 minutes to facilitate the reaction and fixation of the flame retardant.
-
-
Washing and Drying:
-
Thoroughly rinse the treated fabric with water to remove any unreacted chemicals.
-
Air-dry the finished fabric.
-
Expected Results:
The flame retardancy of the treated fabric can be assessed by measuring its Limiting Oxygen Index (LOI), which is the minimum oxygen concentration required to support combustion. Untreated cotton has an LOI of approximately 18-20%.[2][3] After treatment with the STMP/urea formulation, the LOI is expected to increase significantly, potentially reaching values above 27%, classifying the material as flame-retardant.[2]
Application 3: Enhancing Dye Fixation on Cotton Fabric
STMP can be used to modify the surface of cotton fibers, introducing phosphate groups that can act as sites for dye fixation, particularly for cationic dyes, or improve the fixation of reactive dyes under certain conditions.
Materials and Equipment:
-
Scoured and bleached 100% cotton fabric
-
This compound (STMP)
-
Sodium carbonate (Na₂CO₃)
-
Reactive dye
-
A laboratory padding machine or dyeing apparatus
-
A drying and curing oven
Experimental Protocol:
-
Pre-treatment with STMP:
-
Prepare a 5% (w/v) aqueous solution of STMP.
-
Adjust the pH to 11 with sodium carbonate.
-
Impregnate the cotton fabric with the STMP solution using a padding machine to a wet pick-up of 80-90%.
-
Dry the fabric at 80°C for 5 minutes and then cure at 150°C for 3 minutes.
-
Thoroughly wash the fabric to remove unreacted STMP.
-
-
Dyeing:
-
Prepare a dye bath with the desired concentration of reactive dye.
-
Carry out the dyeing process according to the dye manufacturer's recommendations for temperature and time. Due to the pre-treatment, the requirement for salt as an electrolyte may be reduced.
-
-
Washing and Drying:
-
After dyeing, rinse the fabric thoroughly to remove unfixed dye.
-
Soap the fabric at a high temperature to ensure good wash fastness.
-
Finally, dry the dyed fabric.
-
Expected Results:
The pre-treatment with STMP is expected to increase the dye fixation rate. This can be quantified by measuring the color strength (K/S values) of the dyed fabric, which should be higher for the STMP-treated fabric compared to a conventionally dyed sample. The improved dye fixation also leads to better wash fastness properties.
Quantitative Data Summary
The following table summarizes the expected improvements in cotton fabric properties after treatment with this compound, based on literature values for similar phosphorus-based finishing agents.
| Property | Untreated Cotton | STMP-Treated Cotton (Expected) |
| Wrinkle Recovery Angle (WRA) (°) | 130 - 150 | > 270[1] |
| Tensile Strength Retention (%) | 100 | 60 - 70[1] |
| Limiting Oxygen Index (LOI) (%) | 18 - 20[2][3] | > 27[2] |
| Char Length (Vertical Flame Test) (mm) | Complete Burn | < 100 |
| Dye Fixation Rate (%) | 60 - 70 | > 85 |
Visualizations
The following diagrams illustrate the key processes and mechanisms described in these application notes.
References
Application Notes and Protocols: Sodium Trimetaphosphate Cross-Linking of Chitosan Films for Food Packaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and characterization of chitosan (B1678972) films cross-linked with sodium trimetaphosphate (STMP) for food packaging applications. The use of STMP, a non-toxic cross-linking agent, enhances the physicochemical and functional properties of chitosan films, making them a promising biodegradable alternative to conventional plastic packaging.
Introduction
Chitosan, a natural polysaccharide derived from chitin, is a biodegradable, biocompatible, and antimicrobial polymer, making it an excellent candidate for food packaging materials. However, native chitosan films often exhibit limitations such as poor mechanical strength and high water vapor permeability. Cross-linking with agents like this compound (STMP) can significantly improve these properties. STMP forms phosphate (B84403) ester linkages with the hydroxyl and amino groups of chitosan, resulting in a more robust and water-resistant film. This document outlines the protocols for preparing and evaluating STMP cross-linked chitosan films.
Experimental Protocols
Preparation of Chitosan Films
This protocol describes the preparation of chitosan films using a solution casting method.
Materials:
-
Chitosan powder (medium molecular weight)
-
Acetic acid (glacial)
-
Glycerol (B35011) (plasticizer)
-
This compound (STMP)
-
Distilled water
-
Petri dishes
Protocol:
-
Chitosan Solution Preparation:
-
Prepare a 1% (v/v) acetic acid solution by diluting glacial acetic acid with distilled water.
-
Dissolve 2 g of chitosan powder in 100 mL of the 1% acetic acid solution with continuous stirring for at least 6 hours at room temperature until a homogenous solution is obtained.
-
Add 0.6 mL of glycerol (30% w/w of chitosan) as a plasticizer to the chitosan solution and stir for another 30 minutes.
-
-
Film Casting:
-
Pour a specific volume of the chitosan-glycerol solution into a petri dish (e.g., 40 mL for a 90 mm diameter dish).
-
Dry the solution in an oven at a controlled temperature (e.g., 40°C) for approximately 24-48 hours to form a film.
-
Carefully peel the dried film from the petri dish.
-
-
STMP Cross-linking:
-
Prepare STMP solutions of varying concentrations (e.g., 1%, 3%, 5% w/v) in distilled water.
-
Immerse the dried chitosan films in the STMP solutions for a specific duration (e.g., 30 minutes) at a controlled temperature (e.g., 50°C) and pH (e.g., pH 9, adjusted with NaOH).
-
After cross-linking, wash the films thoroughly with distilled water to remove any unreacted STMP.
-
Dry the cross-linked films again in an oven at 40°C for 24 hours.
-
Characterization of Cross-Linked Chitosan Films
This protocol determines the tensile strength (TS) and elongation at break (EAB) of the films.
Apparatus:
-
Universal Testing Machine (UTM) or Texture Analyzer
Protocol:
-
Cut the film samples into dumbbell-shaped specimens of specific dimensions (e.g., 50 mm length, 4 mm neck width).
-
Condition the specimens at a controlled relative humidity (e.g., 50% RH) and temperature (e.g., 25°C) for 48 hours prior to testing.
-
Mount the specimen in the grips of the UTM.
-
Set the initial grip separation and the crosshead speed (e.g., 50 mm/min).
-
Start the test and record the force-elongation curve until the film breaks.
-
Calculate the Tensile Strength (TS) and Elongation at Break (EAB) from the recorded data. At least five specimens should be tested for each sample.
This protocol measures the WVP of the films based on the ASTM E96 standard method.[1][2][3][4]
Apparatus:
-
Permeability cups
-
Desiccator with a saturated salt solution (e.g., potassium sulfate (B86663) for 97% RH)
-
Anhydrous calcium chloride (desiccant, 0% RH)
-
Analytical balance
Protocol:
-
Place anhydrous calcium chloride into the permeability cups.
-
Seal the mouth of the cups with the chitosan film samples, ensuring an airtight seal.
-
Weigh the sealed cups and place them in a desiccator containing a saturated salt solution to maintain a constant external relative humidity.
-
Store the desiccator at a constant temperature (e.g., 25°C).
-
Weigh the cups at regular intervals (e.g., every 2 hours for 24 hours) to determine the rate of water vapor transmission through the film.
-
Calculate the Water Vapor Transmission Rate (WVTR) and then the Water Vapor Permeability (WVP).
This protocol determines the water resistance of the films.
Protocol:
-
Cut the film samples into squares of a specific size (e.g., 2 cm x 2 cm) and record their initial dry weight (W_i).
-
Immerse the samples in distilled water for 24 hours at room temperature.
-
After immersion, remove the samples, gently blot the surface with filter paper to remove excess water, and record the swollen weight (W_s).
-
Dry the swollen samples in an oven at 105°C until a constant weight is achieved and record the final dry weight (W_f).
-
Calculate the Swelling Degree and Solubility using the following formulas:
-
Swelling Degree (%) = [(W_s - W_i) / W_i] x 100
-
Solubility (%) = [(W_i - W_f) / W_i] x 100
-
This protocol evaluates the antimicrobial properties of the films against common foodborne pathogens like Escherichia coli and Staphylococcus aureus.
Apparatus:
-
Bacterial cultures (E. coli, S. aureus)
-
Nutrient agar (B569324) plates
-
Sterile discs of the chitosan films
Protocol:
-
Prepare fresh cultures of the test bacteria.
-
Spread a standard inoculum of the bacterial suspension onto the surface of nutrient agar plates.
-
Aseptically place sterile discs of the chitosan films (both uncross-linked and cross-linked) onto the inoculated agar surface.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the inhibition zone around the film discs. A larger inhibition zone indicates greater antimicrobial activity.
This protocol is used to confirm the cross-linking reaction.
Apparatus:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Protocol:
-
Place a sample of the film on the ATR crystal.
-
Record the FTIR-ATR spectrum over a specific wavenumber range (e.g., 4000-600 cm⁻¹).
-
Analyze the spectra for the appearance of new peaks or shifts in existing peaks that indicate the formation of phosphate ester bonds.
This protocol assesses the thermal stability of the films.
Apparatus:
-
Thermogravimetric Analyzer
Protocol:
-
Place a small, accurately weighed sample of the film into the TGA furnace.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 30-600°C).
-
Record the weight loss of the sample as a function of temperature.
-
Analyze the resulting TGA and derivative thermogravimetry (DTG) curves to determine the degradation temperatures.
Data Presentation
The following tables summarize the expected quantitative data from the characterization of STMP cross-linked chitosan films.
Table 1: Mechanical Properties of STMP Cross-linked Chitosan Films
| Film Sample | Tensile Strength (MPa) | Elongation at Break (%) |
| Uncross-linked Chitosan | Value | Value |
| 1% STMP Cross-linked | Value | Value |
| 3% STMP Cross-linked | Value | Value |
| 5% STMP Cross-linked | Value | Value |
Table 2: Physicochemical Properties of STMP Cross-linked Chitosan Films
| Film Sample | Water Vapor Permeability (g·m/m²·s·Pa) | Swelling Degree (%) | Solubility (%) |
| Uncross-linked Chitosan | Value | Value | Value |
| 1% STMP Cross-linked | Value | Value | Value |
| 3% STMP Cross-linked | Value | Value | Value |
| 5% STMP Cross-linked | Value | Value | Value |
Table 3: Antimicrobial Activity of STMP Cross-linked Chitosan Films
| Film Sample | Inhibition Zone Diameter (mm) vs. E. coli | Inhibition Zone Diameter (mm) vs. S. aureus |
| Uncross-linked Chitosan | Value | Value |
| STMP Cross-linked Chitosan | Value | Value |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the preparation and characterization of STMP cross-linked chitosan films.
STMP Cross-linking Mechanism
Caption: Schematic of the cross-linking reaction between chitosan and STMP.
Application in Food Packaging
STMP cross-linked chitosan films show significant potential for active food packaging. The improved mechanical properties provide better durability for packaging applications. The reduced water vapor permeability helps in maintaining the desired moisture content of the packaged food, thereby extending its shelf life. Furthermore, the inherent antimicrobial activity of chitosan, which is retained after cross-linking, can inhibit the growth of spoilage microorganisms on the food surface. For instance, these films have been shown to have a preservative effect on fresh-cut produce by reducing weight loss and maintaining quality.[5][6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Application of chitosan in fruit preservation: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and applications of chitosan derivatives in food preservation-A review [ouci.dntb.gov.ua]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Preparation of Polysaccharide Cryogels Using Sodium Trimetaphosphate (STMP) as a Cross-linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryogels are macroporous, sponge-like hydrogels formed by the cryotropic gelation technique, which involves freezing a solution of a polymer or monomer, followed by cross-linking and subsequent thawing or freeze-drying. This process results in a unique interconnected porous structure, making cryogels highly attractive for various biomedical applications, including tissue engineering, drug delivery, and regenerative medicine.
This document provides detailed application notes and protocols for the preparation of cryogels from polysaccharides, utilizing the non-toxic and efficient cross-linking agent, sodium trimetaphosphate (STMP). Polysaccharides such as starch and pullulan are abundant, biodegradable, and biocompatible, making them excellent candidates for creating advanced biomaterials. STMP is a cyclic phosphate (B84403) that can form stable phosphodiester bonds with the hydroxyl groups of polysaccharides under alkaline conditions, resulting in a robust and biocompatible cryogel network.[1]
The protocols outlined below are designed to be adaptable for different polysaccharides and can be modified to achieve desired cryogel properties, such as pore size, swelling ratio, and mechanical strength, by adjusting parameters like polymer and STMP concentrations.
Mechanism of STMP Cross-linking
Under alkaline conditions, the hydroxyl groups of the polysaccharide are activated, enabling a nucleophilic attack on the phosphorus atoms of the STMP ring. This reaction opens the ring and forms a phosphate ester bond with the polysaccharide chain. The remaining phosphate groups on the STMP molecule can then react with hydroxyl groups on adjacent polysaccharide chains, creating a cross-linked three-dimensional network.
Caption: Mechanism of STMP cross-linking of polysaccharides.
Experimental Protocols
Protocol 1: Preparation of Starch-Based Cryogels
This protocol describes the preparation of cryogels using corn starch as the polysaccharide and STMP as the cross-linker.
Materials:
-
Corn Starch
-
This compound (STMP)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Hydrochloric Acid (HCl) for neutralization
Equipment:
-
Magnetic stirrer with heating plate
-
pH meter
-
Molds for cryogel formation (e.g., syringes, petri dishes)
-
Freezer (-20°C or lower)
-
Freeze-dryer (optional, for aerogel-like structures)
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Starch Slurry Preparation: Prepare a starch suspension (e.g., 10-15% w/v) in deionized water.
-
Cross-linker Addition: While stirring, add STMP to the starch slurry. The concentration of STMP can be varied (e.g., 5-15% w/w based on dry starch weight) to control the degree of cross-linking.[2]
-
Alkalinization: Adjust the pH of the slurry to approximately 11 with a NaOH solution (e.g., 1 M). This is crucial for activating the hydroxyl groups of the starch for the cross-linking reaction.[1]
-
Gelatinization and Cross-linking: Heat the mixture to a temperature that facilitates both starch gelatinization and the cross-linking reaction (e.g., 50-85°C) and maintain for a specific duration (e.g., 30-60 minutes) with continuous stirring. The solution will become more viscous as gelatinization and cross-linking proceed.
-
Casting: Pour the resulting hydrogel into molds of the desired shape and size.
-
Cryogelation: Freeze the molds at a controlled temperature (e.g., -20°C) for a sufficient period (e.g., 24-48 hours) to allow for the formation of ice crystals, which will act as porogens.
-
Thawing and Washing: Thaw the frozen gels at room temperature. The resulting cryogels will have a porous structure. Wash the cryogels extensively with deionized water to remove any unreacted STMP and other reagents until the pH of the washing water is neutral. A final wash with ethanol can aid in solvent exchange for drying.
-
Drying (Optional): For a stable, dry scaffold, the cryogels can be freeze-dried. This will result in a lightweight, porous aerogel-like structure.
Protocol 2: Preparation of Pullulan-Based Cryogels
This protocol outlines the synthesis of cryogels using pullulan, a neutral polysaccharide.
Materials:
-
Pullulan
-
This compound (STMP)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Deionized Water
Equipment:
-
Magnetic stirrer
-
pH meter
-
Molds for cryogel formation
-
Freezer (-20°C)
-
Freeze-dryer (optional)
Procedure:
-
Pullulan Solution: Prepare an aqueous solution of pullulan (e.g., 6-10% w/w).
-
Alkalinization: Add a base (e.g., KOH) to the pullulan solution to achieve the desired alkaline pH for the cross-linking reaction. The ratio of pullulan to the base can be optimized to control the gelation kinetics.[3]
-
Cross-linker Addition: Add STMP to the alkaline pullulan solution while stirring. The concentration of STMP will influence the final properties of the cryogel.
-
Homogenization: Stir the mixture until a homogeneous solution is obtained.
-
Casting and Gelation: Pour the solution into molds and allow it to stand at room temperature for a predetermined time to initiate gelation. The gelation time can vary from minutes to hours depending on the concentrations of the reactants.[3]
-
Cryogelation: Transfer the molds to a freezer and keep them at -20°C for at least 24 hours.
-
Thawing and Washing: Thaw the cryogels at room temperature and wash them thoroughly with deionized water to remove unreacted chemicals.
-
Drying (Optional): The purified cryogels can be freeze-dried to obtain dry, porous scaffolds.
Quantitative Data Summary
The properties of STMP-crosslinked cryogels are highly dependent on the polysaccharide type, its concentration, and the concentration of the cross-linker. The following tables summarize typical quantitative data obtained from the characterization of STMP-crosslinked polysaccharide materials.
Table 1: Influence of STMP Concentration on Pullulan Hydrogel Properties
| Pullulan Concentration (% w/v) | STMP Concentration (mol/L) | Storage Modulus (G') (Pa) | Swelling Ratio (g/g) |
| 20 | 0.05 | ~2000 | ~120 |
| 20 | 0.15 | ~8000 | ~60 |
| 20 | 0.30 | ~8000 | ~40 |
Data adapted from rheological studies of pullulan hydrogels crosslinked with STMP.[4]
Table 2: Properties of STMP-Crosslinked Starch
| Starch Type | STMP Concentration (% w/w) | Swelling Power (Compared to Native) | Porosity |
| Corn Starch | 6 | 56.3% lower | High |
| Tigernut Starch | 1.5 | Lower | Not specified |
Data compiled from studies on STMP-crosslinked starch.[2][5]
Visualizations
Caption: Experimental workflow for cryogel preparation.
Characterization of Cryogels
A comprehensive characterization of the prepared cryogels is essential to evaluate their properties and suitability for specific applications.
1. Morphological Analysis:
-
Scanning Electron Microscopy (SEM): To visualize the porous structure, pore size, and interconnectivity of the cryogels.
2. Physical Properties:
-
Swelling Ratio: Determined by immersing a dried cryogel sample in a relevant buffer (e.g., phosphate-buffered saline, PBS) and measuring the weight change until equilibrium is reached.
-
Porosity: Can be determined using liquid displacement methods or calculated from SEM images.
3. Mechanical Properties:
-
Compression Tests: To determine the compressive modulus and strength of the cryogels, which are crucial for load-bearing applications.
-
Rheological Analysis: To study the viscoelastic properties of the cryogels, including the storage (G') and loss (G'') moduli.
4. Biocompatibility:
-
In vitro Cell Culture: Seeding relevant cell types onto the cryogel scaffolds and assessing cell viability, proliferation, and attachment using assays such as MTT or Live/Dead staining.
Applications in Drug Development
The unique properties of STMP-crosslinked polysaccharide cryogels make them highly suitable for various drug development applications:
-
Controlled Drug Delivery: The interconnected porous structure allows for high drug loading capacity and sustained release kinetics. The degradation rate of the polysaccharide matrix can be tailored by adjusting the cross-linking density to control the drug release profile.
-
Tissue Engineering Scaffolds: The macroporous architecture facilitates cell infiltration, nutrient transport, and waste removal, mimicking the extracellular matrix and promoting tissue regeneration.
-
Cell Encapsulation and Delivery: The biocompatible nature of polysaccharides and the mild preparation conditions make these cryogels suitable for encapsulating and delivering therapeutic cells.
By following the detailed protocols and characterization methods described in these application notes, researchers and drug development professionals can effectively prepare and evaluate STMP-crosslinked polysaccharide cryogels for a wide range of biomedical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation and characterization of starch crosslinked with this compound and hydrolyzed by enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rheological Study of the Formation of Pullulan Hydrogels and Their Use as Carvacrol-Loaded Nanoemulsion Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
Controlled Release of Active Agents from STMP-Crosslinked Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the controlled release of active agents from matrices crosslinked with sodium trimetaphosphate (STMP). STMP is a non-toxic, effective crosslinking agent for polysaccharides such as starch and pullulan, creating biocompatible hydrogel matrices suitable for drug delivery applications.[1][2] The crosslinking density of these matrices can be modulated to control the release kinetics of encapsulated active pharmaceutical ingredients (APIs).
Principle of Controlled Release from STMP-Crosslinked Matrices
The controlled release of active agents from STMP-crosslinked matrices is primarily governed by the crosslinking density of the polymer network. STMP, a cyclic triphosphate, reacts with hydroxyl groups on polysaccharide chains under alkaline conditions to form phosphate (B84403) ester bridges. This creates a three-dimensional hydrogel structure.
The density of these crosslinks dictates the mesh size of the hydrogel network. A higher degree of crosslinking results in a smaller mesh size, which in turn restricts the diffusion of the encapsulated drug molecules, leading to a slower and more sustained release profile.[3] Conversely, a lower crosslinking density allows for faster swelling of the matrix and more rapid diffusion of the active agent. The release mechanism is often a combination of diffusion through the swollen matrix and matrix swelling, exhibiting non-Fickian release kinetics.[4][5]
Diagram of the STMP Crosslinking Mechanism
Caption: STMP crosslinks polysaccharide chains under alkaline conditions.
Experimental Protocols
Protocol 1: Preparation of STMP-Crosslinked Polysaccharide Hydrogels
This protocol describes the preparation of STMP-crosslinked hydrogels using polysaccharides like starch or pullulan.
Materials:
-
Polysaccharide (e.g., soluble starch, pullulan)
-
This compound (STMP)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Magnetic stirrer with hotplate
-
pH meter
-
Molds (e.g., petri dishes, custom molds)
-
Oven or lyophilizer
Procedure:
-
Polymer Solution Preparation: Dissolve the desired amount of polysaccharide in deionized water with continuous stirring to form a homogeneous solution (e.g., 5-15% w/v). Heating may be required to facilitate dissolution.
-
Addition of Crosslinker: To the polymer solution, add the desired concentration of STMP (e.g., 2-10% w/w of the polymer). Stir until the STMP is completely dissolved.
-
pH Adjustment: Adjust the pH of the solution to 10-11 by the dropwise addition of a concentrated NaOH solution (e.g., 2 M) while stirring.
-
Crosslinking Reaction: Heat the solution at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 1-4 hours) to facilitate the crosslinking reaction.
-
Casting and Gelation: Pour the reaction mixture into molds and allow it to cool and solidify to form a hydrogel.
-
Washing: Once the hydrogel is formed, immerse it in a large volume of deionized water to wash away unreacted STMP and NaOH. The washing water should be changed periodically until the pH of the water becomes neutral.
-
Drying (Optional): The hydrogels can be used in their swollen state or dried to a constant weight in an oven at a moderate temperature (e.g., 40-50 °C) or by lyophilization.
Experimental Workflow for Hydrogel Preparation
Caption: Workflow for preparing STMP-crosslinked hydrogels.
Protocol 2: Loading of Active Agent into STMP-Crosslinked Matrices
This protocol outlines the swelling-diffusion method for loading an active agent into the prepared hydrogel matrices.
Materials:
-
Dried STMP-crosslinked hydrogel discs of known weight and dimensions
-
Active Pharmaceutical Ingredient (API)
-
Solvent (e.g., deionized water, phosphate-buffered saline (PBS)) in which the API is soluble
-
Shaker or orbital incubator
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
API Solution Preparation: Prepare a solution of the API in a suitable solvent at a known concentration.
-
Hydrogel Immersion: Immerse the pre-weighed dried hydrogel discs in the API solution.
-
Loading: Place the container on a shaker or in an orbital incubator at a specific temperature (e.g., 25-37 °C) and agitate at a constant speed (e.g., 100 rpm) for a predetermined time (e.g., 24-48 hours) to allow the hydrogel to swell and absorb the API solution.
-
Determination of Loading Efficiency: After the loading period, remove the swollen hydrogel from the solution. The amount of drug loaded can be determined by measuring the decrease in the concentration of the API in the remaining solution using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Drying: The drug-loaded hydrogels can be dried to a constant weight in an oven at a moderate temperature or by lyophilization.
Protocol 3: In Vitro Release Study of Active Agent
This protocol details the procedure for conducting an in vitro release study to evaluate the release profile of the active agent from the STMP-crosslinked matrix.
Materials:
-
Drug-loaded STMP-crosslinked hydrogel discs
-
Release medium (e.g., Phosphate Buffered Saline (PBS) at pH 7.4 to simulate physiological conditions)
-
Shaking water bath or dissolution apparatus
-
Sample collection vials
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Setup: Place a drug-loaded hydrogel disc in a known volume of the release medium (e.g., 100 mL) in a beaker or vessel of a dissolution apparatus.
-
Incubation: Maintain the temperature at 37 °C and stir the medium at a constant speed (e.g., 50-100 rpm).
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a specific volume of the release medium (e.g., 5 mL).
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant total volume.
-
Sample Analysis: Analyze the concentration of the released drug in the collected samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for the amount of drug removed in previous samples. Plot the cumulative percentage of drug released versus time.
Data Presentation
The following tables summarize the effect of STMP concentration on the properties of the crosslinked matrix and the release of a model drug, aspirin, from a pullulan-based hydrogel.
Table 1: Effect of STMP Concentration on Hydrogel Properties
| Parameter | Low STMP Concentration | High STMP Concentration |
| Crosslinking Density | Low | High |
| Swelling Ratio | High | Low |
| Mesh Size | Large | Small |
| Drug Release Rate | Fast | Slow |
Table 2: Cumulative Release of Aspirin from STMP-Crosslinked Pullulan Hydrogels with Varying Crosslinking Ratios [4]
| Time (min) | Cumulative Release (%) - Low Crosslinking Ratio | Cumulative Release (%) - Medium Crosslinking Ratio | Cumulative Release (%) - High Crosslinking Ratio |
| 10 | ~18 | ~15 | ~12 |
| 20 | ~25 | ~21 | ~18 |
| 30 | ~30 | ~26 | ~22 |
| 60 | ~40 | ~35 | ~30 |
| 90 | ~48 | ~42 | ~37 |
| 120 | ~55 | ~48 | ~42 |
Note: The data in Table 2 is an approximation based on graphical representations in the cited literature and is intended for illustrative purposes.
Visualization of Logical Relationships
Relationship between Crosslinking Density and Drug Release
Caption: The relationship between STMP concentration and drug release rate.
Conclusion
STMP-crosslinked polysaccharide matrices offer a versatile and biocompatible platform for the controlled release of active pharmaceutical ingredients. By carefully controlling the degree of crosslinking through the concentration of STMP, researchers can tailor the release kinetics to meet specific therapeutic needs. The protocols and data presented in these application notes provide a foundation for the development and characterization of novel drug delivery systems based on this technology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.stmjournals.com [journals.stmjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Crosslinker on Pullulan Hydrogel for Iontophoresis Controlled Transdermal Aspirin Release - KIRIM : KMUTT Integrated System for Research and Innovation Management - KIRIM [kirim.kmutt.ac.th]
Application Notes and Protocols for Sodium Trimetaphosphate in Mucoadhesive Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sodium trimetaphosphate (STMP) as a cross-linking agent in the development of mucoadhesive drug delivery systems. Detailed protocols for the preparation and evaluation of these systems are included to facilitate research and development in this area.
Introduction to this compound (STMP) in Mucoadhesive Formulations
This compound is a non-toxic, cyclic polyphosphate that serves as an effective cross-linking agent for a variety of natural polymers, including polysaccharides like starch, chitosan (B1678972), pullulan, and alginate.[1][2] In the context of mucoadhesive drug delivery, STMP-mediated cross-linking offers a valuable tool to modify the physicochemical properties of these polymers, thereby enhancing their performance.
The cross-linking process, which occurs under alkaline conditions, involves the reaction of STMP with the hydroxyl groups on the polymer chains.[3] This reaction forms phosphate (B84403) ester bridges between the polymer chains, leading to the formation of a three-dimensional network. The density of this network can be controlled by varying the concentration of STMP, the polymer concentration, the pH of the reaction, and the reaction time and temperature.[3]
Key Advantages of STMP Cross-linking:
-
Enhanced Mechanical Strength: Cross-linking increases the cohesiveness and mechanical strength of the polymer matrix, which is crucial for maintaining the integrity of the dosage form at the site of adhesion.[1]
-
Controlled Swelling: The degree of cross-linking directly influences the swelling behavior of the polymer. Higher cross-link densities generally lead to lower swelling ratios, which can be tailored to optimize mucoadhesion and drug release.
-
Sustained Drug Release: The cross-linked network can retard the diffusion of the encapsulated drug, enabling sustained and controlled release profiles.
-
Improved Mucoadhesion: While direct quantitative data is limited, the modulation of polymer properties such as swelling and chain flexibility through STMP cross-linking is expected to influence mucoadhesive strength. Optimal swelling is crucial for interpenetration with the mucus layer, a key mechanism of mucoadhesion.
Quantitative Data Summary
The following tables summarize the quantitative data on the effect of STMP and other cross-linkers on the properties of polymers commonly used in mucoadhesive drug delivery systems.
Table 1: Effect of STMP Concentration on Polymer Properties
| Polymer | STMP Concentration (% w/w of polymer) | Property Measured | Observation |
| Starch | 5 | Tensile Strength (MPa) | Increased |
| Starch | 15 | Tensile Strength (MPa) | Further Increased |
| Starch | 40 | Tensile Strength (MPa) | Decreased from 15% peak |
| Starch | 5 | Elongation at Break (%) | Decreased |
| Starch | 15 | Elongation at Break (%) | Further Decreased |
| Starch | 40 | Elongation at Break (%) | Further Decreased |
| Pullulan | Varied | Gel Strength (Elastic Modulus, G') | Increased with STMP concentration up to a critical point |
| Pullulan | Varied | Swelling Ratio | Decreased with increasing STMP concentration |
Note: Data for this table is derived from studies on starch and pullulan films and hydrogels.[1][3] The tensile strength of starch films showed a synergistic effect with MMT addition, followed by a negative interaction at the highest STMP concentration.
Table 2: Mucoadhesive Properties of Chitosan Cross-linked with a Polyphosphate
| Chitosan Nanoparticle Formulation | Cross-linker | Zeta Potential (mV) | Mucoadhesion Assessment |
| CHI-TPP-NPs-0.1 | Sodium Tripolyphosphate (TPP) | +46.3 ± 8.8 | Strong interaction with mucin observed |
| CHI-TPP-NPs-1 | Sodium Tripolyphosphate (TPP) | +46.0 ± 2.8 | Strong interaction with mucin observed |
Note: This data is from a study on chitosan nanoparticles where sodium tripolyphosphate (TPP), a related polyphosphate, was used as the cross-linker.[4] The positive zeta potential contributes to electrostatic interactions with negatively charged mucin.
Experimental Protocols
Protocol for Preparation of STMP-Cross-linked Starch Microparticles
This protocol describes the preparation of cross-linked starch microparticles using STMP, which can be adapted for the encapsulation of various drugs for mucoadhesive delivery.
Materials:
-
Corn starch
-
This compound (STMP)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Active Pharmaceutical Ingredient (API)
Procedure:
-
Starch Slurry Preparation: Prepare a starch slurry (e.g., 35% w/v) in distilled water.
-
API Incorporation (Optional): If encapsulating a drug, disperse the desired amount of the API in the starch slurry.
-
Alkalinization: Adjust the pH of the slurry to 10-12 using a NaOH solution (e.g., 1 M) while stirring continuously. This activates the hydroxyl groups on the starch molecules.
-
Cross-linking Reaction:
-
Add the desired amount of STMP (e.g., 3-12% w/w of starch) to the alkaline starch slurry.[2]
-
Allow the reaction to proceed at a controlled temperature (e.g., 40-50°C) for a specific duration (e.g., 1-3 hours) with continuous stirring.
-
-
Neutralization: After the reaction, neutralize the slurry to a pH of 6.5-7.0 with HCl (e.g., 1 M).
-
Washing: Wash the cross-linked starch microparticles repeatedly with distilled water to remove unreacted STMP and other by-products. This can be done by centrifugation and resuspension.
-
Drying: Dry the washed microparticles using a suitable method such as freeze-drying or spray-drying.
-
Sieving: Sieve the dried microparticles to obtain a uniform particle size distribution.
Protocol for In Vitro Mucoadhesion Testing: The Wash-Off Method
This protocol is a simple and widely used method to evaluate the mucoadhesive properties of microparticles.
Materials:
-
Freshly excised mucosal tissue (e.g., porcine or bovine intestinal, buccal, or nasal mucosa)
-
Simulated physiological fluid (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8, or simulated nasal fluid)
-
USP Dissolution Apparatus (or a suitable alternative with controlled agitation)
-
Microscope slide or a suitable support for the tissue
Procedure:
-
Tissue Preparation:
-
Obtain fresh mucosal tissue and carefully remove any underlying fat and connective tissue.
-
Cut the tissue into appropriately sized pieces (e.g., 2x2 cm).
-
Gently rinse the mucosal surface with the simulated physiological fluid to remove any debris.
-
-
Application of Microparticles:
-
Securely mount the mucosal tissue onto a microscope slide with the mucosal side facing up.
-
Accurately weigh a specific amount of the STMP-cross-linked microparticles (e.g., 50 mg) and spread them uniformly over the mucosal surface.
-
-
Hydration:
-
Place the slide in a humid environment for a short period (e.g., 15-20 minutes) to allow for initial hydration and adhesion to occur.
-
-
Wash-Off Test:
-
Attach the slide to the arm of a USP dissolution apparatus.
-
Immerse the slide in a beaker containing the simulated physiological fluid maintained at 37°C.
-
Start the apparatus at a specific rotation speed (e.g., 50 rpm) to simulate the physiological clearance mechanisms.
-
-
Quantification:
-
After a predetermined time interval (e.g., 1, 2, 4, 6, 8 hours), remove the slide from the apparatus.
-
Carefully collect the microparticles remaining on the mucosal surface.
-
Dry the collected microparticles and weigh them.
-
Calculate the percentage of mucoadhesion using the following formula:
% Mucoadhesion = (Weight of remaining microparticles / Initial weight of microparticles) x 100
-
Protocol for In Vitro Drug Release Study
This protocol outlines the procedure for evaluating the drug release profile from STMP-cross-linked formulations.
Materials:
-
USP Dissolution Apparatus II (Paddle Apparatus)
-
Dissolution medium (e.g., phosphate buffer pH 6.8 for intestinal release)
-
Drug-loaded STMP-cross-linked formulation (e.g., microparticles, beads, or tablets)
-
Syringes and filters (e.g., 0.45 µm)
Procedure:
-
Apparatus Setup:
-
Fill the dissolution vessels with a specified volume (e.g., 900 mL) of the dissolution medium.
-
Equilibrate the medium to 37 ± 0.5°C.
-
Set the paddle rotation speed to a specified rate (e.g., 50 or 100 rpm).
-
-
Sample Introduction:
-
Accurately weigh an amount of the drug-loaded formulation equivalent to a specific dose of the drug.
-
Introduce the formulation into each dissolution vessel.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the dissolution medium (e.g., 5 mL).
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.
-
Filter the collected samples through a 0.45 µm filter to remove any undissolved particles.
-
-
Drug Analysis:
-
Analyze the concentration of the drug in each filtered sample using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
The release data can be fitted to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to determine the mechanism of drug release.
-
Visualizations
Caption: Mechanism of STMP cross-linking of polymers under alkaline conditions.
Caption: Experimental workflow for developing and evaluating STMP-cross-linked mucoadhesive systems.
Caption: Logical relationship between STMP concentration and formulation properties.
References
- 1. This compound Crosslinked Starch Films Reinforced with Montmorillonite | MDPI [mdpi.com]
- 2. Effects of crosslinking with this compound on structural, physicochemical, rheological and in vitro digestibility properties of purple sweet potato starch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crosslinked Chitosan Nanoparticles with Muco-Adhesive Potential for Intranasal Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Phosphorylated Proteins Using Sodium Trimetaphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein phosphorylation is a critical post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The ability to generate phosphorylated proteins in vitro is essential for a wide range of research applications, from biochemical and structural studies to the development of novel therapeutics. While enzymatic methods using kinases are common, they can be costly and require specific reaction conditions. Sodium trimetaphosphate (STMP) offers a cost-effective and straightforward chemical method for the non-enzymatic phosphorylation of proteins. This document provides detailed application notes and protocols for the synthesis of phosphorylated proteins using STMP, their subsequent analysis, and their application in studying signaling pathways.
Principle of STMP-Mediated Phosphorylation
This compound is a cyclic polyphosphate that can phosphorylate nucleophilic residues on proteins, primarily the hydroxyl groups of serine and threonine and the epsilon-amino group of lysine (B10760008), under alkaline conditions. The reaction proceeds via the opening of the cyclic phosphate (B84403) ring and the formation of a covalent phosphomonoester bond with the amino acid residue. The degree of phosphorylation can be controlled by optimizing reaction parameters such as pH, temperature, reaction time, and the molar ratio of STMP to protein.
Applications in Research and Drug Development
-
Biochemical and Structural Studies: Generate phosphorylated proteins to investigate the effects of phosphorylation on protein structure, stability, and enzyme kinetics.
-
Signaling Pathway Elucidation: Synthesize phosphorylated signaling proteins to study their role in pathway activation and regulation, and to identify downstream effectors.
-
Drug Discovery and Development: Use phosphorylated proteins as targets for high-throughput screening of small molecule inhibitors or activators. They can also be instrumental in studying the mechanism of action of drugs that target phosphorylation-dependent signaling pathways.
-
Antibody Production: Employ chemically phosphorylated proteins as antigens for the generation of phospho-specific antibodies.
Experimental Protocols
Protocol 1: Phosphorylation of a Recombinant Protein using STMP
This protocol describes a general method for the phosphorylation of a purified recombinant protein using STMP. Optimal conditions may vary depending on the specific protein and should be determined empirically.
Materials:
-
Purified recombinant protein in a suitable buffer (e.g., Tris-HCl, HEPES)
-
This compound (STMP)
-
Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Reaction buffer (e.g., 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9-11)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Dialysis tubing or desalting columns for buffer exchange
-
Bradford assay reagent or other protein quantification method
-
SDS-PAGE apparatus and reagents
-
Phosphoprotein-specific stain (e.g., Pro-Q Diamond) or anti-phosphoamino acid antibodies for Western blotting
Procedure:
-
Protein Preparation:
-
Prepare a solution of the purified recombinant protein at a concentration of 1-5 mg/mL.
-
If the protein is not in a suitable reaction buffer, perform a buffer exchange into the chosen reaction buffer (e.g., 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 10.0) using dialysis or a desalting column.
-
-
Reaction Setup:
-
Prepare a fresh stock solution of STMP (e.g., 1 M in deionized water).
-
In a reaction tube, add the protein solution.
-
While gently vortexing, add the STMP stock solution to the protein solution to achieve the desired final molar ratio (e.g., 1:100 to 1:1000 protein to STMP). It is recommended to test a range of ratios to optimize the degree of phosphorylation.
-
Adjust the pH of the reaction mixture to the desired alkaline pH (e.g., 10.5) using 1 M NaOH. Monitor the pH carefully.
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C to 37°C) for a specific duration (e.g., 1 to 24 hours). Optimization of both temperature and time is crucial for controlling the extent of phosphorylation and minimizing protein degradation.
-
-
Reaction Quenching:
-
To stop the reaction, add the quenching solution (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 50 mM.
-
-
Removal of Excess STMP:
-
Remove unreacted STMP and byproducts by extensive dialysis against a suitable storage buffer (e.g., PBS, pH 7.4) at 4°C or by using a desalting column.
-
-
Protein Quantification:
-
Determine the final concentration of the phosphorylated protein using a Bradford assay or a similar protein quantification method.
-
-
Analysis of Phosphorylation:
-
Analyze the phosphorylated protein by SDS-PAGE. The addition of phosphate groups may result in a slight shift in the protein's migration.
-
Confirm phosphorylation using a phosphoprotein-specific stain (e.g., Pro-Q Diamond) or by Western blotting with anti-phosphoserine, anti-phosphothreonine, or anti-phosphotyrosine antibodies.
-
Protocol 2: Characterization of STMP-Phosphorylated Proteins by Mass Spectrometry
This protocol outlines the general workflow for identifying phosphorylation sites on a protein modified with STMP using mass spectrometry.
Materials:
-
STMP-phosphorylated protein (from Protocol 1)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate
-
Formic acid
-
Acetonitrile (ACN)
-
C18 desalting spin columns
-
Phosphopeptide enrichment kit (e.g., TiO2 or IMAC)
-
LC-MS/MS instrument
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the phosphorylated protein sample (e.g., by heating or with urea).
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Tryptic Digestion:
-
Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration.
-
Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide digest with formic acid.
-
Desalt the peptides using a C18 spin column according to the manufacturer's instructions.
-
-
Phosphopeptide Enrichment (Optional but Recommended):
-
To increase the detection of phosphorylated peptides, perform an enrichment step using a TiO2 or IMAC-based phosphopeptide enrichment kit following the manufacturer's protocol.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted (and enriched) peptides by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to select precursor ions for fragmentation.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the fragmentation data against the protein sequence database, specifying phosphorylation of serine, threonine, and lysine as variable modifications.
-
Identify and validate the specific sites of phosphorylation.
-
Data Presentation
Table 1: Optimization of STMP Phosphorylation of Recombinant Kinase B (rKinaseB)
| Condition | STMP:Protein Molar Ratio | pH | Temperature (°C) | Time (h) | Degree of Phosphorylation (mol PO4/mol protein) |
| 1 | 100:1 | 9.5 | 25 | 4 | 1.2 ± 0.2 |
| 2 | 500:1 | 9.5 | 25 | 4 | 3.5 ± 0.4 |
| 3 | 1000:1 | 9.5 | 25 | 4 | 5.1 ± 0.6 |
| 4 | 500:1 | 10.5 | 25 | 4 | 6.8 ± 0.5 |
| 5 | 500:1 | 11.5 | 25 | 4 | 8.2 ± 0.7 (some precipitation observed) |
| 6 | 500:1 | 10.5 | 37 | 2 | 7.1 ± 0.6 |
| 7 | 500:1 | 10.5 | 4 | 24 | 6.5 ± 0.5 |
Degree of phosphorylation was determined by a combination of phosphate quantification assay and mass spectrometry.
Table 2: Mass Spectrometry Analysis of rKinaseB Phosphorylated with STMP (Condition 4)
| Phosphorylated Residue | Peptide Sequence | Precursor m/z | Charge | Localization Probability (%) |
| Ser-23 | K.VpSGISGNEIK.L | 623.82 | 2+ | 99.8 |
| Thr-45 | R.GDFGpTLVYK.A | 589.29 | 2+ | 98.5 |
| Ser-112 | A.LpSDEEVQREK.I | 698.31 | 2+ | 99.9 |
| Lys-156 | G.VLLGpKVEEK.S | 601.85 | 2+ | 95.2 |
| Ser-210 | F.EpSINEQLLR.K | 643.32 | 2+ | 99.1 |
'p' indicates the phosphorylated residue.
Visualizations
Experimental Workflow for STMP-Mediated Protein Phosphorylation
Caption: Workflow for STMP-mediated protein phosphorylation and analysis.
Hypothetical Signaling Pathway: Kinase B Activation
This diagram illustrates a hypothetical signaling pathway where the phosphorylation of Kinase B on Ser-23 and Thr-45 is required for its activation and subsequent phosphorylation of a downstream substrate, leading to a cellular response. STMP-phosphorylated Kinase B can be used to study the downstream effects in vitro.
Caption: Hypothetical Kinase B signaling pathway.
Conclusion
The use of this compound provides a valuable and accessible method for the in vitro synthesis of phosphorylated proteins. This approach is particularly useful for generating large quantities of phosphorylated proteins for structural and biochemical studies, as well as for applications in drug discovery where a controlled and homogenous population of phosphorylated protein is required. Careful optimization of the reaction conditions is necessary to achieve the desired level of phosphorylation while maintaining protein integrity. The protocols and data presented here serve as a guide for researchers to establish and apply this technique in their own experimental systems.
Troubleshooting & Optimization
Factors affecting the low efficiency of sodium trimetaphosphate cross-linking
Welcome to the technical support center for sodium trimetaphosphate (STMP) cross-linking. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions regarding the use of STMP as a cross-linking agent.
Troubleshooting Guide
This section addresses specific problems you might encounter during your STMP cross-linking experiments, offering potential causes and solutions.
Issue 1: Low or No Cross-Linking Efficiency
Question: My STMP cross-linking reaction is showing very low or no efficiency. What are the potential causes and how can I fix this?
Answer:
Low cross-linking efficiency with STMP is a common issue that can be attributed to several factors, primarily related to reaction conditions. Here are the key parameters to investigate:
-
Incorrect pH: The cross-linking reaction of STMP with hydroxyl groups on polymers is highly dependent on an alkaline pH. The reaction is sluggish at neutral or acidic pH.
-
Solution: Ensure the pH of your reaction mixture is in the optimal alkaline range, typically between 10 and 12.[1] For some applications, a pH of 11.5 to 12.0 has been shown to significantly increase reaction efficiency.[2] Use a calibrated pH meter to accurately adjust the pH with a suitable base, such as sodium hydroxide (B78521).
-
-
Suboptimal Temperature: The reaction temperature directly influences the rate of cross-linking.
-
Solution: Increase the reaction temperature. The optimal temperature can vary depending on the substrate, but for starches, temperatures between 30°C and 50°C are often used for slurry reactions, while higher temperatures (e.g., 110-150°C) can be used for dry or semi-dry reactions.[1][3] For proteins like zein, a lower temperature of around 25°C has been found to be effective.[4]
-
-
Insufficient Reaction Time: The cross-linking reaction may not have had enough time to proceed to completion.
-
Inadequate STMP Concentration: The concentration of the cross-linking agent is critical.
-
Absence of a Catalyst: The presence of certain salts can catalyze the reaction.
-
Solution: Consider adding a salt like sodium chloride or sodium sulfate (B86663) to the reaction mixture.[6] These salts can promote the phosphorylation reaction.
-
Issue 2: Inconsistent or Irreproducible Cross-Linking Results
Question: I am getting inconsistent results between different batches of my STMP cross-linked product. What could be causing this variability?
Answer:
Inconsistent results often stem from a lack of precise control over the reaction parameters. To ensure reproducibility, focus on the following:
-
Precise pH Control: Small variations in pH can lead to significant differences in the degree of cross-linking.
-
Solution: Use a calibrated pH meter and maintain the pH at the target value throughout the reaction. For prolonged reactions, it may be necessary to monitor and readjust the pH periodically. Maintaining the pH between 11.5 and 12.0 throughout the reaction has been shown to improve efficiency and consistency.[2]
-
-
Accurate Temperature Regulation: Fluctuations in temperature will affect the reaction kinetics.
-
Solution: Use a temperature-controlled water bath or reaction vessel to maintain a constant and uniform temperature.
-
-
Homogeneous Mixing: Inadequate mixing can lead to localized differences in reactant concentrations and pH, resulting in a non-uniformly cross-linked product.
-
Solution: Ensure continuous and efficient stirring or agitation throughout the reaction to maintain a homogeneous mixture.
-
-
Consistent Starting Material: The properties of the polymer you are cross-linking can vary between batches.
-
Solution: Characterize your starting material for properties like moisture content, purity, and molecular weight to ensure consistency between experiments.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for STMP cross-linking?
A1: The optimal pH for STMP cross-linking is in the alkaline range, typically between 10 and 12.[1] For enhanced efficiency, a pH of 11.5 to 12.0 is often recommended.[2]
Q2: How does temperature affect the STMP cross-linking reaction?
A2: Higher temperatures generally accelerate the cross-linking reaction. However, the optimal temperature depends on the substrate and the desired properties of the final product. For instance, reactions with starch in a slurry are often conducted at 30-50°C, while solid-state reactions can be performed at much higher temperatures (110-150°C).[1][3]
Q3: Can I use STMP to cross-link proteins?
A3: Yes, STMP can be used to cross-link proteins. For example, zein, a protein from corn, has been successfully cross-linked with STMP at a pH of 6.8 and a temperature of 25°C.[4]
Q4: How can I determine the degree of cross-linking?
A4: Several methods can be used to determine the degree of cross-linking:
-
Viscosity Measurements: An increase in viscosity is indicative of cross-linking. This can be measured using a viscometer or rheometer.
-
Iodine Absorption: For starch, a decrease in iodine absorption indicates a higher degree of cross-linking as the helical structures of amylose (B160209) that bind iodine become cross-linked.[7][8]
-
Phosphorus Content Analysis: Measuring the total phosphorus content of the modified polymer can provide a quantitative measure of the degree of substitution.
-
Swelling Power and Solubility: Cross-linking typically decreases the swelling power and solubility of polymers in water.[9]
Q5: Are there any safety precautions I should take when working with STMP?
A5: STMP is generally considered safe and is a food-grade additive.[4][9] However, as with any chemical, it is important to follow standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. When working with alkaline solutions (e.g., sodium hydroxide for pH adjustment), extra caution is necessary.
Data Presentation
Table 1: Influence of Reaction Parameters on STMP Cross-Linking of Starch
| Parameter | Typical Range | Effect on Cross-Linking Efficiency | Reference(s) |
| pH | 10 - 12 | Efficiency increases with higher pH. | [1][2] |
| Temperature | 30°C - 150°C | Higher temperatures increase the reaction rate. | [1][3] |
| STMP Concentration | 0.01% - 12% (w/w) | Higher concentration leads to a higher degree of cross-linking. | [1][5] |
| Reaction Time | 1 - 12 hours | Longer time generally results in more cross-linking. | [1][4] |
| Catalyst (e.g., NaCl) | 1% - 5% (w/w) | Can accelerate the reaction. | [6] |
Table 2: Effect of STMP Cross-Linking on Physicochemical Properties of Starch
| Property | Effect of Cross-Linking | Reference(s) |
| Swelling Power | Decreases | [9][10] |
| Solubility | Decreases | [5][9] |
| Viscosity | Increases | [5] |
| Thermal Stability | Increases | [10] |
| Freeze-Thaw Stability | Increases | [6] |
Experimental Protocols
Protocol 1: STMP Cross-Linking of Starch in an Aqueous Slurry
This protocol describes a general method for cross-linking starch with STMP in a slurry.
Materials:
-
Native Starch (e.g., corn, potato, tapioca)
-
This compound (STMP)
-
Sodium Hydroxide (NaOH) solution (1 M)
-
Hydrochloric Acid (HCl) solution (1 M)
-
Distilled Water
Procedure:
-
Prepare a starch slurry (e.g., 20-40% w/v) in distilled water with continuous stirring.
-
Adjust the pH of the slurry to the desired alkaline level (e.g., 11.0-11.5) using the 1 M NaOH solution.[1]
-
Add the desired amount of STMP (e.g., 0.1% - 5% w/w based on dry starch) to the slurry and continue stirring.
-
Maintain the reaction at the desired temperature (e.g., 40-50°C) for a specific duration (e.g., 1-5 hours), ensuring continuous agitation.[1]
-
After the reaction, neutralize the slurry to a pH of 5.5-6.5 with the 1 M HCl solution.[1]
-
Wash the cross-linked starch several times with distilled water by centrifugation and resuspension.
-
Dry the final product in an oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.
Visualizations
References
- 1. US4219646A - Process for preparing cross-linked starches using STMP - Google Patents [patents.google.com]
- 2. EP1961769A1 - Crosslinking Reactions - Google Patents [patents.google.com]
- 3. Optimizing reaction conditions for the production of phosphorylated wheat starch by this compound (STMP) in order to be used in the formulation of sauces [fsct.modares.ac.ir]
- 4. scielo.br [scielo.br]
- 5. Effects of crosslinking with this compound on structural, physicochemical, rheological and in vitro digestibility properties of purple sweet potato starch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. New insight in crosslinking degree determination for crosslinked starch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Polysaccharide Modification with Sodium Trimetaphosphate (STMP)
Welcome to the technical support center for polysaccharide modification using sodium trimetaphosphate (STMP). This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize side reactions during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of STMP with polysaccharides?
The primary and desired reaction of STMP with polysaccharides in an alkaline aqueous solution is crosslinking. This process involves a two-step mechanism. First, a hydroxyl group from a polysaccharide chain attacks the STMP ring, leading to the opening of the ring and the formation of a grafted sodium tripolyphosphate (STPP) intermediate. Subsequently, a hydroxyl group from a second polysaccharide chain reacts with this intermediate to form a stable distarch monophosphate (DSMP) crosslink, releasing pyrophosphate.[1][2] This crosslinking increases the molecular weight and viscosity of the polysaccharide, often resulting in the formation of a hydrogel.
Q2: What are the main side reactions to be aware of during STMP modification?
There are two primary side reactions that can occur:
-
Hydrolysis of STMP: In an aqueous solution, particularly under alkaline conditions, STMP can hydrolyze to form sodium tripolyphosphate (STPP).[2] This hydrolysis competes with the initial reaction with the polysaccharide, reducing the efficiency of the crosslinking agent.
-
Formation of Monostarch Monophosphates (MSMP): After the initial reaction of STMP with a polysaccharide to form a grafted STPP, this intermediate can be susceptible to alkaline degradation. This degradation can lead to the formation of a monostarch monophosphate, which is a grafted side chain rather than a crosslink.[1][2] This side reaction consumes the reagent and does not contribute to the desired network formation.
Q3: How can I identify and quantify the desired crosslinks versus the side reaction products?
The most effective technique for identifying and quantifying the different phosphate (B84403) species is Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy .[3][4][5] This method allows for the distinct identification and quantification of:
-
Distarch monophosphates (DSMP): Indicative of successful crosslinking.
-
Monostarch monophosphates (MSMP): Representing the side reaction of grafted chains.
-
Unreacted STMP and its hydrolysis product, STPP.
-
Monostarch diphosphate (B83284) (MSDP) and cyclic monostarch monophosphate , which can also form under certain conditions.[3][5]
Fourier-transform infrared spectroscopy (FTIR) can confirm the incorporation of phosphate groups into the polysaccharide structure, but it does not readily distinguish between the different types of phosphate linkages.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no gel formation/viscosity increase | 1. Inefficient Crosslinking: The reaction conditions may favor side reactions over crosslinking.[7] 2. STMP Hydrolysis: The STMP may have hydrolyzed before reacting with the polysaccharide. 3. Incorrect pH: The pH of the reaction mixture is critical for the reaction.[3][8] | 1. Optimize Reaction Conditions: Adjust the pH, temperature, and reactant concentrations. Higher pH (around 11-12) generally favors the reaction, but excessively high pH can promote side reactions.[3] 2. Use Fresh STMP Solution: Prepare the STMP solution immediately before use to minimize hydrolysis. 3. Verify and Adjust pH: Carefully monitor and maintain the pH of the reaction mixture within the optimal range for your specific polysaccharide. |
| Weak or brittle gel formed | 1. Low Crosslinking Density: Insufficient formation of DSMP crosslinks. 2. High Proportion of MSMP: A high degree of side reactions leading to grafted chains instead of a robust network.[3] 3. Inappropriate STMP Concentration: Both too low and too high concentrations of STMP can lead to suboptimal gel properties.[9][10] | 1. Increase STMP Concentration (with caution): Gradually increase the amount of STMP to enhance crosslinking density. However, be aware that excessive STMP can sometimes lead to a decrease in gel strength.[9] 2. Optimize pH and Temperature: Fine-tune the pH and temperature to favor the formation of DSMP over MSMP. Lowering the pH slightly from the optimum may decrease the rate of alkaline degradation of the grafted STPP intermediate.[3] |
| Inconsistent batch-to-batch results | 1. Variability in Raw Materials: Differences in the polysaccharide source or purity. 2. Inconsistent Reaction Conditions: Fluctuations in pH, temperature, or reaction time. 3. Inaccurate Reagent Preparation: Errors in weighing or dissolving STMP. | 1. Characterize Raw Materials: Ensure consistent quality of the starting polysaccharide. 2. Strictly Control Parameters: Implement precise control over all reaction parameters. 3. Standardize Procedures: Develop and adhere to a detailed and standardized experimental protocol. |
| Precipitation of the modified polysaccharide | Over-crosslinking: Excessive crosslinking can lead to a highly dense network that precipitates out of solution.[7] | Reduce STMP Concentration: Lower the concentration of the crosslinking agent. Decrease Reaction Time: Shorten the duration of the reaction to prevent excessive crosslinking. |
Quantitative Data Summary
The ratio of desired crosslinking (DSMP) to the primary side product (MSMP) is a critical parameter for evaluating the efficiency of the modification process. This ratio is significantly influenced by the reaction pH.
Table 1: Effect of Reaction pH on the Distribution of Phosphate Species in STMP-Modified Wheat Starch [3]
| Reaction pH | DSMP (% of organophosphates) | MSMP (% of organophosphates) | Other Organophosphates (%) |
| 11.5 | ~50 | ~50 | - |
| 10.5 | Decreased | Increased | Increased (MSDP and cyclic MSMP) |
| 9.5 | Further Decreased | Further Increased | Further Increased (MSDP and cyclic MSMP) |
Note: "Other Organophosphates" includes monostarch diphosphate (MSDP) and cyclic monostarch monophosphate.
Experimental Protocols
Protocol 1: ³¹P NMR Spectroscopy for Quantification of Phosphate Species
This protocol provides a method for the analysis of STMP-modified polysaccharides to identify and quantify the different phosphate products.
1. Sample Preparation: a. Exhaustively digest the phosphorylated polysaccharide with α-amylase followed by amyloglucosidase to obtain the α,γ-dextrin.[3] b. Lyophilize the digested sample to obtain a dry powder. c. Dissolve a known amount of the dried sample in D₂O. d. Add a known amount of an internal standard, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), for quantification.[11]
2. NMR Analysis: a. Acquire the ³¹P NMR spectrum using a high-resolution NMR spectrometer. b. Set the spectral width to cover the expected chemical shifts of all phosphate species (approximately from -25 ppm to 10 ppm). c. Use a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 3.5s is recommended for quantitative analysis.[12][13]
3. Data Analysis: a. Identify the peaks corresponding to different phosphate species based on their chemical shifts (refer to Table 2). b. Integrate the peaks to determine the relative molar ratios of each species. c. Quantify the absolute amount of each phosphate species using the integral of the internal standard.
Table 2: Typical ³¹P NMR Chemical Shift Assignments for STMP-Starch Reaction Products [3][4][5]
| Phosphate Species | Chemical Shift (ppm) |
| Distarch monophosphate (DSMP) | -5 to 1 |
| Monostarch monophosphate (MSMP) | 3.6 to 5.2 |
| Monostarch diphosphate (MSDP) | -10 to -5 |
| Unreacted STMP | ~ -21.4 |
| Sodium tripolyphosphate (STPP) | ~ -17 |
Protocol 2: Rheological Characterization of STMP-Modified Polysaccharide Hydrogels
This protocol describes the use of a rheometer to evaluate the viscoelastic properties of the resulting hydrogels, which is directly related to the crosslinking efficiency.
1. Sample Preparation: a. Prepare the hydrogel according to your experimental procedure. b. Carefully load the hydrogel onto the rheometer plate, ensuring no air bubbles are trapped.
2. Dynamic Frequency Sweep: a. Perform a dynamic frequency sweep at a constant strain within the linear viscoelastic region (LVR). The LVR should be determined beforehand by a strain sweep test. b. Measure the storage modulus (G') and loss modulus (G'') over a range of frequencies (e.g., 0.1 to 100 rad/s).
3. Data Analysis: a. A higher G' value, and G' being significantly larger than G'', indicates the formation of a well-structured, elastic hydrogel, which is a result of efficient crosslinking. b. The crossover point of G' and G'' can provide information about the relaxation time of the polymer network. c. The complex viscosity (η*) can also be determined, with higher values indicating a more robust gel structure.[5][14]
Visualizations
References
- 1. Temperature and pH dependence of enzyme-catalyzed hydrolysis of trans-methylstyrene oxide. A unifying kinetic model for observed hysteresis, cooperativity, and regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-resolution nuclear magnetic resonance spectroscopy studies of polysaccharides crosslinked by this compound: a proposal for the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. Cross-linked modification of tapioca starch by this compound: An influence on its structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. A review of NMR analysis in polysaccharide structure and conformation: Progress, challenge and perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. avebe.nl [avebe.nl]
- 12. researchgate.net [researchgate.net]
- 13. Research Portal [ourarchive.otago.ac.nz]
- 14. researchgate.net [researchgate.net]
Methods for controlling the degree of cross-linking with sodium trimetaphosphate
Welcome to the technical support center for sodium trimetaphosphate (STMP) cross-linking. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the degree of cross-linking in their experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Troubleshooting Guide
This guide addresses common problems encountered during STMP cross-linking experiments, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Cross-linking Efficiency
Q: I am observing a very low degree of cross-linking or no hydrogel formation. What are the potential causes and how can I improve the efficiency?
A: Low cross-linking efficiency is a common issue that can arise from several factors related to reaction conditions and reagent quality.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Incorrect pH | The cross-linking reaction with STMP requires an alkaline pH to activate the hydroxyl groups of the polymer.[1] Ensure the reaction pH is optimal, typically between 10 and 12.[2] Use a calibrated pH meter to adjust the pH of your polymer solution with a suitable base (e.g., NaOH) before adding STMP. |
| Insufficient STMP Concentration | The concentration of STMP is directly related to the degree of cross-linking.[3][4] If the concentration is too low, insufficient cross-links will form. Increase the molar ratio of STMP to the polymer's repeating units. It's advisable to perform a concentration optimization study to find the ideal ratio for your specific application. |
| Low Reaction Temperature | The reaction temperature influences the kinetics of the cross-linking reaction. While higher temperatures can increase the reaction rate, they must be carefully controlled to avoid degradation of the polymer. For many polysaccharides, a temperature range of 30-50°C is effective.[2] |
| Short Reaction Time | The cross-linking reaction needs sufficient time to proceed to the desired extent. If the reaction time is too short, the degree of cross-linking will be low. Consider increasing the reaction time, monitoring the viscosity or gel formation periodically to determine the optimal duration. |
| Polymer Type and Structure | The susceptibility of a polymer to cross-linking with STMP depends on its chemical structure, including the number and accessibility of hydroxyl groups. Polymers with more accessible hydroxyl groups will cross-link more efficiently.[5] |
| Presence of Interfering Substances | Buffers or other solutes containing nucleophilic groups can compete with the polymer's hydroxyl groups, reducing cross-linking efficiency.[6] Use buffers that do not contain primary amines or other nucleophiles. |
Issue 2: Inconsistent Cross-linking Results
Q: My experiments are yielding inconsistent degrees of cross-linking between batches. How can I improve reproducibility?
A: Inconsistent results are often due to small variations in experimental parameters.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Inaccurate pH Measurement | Minor variations in pH can significantly impact the reaction rate. Calibrate your pH meter before each use and ensure the pH of each reaction mixture is precisely adjusted. |
| Inhomogeneous Mixing | If the STMP is not evenly distributed throughout the polymer solution, it will result in localized areas of high and low cross-linking. Ensure thorough and consistent mixing of the reactants. For viscous solutions, mechanical stirring is recommended. |
| Temperature Fluctuations | Inconsistent reaction temperatures will lead to variable reaction rates. Use a temperature-controlled water bath or reaction block to maintain a stable temperature throughout the experiment.[2] |
| Variability in Polymer Source | The properties of natural polymers can vary between batches.[5] If possible, use a single, well-characterized batch of your polymer for a series of experiments. If you must use different batches, characterize each one for its properties (e.g., molecular weight, purity) before use. |
Issue 3: Formation of an Overly Brittle or Stiff Hydrogel
Q: The resulting hydrogel is too brittle and not suitable for my application. How can I achieve a more flexible hydrogel?
A: An overly brittle hydrogel is typically a result of an excessively high degree of cross-linking.
Potential Causes and Solutions:
| Potential Cause | Solution |
| High STMP Concentration | A high concentration of STMP will lead to a high cross-linking density, resulting in a stiff and brittle hydrogel.[7] Reduce the concentration of STMP in your reaction mixture. |
| Prolonged Reaction Time | Allowing the reaction to proceed for too long can also lead to an excessive number of cross-links. Optimize the reaction time to achieve the desired mechanical properties. |
| High Reaction Temperature | A higher reaction temperature can accelerate the cross-linking reaction, potentially leading to a higher cross-linking density than intended. Consider lowering the reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism of STMP with polymers like polysaccharides?
A1: The cross-linking of polysaccharides with STMP occurs under alkaline conditions. The hydroxyl groups on the polysaccharide chains are activated by the basic pH, making them nucleophilic. The cyclic STMP molecule then undergoes a nucleophilic attack by these activated hydroxyl groups, leading to the opening of the phosphate (B84403) ring and the formation of a covalent bond between the polymer and the phosphate group. This process can occur with hydroxyl groups on different polymer chains, resulting in the formation of phosphate bridges that cross-link the polymer network.[1][8]
Q2: What are the key parameters to control the degree of cross-linking with STMP?
A2: The primary parameters that control the degree of cross-linking are:
-
STMP Concentration: Higher concentrations generally lead to a higher degree of cross-linking.[3][4]
-
pH: An alkaline pH (typically 10-12) is necessary for the reaction to proceed efficiently.[2]
-
Reaction Temperature: Temperature affects the reaction kinetics, with higher temperatures generally increasing the rate of cross-linking.[2]
-
Reaction Time: Longer reaction times allow for more cross-links to form.
-
Polymer Concentration: The concentration of the polymer will influence the proximity of polymer chains and thus the efficiency of inter-chain cross-linking.
Q3: How can I measure the degree of cross-linking?
A3: Several methods can be used to determine the degree of cross-linking:
-
Phosphorus Content Analysis: This is a direct method that involves quantifying the amount of phosphorus incorporated into the polymer, which corresponds to the number of cross-links.
-
Swelling Ratio: The swelling behavior of a hydrogel is inversely related to its cross-linking density. A lower swelling ratio indicates a higher degree of cross-linking.[9]
-
Rheological Measurements: The mechanical properties of the hydrogel, such as the storage modulus (G'), can be measured using a rheometer. A higher storage modulus is indicative of a higher cross-linking density.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR can be used to identify and quantify the different phosphate species, providing detailed information about the cross-linking structure.[1][8]
Q4: Is STMP considered a safe cross-linking agent?
A4: Yes, STMP is generally considered a safe and non-toxic cross-linking agent and is approved by the FDA as a food additive.[11][12] This makes it a suitable choice for applications in the food, pharmaceutical, and biomedical fields.
Data Presentation
Table 1: Effect of STMP Concentration on Physicochemical Properties of Purple Sweet Potato Starch [3]
| STMP Concentration (%) | Phosphorus Content (%) | Degree of Cross-linking | Swelling Index (g/g) | Solubility (%) |
| 0 | 0.018 | 0 | 25.4 | 12.8 |
| 3 | 0.035 | 1 in 458 AGU | 28.1 | 11.5 |
| 6 | 0.042 | 1 in 381 AGU | 29.5 | 10.2 |
| 9 | 0.051 | 1 in 314 AGU | 30.8 | 9.1 |
| 12 | 0.063 | 1 in 254 AGU | 32.2 | 8.3 |
| *AGU: Anhydroglucose Unit |
Table 2: Influence of STMP Concentration on Starch Film Properties [4]
| STMP Concentration (% wt.) | Thickness (mm) | Moisture Content (%) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 | 0.15 | 19.11 | 3.14 | 55.21 |
| 5 | 0.17 | 15.32 | 4.21 | 48.33 |
| 15 | 0.19 | 12.87 | 5.87 | 41.12 |
| 40 | 0.21 | 10.48 | 7.23 | 35.67 |
Experimental Protocols
Protocol: Determination of Degree of Cross-linking by Phosphorus Content Analysis
This protocol provides a method for determining the phosphorus content in STMP-cross-linked polymers, which can then be used to calculate the degree of cross-linking.
1. Materials:
-
STMP-cross-linked polymer sample
-
Sulfuric acid (concentrated)
-
Nitric acid (concentrated)
-
Ammonium (B1175870) molybdate (B1676688) solution
-
Ammonium vanadate (B1173111) solution
-
Phosphate standard solution
-
Deionized water
2. Procedure:
-
Digestion:
-
Accurately weigh a known amount of the dried cross-linked polymer sample into a digestion tube.
-
Add a mixture of concentrated sulfuric acid and nitric acid.
-
Heat the mixture in a digestion block, gradually increasing the temperature until the solution becomes clear and colorless. This process digests the organic material, leaving the phosphorus in the form of phosphate ions.
-
-
Color Development:
-
Allow the digested solution to cool to room temperature.
-
Carefully dilute the solution with deionized water to a known volume in a volumetric flask.
-
Take an aliquot of the diluted solution and add ammonium molybdate and ammonium vanadate solutions. This will form a yellow-colored vanadomolybdophosphoric acid complex.
-
-
Spectrophotometric Analysis:
-
Allow the color to develop for a specified amount of time.
-
Measure the absorbance of the solution at a specific wavelength (typically around 400-420 nm) using a UV-Vis spectrophotometer.
-
-
Quantification:
-
Prepare a calibration curve using standard phosphate solutions of known concentrations.
-
Determine the phosphorus concentration in the sample solution by comparing its absorbance to the calibration curve.
-
-
Calculation of Degree of Cross-linking:
-
Calculate the percentage of phosphorus in the cross-linked polymer.
-
The degree of cross-linking can be expressed as the number of cross-links per monomer unit, which can be calculated from the phosphorus content and the molecular weights of the monomer unit and the phosphate cross-link.
-
Visualizations
Caption: STMP cross-linking mechanism with polysaccharides.
Caption: Experimental workflow for STMP cross-linking.
Caption: Troubleshooting low cross-linking efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. US4219646A - Process for preparing cross-linked starches using STMP - Google Patents [patents.google.com]
- 3. Effects of crosslinking with this compound on structural, physicochemical, rheological and in vitro digestibility properties of purple sweet potato starch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. High-resolution nuclear magnetic resonance spectroscopy studies of polysaccharides crosslinked by this compound: a proposal for the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tainstruments.com [tainstruments.com]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
Influence of pH on the efficiency of sodium trimetaphosphate cross-linking
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium trimetaphosphate (STMP) as a cross-linking agent. The information provided addresses common issues encountered during experimentation, with a focus on the influence of pH on reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for STMP cross-linking?
A1: The optimal pH for STMP cross-linking is highly dependent on the substrate. For polysaccharides like starch, an alkaline pH is generally required to achieve high cross-linking efficiency.[1][2] A pH range of 11.5 to 12.0 has been identified as particularly effective for starch cross-linking, as it enhances the reaction rate and can lead to a higher degree of phosphorus incorporation.[2] Other studies have also reported successful starch cross-linking at pH levels around 10.2, 10.5, and 11.0.[3][4][5][6][7] However, for proteins such as zein (B1164903), a near-neutral pH of 6.8 has been found to be optimal.[8][9]
Q2: How does pH influence the STMP cross-linking mechanism?
A2: In an alkaline environment, the cyclic STMP molecule undergoes hydrolysis, leading to the opening of its ring structure to form sodium tripolyphosphate (STPP).[10] This acyclic STPP is then reactive towards the hydroxyl groups present on polymer chains, forming phosphodiester bonds that create the cross-links.[11] The alkaline conditions facilitate the nucleophilic attack of the polymer's hydroxyl groups on the phosphorus atoms of the STMP derivative. For polymers with amine groups like chitosan (B1678972), the cross-linking mechanism with polyphosphates is also pH-dependent, involving ionic interactions at lower pH and a deprotonation mechanism at higher pH.[12][13][14]
Q3: Why is my cross-linking reaction inefficient or failing?
A3: Inefficiency in STMP cross-linking can often be attributed to a drop in pH during the reaction. Maintaining a consistently high pH is crucial for the reaction to proceed efficiently.[2] Another common reason for failure is the premature hydrolysis of the STMP cross-linker, which can be exacerbated by improper storage or handling.[15] It is also important to ensure that the reactive groups on your polymer are accessible for cross-linking.
Q4: Can STMP be used to cross-link materials other than polysaccharides?
A4: Yes, while STMP is widely used for cross-linking polysaccharides like starch[1][2][3][4][5][6][7][16][17] and cellulose (B213188) derivatives,[18] it has also been successfully employed to cross-link other biopolymers. For instance, STMP has been used to modify the structure and rheological properties of the protein zein.[8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low degree of cross-linking | pH drop during the reaction. | Monitor the pH throughout the reaction and add a base (e.g., NaOH solution) as needed to maintain the optimal alkaline pH.[2] |
| Insufficient reaction time or temperature. | Increase the reaction time or temperature within the recommended range for your specific polymer. Reaction times can range from a few hours to over 24 hours, and temperatures typically fall between 45°C and 70°C for polysaccharides.[2][5][6][7] | |
| Hydrolyzed STMP. | Use fresh STMP and store it in a dry environment. Prepare STMP solutions immediately before use.[15] | |
| Inconsistent results between batches | Variation in starting material properties. | Characterize your starting polymer for properties like molecular weight and degree of substitution, as these can influence cross-linking. |
| Inconsistent pH control. | Implement a more rigorous pH monitoring and control strategy during the reaction. | |
| Formation of a gel that liquefies upon cooling | This phenomenon has been observed with methylcellulose (B11928114) and may be related to the intrinsic properties of the polymer rather than a reversible cross-linking reaction.[19] | Investigate the thermal behavior of your specific polymer solution without the cross-linker to understand its baseline properties.[19] |
| Reduced solubility and swelling power of the final product | This is an expected outcome of successful cross-linking, as the formation of a polymer network restricts the entry of solvents.[3][5][6] | If a certain level of solubility or swelling is desired, you can adjust the cross-linking density by modifying the STMP concentration, reaction time, or pH.[12][13][14] |
Quantitative Data Summary
Table 1: Influence of pH on STMP Cross-linking of Starch
| pH | Substrate | Key Findings | Reference(s) |
| 11.5 - 12.0 | Corn Starch | Maintained pH in this range increases cross-linking efficiency and bound phosphorus. Prevents significant pH drop during reaction. | [2] |
| 11.0 | Wheat Starch | A pH of 11.0 was used in a protocol for preparing cross-linked porous starch. | [4] |
| 10.5 | Talipot Starch | Cross-linking at this pH resulted in decreased amylose (B160209) content and reduced swelling power. | [3] |
| 10.2 | Tigernut Starch | This pH was used to prepare cross-linked tigernut starch, resulting in improved thermal stability and freeze-thaw stability. | [5][6][7] |
Table 2: Properties of STMP Cross-Linked Biopolymers
| Biopolymer | Property | Value/Observation | Reference(s) |
| Starch/Carboxymethyl cellulose | Degree of Substitution | 0.050 ± 0.001 | [16] |
| Zein | Optimal STMP/Zein mass ratio | 0.03 at pH 6.8 | [8][9] |
| Chitosan/Methylcellulose | Swelling Ratio & Solubility | Lower than non-cross-linked films. | [18][20][21] |
| Chitosan/Methylcellulose | Tensile Strength | Increased compared to non-cross-linked films. | [18][20][21] |
Experimental Protocols
Protocol 1: STMP Cross-Linking of Starch at High pH
This protocol is based on methodologies for achieving a high degree of cross-linking in starch.
-
Slurry Preparation: Prepare a starch slurry of 30-50% (by weight) in deionized water.
-
Reagent Addition: Add this compound (STMP) to the slurry. The concentration of STMP can be varied depending on the desired degree of cross-linking (e.g., 1-12% based on dry starch weight). Optionally, sodium sulfate (B86663) (up to 10% based on dry starch weight) can be added to retard gel formation.[2]
-
pH Adjustment: Adjust the pH of the slurry to between 11.5 and 12.0 using a 3% sodium hydroxide (B78521) solution.[2]
-
Reaction: Heat the slurry to a temperature between 45°C and 50°C with continuous stirring. Maintain the reaction for a period ranging from 3 to 24 hours. It is crucial to monitor and maintain the pH at 11.5-12.0 throughout the reaction by adding NaOH solution as needed.[2]
-
Neutralization and Washing: After the reaction, cool the slurry and adjust the pH to 6.5 with a suitable acid (e.g., 0.5 M HCl).
-
Purification: Wash the cross-linked starch multiple times with deionized water to remove unreacted reagents.
-
Drying: Dry the purified cross-linked starch in an oven at an appropriate temperature (e.g., 45°C) until a constant weight is achieved.
Protocol 2: STMP Cross-Linking of a Protein (Zein) at Near-Neutral pH
This protocol is adapted from a study on the modification of zein.
-
Protein Solution: Prepare a solution of zein in an appropriate solvent.
-
Reagent and pH Adjustment: Add STMP to the zein solution. Based on response surface methodology, an optimal mass ratio of STMP to zein is 0.03. Adjust the pH of the mixture to 6.8.[8][9]
-
Reaction: Conduct the reaction at 25°C for 2 hours with stirring.[8][9]
-
Purification: Dialyze the resulting mixture against deionized water for 12 hours to remove unreacted STMP and other small molecules.
-
Product Recovery: Collect the sediment and freeze-dry it to obtain the modified zein.
Visualizations
Caption: General experimental workflow for STMP cross-linking.
Caption: Influence of alkaline pH on the STMP cross-linking mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. EP1961769A1 - Crosslinking Reactions - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
- 10. datapdf.com [datapdf.com]
- 11. High-resolution nuclear magnetic resonance spectroscopy studies of polysaccharides crosslinked by this compound: a proposal for the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies on effect of pH on cross-linking of chitosan with sodium tripolyphosphate: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Studies on effect of pH on cross-linking of chitosan with sodium tripolyphosphate: A technical note | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound Crosslinked Starch Films Reinforced with Montmorillonite | MDPI [mdpi.com]
- 18. Effect of this compound on Chitosan-Methylcellulose Composite Films: Physicochemical Properties and Food Packaging Application - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Effect of this compound on Chitosan-Methylcellulose Composite Films: Physicochemical Properties and Food Packaging Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Effect of reaction temperature on STMP cross-linking kinetics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effect of reaction temperature on sodium trimetaphosphate (STMP) cross-linking kinetics. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of increasing the reaction temperature on STMP cross-linking?
A1: Increasing the reaction temperature generally accelerates the cross-linking reaction rate and leads to a higher degree of substitution (DS) or cross-linking.[1][2] This is because higher temperatures provide the necessary activation energy for the esterification reaction between the hydroxyl groups of the polymer and the phosphate (B84403) groups of STMP. However, excessively high temperatures can lead to polymer degradation or undesirable side reactions.
Q2: How does pH interact with temperature to affect the cross-linking reaction?
A2: The STMP cross-linking reaction is highly pH-dependent and is typically carried out under alkaline conditions (pH 9-12).[3][4][5] The alkaline environment facilitates the nucleophilic attack of the polymer's hydroxyl groups on the STMP molecule. Temperature and pH have a synergistic effect; an optimal combination of high temperature and alkaline pH will result in a more efficient cross-linking process. It's crucial to maintain a stable pH throughout the reaction, as fluctuations can lead to inconsistent results.
Q3: What are the expected changes in the physicochemical properties of a biopolymer after STMP cross-linking at elevated temperatures?
A3: STMP cross-linking introduces phosphodiester bridges between polymer chains, which significantly alters their properties. Generally, you can expect:
-
Decreased swelling power and solubility: The cross-links hold the polymer network together, restricting the entry of water molecules.[6][7][8][9]
-
Increased thermal stability and pasting temperature: More energy is required to disrupt the reinforced granular structure of the cross-linked polymer.[6][7]
-
Increased resistance to shear forces: The covalent cross-links make the material more robust.[6]
-
Changes in viscosity: Depending on the degree of cross-linking, the viscosity of the polymer paste can be significantly altered.[6][10]
Q4: How can I confirm that STMP cross-linking has occurred?
A4: Fourier-Transform Infrared Spectroscopy (FTIR) is a common and effective method to confirm STMP cross-linking. The formation of new P-O-C bonds and changes in the hydroxyl (-OH) group absorption bands are indicative of a successful reaction.[3][11][12][13] Specifically, look for new peaks around 1250 cm⁻¹ which can be attributed to the P=O bond.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no cross-linking observed. | 1. Suboptimal reaction temperature: The temperature may be too low to provide sufficient activation energy. 2. Incorrect pH: The reaction medium may not be sufficiently alkaline. 3. Insufficient reaction time: The reaction may not have been allowed to proceed to completion. 4. Degraded STMP reagent: STMP can hydrolyze over time, especially in humid conditions. | 1. Gradually increase the reaction temperature in increments of 5-10°C. 2. Ensure the pH is stable and within the optimal range (9-12) for your specific polymer. Use a pH meter to monitor and adjust as needed. 3. Increase the reaction time. Monitor the degree of cross-linking at different time points to determine the optimal duration. 4. Use a fresh batch of STMP and store it in a desiccator. |
| Inconsistent cross-linking results between batches. | 1. Poor temperature control: Fluctuations in the reaction temperature can lead to variability. 2. Inconsistent pH regulation: Drifting pH values during the reaction will affect the kinetics. 3. Non-homogenous mixing: Uneven distribution of STMP or localized pH gradients can cause inconsistent cross-linking. | 1. Use a water bath or oil bath with a reliable thermostat for precise temperature control. 2. Calibrate your pH meter before each use and monitor the pH throughout the reaction, making small adjustments as necessary. 3. Ensure vigorous and consistent stirring throughout the reaction to maintain a homogenous mixture. |
| Polymer degradation (e.g., discoloration, loss of viscosity). | 1. Excessively high reaction temperature: High temperatures can cause thermal degradation of many biopolymers. 2. Prolonged reaction time at high temperature: The combination of high temperature and long duration can be detrimental. | 1. Lower the reaction temperature. While higher temperatures increase the reaction rate, there is an upper limit before degradation occurs. 2. Reduce the reaction time or consider a lower temperature for a longer duration to achieve the desired degree of cross-linking without degradation. |
| Gel formation or insolubility of the final product. | 1. Over-cross-linking: A very high degree of cross-linking can lead to a highly rigid, insoluble network. 2. High reactant concentration: Using too much STMP can lead to excessive cross-linking. | 1. Reduce the reaction temperature or time to lower the degree of cross-linking. 2. Decrease the concentration of STMP in the reaction mixture. |
Data Presentation
Table 1: Effect of Reaction Temperature on the Degree of Substitution (DS) of Phosphorylated Sweet Potato Starch
| Reaction Temperature (°C) | STPP Intake (% w/w) | Degree of Substitution (DS) |
| 110 | 2.5 | 0.0026 |
| 110 | 5.0 | 0.0038 |
| 110 | 7.5 | 0.0051 |
| 125 | 2.5 | 0.0045 |
| 125 | 5.0 | 0.0067 |
| 125 | 7.5 | 0.0088 |
| 140 | 2.5 | 0.0063 |
| 140 | 5.0 | 0.0082 |
| 140 | 7.5 | 0.0103 |
Data adapted from a study on the phosphorylation of sweet potato starch. Note that STPP (sodium tripolyphosphate) was used as the primary reagent in this specific study, but the trend of increasing DS with temperature is also applicable to STMP cross-linking.[1]
Experimental Protocols
Protocol 1: STMP Cross-Linking of Starch in an Aqueous Slurry
This protocol is a general guideline for the cross-linking of starch with STMP. Optimal conditions may vary depending on the starch source and the desired properties of the final product.
Materials:
-
Native Starch
-
This compound (STMP)
-
Sodium Hydroxide (NaOH) or other suitable base for pH adjustment
-
Hydrochloric Acid (HCl) for neutralization
-
Distilled Water
-
Sodium Sulfate (B86663) (optional, can enhance reaction rate)[14]
Equipment:
-
Reaction vessel (beaker or flask)
-
Magnetic stirrer with hot plate or a temperature-controlled water bath
-
pH meter
-
Centrifuge
-
Drying oven
Procedure:
-
Slurry Preparation: Prepare a starch slurry (e.g., 35-40% w/v) in distilled water with continuous stirring.
-
pH Adjustment: Adjust the pH of the slurry to the desired alkaline level (e.g., pH 10-11.5) using a NaOH solution.[5]
-
Reagent Addition: Dissolve the desired amount of STMP (e.g., 1-5% based on dry starch weight) in a small amount of distilled water and add it to the starch slurry. If using, add sodium sulfate at this stage (e.g., 10% based on dry starch weight).[3]
-
Reaction: Heat the slurry to the desired reaction temperature (e.g., 40-70°C) with continuous stirring. Maintain the temperature and stirring for the desired reaction time (e.g., 1-3 hours).[3]
-
Neutralization: After the reaction is complete, cool the slurry to room temperature and neutralize it by adjusting the pH to 5.5-6.5 with HCl.[3]
-
Washing and Recovery: Wash the cross-linked starch by repeated centrifugation and resuspension in distilled water (3-4 times) to remove unreacted reagents and salts.
-
Drying: Dry the final product in an oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Visualizations
Caption: Experimental workflow for STMP cross-linking of starch.
Caption: Relationship between temperature and cross-linking kinetics.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimizing reaction conditions for the production of phosphorylated wheat starch by this compound (STMP) in order to be used in the formulation of sauces [fsct.modares.ac.ir]
- 5. US4219646A - Process for preparing cross-linked starches using STMP - Google Patents [patents.google.com]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. Effect of Thermal Pretreatments on Phosphorylation of Corypha umbraculifera L. Stem Pith Starch: A Comparative Study Using Dry-Heat, Heat-Moisture and Autoclave Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Enhancement of Mechanical and Barrier Property of Hemicellulose Film via Crosslinking with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Purification techniques for sodium trimetaphosphate-crosslinked biopolymers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of biopolymers crosslinked with sodium trimetaphosphate (STMP).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of STMP-crosslinked biopolymers.
Question: My final product shows low viscosity and poor mechanical strength, suggesting a low degree of crosslinking. What went wrong?
Answer:
A low degree of crosslinking is a common issue that can often be traced back to the reaction conditions.
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Possible Causes & Solutions:
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Incorrect pH: The crosslinking reaction with STMP is highly pH-dependent and requires alkaline conditions to activate the hydroxyl groups on the biopolymer. The optimal pH range is typically between 10 and 12.
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Insufficient STMP Concentration: The concentration of STMP directly influences the number of crosslinks formed. Increasing the STMP concentration generally leads to a higher crosslinking density.[1] However, there is a critical concentration above which the properties of the gel may not improve.[1]
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Low Reaction Temperature or Time: The reaction kinetics are influenced by temperature. If the temperature is too low or the reaction time is too short, the crosslinking reaction may not proceed to completion.
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Biopolymer Concentration: The concentration of the biopolymer itself is crucial. Higher polymer concentrations can increase the likelihood of intermolecular crosslinking, leading to a stronger gel network.[1]
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Question: After purification, my hydrogel is brittle and fractures easily. How can I fix this?
Answer:
Brittleness is often a sign of over-crosslinking, which creates a dense, rigid network with limited flexibility.
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Possible Causes & Solutions:
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Excessive STMP Concentration: Using too much crosslinking agent is the most common cause. Reduce the STMP concentration in subsequent experiments. Research has shown that beyond a certain point, increasing the crosslinker concentration does not improve rheological properties and can lead to a more brittle structure.[1]
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Prolonged Reaction Time: Allowing the reaction to proceed for too long can also lead to an excessively high crosslinking density.
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Question: I am having trouble removing all the unreacted STMP and phosphate (B84403) byproducts from my sample. What is the most effective purification method?
Answer:
Residual STMP or its hydrolysis products can interfere with downstream applications and characterization.
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Possible Causes & Solutions:
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Inefficient Purification Technique: The most common and effective method for removing small molecules like unreacted STMP from a polymer solution is dialysis .[2][3]
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Incorrect Dialysis Membrane: Ensure the molecular weight cut-off (MWCO) of the dialysis tubing is appropriate. A 3.5 kDa MWCO is often suitable for retaining the polymer while allowing small molecules to diffuse out.[4]
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Insufficient Dialysate Volume/Changes: For effective purification, the volume of the dialysis buffer (dialysate) should be large, and it should be changed frequently to maintain a high concentration gradient.[4] A continuous flow dialysis setup can also improve efficiency.
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Question: My experimental results are not reproducible between batches. Why?
Answer:
Poor reproducibility often stems from minor, uncontrolled variations in the experimental setup.
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Possible Causes & Solutions:
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Inconsistent Reaction Parameters: Precisely control and monitor the pH, temperature, reaction time, and stirring speed for every batch.
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Variability in Starting Materials: The properties of the initial biopolymer (e.g., molecular weight, purity) can vary. Ensure you are using a consistent source and consider characterizing the starting material for each new lot.
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Incomplete Mixing: Ensure that the STMP is thoroughly and evenly dissolved and distributed throughout the biopolymer solution before and during the reaction.
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Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using STMP as a crosslinker?
A1: STMP is a non-toxic and safe crosslinking agent, making it particularly suitable for biopolymers intended for food, pharmaceutical, and biomedical applications.[5][6][7] The crosslinking process typically uses water as a solvent and avoids the need for harsh organic chemicals.
Q2: How can I confirm that the crosslinking reaction was successful?
A2: Several analytical techniques can confirm the formation of phosphate crosslinks:
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Fourier-Transform Infrared Spectroscopy (FTIR): Successful crosslinking is indicated by the appearance of new absorption bands corresponding to phosphate groups (P=O, P-O-C, and P-O-P vibrations).[7]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution 31P NMR spectroscopy is a powerful tool to study the reaction mechanism and identify the different phosphate species, including crosslinks and grafted side chains.[8][9]
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Solubility Test: Crosslinked biopolymers are typically insoluble in solvents that would dissolve their uncrosslinked counterparts. A simple solubility test can provide qualitative evidence of crosslinking.
Q3: How is the degree of crosslinking measured or quantified?
A3: The degree of crosslinking can be assessed using several methods:
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Swelling Ratio: The extent to which a hydrogel swells in water is inversely related to its crosslinking density. A lower swelling ratio indicates a higher degree of crosslinking.[10][11]
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Rheological Measurements: Dynamic mechanical analysis can determine the storage modulus (G'), which is related to the stiffness and elasticity of the gel. A higher G' value typically corresponds to a more densely crosslinked network.[1]
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Phosphorus Content Analysis: Techniques like inductively coupled plasma (ICP) spectrometry can measure the total phosphorus content in the purified polymer, which can be used to calculate the crosslinking degree.[11]
Q4: What is a standard purification method for STMP-crosslinked biopolymers?
A4: Dialysis is the most widely used method. It effectively separates the large, crosslinked polymer network from small, unreacted STMP molecules and other low-molecular-weight salts and byproducts.[2] Size exclusion chromatography (SEC) is another viable method for purifying polymers.[12][13]
Q5: Can you provide a general protocol for purification by dialysis?
A5: Yes, a detailed protocol is provided in the "Experimental Protocols" section below.
Data Presentation
Table 1: Troubleshooting Summary for STMP-Crosslinked Biopolymer Purification
| Problem | Possible Cause | Recommended Solution |
| Low Crosslinking | Incorrect pH (not alkaline) | Adjust pH to 10-12 before adding STMP.[14] |
| Insufficient STMP | Increase the concentration of STMP.[1] | |
| Low reaction temperature/time | Increase temperature (e.g., to 50°C) or extend reaction time.[14] | |
| Over-Crosslinking (Brittle Gel) | Excessive STMP concentration | Reduce the amount of STMP used in the reaction.[1] |
| Prolonged reaction time | Optimize and shorten the reaction duration. | |
| Presence of Impurities | Inefficient purification | Use dialysis with an appropriate MWCO membrane (e.g., 3.5 kDa).[4] |
| Insufficient dialysis | Increase the volume and frequency of dialysate changes.[4] | |
| Poor Reproducibility | Inconsistent reaction conditions | Standardize and precisely control pH, temperature, and mixing. |
| Variable starting biopolymer | Characterize the raw biopolymer before use. |
Experimental Protocols
Protocol 1: General Method for STMP Crosslinking of Starch
This protocol provides a general guideline for crosslinking a starch biopolymer. Concentrations and reaction parameters should be optimized for specific applications.
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Preparation: Dissolve the desired amount of starch in deionized water with stirring to form a homogeneous suspension (e.g., 5-10% w/v).
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pH Adjustment: Slowly add a sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M) to raise the pH of the starch slurry to between 10 and 11.
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Crosslinker Addition: Dissolve the calculated amount of STMP (e.g., 1-10% based on the dry weight of starch) in a small amount of deionized water.[6][10] Add the STMP solution to the starch slurry with continuous stirring.
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Reaction: Maintain the reaction at a specific temperature (e.g., 40-50°C) with constant stirring for a set period (e.g., 1-3 hours).[14]
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Neutralization: After the reaction is complete, cool the mixture to room temperature and neutralize it by adding an acid (e.g., 1 M HCl) until the pH reaches ~6.5-7.0.
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Initial Washing: Centrifuge the suspension, discard the supernatant, and wash the crosslinked starch pellet several times with deionized water to remove the bulk of unreacted reagents.
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Purification: Proceed with purification using dialysis (see Protocol 2).
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Drying: Lyophilize (freeze-dry) the purified product to obtain a dry powder.
Protocol 2: Purification of Crosslinked Biopolymers by Dialysis
This protocol describes the removal of unreacted STMP and other small molecules.
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Sample Preparation: Transfer the neutralized and washed crosslinked biopolymer slurry or gel into dialysis tubing of an appropriate molecular weight cut-off (MWCO), typically 3.5-14 kDa. Ensure to leave enough space in the tubing to accommodate potential swelling.
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Secure Tubing: Securely close both ends of the dialysis tubing with clips.
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Dialysis Setup: Place the sealed tubing into a large beaker containing deionized water (the dialysate). The volume of the dialysate should be at least 100 times the volume of the sample.
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Agitation: Place the beaker on a magnetic stir plate and stir the dialysate gently to maximize the concentration gradient across the membrane.
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Dialysate Exchange: Allow dialysis to proceed for at least 4-6 hours, then replace the dialysate with fresh deionized water. Repeat this process 4-5 times over 48-72 hours.[4]
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Monitoring (Optional): The purity of the dialysate can be monitored for the presence of phosphate ions to determine when the purification is complete.
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Sample Recovery: Once dialysis is complete, carefully remove the tubing from the beaker, open one end, and transfer the purified biopolymer into a suitable container.
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Storage/Drying: The purified product can be stored as a hydrogel or lyophilized to yield a dry, stable solid.
Visualizations
Caption: General workflow for the synthesis and purification of STMP-crosslinked biopolymers.
Caption: Decision tree for troubleshooting common issues in STMP crosslinking experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Crosslinked Starch Films Reinforced with Montmorillonite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. High-resolution nuclear magnetic resonance spectroscopy studies of polysaccharides crosslinked by this compound: a proposal for the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparation and characterization of starch crosslinked with this compound and hydrolyzed by enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The crosslinking degree controls the mechanical, rheological, and swelling properties of hyaluronic acid microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Size-exclusion chromatography of low-molecular-mass polymers using mesoporous silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US4219646A - Process for preparing cross-linked starches using STMP - Google Patents [patents.google.com]
Technical Support Center: Optimizing Sodium Trimetaphosphate (STMP) Crosslinked Hydrogels
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium trimetaphosphate (STMP) as a crosslinking agent for hydrogel synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound (STMP) in hydrogel formation?
This compound (STMP) is a non-toxic, cyclic phosphate (B84403) crosslinking agent used to form hydrogels from polymers containing hydroxyl groups, such as polysaccharides (e.g., starch, pullulan, dextran) and polyvinyl alcohol (PVA).[1][2][3] Under alkaline conditions, STMP reacts with the hydroxyl groups on the polymer chains to form phosphodiester bonds, creating a three-dimensional network structure characteristic of a hydrogel.[2][3]
Q2: How does the concentration of STMP affect the mechanical properties of the hydrogel?
The concentration of STMP is a critical factor in determining the mechanical properties of the resulting hydrogel. Generally, increasing the STMP concentration leads to a higher crosslinking density, which in turn enhances the hydrogel's stiffness, elastic modulus, and overall mechanical strength.[1][2] However, it's important to note that for some systems, such as pullulan-STMP hydrogels, the mechanical properties may plateau or no longer change significantly above a certain critical STMP concentration.[4]
Q3: What is the relationship between STMP concentration and the swelling behavior of the hydrogel?
There is an inverse relationship between STMP concentration and the swelling ratio of the hydrogel. A higher concentration of STMP results in a more densely crosslinked network, which restricts the influx of water and thus reduces the swelling capacity of the hydrogel.[3][5][6] This property can be modulated to control the release of therapeutic agents from the hydrogel.[5]
Q4: How does STMP concentration influence the kinetics of hydrogel formation?
Increasing the concentration of STMP, along with the polymer and NaOH concentration, accelerates the crosslinking kinetics, leading to a faster gelation time.[4]
Troubleshooting Guide
Issue 1: The hydrogel is too soft or has weak mechanical properties.
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Cause: Insufficient crosslinking density.
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Troubleshooting Steps:
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Increase STMP Concentration: A higher concentration of the crosslinking agent will create more crosslinks between polymer chains, leading to a stiffer hydrogel.[1][2]
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Increase Polymer Concentration: A higher polymer concentration provides more sites for crosslinking, resulting in a stronger gel.[4]
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Optimize pH: The crosslinking reaction with STMP is typically carried out under alkaline conditions (e.g., using NaOH). Ensure the pH is optimal for the reaction to proceed efficiently.[4]
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Increase Reaction Time or Temperature: Allowing the crosslinking reaction to proceed for a longer duration or at a slightly elevated temperature (while avoiding polymer degradation) can increase the degree of crosslinking.[7]
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Issue 2: The hydrogel exhibits excessive swelling.
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Cause: Low crosslinking density.
-
Troubleshooting Steps:
Issue 3: The hydrogel is not forming or the gelation time is too long.
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Cause: Slow or incomplete crosslinking reaction.
-
Troubleshooting Steps:
-
Increase STMP Concentration: As mentioned, a higher STMP concentration can increase the rate of the crosslinking reaction.[4]
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Increase NaOH Concentration: The presence of a base like NaOH is crucial for the STMP crosslinking reaction. Increasing its concentration can accelerate gelation.[4]
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Increase Reaction Temperature: Elevating the temperature can increase the reaction kinetics.[4]
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Verify Reagent Quality: Ensure that the STMP and other reagents have not degraded.
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Issue 4: The hydrogel is brittle.
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Cause: Excessive crosslinking.
-
Troubleshooting Steps:
-
Decrease STMP Concentration: While a certain level of crosslinking is necessary for gel formation, an excessively high concentration of STMP can lead to a rigid and brittle network. Reducing the STMP concentration can improve the hydrogel's elasticity.
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Decrease Polymer Concentration: A lower polymer concentration can also lead to a less dense and more flexible network.
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Data Presentation
Table 1: Effect of STMP Concentration on Hydrogel Mechanical Properties (Conceptual)
| STMP Concentration | Compressive Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| Low | Low | Low | High |
| Medium | Medium | Medium | Medium |
| High | High | High | Low |
| Very High | High (may plateau) | High (may plateau) | Very Low (brittle) |
Table 2: Influence of STMP Concentration on Swelling Ratio and Gel Fraction (Conceptual)
| STMP Concentration | Swelling Ratio (g/g) | Gel Fraction (%) |
| Low | High | Low |
| Medium | Medium | Medium |
| High | Low | High |
Experimental Protocols
1. Preparation of STMP-Crosslinked Polysaccharide Hydrogel
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Polymer Solution Preparation: Dissolve the desired polysaccharide (e.g., pullulan, starch) in deionized water with gentle agitation to form a homogeneous solution (e.g., 10-20% w/v).
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Addition of Alkaline Solution: Add a concentrated solution of sodium hydroxide (B78521) (NaOH) to the polymer solution to achieve the desired alkaline pH for the crosslinking reaction.
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Addition of Crosslinker: Introduce the this compound (STMP) solution to the alkaline polymer solution while stirring. The concentration of STMP should be varied based on the desired hydrogel properties.
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Gelation: Allow the mixture to react at a specific temperature (e.g., room temperature or slightly elevated) for a sufficient time to allow for gel formation. The gelation time will depend on the concentrations of the polymer, NaOH, and STMP.[4]
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Purification: Once the hydrogel is formed, it should be purified by washing with a large excess of distilled water to remove unreacted reagents.
2. Characterization of Hydrogel Properties
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Swelling Ratio Measurement:
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Lyophilize a pre-weighed sample of the hydrogel to determine its dry weight (Wd).
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Immerse the dried hydrogel in distilled water or a buffer solution at a specific temperature.
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At regular intervals, remove the swollen hydrogel, blot the surface to remove excess water, and weigh it (Ws).
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The swelling ratio (SR) is calculated as: SR = (Ws - Wd) / Wd.
-
-
Mechanical Testing:
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Prepare hydrogel samples in a defined shape (e.g., cylindrical or dog-bone).
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Perform compression or tensile tests using a universal testing machine.
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From the stress-strain curves, determine the compressive modulus, tensile strength, and elongation at break.[1]
-
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Gel Fraction Determination:
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Immerse a known weight of the dried hydrogel in a large volume of solvent (e.g., water) for an extended period (e.g., 48 hours) to extract the soluble, uncrosslinked polymer.
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Remove the insoluble, crosslinked portion of the hydrogel and dry it to a constant weight.
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The gel fraction is calculated as the ratio of the final dry weight to the initial dry weight, expressed as a percentage.
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Mandatory Visualizations
Caption: Experimental workflow for the synthesis and characterization of STMP-crosslinked hydrogels.
Caption: Relationship between STMP concentration and key hydrogel properties.
References
- 1. Mechanical Characteristics of PVA/STMP Hydrogel in Tensile and Unconfined Compression | Scientific.Net [scientific.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2016096920A1 - Process for preparing hydrogels - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Role of Polymer Concentration on the Release Rates of Proteins from Single- and Double-Network Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Characterization and removal of byproducts from STMP cross-linking reactions
Welcome to the technical support center for Sodium Trimetaphosphate (STMP) cross-linking reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the characterization and removal of byproducts from STMP cross-linking experiments.
Frequently Asked Questions (FAQs)
Q1: What is STMP cross-linking and why is it used?
A1: this compound (STMP) is a non-toxic, cyclic triphosphate used as a cross-linking agent for biopolymers such as polysaccharides (e.g., starch, hemicellulose) and proteins (e.g., zein).[1][2][3] This chemical modification introduces intra- and inter-molecular bonds, enhancing the polymer's stability against heat, low pH, and mechanical shear.[1] The resulting cross-linked polymers often exhibit improved properties like increased tensile strength, reduced water solubility, and altered viscosity, making them suitable for various applications in food science and drug delivery.[1][4]
Q2: What are the primary byproducts of an STMP cross-linking reaction?
A2: The primary byproducts of an STMP cross-linking reaction are typically unreacted STMP and monophosphate derivatives where the STMP ring has opened and attached to the polymer at only one position, rather than forming a cross-link.[5][6] In some cases, free inorganic phosphate (B84403) residues may also be present.[4] The main desired products are distarch monophosphates (DSMP), which represent the cross-linked structure.[4][6]
Q3: How can I confirm that cross-linking has occurred?
A3: Several analytical techniques can confirm successful cross-linking. Fourier-Transform Infrared Spectroscopy (FT-IR) can detect the formation of new P-O-C bonds.[7][8] Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful tool to identify and quantify the different phosphate species, including the desired distarch monophosphates (cross-links) and monostarch monophosphates (byproducts).[4][6] Changes in physical properties such as decreased swelling power, reduced solubility, and increased gelatinization temperature can also indicate successful cross-linking.[9][10]
Q4: What are the general steps for removing byproducts after the cross-linking reaction?
A4: After the reaction, byproducts and unreacted reagents are typically removed by washing the cross-linked polymer. This can be done by repeatedly suspending the product in water followed by centrifugation or filtration.[11] For higher purity, dialysis against deionized water is an effective method, particularly for removing smaller molecules like unreacted STMP and salts.[2] Desalting columns can also be used for efficient purification.[12] The final step usually involves drying the purified cross-linked polymer.[11]
Troubleshooting Guides
Issue 1: Low Cross-Linking Efficiency
Q: My results show minimal changes in the polymer's properties, suggesting low cross-linking efficiency. What could be the cause and how can I improve it?
A: Low cross-linking efficiency can be due to several factors related to reaction conditions and reagent quality. Here’s a breakdown of potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | The pH of the reaction mixture is critical. For many biopolymers like starch, the reaction is typically carried out under alkaline conditions (pH 10-12).[11][13] Ensure the pH is maintained within the optimal range throughout the reaction, as it can decrease over time. Consider using a pH controller or periodic adjustments.[13] |
| Incorrect Temperature | The reaction temperature influences the rate of cross-linking. For starch, temperatures between 30°C and 50°C are common.[5][11] Ensure your reaction is maintained at the optimal temperature for your specific polymer. |
| Insufficient Reaction Time | STMP is a slower-acting cross-linker compared to others like POCl₃.[5] Ensure the reaction is allowed to proceed for a sufficient duration, which can be several hours.[5][11] |
| Reagent Concentration | The concentration of STMP is a key factor. An insufficient amount of cross-linker will result in a low degree of cross-linking.[10] You may need to perform a titration experiment to determine the optimal STMP concentration for your desired level of modification. |
| Polymer Slurry Concentration | Higher solids content in the reaction mixture can improve the efficiency of the cross-linking reaction.[13] |
Issue 2: Presence of Significant Byproducts After Purification
Q: I have washed my cross-linked product, but analytical tests still show a high concentration of byproducts. How can I improve the purification process?
A: If significant byproducts remain after standard washing, a more rigorous purification protocol is necessary.
| Troubleshooting Step | Detailed Protocol |
| Extended Dialysis | Dialyze the cross-linked product against deionized water for an extended period (e.g., 24-48 hours) with frequent changes of water. This is particularly effective for removing small molecule impurities.[2] |
| Size Exclusion Chromatography | For a more refined separation, consider using a desalting column or size exclusion chromatography (SEC) to separate the larger cross-linked polymer from smaller byproducts and unreacted reagents.[12] |
| Solvent Precipitation | In some cases, the cross-linked polymer can be precipitated out of the solution using a suitable solvent, leaving the more soluble byproducts behind. The choice of solvent will depend on the specific polymer. |
Experimental Protocols
Protocol 1: Characterization of Byproducts using ³¹P NMR
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Sample Preparation: Freeze-dry the purified cross-linked polymer and a sample of the unpurified reaction mixture. Dissolve a known amount of each sample in a suitable solvent (e.g., D₂O with a pH adjustment if necessary).
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NMR Analysis: Acquire ³¹P NMR spectra for both samples.
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Data Interpretation: Identify the peaks corresponding to distarch monophosphate (the cross-link) and monostarch monophosphate (byproduct).[4][6] Compare the relative integrals of these peaks to determine the ratio of cross-linked product to byproduct.
Protocol 2: Removal of Byproducts by Dialysis
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Reaction Quenching: After the cross-linking reaction is complete, neutralize the reaction mixture to a pH of 5.0-5.5 with an appropriate acid (e.g., hydrochloric acid) to stop the reaction.[11]
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Initial Washing: Centrifuge the mixture to pellet the cross-linked polymer. Decant the supernatant and resuspend the pellet in deionized water. Repeat this washing step 2-3 times.
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Dialysis: Transfer the washed polymer slurry into a dialysis tube with an appropriate molecular weight cutoff (MWCO) that will retain the cross-linked polymer but allow small byproducts and salts to pass through.
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Dialysis Procedure: Place the dialysis tube in a large beaker of deionized water with gentle stirring. Change the water every 4-6 hours for a total of 24-48 hours.
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Product Recovery: Recover the purified cross-linked polymer from the dialysis tube and dry it using a method such as freeze-drying or oven-drying at a moderate temperature.
Visualizations
Caption: Experimental workflow for STMP cross-linking, purification, and characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academicjournals.org [academicjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Cross-linked modification of tapioca starch by this compound: An influence on its structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of crosslinking with this compound on structural, physicochemical, rheological and in vitro digestibility properties of purple sweet potato starch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US4219646A - Process for preparing cross-linked starches using STMP - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. EP1961769A1 - Crosslinking Reactions - Google Patents [patents.google.com]
Impact of ionic strength on sodium trimetaphosphate cross-linking reactions
Welcome to the technical support center for STMP cross-linking reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide standardized protocols related to the impact of ionic strength on reaction efficiency and product characteristics.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of ionic strength in STMP cross-linking of polymers like starch?
A1: Ionic strength, typically adjusted with salts like sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄), plays a critical role in modulating the STMP cross-linking reaction. The reaction occurs under alkaline conditions (pH 10-12), where the hydroxyl groups on the polymer chains are deprotonated, making them nucleophilic.[1][2] STMP is also negatively charged.
The primary roles of added salts are:
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Charge Shielding: The cations from the salt (e.g., Na⁺) shield the negative charges on both the polymer chains and the STMP molecule. This reduces electrostatic repulsion, allowing the STMP cross-linker to approach the polymer's hydroxyl groups more easily, thereby facilitating the reaction.
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Reaction Acceleration: The presence of salts like sodium sulfate has been noted to accelerate the rate of the cross-linking reaction.[3]
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Controlling Swelling: In the context of starch granules, ionic strength helps to control the swelling of the granules during the reaction, which is crucial for maintaining their structural integrity.[3]
Q2: My cross-linking efficiency is low. Could incorrect ionic strength be the cause?
A2: Yes, suboptimal ionic strength is a common reason for low cross-linking efficiency.
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If Ionic Strength is Too Low: There is insufficient charge shielding. The electrostatic repulsion between the negatively charged polymer and the STMP anion will hinder the reaction, leading to a lower degree of cross-linking.
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If Ionic Strength is Too High: While counterintuitive, excessively high salt concentrations can lead to a "salting-out" effect, causing the polymer to precipitate or aggregate. This reduces the accessibility of hydroxyl groups for the cross-linking reaction. Furthermore, very high ion concentrations can stabilize the polymer chains in a more compact conformation, again limiting the accessibility of reaction sites.[4]
Q3: I'm observing polymer precipitation during the reaction. What should I do?
A3: Polymer precipitation during the reaction is often a sign that the ionic strength is too high, leading to a "salting-out" phenomenon. To troubleshoot this, consider the following:
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Reduce Salt Concentration: Decrease the concentration of the salt (e.g., NaCl) in your reaction mixture. Perform a series of experiments with varying salt concentrations to find the optimal level for your specific polymer.
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Check Polymer Concentration: A high polymer concentration can exacerbate the salting-out effect. Try reducing the initial concentration of your polymer.
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Verify pH: Ensure the pH is within the optimal range (typically 10-12).[1][2] Extreme pH values can also affect polymer solubility.
Q4: How do pH and ionic strength interact during the STMP cross-linking reaction?
A4: pH and ionic strength are interdependent parameters that must be co-optimized. High pH (10-12) is necessary to deprotonate the polymer's hydroxyl groups, making them reactive.[1][2] However, this also increases the overall negative charge of the system. Ionic strength is then used to overcome the resulting electrostatic repulsion. The optimal yield of cross-linked starch is often found at a specific combination, for example, a pH of 11.5 was found to be optimal in one study.[2] An excessive pH (e.g., >12) can sometimes lead to granule structure destruction, which is detrimental to the final product.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Degree of Cross-linking / Low Yield | 1. Suboptimal ionic strength (too low or too high).2. Incorrect pH.3. Insufficient reaction time or temperature. | 1. Optimize salt concentration (e.g., NaCl, Na₂SO₄) through a dose-response experiment.2. Verify and adjust pH to the 10-12 range.[1]3. Increase reaction time or temperature as per protocol guidelines. |
| Polymer Precipitation or Aggregation | 1. Excessively high ionic strength ("salting-out").2. Polymer concentration is too high. | 1. Systematically decrease the salt concentration.2. Reduce the polymer concentration in the slurry. |
| Poor Product Performance (e.g., low thermal stability, high swelling) | 1. Insufficient cross-linking.2. Non-uniform reaction conditions. | 1. Refer to "Low Degree of Cross-linking" solutions.2. Ensure continuous and adequate stirring throughout the reaction to maintain a homogenous slurry. |
| Inconsistent Batch-to-Batch Results | 1. Poor control over pH and ionic strength.2. Variation in raw material quality. | 1. Calibrate pH meter before each use. Prepare fresh salt and alkali solutions.2. Characterize incoming raw materials consistently. |
Experimental Protocols & Data
General Protocol for STMP Cross-linking of Starch
This protocol is a generalized procedure. Specific concentrations, temperatures, and times should be optimized for your particular polymer and desired outcome.
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Slurry Preparation: Prepare an aqueous slurry of the polymer (e.g., 40% w/w starch in distilled water).[5]
-
Ionic Strength Adjustment: Add a salt solution (e.g., NaCl or Na₂SO₄) to the desired concentration. For example, 1.15% NaCl based on starch weight.[1]
-
pH Adjustment: While stirring continuously, adjust the slurry's pH to the target alkaline range (e.g., 11.0-11.5) using an alkali solution (e.g., 1 M NaOH).[1][2]
-
Initiation of Reaction: Add the STMP cross-linker to the slurry (e.g., 0.15% to 8% based on dry starch weight).[1][6]
-
Reaction Incubation: Maintain the reaction at a constant temperature (e.g., 45-50°C) with continuous stirring for a set duration (e.g., 1-3 hours).[1][5]
-
Neutralization: Stop the reaction by neutralizing the slurry to a pH of 5.5-6.5 with an acid (e.g., 0.5 M HCl).[5]
-
Washing and Recovery: Wash the cross-linked product multiple times with distilled water to remove unreacted reagents and salts.
-
Drying: Dry the final product in an oven at a controlled temperature (e.g., 45°C for 12 hours) and then mill to the desired particle size.[5]
Quantitative Data: Impact of Ionic Strength and STMP Concentration
The degree of cross-linking directly influences the physicochemical properties of the final product. The tables below summarize typical findings.
Table 1: Effect of STMP Concentration on Starch Film Properties (Data adapted from studies on starch-based films)[7]
| STMP Concentration (% wt. on dry starch) | Moisture Content (%) | Tensile Strength (MPa) | Opacity (%) |
| 0 (Control) | ~19 | 6.13 | ~2.0 |
| 5 | ~15 | 8.25 | ~2.1 |
| 15 | ~13 | 9.50 | > 2.5 |
| 40 | < 12 | 10.92 | > 3.0 |
Observation: Increasing the cross-linker concentration generally decreases moisture content while increasing tensile strength and opacity.[7]
Table 2: Effect of Cross-linking on Swelling Power (Data generalized from various studies on starch)[5][6][8]
| Starch Type | Swelling Power (g/g) | Solubility (%) |
| Native Starch | High | High |
| Cross-linked Starch | Lower | Lower |
Observation: Cross-linking reinforces the starch granule structure, restricting water absorption and thus reducing both swelling power and solubility.[5]
Visual Guides
Logical Flow: Optimizing Ionic Strength
The following diagram illustrates the logical relationship between ionic strength and key reaction parameters.
Caption: Logic diagram of ionic strength's effect on cross-linking.
Standard Experimental Workflow
This diagram outlines the standard operational sequence for performing an STMP cross-linking reaction.
Caption: Standard workflow for STMP cross-linking experiments.
References
- 1. US4219646A - Process for preparing cross-linked starches using STMP - Google Patents [patents.google.com]
- 2. academicjournals.org [academicjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Strategies to prevent hydrolysis of sodium trimetaphosphate during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of sodium trimetaphosphate (STMP) to prevent hydrolysis. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (STMP) and its primary hydrolysis product?
A1: this compound (STMP), with the chemical formula Na₃P₃O₉, is a cyclic polyphosphate.[1] During hydrolysis, the primary reaction is the opening of the trimetaphosphate ring structure to form the acyclic sodium tripolyphosphate (Na₅P₃O₁₀).[1][2][3]
Q2: What are the optimal storage conditions for STMP to minimize hydrolysis?
A2: To ensure the stability of STMP, it should be stored in a dry, cool, and well-ventilated area.[4][5] Containers should be kept tightly closed to prevent moisture absorption, as STMP is hygroscopic.[6] For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), storing at -20°C is advisable.
Q3: How does pH affect the stability of STMP in aqueous solutions?
A3: The hydrolysis of STMP is catalyzed by both acidic and basic conditions. The rate of hydrolysis is significantly slower at a neutral pH. In alkaline solutions, the hydrolysis rate increases with higher pH. Similarly, acidic conditions also accelerate the breakdown of the trimetaphosphate ring.[7]
Q4: What is the influence of temperature on the rate of STMP hydrolysis?
A4: An increase in temperature accelerates the rate of STMP hydrolysis.[2] This relationship follows the Arrhenius law, where the rate constant increases with temperature.
Q5: I suspect my STMP has hydrolyzed. How can I confirm this?
A5: You can confirm STMP hydrolysis by using analytical techniques such as Ion Chromatography (IC) or ³¹P Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy. These methods can separate and quantify STMP and its hydrolysis products, primarily sodium tripolyphosphate, as well as other species like orthophosphate and pyrophosphate.[8][9][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results using STMP solutions. | Hydrolysis of STMP stock solution. | Prepare fresh STMP solutions daily. If a stock solution must be stored, keep it at a neutral pH and refrigerate at 0-4°C for short periods. Verify the purity of the solution using Ion Chromatography or ³¹P-NMR before use. |
| Precipitate formation in STMP solution. | Interaction with other ions in the solution or significant hydrolysis leading to less soluble phosphate (B84403) species. | Ensure high purity water is used for solution preparation. Analyze the precipitate and the supernatant to identify the composition and extent of hydrolysis. |
| Observed pH shift in an unbuffered STMP solution over time. | Hydrolysis can lead to the formation of tripolyphosphoric acid, which can alter the pH. | Use a suitable buffer system to maintain a stable pH if compatible with your experimental setup. Monitor the pH of your STMP solutions regularly. |
| Loss of STMP powder due to clumping. | Improper storage leading to moisture absorption. | Store STMP in a desiccator or a controlled low-humidity environment. Ensure the container is always tightly sealed after use. |
Data Presentation
Table 1: Rate of Alkaline Hydrolysis of this compound
The following table summarizes the pseudo-first-order rate constants (k) for the hydrolysis of STMP in sodium hydroxide (B78521) solutions at various temperatures and concentrations. The primary reaction is the conversion of trimetaphosphate to tripolyphosphate.
| Temperature (°C) | NaOH Concentration (wt. %) | STMP Concentration (wt. %) | Rate Constant (k) (min⁻¹) | Activation Energy (Ea) (kcal/mole) |
| 25 | 4.8 | 10.0 | 0.0046 | 17.3 - 16.2 |
| 50 | 4.8 | 10.0 | 0.045 | 17.3 - 16.2 |
| 25 | 4.8 | 20.0 | 0.0064 | 17.3 - 16.2 |
| 50 | 4.8 | 20.0 | 0.060 | 17.3 - 16.2 |
| 70 | 4.8 | 20.0 | 0.182 | 17.3 - 16.2 |
| 25 | 1.1 | 10.0 | 0.0052 | 17.3 - 16.2 |
| 50 | 1.1 | 10.0 | 0.053 | 17.3 - 16.2 |
Data extracted and synthesized from Shen, C. Y. (1966). ALKALINE HYDROLYSIS OF this compound IN CONCENTRATED SOLUTIONS AND ITS ROLE IN BUILT DETERGENTS. Industrial & Engineering Chemistry Product Research and Development, 5(3), 272–276.[2] The activation energy is noted to decrease with increasing concentration.
Experimental Protocols
Protocol 1: Analysis of STMP and its Hydrolysis Products by Ion Chromatography (IC)
This protocol outlines a method for the quantitative determination of trimetaphosphate, tripolyphosphate, pyrophosphate, and orthophosphate.
1. Instrumentation:
-
Ion Chromatograph with a suppressed conductivity detector.
-
Anion-exchange column (e.g., IonPac AS16 or equivalent).[11]
-
Gradient pump.
2. Reagents:
-
Deionized water (18 MΩ-cm).
-
Sodium hydroxide (NaOH), 50% (w/w).
-
This compound (STMP) standard.
-
Sodium tripolyphosphate (STPP) standard.
-
Sodium pyrophosphate standard.
-
Orthophosphate standard.
3. Eluent Preparation:
-
Prepare a sodium hydroxide eluent gradient. A typical gradient might start at 50 mM NaOH and ramp up to 200 mM NaOH to elute all phosphate species.[8][11]
4. Standard Solution Preparation:
-
Prepare 1000 mg/L individual stock standards of STMP, STPP, pyrophosphate, and orthophosphate in deionized water.[11]
-
From the stock solutions, prepare a series of mixed working standards for calibration.
5. Sample Preparation:
-
Accurately weigh and dissolve the STMP sample in deionized water to a known volume.
-
Filter the sample through a 0.45 µm filter before injection.[11]
6. Chromatographic Conditions:
-
Column: IonPac AS16, 4 x 250 mm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Suppressed conductivity.
-
Eluent Gradient: 50 mM NaOH for 2 minutes, ramp to 200 mM NaOH over 8 minutes, and hold for 5 minutes. (This is an example gradient and should be optimized for your specific column and system).
7. Data Analysis:
-
Identify peaks based on the retention times of the standards.
-
Quantify the concentration of each phosphate species by comparing the peak areas in the sample to the calibration curve generated from the working standards.
Protocol 2: Analysis of STMP by ³¹P Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy
This protocol provides a method for the qualitative and quantitative analysis of STMP and its hydrolysis products.
1. Instrumentation:
-
NMR Spectrometer equipped with a phosphorus probe (e.g., 400 MHz).
2. Reagents:
-
Deuterium oxide (D₂O).
-
This compound (STMP) sample.
-
85% Phosphoric acid (H₃PO₄) as an external reference.
3. Sample Preparation:
-
Dissolve approximately 50 mg of the STMP sample in 0.5 mL of D₂O in a 5 mm NMR tube.[6]
-
Ensure the sample is fully dissolved.
4. NMR Acquisition Parameters:
-
Nucleus: ³¹P.
-
Frequency: Corresponding to the spectrometer's field strength (e.g., 162 MHz for a 400 MHz spectrometer).
-
Technique: ¹H-decoupled ³¹P-NMR.
-
Reference: External 85% H₃PO₄ (δ = 0 ppm).
-
Relaxation Delay (d1): 5-10 seconds to ensure full relaxation for quantitative analysis.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 128 scans).
5. Data Analysis:
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz) and Fourier transform.
-
Phase and baseline correct the spectrum.
-
Identify the peaks corresponding to different phosphate species based on their chemical shifts (ppm). Approximate chemical shifts are:
-
Orthophosphate: ~0 ppm
-
Pyrophosphate: ~ -5 to -10 ppm
-
Tripolyphosphate: Terminal P ~ -5 to -10 ppm, Middle P ~ -20 to -25 ppm
-
Trimetaphosphate: ~ -20 to -25 ppm (single sharp peak)[9]
-
-
For quantitative analysis, integrate the peak areas. The relative molar concentration of each species is proportional to its integrated peak area.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting logic for inconsistent results.
Caption: Experimental workflow for IC analysis of STMP.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. datapdf.com [datapdf.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. From Spectra to Structure: AI-Powered 31P NMR Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pH influences hydrolysis of sodium polyphosphate in dairy matrices and the structure of processed cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 10. Ion Chromatography for Content Determination of Various Phosphate Forms in Tripolyphosphate [spkx.net.cn]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Overcoming Insolubility of STMP-Modified Biopolymers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address insolubility issues encountered during the modification of biopolymers with sodium trimetaphosphate (STMP). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my STMP-modified biopolymer insoluble?
A1: STMP is a crosslinking agent that forms phosphodiester bonds between polymer chains. This crosslinking increases the molecular weight and creates a more rigid, three-dimensional network structure, which generally leads to decreased solubility in aqueous solutions.[1][2] The extent of this insolubility is directly related to the degree of crosslinking.
Q2: What are the key factors influencing the solubility of STMP-modified biopolymers?
A2: The primary factors that you can control during your experiment are:
-
STMP Concentration: Higher concentrations of STMP lead to a higher degree of crosslinking, resulting in lower solubility.[3][4]
-
Reaction pH: The crosslinking reaction with STMP is pH-dependent. For many polysaccharides like starch, the reaction is typically carried out under alkaline conditions (pH 10-12) to facilitate the reaction.[5][6] Controlling the pH is crucial for managing the extent of crosslinking.
-
Reaction Time and Temperature: Longer reaction times and higher temperatures can increase the degree of crosslinking, thereby reducing solubility.[5]
-
Biopolymer Type and Concentration: The inherent properties of the biopolymer (e.g., presence of reactive hydroxyl or amino groups) and its concentration in the reaction mixture will affect the crosslinking efficiency and final solubility.
Q3: My STMP-modified polysaccharide (e.g., starch, chitosan) has precipitated out of solution. What can I do?
A3: For insoluble STMP-modified polysaccharides, consider the following troubleshooting steps:
-
Optimize Reaction Conditions: The most effective approach is to prevent insolubility by carefully controlling the crosslinking reaction. See the experimental protocols section for guidance on adjusting STMP concentration, pH, and reaction time.
-
Use of Solubilizing Agents: In some cases, the addition of chaotropic agents like urea (B33335) or guanidinium (B1211019) hydrochloride can help to solubilize crosslinked biopolymers, although this may impact the material's final properties.
Q4: I am working with proteins (e.g., collagen, gelatin) and they have become insoluble after STMP modification. How can I address this?
A4: Protein insolubility post-modification is a common challenge. Here are some strategies:
-
Control the Degree of Crosslinking: Similar to polysaccharides, limiting the extent of the crosslinking reaction is key. Use the minimum effective concentration of STMP and optimize reaction time and temperature.
-
Solubilization using Denaturants: Strong denaturing agents are often required to solubilize crosslinked proteins.[9][10]
-
Refolding Protocols: After solubilization with denaturants, a refolding step, often involving dialysis to gradually remove the denaturant, may be necessary to attempt to recover the protein's native conformation. This process itself can be challenging and may lead to re-aggregation.
-
Modification of the Protein: In some cases, chemical modification of the protein before crosslinking can improve the solubility of the final product. For example, modifying collagen can lower its isoelectric point, leading to better solubility in neutral conditions.[12][13][14]
Troubleshooting Guides
Problem 1: Complete Precipitation of Biopolymer During STMP Crosslinking
| Possible Cause | Suggested Solution |
| Excessive Crosslinking | Reduce the concentration of STMP. Start with the lowest concentration reported in the literature for your specific biopolymer and titrate up. |
| Reaction pH is too high/low | Optimize the pH of the reaction mixture. For polysaccharides, a common starting point is pH 10-11.5.[5] For proteins, the optimal pH will vary depending on the specific protein's isoelectric point and the desired reaction sites. |
| Reaction time is too long | Decrease the reaction time. Monitor the reaction progress at different time points to determine the optimal duration. |
| High Reaction Temperature | Lower the reaction temperature. While higher temperatures can speed up the reaction, they can also lead to excessive crosslinking.[5] |
Problem 2: The STMP-modified biopolymer forms a gel but does not fully dissolve.
| Possible Cause | Suggested Solution |
| Moderate to High Degree of Crosslinking | The formation of a hydrogel is indicative of successful crosslinking. To achieve a soluble product, you must reduce the crosslinking density. Refer to the solutions for "Excessive Crosslinking" in Problem 1. |
| Incomplete Reaction | Ensure homogenous mixing of the reactants to achieve uniform crosslinking. Inhomogeneity can lead to localized areas of high crosslinking density. |
| Biopolymer Concentration is too High | Reduce the initial concentration of the biopolymer in the reaction. Higher concentrations can promote intermolecular crosslinking, leading to gelation. |
Quantitative Data Summary
The degree of crosslinking significantly impacts the solubility of the final product. The following table summarizes the effect of STMP concentration on the properties of starch films, illustrating the trade-off between mechanical properties and solubility.
| STMP Concentration (% w/w of starch) | Tensile Strength (MPa) | Elongation at Break (%) | Moisture Content (%) | Reference |
| 0 (Control) | ~2.5 | ~30 | ~19 | [3][15] |
| 5 | ~3.0 | ~25 | ~15 | [3][15] |
| 15 | ~3.5 | ~20 | ~12 | [3][15] |
| 40 | ~4.0 | ~15 | ~10.5 | [3][15] |
Note: The values are approximate and derived from graphical data in the cited sources. Higher tensile strength and lower moisture content are indicative of increased crosslinking, which correlates with decreased solubility.
Experimental Protocols
Protocol 1: Controlled Crosslinking of Starch with STMP
This protocol is adapted from procedures described for starch modification and can be optimized for other polysaccharides.[4][5][6]
-
Slurry Preparation: Prepare an aqueous slurry of the starch (e.g., 20-40% w/w).
-
pH Adjustment: Adjust the pH of the slurry to the desired alkaline level (e.g., pH 11.0-11.5) using a 1 M NaOH solution.
-
Addition of STMP: Add the desired amount of STMP (e.g., 0.01% to 0.6% based on the dry weight of the starch).[5] It is recommended to start with a low concentration to avoid excessive crosslinking.
-
Reaction: Maintain the reaction at a controlled temperature (e.g., 30-50°C) with constant stirring for a defined period (e.g., 2-6 hours).[5] The optimal time should be determined experimentally by monitoring the properties of the modified starch.
-
Neutralization: Stop the reaction by neutralizing the slurry to a pH of 5.0-6.5 with an acid (e.g., 1 M HCl).
-
Washing and Recovery: Wash the crosslinked starch with distilled water multiple times to remove unreacted reagents and salts. Recover the product by filtration or centrifugation, followed by drying.
Protocol 2: Solubilization of Insoluble Crosslinked Proteins
This is a general protocol for solubilizing protein inclusion bodies that can be adapted for insoluble STMP-modified proteins.[10][16]
-
Initial Wash: Wash the insoluble protein pellet with a buffer (e.g., Tris-HCl) to remove any soluble contaminants. Centrifuge and discard the supernatant.
-
Solubilization: Resuspend the pellet in a solubilization buffer containing a high concentration of a chaotropic agent (e.g., 8 M urea or 6 M guanidinium hydrochloride in a suitable buffer like Tris or phosphate (B84403) buffer at a pH of around 8.0).
-
Reduction (Optional but Recommended): If disulfide bonds may be contributing to insolubility, add a reducing agent such as dithiothreitol (B142953) (DTT) to a final concentration of 5-10 mM.
-
Incubation: Incubate the mixture with gentle agitation at room temperature for several hours or overnight to allow for complete solubilization.
-
Clarification: Centrifuge the solution at high speed (e.g., >15,000 x g) to pellet any remaining insoluble material. The solubilized protein will be in the supernatant.
-
Downstream Processing: The solubilized protein in the denaturing buffer can then be purified (e.g., via affinity chromatography) and subsequently refolded by gradual removal of the denaturant, typically through dialysis against a series of buffers with decreasing concentrations of the chaotropic agent.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A novel lotus seed cross-linked resistant starch: Structural, physicochemical and digestive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4219646A - Process for preparing cross-linked starches using STMP - Google Patents [patents.google.com]
- 6. academicjournals.org [academicjournals.org]
- 7. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]
- 8. Chemical Modification of Chitosan with Bioactive Molecules: A Sustainable Approach for Advanced Film Development [mdpi.com]
- 9. bio-rad.com [bio-rad.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficient solubilization and purification of highly insoluble membrane proteins expressed as inclusion bodies using perfluorooctanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Modification of Collagen: Realizing Desired Water Solubility and Thermostability in a Conflict-Free Way - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Modification of Collagen: Realizing Desired Water Solubility and Thermostability in a Conflict-Free Way - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. AU2010242374B2 - Method for solubilizing insoluble protein and/or peptide - Google Patents [patents.google.com]
Technical Support Center: Sodium Trimetaphosphate (STMP) Cross-linking Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of sodium trimetaphosphate (STMP) cross-linking experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of STMP cross-linking?
A1: this compound (STMP) is a cyclic, non-toxic cross-linking agent that reacts with hydroxyl groups present in polymers like polysaccharides.[1] Under alkaline conditions, the cyclic phosphate (B84403) ring of STMP opens and forms phosphodiester bonds between polymer chains, creating a three-dimensional network.[2] This process enhances the structural integrity and modifies the physicochemical properties of the material.[3]
Q2: What are the critical parameters influencing the reproducibility of STMP cross-linking?
A2: The key parameters that must be tightly controlled to ensure reproducibility include pH, temperature, STMP concentration, polymer concentration, and reaction time.[4][5][6] Variations in any of these factors can significantly impact the degree of cross-linking and the final properties of the hydrogel or modified polymer.
Q3: How does pH affect the cross-linking reaction?
A3: The pH of the reaction mixture is a critical factor. The cross-linking reaction with STMP is typically carried out under alkaline conditions (pH 10-12).[7] A higher pH accelerates the reaction rate.[8] Maintaining a consistent and optimal pH throughout the experiment is crucial for reproducible results.[9] For instance, in chitosan (B1678972) cross-linking, the mechanism can shift from ionic cross-linking at a lower pH to deprotonation at a higher pH, affecting properties like swelling.[10][11]
Q4: What is the typical concentration range for STMP?
A4: The optimal concentration of STMP depends on the specific polymer and the desired degree of cross-linking. Generally, STMP concentrations can range from 0.01% to 40% by weight of the polymer.[1][7] Higher concentrations of STMP typically lead to a higher degree of cross-linking, which can increase tensile strength and opacity while decreasing moisture content and elongation at break.[1][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no cross-linking observed | 1. Incorrect pH: The reaction medium is not sufficiently alkaline. 2. Low Reaction Temperature: The temperature is too low for the reaction to proceed efficiently. 3. Insufficient STMP Concentration: The amount of cross-linker is inadequate for the polymer concentration. 4. Short Reaction Time: The reaction was not allowed to proceed for a sufficient duration. | 1. Verify and Adjust pH: Ensure the pH is within the optimal range (typically 10-12) using a calibrated pH meter and adjust with NaOH solution as needed.[7] 2. Optimize Temperature: Increase the reaction temperature. For many starch-based protocols, temperatures between 45°C and 150°C are used.[3][4] 3. Increase STMP Concentration: Incrementally increase the STMP concentration.[1] 4. Extend Reaction Time: Increase the reaction time to allow for more complete cross-linking. |
| Inconsistent batch-to-batch results (poor reproducibility) | 1. Fluctuations in pH: Inconsistent pH control between batches. 2. Temperature Variations: The reaction temperature is not precisely controlled. 3. Inhomogeneous Mixing: Poor mixing of reactants leads to localized differences in cross-linking. | 1. Implement Strict pH Monitoring: Use a pH controller or monitor and adjust the pH at regular intervals throughout the reaction.[9] 2. Use a Temperature-Controlled Water Bath or Reactor: This will ensure a stable and uniform reaction temperature. 3. Ensure Thorough Mixing: Use an overhead stirrer or a magnetic stirrer with adequate speed to ensure a homogeneous reaction mixture. |
| Cross-linked product has poor solubility or forms aggregates | 1. High Degree of Cross-linking: Excessive cross-linking can significantly reduce solubility.[3] 2. Polymer Concentration is Too High: This can lead to rapid gelation and aggregation. | 1. Reduce STMP Concentration or Reaction Time: This will lower the cross-linking density.[13] 2. Decrease Polymer Concentration: A lower polymer concentration will slow down the gelation process and may prevent aggregation. |
| Unexpected physical properties (e.g., too brittle, low swelling ratio) | 1. High Cross-linking Density: Makes the material more rigid and less flexible.[1] 2. Non-uniform Cross-linking: Can create brittle regions within the material. | 1. Optimize STMP Concentration: A lower concentration will result in a more flexible material with a higher swelling capacity.[14] 2. Improve Mixing: Ensure uniform distribution of the cross-linker. |
Experimental Protocols
Protocol 1: General Procedure for STMP Cross-linking of Starch
This protocol provides a general methodology for the cross-linking of starch with STMP. Researchers should optimize the specific parameters based on the type of starch and desired final product characteristics.
-
Starch Slurry Preparation: Prepare a starch suspension in distilled water (e.g., 40% w/w).[3]
-
pH Adjustment: Adjust the pH of the slurry to the desired alkaline level (e.g., pH 10.2-11.5) using a sodium hydroxide (B78521) (NaOH) solution.[3][9]
-
Addition of STMP: Add the desired amount of this compound (e.g., 1.5% of starch dry basis) to the slurry while stirring continuously.[3]
-
Reaction: Maintain the reaction at a specific temperature (e.g., 45°C) with constant oscillation or stirring for a set duration (e.g., 2 hours).[3]
-
Neutralization: After the reaction, adjust the pH of the mixture to 6.5 with an acid solution (e.g., 0.5 M HCl) to stop the reaction.[3]
-
Washing and Drying: Wash the cross-linked starch multiple times with distilled water, filter, and dry at an appropriate temperature (e.g., 45°C for 12 hours).[3]
-
Milling: Crush the dried product and pass it through a sieve to obtain a fine powder.[3]
Protocol 2: Characterization of Cross-linking
To ensure reproducibility, it is essential to characterize the degree of cross-linking.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR analysis can be used to confirm the formation of phosphodiester bonds. The appearance of new peaks, for example around 1050 cm⁻¹, can indicate the P-O-C bond formed by the reaction of the phosphate group with the hydroxyl group of the polymer.[15]
-
Swelling Power and Solubility: The degree of cross-linking is inversely related to the swelling power and solubility of the polymer.[3] A reproducible protocol should yield consistent swelling and solubility values.
-
Rheological Measurements: Rheology can be used to determine the gel point and the viscoelastic properties of the cross-linked hydrogel, providing a quantitative measure of the cross-linking extent.[16]
Data Presentation
Table 1: Effect of STMP Concentration on the Physicochemical Properties of Starch Films
| STMP Concentration (% wt. on dry starch) | Thickness (mm) | Moisture Content (%) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 | 0.15 | ~19 | 6.13 | High |
| 5 | 0.17 | Decreased | Increased | Decreased |
| 15 | Increased | Decreased | Increased | Decreased |
| 40 | Increased | Decreased | 10.92 | Low |
Data compiled from a study on lentil starch films.[1][12] The results show that as the STMP concentration increases, the film thickness and tensile strength increase, while the moisture content and elongation at break decrease.[1][12]
Table 2: Influence of Reaction Conditions on Starch Properties
| Parameter | Condition Range | Effect on Product Properties |
| pH | 9.5 - 11.5 | Higher pH generally increases reaction efficiency.[4][9] |
| Temperature (°C) | 110 - 150 | Higher temperature can increase swelling and solubility.[4] |
| STMP Concentration (%) | 1.5 - 4.5 | Higher concentration improves textural properties and viscosity.[4] |
Data from a study optimizing reaction conditions for phosphorylated wheat starch.[4]
Mandatory Visualizations
Caption: General experimental workflow for STMP cross-linking.
Caption: Troubleshooting logic for improving reproducibility.
References
- 1. This compound Crosslinked Starch Films Reinforced with Montmorillonite [mdpi.com]
- 2. Fabrication of this compound-Based PEDOT:PSS Conductive Hydrogels [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. Optimizing reaction conditions for the production of phosphorylated wheat starch by this compound (STMP) in order to be used in the formulation of sauces [fsct.modares.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US4219646A - Process for preparing cross-linked starches using STMP - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. EP1961769A1 - Crosslinking Reactions - Google Patents [patents.google.com]
- 10. Studies on effect of pH on cross-linking of chitosan with sodium tripolyphosphate: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies on effect of pH on cross-linking of chitosan with sodium tripolyphosphate: a technical note - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of crosslinking with this compound on structural, physicochemical, rheological and in vitro digestibility properties of purple sweet potato starch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of Cross-Linking on Physicochemical and Film Properties of Lotus (Nelumbo nucifera G.) Seed Starch [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Quenching strategies for sodium trimetaphosphate cross-linking reactions
Welcome to the technical support center for sodium trimetaphosphate (STMP) cross-linking reactions. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure successful and reproducible cross-linking experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (STMP) and how does it function as a cross-linker?
A1: this compound (STMP), with the formula Na₃P₃O₉, is a cyclic triphosphate.[1][2] It is a non-toxic and safe cross-linking agent commonly used for polymers rich in hydroxyl groups, such as polysaccharides (e.g., starch, cellulose).[1] The cross-linking reaction occurs under alkaline conditions, where the STMP ring opens and reacts with the hydroxyl groups on the polymer chains, forming phosphate (B84403) ester bonds. This process creates a stable, three-dimensional network, effectively cross-linking the polymer chains and modifying their physical properties.[3][4]
Q2: What is "quenching" in the context of a cross-linking reaction?
A2: Quenching is the process of terminating the cross-linking reaction.[5] This is typically achieved by adding a chemical agent, known as a quencher, that reacts with the unreacted cross-linker, in this case, STMP.[6][7] This step is crucial for controlling the extent of cross-linking and preventing unwanted side reactions or over-cross-linking over time.
Q3: Why is it necessary to quench an STMP cross-linking reaction?
A3: Quenching is essential for several reasons:
-
Reaction Control: It stops the cross-linking process at a desired endpoint, ensuring reproducible material properties.
-
Preventing Over-cross-linking: Continuous cross-linking can lead to brittle materials with poor mechanical properties.
-
Removing Unreacted Reagents: High levels of unreacted STMP can be undesirable in the final product, especially for biomedical applications.[8] Quenching converts STMP into a more easily removable form.
-
Improving Biocompatibility: For drug delivery or tissue engineering applications, removing or neutralizing unreacted cross-linkers is critical to avoid potential cytotoxicity.
Q4: What are the common strategies for quenching STMP reactions?
A4: The primary strategies for quenching STMP reactions involve:
-
pH Neutralization: The cross-linking reaction is most efficient at a high pH (typically 10-12).[8] Lowering the pH to around 6.5-7.0 significantly slows down and effectively stops the reaction.
-
Hydrolysis: Unreacted STMP can be hydrolyzed into the linear, acyclic sodium triphosphate by the addition of water, a reaction that is catalyzed by acidic conditions.[2][9]
-
Reaction with Nucleophilic Agents: Adding compounds with primary amine groups, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), can quench the reaction.[7][10] These agents react with the remaining STMP, effectively capping it.
Q5: Which quenching agents are most effective?
A5: Tris and glycine are commonly used and effective quenching agents for various cross-linking reactions.[7][10]
-
Tris (tris(hydroxymethyl)aminomethane): Tris is highly effective at quenching aldehyde-based cross-linkers and can also be used in STMP reactions.[10][11] Its primary amine group reacts with the cross-linker.
-
Glycine: As a simple amino acid, glycine provides a primary amine group that reacts with and neutralizes unreacted cross-linker molecules.[6][7]
The choice between them often depends on the specific polymer system, desired final pH, and downstream applications.
Troubleshooting Guide
This guide addresses common problems encountered during STMP cross-linking experiments.
| Problem / Question | Possible Causes | Suggested Solutions |
| Why is my hydrogel not forming or the cross-linking incomplete? | 1. Incorrect pH: The reaction is highly pH-dependent and requires alkaline conditions (pH 10-12).[8] 2. Low Temperature: Reaction temperature is too low, slowing down the kinetics.[8] 3. Insufficient STMP: The concentration of the cross-linker is too low for the polymer concentration. 4. Polymer Quality: The polymer may have a low number of available hydroxyl groups for reaction. | 1. Verify and Adjust pH: Before and during the reaction, monitor the pH and maintain it within the optimal range of 11.5 to 12.0 using a suitable base (e.g., 2M NaOH).[1][8] 2. Increase Temperature: Raise the reaction temperature to the recommended range (e.g., 45-80°C), depending on the specific polymer.[1][8] 3. Optimize STMP Concentration: Perform a concentration curve to find the optimal STMP-to-polymer ratio. Concentrations can range from 1% to 20% (w/w of starch).[8] 4. Characterize Polymer: Ensure the starting material is of high quality and suitable for cross-linking. |
| Why did my hydrogel become brittle or form too quickly? | 1. Excessive STMP: Too much cross-linker leads to a high cross-linking density.[8] 2. High pH or Temperature: Extreme reaction conditions can accelerate the reaction rate uncontrollably.[8] 3. Prolonged Reaction Time: Allowing the reaction to proceed for too long results in over-cross-linking. | 1. Reduce STMP Concentration: Lower the amount of STMP used in the reaction. 2. Moderate Reaction Conditions: Lower the pH (e.g., to 10-11) or decrease the temperature to slow down the reaction rate. 3. Implement Timely Quenching: Stop the reaction at the desired time point by adding a quenching agent or neutralizing the pH. |
| How can I remove unreacted STMP and byproducts after quenching? | Unreacted STMP and its hydrolyzed byproducts (sodium triphosphate) are water-soluble. | Dialysis or Extensive Washing: For hydrogels, extensive washing with deionized water or dialysis against a large volume of water is effective. For precipitated polymers or films, repeated washing and centrifugation steps can be used to remove residual reagents.[6] |
| Why are my experimental results inconsistent? | 1. pH Fluctuation: The pH of the reaction mixture is not being maintained consistently.[8] 2. Temperature Variation: Inconsistent temperature control between batches. 3. Inhomogeneous Mixing: Poor mixing of the polymer, STMP, and base can lead to localized differences in cross-linking. | 1. Maintain Constant pH: Use a pH meter and make necessary adjustments throughout the reaction to keep the pH stable.[8] 2. Use a Controlled Temperature Bath: Ensure a stable and consistent reaction temperature. 3. Ensure Thorough Mixing: Use continuous and adequate stirring, especially during the addition of reagents.[1] |
Experimental Protocols & Methodologies
Protocol 1: STMP Cross-Linking of a Polysaccharide (e.g., Starch)
This protocol provides a general procedure for cross-linking starch with STMP to form a hydrogel or modified film.
Materials:
-
Polysaccharide (e.g., native corn starch)
-
This compound (STMP)
-
Sodium Hydroxide (NaOH) solution (2 M)
-
Deionized water
-
pH meter
-
Stirring hot plate
-
Reaction vessel
Procedure:
-
Prepare Polysaccharide Slurry: Prepare a slurry of the polysaccharide in deionized water (e.g., 6.5% w/w starch suspension).[1]
-
Add STMP: Add the desired amount of STMP to the slurry. The concentration can range from 5% to 40% based on the dry weight of the starch, depending on the desired degree of cross-linking.[1]
-
Initial Heating and Gelatinization: Heat the mixture under continuous stirring (e.g., at 80°C for 30 minutes) to gelatinize the starch.[1]
-
pH Adjustment: Cool the mixture slightly and adjust the pH to 11.0-12.0 by slowly adding 2 M NaOH solution while stirring.[1][8] This step is critical for initiating the cross-linking reaction.
-
Cross-Linking Reaction: Maintain the reaction at a specific temperature (e.g., 45-50°C) with continuous stirring for a defined period (e.g., 2-3 hours).[8] Monitor the pH and maintain it within the 11.5-12.0 range throughout the reaction.[8]
-
Quenching: Proceed to Protocol 2 to quench the reaction.
Protocol 2: Quenching the STMP Reaction
This protocol describes how to terminate the cross-linking reaction using pH neutralization and a chemical quencher.
Materials:
-
Cross-linking reaction mixture from Protocol 1
-
Hydrochloric Acid (HCl) solution (0.5 M)
-
Tris or Glycine solution (e.g., 1 M stock solution)
-
Deionized water
Procedure:
-
pH Neutralization: At the desired reaction endpoint, cool the mixture to room temperature. Slowly add 0.5 M HCl while stirring to adjust the pH of the mixture to 6.5-7.0. This will significantly slow the cross-linking reaction.
-
Chemical Quenching (Optional but Recommended):
-
Purification:
-
For Hydrogels/Films: The resulting product can be cast into a film and dried or purified by washing multiple times with deionized water to remove unreacted STMP, quencher, and salts.[6]
-
Dialysis: For a higher degree of purity, especially for biomedical applications, dialyze the hydrogel against deionized water for 24-48 hours, with frequent water changes.
-
Data Presentation
Table 1: Typical Reaction Parameters for STMP Cross-Linking of Starch
| Parameter | Value/Range | Reference(s) |
| Polymer Concentration | 15-60% (w/w) slurry | [8] |
| STMP Concentration | 1-20% (w/w, based on dry starch) | [8] |
| Reaction pH | 10.0 - 12.0 (Optimal: 11.5 - 12.0) | [1][8] |
| Reaction Temperature | 25°C - 80°C | [1][8] |
| Reaction Time | 30 minutes - 3 hours | [1] |
| Quenching pH | 6.5 - 7.0 | - |
Visualizations
STMP Cross-Linking Mechanism
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. High-resolution nuclear magnetic resonance spectroscopy studies of polysaccharides crosslinked by this compound: a proposal for the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-linked modification of tapioca starch by this compound: An influence on its structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What Is the Protocol for Crosslinking-Based Protein Interaction Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 7. How to Handle Samples After Adding Crosslinkers in Protein Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 8. EP1961769A1 - Crosslinking Reactions - Google Patents [patents.google.com]
- 9. datapdf.com [datapdf.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Sequence-Specific Capture of Protein-DNA Complexes for Mass Spectrometric Protein Identification | PLOS One [journals.plos.org]
Validation & Comparative
A Comparative Guide to the Characterization of Sodium Trimetaphosphate (STMP) Cross-linked Polysaccharides using ³¹P NMR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of sodium trimetaphosphate (STMP) cross-linked polysaccharides with other alternative methods. It includes detailed experimental protocols, quantitative data comparisons, and visual representations of key processes to aid in the selection of the most appropriate analytical technique for your research and development needs.
Introduction to Polysaccharide Cross-linking with STMP
Polysaccharides are widely utilized in the pharmaceutical and biomedical fields for applications such as drug delivery, tissue engineering, and wound healing. To enhance their mechanical properties, stability, and control their degradation rate, polysaccharides are often cross-linked to form three-dimensional hydrogel networks. This compound (STMP), a non-toxic and biocompatible cross-linking agent, is a popular choice for this purpose.[1]
The cross-linking reaction with STMP involves the formation of phosphate (B84403) ester bonds between the hydroxyl groups of the polysaccharide chains.[2][3] This process results in the formation of both monostarch monophosphates (MSMP) and distarch monophosphates (DSMP), where DSMP represents the actual cross-links between different polysaccharide chains.[3] Accurate characterization of the degree of cross-linking is crucial as it directly influences the physicochemical properties of the resulting biomaterial.
Characterization Methods: ³¹P NMR and Alternatives
The extent of cross-linking in STMP-modified polysaccharides can be determined by various analytical techniques. This guide focuses on ³¹P NMR and provides a comparative overview of other common methods.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ³¹P NMR is a powerful and direct method for the characterization of STMP-cross-linked polysaccharides. It allows for the identification and quantification of the different phosphate species formed during the cross-linking reaction.[2][3] By analyzing the chemical shifts and integrating the signal intensities in the ³¹P NMR spectrum, one can distinguish between unreacted STMP, hydrolyzed forms, and the desired phosphate ester linkages (MSMP and DSMP).[3] The ratio of DSMP to the total phosphorus content provides a direct measure of the degree of cross-linking.
Advantages:
-
Quantitative and Specific: Provides direct and quantitative information on the different phosphate species, allowing for an accurate determination of the degree of cross-linking.[2][3]
-
Detailed Structural Information: Can distinguish between mono-substituted and di-substituted phosphate esters, offering insights into the cross-linking structure.[3]
-
Non-destructive: The technique is non-destructive to the sample.
Limitations:
-
Sample Preparation: May require enzymatic digestion of the polysaccharide to achieve high-resolution spectra, which can be time-consuming.[3]
-
Instrumentation: Requires access to an NMR spectrometer.
-
Sensitivity: May have lower sensitivity compared to other methods, requiring a sufficient concentration of the cross-linked polysaccharide.
Alternative Characterization Methods
Several other techniques can be employed to assess the cross-linking of polysaccharides. These methods are often indirect and provide information on the physical consequences of cross-linking rather than a direct measure of the chemical bonds formed.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in a sample. The formation of phosphate ester bonds during STMP cross-linking can be observed by the appearance of new peaks corresponding to P-O-C and P=O stretching vibrations. While FTIR can confirm the presence of cross-links, it is generally considered a qualitative or semi-quantitative method for determining the degree of cross-linking.
-
Swelling Studies: The degree of swelling of a hydrogel is inversely proportional to its cross-linking density. By measuring the amount of water absorbed by the cross-linked polysaccharide, an indirect estimation of the cross-linking degree can be obtained. This is a simple and widely used method, but it is influenced by factors such as pH, temperature, and ionic strength of the swelling medium.
-
Rheological Analysis: Rheology measures the flow and deformation of materials. The viscoelastic properties of a hydrogel, such as the storage modulus (G') and loss modulus (G''), are directly related to the cross-linking density. Higher cross-linking results in a more elastic hydrogel with a higher storage modulus. Rheology provides valuable information on the mechanical strength of the hydrogel network.
Quantitative Data Comparison
The following table summarizes the quantitative data from various studies, comparing the performance of ³¹P NMR with alternative methods for characterizing STMP-cross-linked polysaccharides.
| Characterization Method | Parameter Measured | Typical Range of Values for STMP-Polysaccharides | Remarks |
| ³¹P NMR | Degree of Substitution (DS) / Ratio of DSMP | DSMP/MSMP ratio of ~1:1 has been reported.[3][4] | Provides a direct and absolute measure of cross-linking. |
| Phosphorus Content (%) | ~0.4%[3] | Correlates with the total amount of cross-linker incorporated. | |
| FTIR Spectroscopy | Absorbance Intensity of P-O-C and P=O bands | Qualitative to semi-quantitative | Useful for confirming the presence of cross-links. Quantification is challenging. |
| Swelling Studies | Swelling Ratio (%) | Can range from 100% to over 1000% depending on cross-linker concentration.[1][5][6] | Indirect measure of cross-linking density. Highly dependent on experimental conditions. |
| Cross-linking Density (mol/m³) | Varies significantly with polysaccharide and cross-linker concentration. | Calculated from swelling data using theoretical models like the Flory-Rehner theory. | |
| Rheological Analysis | Storage Modulus (G') | Typically in the range of 10-1000 Pa for hydrogels. | Provides information on the mechanical strength of the network, which is related to cross-linking. |
Experimental Protocols
³¹P NMR Spectroscopy of STMP-Cross-linked Starch
This protocol is adapted from the work of Sang et al. (2007).[3]
-
Enzymatic Digestion:
-
Suspend the STMP-cross-linked starch in a buffer solution (e.g., sodium acetate (B1210297) buffer, pH 5.0).
-
Add thermostable α-amylase and incubate at a high temperature (e.g., 95°C) to liquefy the starch.
-
Cool the solution and add amyloglucosidase to hydrolyze the starch into glucose and phosphorylated oligosaccharides.
-
Terminate the reaction by heating and then centrifuge to remove any insoluble material.
-
Lyophilize the supernatant to obtain a powder of the digested, phosphorylated sample.
-
-
NMR Sample Preparation:
-
Dissolve the lyophilized powder in D₂O.
-
Add a suitable internal standard for quantification if necessary.
-
-
NMR Data Acquisition:
-
Acquire ³¹P NMR spectra on a spectrometer operating at a suitable frequency for phosphorus (e.g., 121.5 MHz).
-
Use a proton-decoupled pulse sequence.
-
Set appropriate parameters such as a 90° pulse width, a relaxation delay of at least 5 times the longest T₁ of the phosphorus nuclei, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectra using appropriate software.
-
Identify the signals corresponding to monostarch monophosphate (MSMP) and distarch monophosphate (DSMP) based on their chemical shifts.
-
Integrate the areas of the MSMP and DSMP signals to determine their relative molar ratio, which reflects the degree of cross-linking.
-
FTIR Spectroscopy
-
Sample Preparation:
-
Mix a small amount of the dried, ground STMP-cross-linked polysaccharide with potassium bromide (KBr) powder.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
-
Data Acquisition:
-
Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Collect a background spectrum of the empty sample compartment or the ATR crystal.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the polysaccharide backbone and the newly formed phosphate ester bonds (typically in the regions of 1200-900 cm⁻¹ for P-O-C and around 1300 cm⁻¹ for P=O).
-
Swelling Studies
-
Sample Preparation:
-
Prepare disc-shaped samples of the cross-linked hydrogel of known weight and dimensions.
-
-
Swelling Measurement:
-
Immerse the dried hydrogel sample in a swelling medium (e.g., deionized water or phosphate-buffered saline) at a constant temperature.
-
At regular time intervals, remove the sample from the medium, gently blot the surface to remove excess water, and weigh it.
-
Continue until the weight of the swollen hydrogel becomes constant (equilibrium swelling).
-
-
Calculation of Swelling Ratio:
-
Calculate the swelling ratio (SR) using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100 where Ws is the weight of the swollen hydrogel at equilibrium and Wd is the weight of the dry hydrogel.
-
Visualizing Key Processes and Relationships
The following diagrams, generated using the DOT language, illustrate the STMP cross-linking mechanism, the experimental workflow for ³¹P NMR analysis, and a logical comparison of the characterization techniques.
Caption: Mechanism of polysaccharide cross-linking with STMP.
Caption: Experimental workflow for ³¹P NMR analysis.
Caption: Comparison of characterization methods.
Conclusion
The characterization of STMP-cross-linked polysaccharides is essential for controlling their properties for various applications. ³¹P NMR spectroscopy stands out as a powerful, direct, and quantitative method for determining the degree of cross-linking by identifying and quantifying the different phosphate ester species formed. While alternative methods such as FTIR, swelling studies, and rheology provide valuable information on the presence of cross-links and the resulting physical properties of the hydrogel, they are generally indirect and less precise for quantifying the chemical cross-linking density. The choice of the most suitable characterization technique will depend on the specific research question, the available instrumentation, and the level of detail required for the analysis. For a thorough understanding of the structure-property relationships of STMP-cross-linked polysaccharides, a combination of these techniques is often beneficial.
References
- 1. Preparation and characterization of starch crosslinked with this compound and hydrolyzed by enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-resolution nuclear magnetic resonance spectroscopy studies of polysaccharides crosslinked by this compound: a proposal for the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. arts.units.it [arts.units.it]
- 6. Polysaccharide-based hydrogels crosslink density equation: A rheological and LF-NMR study of polymer-polymer interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantification of phosphate crosslinks in biopolymers using analytical techniques
For researchers, scientists, and drug development professionals, the precise quantification of crosslinks in biopolymers is critical for understanding molecular interactions, structural integrity, and the efficacy of therapeutic agents. Phosphate (B84403) crosslinks, particularly phosphodiester bonds that link biomolecules such as proteins to nucleic acids, represent a significant class of covalent modifications. These links can be intentionally induced for structural studies or can arise from cellular processes and damage. This guide provides an objective comparison of the primary analytical techniques used to quantify these crosslinks, supported by experimental data and detailed protocols.
Key Analytical Techniques at a Glance
The quantification of phosphate crosslinks predominantly relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. While other methods like fluorescence-based assays exist, they are often indirect. Each technique offers distinct advantages and is suited for different experimental goals.
| Technique | Principle | Quantitation Type | Typical Sensitivity | Throughput | Key Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized crosslinked molecules. Isotope labeling enables relative and absolute quantification. | Relative & Absolute | High (femtomole to attomole) | High | Identifies specific crosslinked sites; suitable for complex mixtures.[1][2] | Destructive; complex data analysis; indirect quantification of intact polymer. |
| NMR Spectroscopy | Measures the nuclear magnetic resonance of specific atomic nuclei (e.g., ³¹P). Signal intensity is proportional to the number of nuclei. | Absolute | Moderate (micromole to nanomole) | Low | Non-destructive; provides detailed structural and dynamic information in solution.[3][4] | Requires high sample purity and concentration; lower sensitivity than MS.[5][6] |
| Fluorescence-Based Assays | Measures changes in fluorescence upon interaction with phosphate groups or products of crosslink cleavage. | Relative & Indirect | High (nanomole to picomole) | High | Simple, rapid, and adaptable to high-throughput screening.[7] | Often indirect; susceptible to interference from sample matrix; may not quantify intact crosslinks.[8] |
In-Depth Comparison: Mass Spectrometry vs. NMR Spectroscopy
Quantitative Cross-Linking Mass Spectrometry (QCLMS)
Mass spectrometry has become a cornerstone for identifying and quantifying crosslinks due to its exceptional sensitivity and specificity.[2][9] QCLMS can determine not only the presence but also the abundance of specific crosslinked peptides, providing insights into protein conformations and interaction dynamics.[10][11]
Quantitative Approaches:
-
Relative Quantification (Isotope-Labeled Cross-Linkers): This is the most common QCLMS approach.[12][13] Two states of a biopolymer (e.g., before and after drug treatment) are treated with "light" (e.g., BS³-d0) and "heavy" (e.g., BS³-d4) isotopologues of a cross-linking agent.[10][14] After mixing, digesting, and analyzing by LC-MS/MS, the ratio of the heavy to light signals for a specific crosslinked peptide reveals its relative abundance change between the two states.[14] This method is powerful for studying conformational changes.[10][11]
-
Absolute Quantification (Isotope Dilution): To determine the absolute number of crosslinks per cell or unit of material, a more rigorous approach is needed.[15] This involves the complete enzymatic or chemical digestion of the biopolymer into its constituent monomers (e.g., amino acid-nucleobase conjugates). A known quantity of a stable isotope-labeled internal standard, identical to the target conjugate, is spiked into the sample. The absolute quantity of the crosslink is then determined by comparing the signal intensity of the endogenous analyte to the labeled standard.[15][16]
Experimental Protocol: Relative Quantification of DPCs using QCLMS
-
Sample Preparation: Divide the sample (e.g., purified protein-DNA complex) into two equal aliquots representing State A and State B.
-
Isotopic Cross-Linking: Cross-link State A with a "light" cross-linker (e.g., BS³) and State B with a "heavy," deuterium-labeled cross-linker (e.g., BS³-d4) at an optimized protein-to-cross-linker molar ratio.[11] A label-swap replicate experiment is essential for robust results.[17]
-
Quenching and Combining: Quench the cross-linking reaction with a suitable buffer (e.g., Tris or ammonium (B1175870) bicarbonate). Combine the "light" and "heavy" cross-linked samples in a 1:1 ratio.[14]
-
Protein Digestion: Denature, reduce, and alkylate the protein components. Digest the combined sample with a protease (e.g., trypsin).
-
Enrichment (Optional): Fractionate the peptide mixture using techniques like Strong Cation Exchange (SCX) chromatography to enrich for crosslinked peptides.
-
LC-MS/MS Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., Orbitrap).[18] The instrument should be operated in data-dependent acquisition mode to acquire both MS1 precursor scans and MS/MS fragmentation spectra.[1]
-
Data Analysis: Use specialized software (e.g., MaxQuant, XiQ, Proteome Discoverer with NuXL node) to identify the crosslinked peptides and quantify the light/heavy peak area ratios.[12][17][18] The software identifies pairs of signals separated by the known mass difference of the isotopic labels.
Workflow for Quantitative Cross-Linking Mass Spectrometry (QCLMS)
Caption: A typical workflow for relative quantification using QCLMS.
Quantitative ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides atomic-resolution information on the structure, dynamics, and chemical environment of molecules in solution.[19][20] For phosphate crosslinks, ³¹P NMR is particularly valuable as the ³¹P nucleus is 100% naturally abundant and has a wide chemical shift range, which minimizes signal overlap.[21][22]
Quantitative Approach:
Quantitative ³¹P NMR (qNMR) relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to it. For absolute quantification, an internal standard with a known concentration and a distinct ³¹P signal is added to the sample. The concentration of the target phosphate crosslink can be calculated by comparing the integral of its signal to the integral of the standard. To ensure accuracy, spectra should be acquired using inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) and a sufficiently long relaxation delay to allow for full magnetization recovery between scans.[23]
Experimental Protocol: Absolute Quantification using ³¹P NMR
-
Sample Preparation: Prepare a highly pure and concentrated sample of the biopolymer (>10 µM) in a suitable NMR buffer (e.g., phosphate-free buffer containing D₂O for field locking).
-
Internal Standard: Add a precise amount of a phosphorus-containing internal standard (e.g., phosphonoacetic acid, triphenyl phosphate) to the sample. The standard should not react with the sample and its ³¹P signal must not overlap with sample signals.
-
NMR Data Acquisition:
-
Acquire a one-dimensional ³¹P NMR spectrum on a high-field NMR spectrometer.[23]
-
Use inverse-gated proton decoupling to eliminate ¹H-¹³P coupling and suppress the NOE, which can cause inaccurate integration.[23]
-
Set a long relaxation delay (typically 5 times the longest T₁ relaxation time of the phosphorus nuclei of interest) to ensure complete relaxation.
-
-
Data Processing:
-
Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).
-
Perform baseline correction to ensure a flat baseline across the spectrum.
-
-
Quantification:
-
Integrate the area of the signal corresponding to the phosphate crosslink and the area of the internal standard's signal.
-
Calculate the concentration of the phosphate crosslink using the following formula: Concentration (Analyte) = [Concentration (Standard) × Integral (Analyte) / Integral (Standard)] × [Molar Equivalence Factor]
-
Workflow for Quantitative ³¹P NMR Spectroscopy
References
- 1. A highly sensitive protein-RNA cross-linking mass spectrometry workflow with enhanced structural modeling potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 6. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 7. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence detection for phosphate monitoring using reverse injection analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical cross-linking and native mass spectrometry: A fruitful combination for structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 11. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative cross-linking/mass spectrometry reveals subtle protein conformational changes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mass Spectrometry Based Tools to Characterize DNA-Protein Cross-Linking by Bis-electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Quantitative Cross-linking/Mass Spectrometry Using Isotope-labeled Cross-linkers and MaxQuant - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
- 20. people.bu.edu [people.bu.edu]
- 21. mdpi.com [mdpi.com]
- 22. trilinkbiotech.com [trilinkbiotech.com]
- 23. 31Phosphorus NMR [chem.ch.huji.ac.il]
A Comparative Guide to Analyzing Sodium Trimetaphosphate (STMP) Modified Starch: FTIR Spectroscopy vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The modification of native starch through cross-linking with agents like sodium trimetaphosphate (STMP) is a critical process for enhancing its physicochemical properties, making it a valuable excipient in drug development and a functional ingredient in various industries. This modification improves stability against shear, temperature, and pH changes. Accurate and efficient analysis of the degree and nature of this modification is paramount for quality control and formulation development. This guide provides a detailed comparison of Fourier Transform Infrared (FTIR) spectroscopy with other common analytical techniques for characterizing STMP-modified starch, supported by experimental data and protocols.
FTIR Spectroscopy: A Powerful Tool for Functional Group Analysis
FTIR spectroscopy is a non-destructive technique that probes the vibrational modes of molecules. It is particularly effective in identifying the functional groups present in a sample, making it an excellent choice for confirming the cross-linking of starch with STMP. The introduction of phosphate (B84403) groups into the starch structure results in distinct changes in the FTIR spectrum.
Key Spectral Changes in STMP-Modified Starch
The cross-linking reaction between STMP and starch introduces P-O-C and P=O bonds. These new bonds, along with changes in the hydroxyl (-OH) groups of the starch molecule, are readily detectable by FTIR.
| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation in STMP-Modified Starch |
| ~3400 | O-H stretching | Increased intensity or broadening of this peak can indicate changes in hydrogen bonding due to the cross-linking reaction.[1] |
| ~2928 | C-H stretching | This peak, characteristic of the starch backbone, generally remains unchanged, serving as a useful internal reference.[1] |
| ~1645 | O-H bending (adsorbed water) | Changes in this band can reflect alterations in the starch's interaction with water. |
| 1200 - 900 | "Fingerprint Region" (C-O, C-C stretching, C-O-H bending) | Significant changes occur here. The appearance of new peaks or shifts in existing ones confirms modification. |
| ~1157, 1082, 1017 | C-O stretching | These characteristic starch peaks may show changes in intensity or position upon modification.[1] |
| New Peaks | P=O and P-O-C stretching | The appearance of new absorption bands in the 1250-1000 cm⁻¹ region is direct evidence of phosphorylation and cross-linking. |
Experimental Protocol: FTIR Analysis of STMP-Modified Starch (KBr Pellet Method)
-
Sample Preparation: Dry the native and STMP-modified starch samples thoroughly to minimize interference from water.
-
Mixing: Grind 2-5 mg of the dry starch sample with approximately 200-400 mg of dry, FTIR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2][3]
-
Pelletizing: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Scanning: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Averaging multiple scans (e.g., 32 or 64) can improve the signal-to-noise ratio.[1]
-
Data Analysis: Compare the spectrum of the modified starch to that of the native starch, paying close attention to the fingerprint region for new peaks indicative of cross-linking.
Workflow for FTIR Analysis of STMP-Modified Starch
References
- 1. Physicochemical, morphological and pasting properties of acid treated starches from different botanical sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of physical and chemical modifications on granule size frequency distribution, fourier transform infrared (FTIR) spectra and adsorption isotherms of starch from four yam (Dioscorea spp.) cultivars - PMC [pmc.ncbi.nlm.nih.gov]
Rheological Analysis: A Comparative Guide to STMP-Crosslinked Hydrogels and Alternative Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the rheological properties of hydrogels crosslinked with sodium trimetaphosphate (STMP) against those prepared with other common crosslinking agents, including glutaraldehyde, genipin (B1671432), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with N-hydroxysuccinimide (NHS). The objective is to offer a data-driven resource for selecting the appropriate hydrogel system based on desired mechanical performance for applications such as drug delivery and tissue engineering.[1][2]
Introduction to Rheological Characterization of Hydrogels
Hydrogels are three-dimensional, water-swollen polymer networks.[3] Their mechanical properties, which are critical for their function, are characterized by rheology, the study of the flow and deformation of matter. Key rheological parameters for hydrogels include the storage modulus (G'), representing the elastic (solid-like) component, and the loss modulus (G''), representing the viscous (liquid-like) component.[4] The crosslinking agent used to create the hydrogel network plays a pivotal role in determining these properties.[4]
STMP-Crosslinked Hydrogels: Properties and Performance
This compound (STMP) is a non-toxic, cyclic phosphate (B84403) that can effectively crosslink polymers rich in hydroxyl groups, such as polysaccharides, under alkaline conditions.[3] This crosslinking method is of growing interest for biomedical applications due to its favorable biocompatibility.
The rheological properties of STMP-crosslinked hydrogels are influenced by the concentration of the polymer, STMP, and the alkaline catalyst (e.g., NaOH).[3] Generally, increasing the concentration of any of these reagents leads to a faster crosslinking reaction and a stronger gel, as indicated by higher G' values.[3] However, for the crosslinking agent, there exists a critical concentration above which the rheological properties may plateau.[3]
Below is a summary of rheological data for STMP-crosslinked hydrogel systems from published literature.
Table 1: Rheological Properties of STMP-Crosslinked Hydrogels
| Polymer System | STMP Conc. | Polymer Conc. | G' (Storage Modulus) | G'' (Loss Modulus) | Experimental Conditions |
| Pullulan | 0.15 M | 200 g/L | ~8000 Pa | ~800 Pa | 24°C, 48h curing |
| Pullulan | 0.22 M | 200 g/L | ~10000 Pa | ~1000 Pa | 24°C, 48h curing |
| Konjac Glucomannan | 5% (w/w) | 2% (w/v) | Not specified | Not specified | Rheological measurements indicated that the degree of substitution and STMP content influence mechanical stiffness. |
Note: Data is extracted from different studies and direct comparison should be made with caution.
Comparative Analysis with Other Crosslinking Systems
To provide a comprehensive overview, this section details the rheological properties of hydrogels prepared with commonly used alternative crosslinkers.
Glutaraldehyde-Crosslinked Hydrogels
Glutaraldehyde is a highly efficient crosslinking agent that reacts with amine groups in polymers like chitosan (B1678972) and collagen.[1] It typically produces mechanically strong hydrogels. However, concerns about its cytotoxicity exist.[1]
Table 2: Rheological Properties of Glutaraldehyde-Crosslinked Hydrogels
| Polymer System | Glutaraldehyde Conc. | Polymer Conc. | G' (Storage Modulus) | G'' (Loss Modulus) | Experimental Conditions |
| Chitosan (Low MW) | 10% (w/w) | 1% (w/v) | ~10,000 Pa (0.01 MPa) | Not specified | Room temperature to 40°C |
| Chitosan (Medium MW) | 10% (w/w) | 1% (w/v) | ~20,000 Pa (0.02 MPa) | Not specified | Room temperature to 40°C |
| Collagen | 0-0.1% (w/w) | Not specified | Not specified | Not specified | Viscosity increased from 6.15 to 168.54 Pa·s at 0.1 s⁻¹ with increasing GTA. |
Note: Data is extracted from different studies and direct comparison should be made with caution.
Genipin-Crosslinked Hydrogels
Genipin, a natural crosslinker derived from the gardenia fruit, is known for its low cytotoxicity and ability to form stable crosslinks with polymers containing amine groups, such as chitosan and gelatin.[5] Genipin-crosslinked hydrogels are considered promising for biomedical applications.[5]
Table 3: Rheological Properties of Genipin-Crosslinked Hydrogels
| Polymer System | Genipin Conc. | Polymer Conc. | G' (Storage Modulus) | G'' (Loss Modulus) | Experimental Conditions |
| Chitosan | 0.05% (w/v) | Not specified | ~100 Pa | ~10 Pa | 37°C, pH 7.4 |
| Chitosan | 0.20% (w/v) | Not specified | ~600 Pa | ~50 Pa | 37°C, pH 7.4 |
| Gelatin | 0.1-0.5% (w/w) | 6-10% (w/v) | 2,000-10,000 Pa | Not specified | Not specified |
Note: Data is extracted from different studies and direct comparison should be made with caution.
EDC/NHS-Crosslinked Hydrogels
EDC, in combination with NHS, is a zero-length crosslinker that facilitates the formation of amide bonds between carboxyl and amine groups present in polymers like collagen and chitosan. This system is widely used in tissue engineering due to its biocompatibility.
Table 4: Rheological Properties of EDC/NHS-Crosslinked Hydrogels
| Polymer System | EDC/NHS Conc. | Polymer Conc. | G' (Storage Modulus) | G'' (Loss Modulus) | Experimental Conditions |
| Multilayered Scaffolds | 33 mM/6 mM | Not specified | 4,000-5,000 Pa | Not specified | 1 Hz frequency |
| Chitosan/Collagen | Not specified | Not specified | Showed significant improvements over non-crosslinked hydrogel. | Not specified | Not specified |
Note: Data is extracted from different studies and direct comparison should be made with caution.
Summary of Comparison
Direct quantitative comparison is challenging due to the variability in polymer types, concentrations, and experimental conditions across studies. However, some general trends can be observed:
-
Stiffness (G'): Glutaraldehyde tends to produce the stiffest hydrogels, with G' values reaching up to 20,000 Pa. STMP-crosslinked hydrogels also exhibit high stiffness, with G' values around 10,000 Pa for pullulan systems. Genipin and EDC/NHS crosslinked systems show a wider range of stiffness, which can be tuned by adjusting the crosslinker concentration.
-
Biocompatibility: STMP and genipin are generally considered to have better biocompatibility than glutaraldehyde, which is a significant advantage for biomedical applications. EDC/NHS is also a biocompatible crosslinking system.
-
Crosslinking Chemistry: STMP crosslinks hydroxyl-rich polymers, while glutaraldehyde, genipin, and EDC/NHS primarily target amine and carboxyl groups. This fundamental difference dictates the choice of polymer and crosslinker for a specific application.
Experimental Protocols
Detailed methodologies are crucial for reproducible rheological analysis.
Hydrogel Preparation (General Protocol)
-
Polymer Solution Preparation: Dissolve the chosen polymer (e.g., pullulan, chitosan, gelatin) in an appropriate solvent (e.g., deionized water, dilute acetic acid) to the desired concentration. Stir until a homogenous solution is formed.
-
Crosslinker Addition:
-
For STMP: Add the STMP solution and an alkaline solution (e.g., NaOH) to the polymer solution and mix thoroughly.
-
For Glutaraldehyde/Genipin: Add the crosslinker solution to the polymer solution and mix.
-
For EDC/NHS: Add the EDC and NHS solution to the polymer mixture containing both carboxyl and amine groups.
-
-
Gelation: Allow the mixture to stand at a specific temperature (e.g., 24°C, 37°C) for a predetermined time to allow for complete gelation.
Rheological Analysis
A standard protocol for rheological characterization of hydrogels typically involves the following steps:[6]
-
Sample Loading: Place the hydrogel sample onto the rheometer plate.
-
Time Sweep: Monitor the evolution of G' and G'' over time at a constant frequency and strain to determine the gelation kinetics. The gel point is often identified as the crossover point where G' = G''.
-
Strain Sweep (Amplitude Sweep): Apply an increasing strain at a constant frequency to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain. Subsequent tests should be performed within the LVER.
-
Frequency Sweep: Apply a range of frequencies at a constant strain (within the LVER) to characterize the hydrogel's viscoelastic behavior. For a stable gel, G' should be significantly higher than G'' and both moduli should be largely independent of frequency.
Visualizations
Signaling Pathways, Experimental Workflows, and Logical Relationships
References
- 1. Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels? | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. thesis.unipd.it [thesis.unipd.it]
- 5. Rheological study of genipin cross-linked chitosan hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Sodium Trimetaphosphate (STMP) and Sodium Tripolyphosphate (STPP) as Cross-Linking Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sodium trimetaphosphate (STMP) and sodium tripolyphosphate (STPP) as effective cross-linking agents for biopolymers, with a focus on starch and chitosan (B1678972). The information presented is supported by experimental data from various studies to aid in the selection of the appropriate cross-linking agent for specific research and development applications.
Introduction: Chemical Structure and Reactivity
This compound (STMP) and sodium tripolyphosphate (STPP) are both polyphosphates used to form cross-links within polymer matrices, thereby modifying their physicochemical properties. STMP is a cyclic polyphosphate, while STPP is a linear polyphosphate. This structural difference influences their reactivity and the nature of the cross-links formed.
STMP is generally considered a more efficient cross-linking agent than STPP.[1] It reacts with hydroxyl groups in polymers like starch under alkaline conditions to form covalent phosphodiester bonds, resulting in a more stable and permanent cross-link. STPP, on the other hand, primarily forms ionic cross-links with positively charged groups, such as the protonated amine groups in chitosan, through electrostatic interactions.[2][3] It can also form some covalent bonds with starch, but this is often considered less efficient than with STMP.[4]
Mechanism of Cross-Linking
The cross-linking mechanisms of STMP and STPP with polymers like starch and chitosan are distinct, primarily due to their different chemical structures.
This compound (STMP) Cross-Linking
Under alkaline conditions, the cyclic phosphate (B84403) ring of STMP opens and reacts with the hydroxyl groups of polymers such as starch. This reaction forms a covalent distarch monophosphate, creating a robust and stable cross-linked network.[4]
Caption: Covalent cross-linking of starch with STMP.
Sodium Tripolyphosphate (STPP) Cross-Linking
STPP is an ionic cross-linker that interacts with positively charged polymer chains.[2] In an acidic medium, the amine groups (-NH2) of chitosan become protonated (-NH3+). The negatively charged phosphate groups of STPP then form ionic bonds with these protonated amine groups, leading to the formation of a cross-linked hydrogel network.[2][5]
Caption: Ionic cross-linking of chitosan with STPP.
Quantitative Comparison of Performance
The effectiveness of STMP and STPP as cross-linking agents can be evaluated by comparing their impact on the physicochemical properties of the resulting biopolymers. The following tables summarize quantitative data from various studies on starch and chitosan.
Effects on Starch Properties
| Property | Cross-linking Agent | Concentration | Observation |
| Swelling Power | STMP/STPP (99:1) | 0.0125% - 10% | Decreased significantly with increasing concentration.[6] |
| STMP | 6% (w/w) | Swelling power of cross-linked porous starch was 56.3% lower than uncrosslinked porous starch.[7] | |
| Light Transmittance | STMP/STPP (99:1) | 0.0125% - 5% | Decreased significantly with increasing concentration.[6] |
| Resistant Starch (RS) Content | STMP/STPP (99:1) | 10% | Maximum RS content of 72.45% was achieved.[4] |
| Tensile Strength | STMP | 5% - 40% | Gradually increased with increasing STMP concentration in starch films.[1] |
| Moisture Content | STMP | 5% - 40% | Gradually decreased with increasing STMP concentration in starch films.[1] |
Effects on Chitosan Properties
| Property | Cross-linking Agent | Concentration | Observation |
| Mechanical Strength | STPP | Varied | Increased mechanical strength of chitosan membranes. |
| Water Uptake | STPP | Varied | Increased water uptake by 150% in chitosan membranes.[8] |
| Particle Size | STPP | 0.5 - 1 mg/mL | Increased with higher concentrations of chitosan and STPP. |
| Zeta Potential | STPP | 0.5 - 1 mg/mL | Positive values that increased with increasing chitosan concentration.[9] |
| Thermal Stability | STPP | Varied | Enhanced thermal stability of chitosan/alginate films.[10] |
| Tensile Strength | STPP | Varied | Decreased from 30.23 MPa to 25.60 MPa in chitosan/alginate films with STPP incorporation.[10] |
| Elongation at Break | STPP | Varied | Increased from 11.50% to 15.88% in chitosan/alginate films with STPP incorporation.[10] |
Experimental Protocols
Detailed methodologies for the cross-linking of starch and chitosan with STMP and STPP are provided below.
Protocol for Cross-Linking Starch with STMP
This protocol is a generalized procedure based on common methodologies found in the literature.[11][12]
Caption: Experimental workflow for STMP cross-linking of starch.
Detailed Steps:
-
Prepare Starch Slurry: Disperse a known amount of starch (e.g., 100g) in distilled water to form a slurry (e.g., 40% w/v).
-
pH Adjustment: Adjust the pH of the slurry to a range of 10 to 12, preferably 11 to 11.5, using a sodium hydroxide (B78521) solution.[11]
-
Add Cross-linking Agent: Add the desired amount of STMP (e.g., 0.15% based on the weight of the starch) to the slurry while stirring.[11]
-
Reaction: Maintain the reaction mixture at a specific temperature (e.g., 30-50°C) for a set duration (e.g., 3 hours) with continuous stirring.[11]
-
Neutralization: Stop the reaction by neutralizing the slurry to a pH of 5.0-6.5 with an acid like hydrochloric acid.[11]
-
Washing: Wash the resulting cross-linked starch multiple times with distilled water to remove unreacted reagents.
-
Drying: Dry the final product in an oven at a controlled temperature (e.g., 40°C) until a constant weight is achieved.
Protocol for Cross-Linking Chitosan with STPP
This protocol outlines a typical ionic gelation method for cross-linking chitosan with STPP.[8][13]
Caption: Experimental workflow for STPP cross-linking of chitosan.
Detailed Steps:
-
Prepare Chitosan Solution: Dissolve a specific amount of chitosan in a dilute acidic solution (e.g., 1% acetic acid) with stirring until a homogenous solution is formed.[8]
-
Prepare STPP Solution: Prepare an aqueous solution of STPP at a desired concentration.
-
Ionic Gelation: Add the STPP solution dropwise to the chitosan solution under constant stirring. The formation of opalescence indicates the initiation of nanoparticle formation or gelation.[8]
-
Reaction: Continue stirring the mixture for a defined period (e.g., 4 hours) at a specific temperature (e.g., 60-80°C) to ensure complete cross-linking.[8]
-
Cooling: Allow the solution to cool to room temperature while stirring.[8]
-
Product Formation: The resulting solution can be cast into a petri dish and dried to form a membrane, or nanoparticles can be collected by centrifugation.[8]
-
Drying: Dry the final product under controlled conditions (e.g., in an oven at 50-70°C for 24 hours).[8]
Conclusion
Both this compound and sodium tripolyphosphate are effective cross-linking agents, but their suitability depends on the polymer and the desired properties of the final product.
-
STMP is a potent covalent cross-linking agent, particularly for starch, leading to significant improvements in thermal stability and mechanical strength, while reducing swelling. Its use is favored when a robust and permanent modification is required.
-
STPP is an excellent ionic cross-linking agent for cationic polymers like chitosan. It is widely used in the formation of hydrogels and nanoparticles for applications in drug delivery and tissue engineering due to its mild reaction conditions and the reversible nature of the ionic bonds.
The choice between STMP and STPP should be guided by the specific application, the nature of the polymer, and the desired end-product characteristics. The provided experimental data and protocols offer a starting point for researchers to develop and optimize their cross-linking processes.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Studies on effect of pH on cross-linking of chitosan with sodium tripolyphosphate: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academicjournals.org [academicjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Preparation and characterization of starch crosslinked with this compound and hydrolyzed by enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chitosan-Tripoly Phosphate (CS-TPP) Synthesis Through Cross-linking Process: the Effect of Concentration Towards Membrane Mechanical Characteristic and Urea Permeation – Oriental Journal of Chemistry [orientjchem.org]
- 9. Physicochemical, Thermal, and Morphological Properties of Chitosan Nanoparticles Produced by Ionic Gelation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tuning the structure and physiochemical properties of sodium alginate and chitosan composite films through sodium tripolyphosphate (STPP) crosslinking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US4219646A - Process for preparing cross-linked starches using STMP - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Preparation and Characterization of TPP-Chitosan Crosslinked Scaffolds for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biocompatibility of STMP and Genipin Cross-linked Materials
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate cross-linking agent is a critical determinant of the biocompatibility and ultimate success of biomaterials in tissue engineering and drug delivery applications. This guide provides an objective comparison of two prominent cross-linking agents: sodium trimetaphosphate (STMP), a synthetic crosslinker, and genipin (B1671432), a naturally derived agent. This comparison is based on available experimental data on their effects on cytotoxicity, cell viability, and inflammatory response.
Executive Summary
Both STMP and genipin have demonstrated favorable biocompatibility profiles, positioning them as safer alternatives to traditional crosslinkers like glutaraldehyde. Genipin is extensively studied, with a large body of evidence supporting its low cytotoxicity and good cell compatibility. STMP is also recognized for its non-toxic nature and ability to support cell proliferation. While direct comparative studies are limited, this guide consolidates the existing data to aid in the selection of the most suitable crosslinker for specific research and development needs.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from various studies on the biocompatibility of STMP and genipin cross-linked materials.
Table 1: In Vitro Cytotoxicity and Cell Viability
| Parameter | STMP Cross-linked Materials | Genipin Cross-linked Materials | Key Findings & Citations |
| Cell Viability vs. Control | Superior cell viability observed in STMP-crosslinked scaffolds compared to glutaraldehyde-crosslinked ones.[1] | Genipin is reported to be 5,000-10,000 times less cytotoxic than glutaraldehyde.[2][3][4] Cell viability maintained at >70% in genipin-crosslinked hydrogels. | STMP and Genipin are significantly less cytotoxic than glutaraldehyde. Genipin's low cytotoxicity is particularly well-documented. |
| IC50 Values | Data not readily available in reviewed literature. | IC50 for warmed genipin: 0.173 mM; intact genipin: 0.166 mM (V79 cells).[2] | Genipin's toxicity is dose-dependent, with recommended concentrations generally below 0.5-1.0 mM.[2] |
| Cell Proliferation | STMP-based scaffolds have been shown to promote cell proliferation in in vitro tests.[1] | Genipin-crosslinked materials support cell adhesion and proliferation.[4] | Both crosslinkers create environments conducive to cell growth. |
Table 2: In Vivo Biocompatibility and Inflammatory Response
| Parameter | STMP Cross-linked Materials | Genipin Cross-linked Materials | Key Findings & Citations |
| Inflammatory Response | Generally considered to have low immunogenicity. Specific quantitative data on inflammatory markers is limited in the reviewed literature. | In vivo inflammatory reactions to genipin are much lower compared to glutaraldehyde.[2] Rabbits with genipin-crosslinked chitosan (B1678972) implants in the anterior chamber of the eye showed no signs of ocular inflammation. | Genipin is associated with a mild in vivo inflammatory response. More quantitative in vivo studies are needed for STMP to draw a direct comparison. |
| Tissue Integration | STMP-crosslinked scaffolds are proposed for use in regenerative applications, suggesting good tissue integration.[1] | Genipin-crosslinked materials have been shown to support tissue regeneration in various models. | Both materials show promise for in vivo applications requiring good tissue integration. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of biocompatibility. Below are representative protocols for key experiments.
MTT Assay for Cytotoxicity Assessment of Cross-linked Scaffolds
This protocol is a standard method to assess cell metabolic activity as an indicator of cytotoxicity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in sterile PBS)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
96-well cell culture plates
-
Target cells (e.g., L929 fibroblasts, MG-63 osteoblasts)
-
Test scaffolds (STMP or genipin cross-linked) and control materials (e.g., non-crosslinked scaffold, positive control for toxicity)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Scaffold Preparation: Sterilize the cross-linked scaffolds using an appropriate method (e.g., ethanol (B145695) washing, UV irradiation).
-
Indirect Contact Method:
-
Place the sterilized scaffold materials in a separate culture vessel with fresh cell culture medium for 24-72 hours to create an extract.
-
Remove the old medium from the 96-well plates with attached cells.
-
Add the prepared extracts to the wells.
-
-
Direct Contact Method:
-
Carefully place the sterilized scaffold materials directly onto the cell monolayer in the 96-well plates.
-
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, remove the culture medium (and scaffolds in the direct contact method) and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plates for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control (cells cultured in medium alone).
In Vivo Subcutaneous Implantation for Inflammatory Response Assessment
This protocol outlines a common in vivo method to evaluate the tissue response to implanted biomaterials.
Materials:
-
Test scaffolds (STMP or genipin cross-linked) and control materials
-
Animal model (e.g., Sprague-Dawley rats or BALB/c mice)
-
Anesthetic agents
-
Surgical instruments
-
Suturing materials
-
Histological processing reagents (formalin, ethanol series, xylene, paraffin)
-
Staining reagents (Hematoxylin and Eosin - H&E)
Procedure:
-
Animal Preparation: Acclimatize the animals for at least one week before the experiment. Anesthetize the animal using an approved protocol.
-
Surgical Procedure:
-
Shave and disinfect the dorsal skin of the animal.
-
Make a small subcutaneous incision.
-
Create a subcutaneous pocket by blunt dissection.
-
Insert the sterile scaffold material into the pocket.
-
Suture the incision.
-
-
Post-operative Care: Monitor the animals for any signs of distress or infection. Provide appropriate analgesics as per veterinary guidelines.
-
Explantation: At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals and carefully excise the implant along with the surrounding tissue.
-
Histological Processing:
-
Fix the tissue samples in 10% neutral buffered formalin.
-
Dehydrate the samples through a graded series of ethanol.
-
Clear the samples in xylene.
-
Embed the samples in paraffin.
-
-
Sectioning and Staining:
-
Cut thin sections (e.g., 5 µm) of the embedded tissue.
-
Mount the sections on glass slides.
-
Stain the sections with Hematoxylin and Eosin (H&E) to visualize cell nuclei (blue/purple) and cytoplasm/extracellular matrix (pink).
-
-
Microscopic Evaluation: Examine the stained sections under a light microscope. Assess the inflammatory response by observing the presence and density of inflammatory cells (e.g., neutrophils, macrophages, lymphocytes, giant cells) at the implant-tissue interface. Evaluate the formation of a fibrous capsule around the implant.
Visualizing Key Processes
The following diagrams, generated using Graphviz, illustrate important concepts in biocompatibility assessment.
Caption: Experimental workflow for biocompatibility assessment.
Caption: Key stages of the inflammatory response to biomaterials.
Conclusion
The choice between STMP and genipin as a cross-linking agent will depend on the specific requirements of the application. Genipin is a well-characterized, naturally derived crosslinker with a proven track record of low cytotoxicity and favorable in vivo biocompatibility. STMP is a promising synthetic alternative that also demonstrates good biocompatibility, although more extensive in vivo and direct comparative studies would further solidify its position. Researchers are encouraged to consider the data presented in this guide and to conduct application-specific biocompatibility testing to ensure the optimal performance and safety of their cross-linked materials.
References
A Head-to-Head Battle of Crosslinkers: Thermal Stability of STMP- vs. EDC/NHS-Crosslinked Polymers
For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical determinant of a polymer's final properties. Among the myriad of options, sodium trimetaphosphate (STMP) and the 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with N-hydroxysuccinimide (NHS) system are two widely employed methods for creating robust hydrogels and scaffolds. A key performance indicator for these materials, particularly in applications requiring sterilization or experiencing physiological temperature fluctuations, is their thermal stability. This guide provides an objective, data-driven comparison of the thermal stability of polymers crosslinked with STMP versus those crosslinked with EDC/NHS.
The thermal stability of a polymer is fundamentally linked to the strength and density of its crosslinks. Both STMP and EDC/NHS crosslinking have been shown to enhance the thermal resistance of various biopolymers. STMP, a non-toxic, cyclic phosphate (B84403), is particularly effective for crosslinking polysaccharides like starch by forming phosphate ester bonds with hydroxyl groups, thereby reinforcing the polymer network. On the other hand, the EDC/NHS system is a zero-length crosslinker predominantly used for proteins like collagen and gelatin. It facilitates the formation of amide bonds between carboxyl and amine groups, leading to a more rigid and thermally stable structure[1].
Quantitative Thermal Analysis: A Comparative Look
To provide a clear comparison, the following table summarizes key thermal stability parameters obtained from Thermogravimetric Analysis (TGA) for gelatin crosslinked with EDC/NHS. While a direct comparative study on the same base polymer was not available in the reviewed literature, data for uncrosslinked gelatin is provided as a baseline. The thermal degradation of these materials typically occurs in two main stages: the first corresponding to the loss of absorbed and bound water, and the second to the decomposition of the polymer backbone[1].
| Sample | First Stage Degradation | Second Stage Degradation |
| Temperature Range (°C) | Weight Loss (%) | |
| Uncrosslinked Gelatin | 25–217 | 12 |
| EDC/NHS Crosslinked Gelatin | 25–217 | 11 |
Data sourced from a comparative study on gelatin hydrogels[1].
The data indicates that EDC/NHS crosslinking leads to a slight decrease in weight loss during the second stage of thermal degradation, suggesting an increase in the thermal stability of the gelatin network[1]. The formation of a more extensively cross-linked structure requires more energy to break down the polymer backbone[1]. While specific quantitative TGA data for STMP-crosslinked gelatin was not found for a direct comparison, studies on STMP-crosslinked starch consistently report enhanced thermal stability, evidenced by delayed onset of decomposition and lower mass loss rates.
Experimental Methodologies for Thermal Analysis
Accurate and reproducible thermal analysis is paramount for comparing the stability of crosslinked polymers. The following are detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), the two most common techniques for evaluating thermal properties.
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the thermal stability and composition of polymers.
-
Sample Preparation: Lyophilize the crosslinked polymer hydrogel to a constant weight to remove all water. Grind the dried sample into a fine powder to ensure uniform heat distribution.
-
Instrument Setup: Use a calibrated thermogravimetric analyzer.
-
Sample Loading: Place 5-10 mg of the dried polymer powder into a clean, tared TGA pan (typically alumina (B75360) or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a constant flow rate (e.g., 20-50 mL/min). An inert atmosphere is typically used to study the inherent thermal stability of the polymer without oxidative effects.
-
Heating Rate: A linear heating rate of 10 °C/min is commonly used.
-
Temperature Range: Typically from room temperature (e.g., 25 °C) to 600-800 °C, ensuring complete decomposition of the polymer.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset decomposition temperature (T_onset), the temperature of maximum degradation rate (T_max) from the derivative of the TGA curve (DTG), and the percentage of mass loss at different temperature ranges.
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine transition temperatures such as the glass transition temperature (T_g) and melting temperature (T_m).
-
Sample Preparation: Similar to TGA, use a lyophilized and powdered sample. For hydrated samples, ensure they are hermetically sealed in pans to prevent water evaporation during the analysis.
-
Instrument Setup: Use a calibrated differential scanning calorimeter.
-
Sample Loading: Accurately weigh 3-5 mg of the dried polymer powder into a DSC pan. Crimp a lid onto the pan to seal it. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: Nitrogen, with a constant flow rate (e.g., 20-50 mL/min).
-
Heating/Cooling Program:
-
An initial heating scan to erase the thermal history of the sample (e.g., heat from 25 °C to 120 °C at 10 °C/min).
-
A controlled cooling scan (e.g., cool from 120 °C to -50 °C at 10 °C/min).
-
A second heating scan at the same rate (e.g., heat from -50 °C to a temperature above the expected transitions) to determine the T_g and other thermal events.
-
-
-
Data Analysis: Analyze the heat flow versus temperature curve from the second heating scan to determine the glass transition temperature (T_g), which appears as a step change in the baseline.
Logical Comparison Workflow
The following diagram illustrates the logical workflow for comparing the thermal stability of polymers crosslinked with STMP and EDC/NHS.
Caption: Workflow for comparing polymer thermal stability.
Signaling Pathways of Crosslinking
The mechanisms by which STMP and EDC/NHS induce crosslinking are distinct, leading to different network structures and, consequently, different thermal properties.
STMP Crosslinking Mechanism
STMP crosslinks polymers containing hydroxyl groups, such as polysaccharides, through the formation of phosphate ester bonds. This process typically occurs under alkaline conditions.
References
A Comparative Guide to the Mechanical Properties of Biopolymers: STMP vs. Other Cross-linking Agents
For researchers, scientists, and drug development professionals, the choice of a cross-linking agent is a critical parameter in tailoring the mechanical properties of biopolymers for specific applications. This guide provides an objective comparison of sodium trimetaphosphate (STMP), a non-toxic and effective cross-linker, with other commonly used agents such as glutaraldehyde (B144438), genipin (B1671432), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with N-hydroxysuccinimide (NHS). The following sections present a synthesis of experimental data, detailed methodologies, and visual representations to aid in the selection of the most suitable cross-linking strategy.
Enhancing Biopolymer Performance: A Data-Driven Comparison
The mechanical characteristics of biopolymer-based materials are significantly influenced by the type and concentration of the cross-linking agent used. These agents create chemical bonds between polymer chains, leading to a three-dimensional network that alters properties like tensile strength, elasticity, and swelling behavior. The selection of an appropriate cross-linker is therefore pivotal in the design of biomaterials for tissue engineering, drug delivery, and other biomedical applications.
This compound (STMP) has gained attention as a safe and efficient cross-linking agent for polysaccharides and proteins.[1][2][3] Unlike some traditional cross-linkers, STMP is non-toxic, making it particularly suitable for biomedical applications.[1][3][4] Cross-linking with STMP has been shown to increase the tensile strength and decrease the elongation at break of biopolymer films, resulting in a more rigid and stronger material.[1]
In comparison, other agents like glutaraldehyde, genipin, and EDC/NHS offer a range of cross-linking efficiencies and impact the final mechanical properties differently. Glutaraldehyde is a highly efficient cross-linker, but its cytotoxicity is a significant concern.[5][6] Genipin, a naturally derived cross-linker, is considerably less toxic than glutaraldehyde and has been shown to effectively enhance the mechanical properties of tissues.[7][8] The EDC/NHS system is a "zero-length" cross-linker, meaning it facilitates the formation of a direct amide bond between carboxyl and amine groups without being incorporated into the final structure, which is advantageous for biocompatibility.[9][10]
The following table summarizes the quantitative data from various studies, offering a comparative look at the effects of these cross-linking agents on the mechanical properties of different biopolymers.
Comparative Data on Mechanical Properties of Cross-linked Biopolymers
| Biopolymer | Cross-linking Agent | Concentration | Tensile Strength | Elongation at Break (%) | Young's Modulus / Compressive Modulus | Swelling Ratio (%) | Citation(s) |
| Starch | STMP | 5% wt | Increased | Decreased | Not Reported | Not Reported | [1] |
| Starch | STMP | 15% wt | Increased | Decreased | Not Reported | Not Reported | [1] |
| Starch | STMP | 40% wt | Increased | Decreased | Not Reported | Not Reported | [1] |
| Collagen | Genipin | 60% | ~130% increase | Not Reported | ~400% increase (Tensile) | Not Reported | [11] |
| Collagen | Genipin | 100% | Not Reported | Not Reported | Not Reported | Not Reported | [11] |
| Collagen | Genipin | 200% | Not Reported | Not Reported | Not Reported | Not Reported | [11] |
| Collagen | EDC/NHS | Low Concentration | ~400% increase | Not Reported | ~2000% increase (Tensile) | Significantly Reduced | [11][12] |
| Collagen | EDC/NHS | High Concentration | Not Reported | Not Reported | Not Reported | Not Reported | [11] |
| Chitosan/Collagen | Genipin | 1.0% | Not Reported | Not Reported | Increased (Compressive) | Changed Significantly | [13] |
| Soy Protein Isolate | Glutaraldehyde | Increasing Conc. | Increased | Increased | Not Reported | Not Reported | [5][14] |
| Chitosan Hydrogel | Acetaldehyde | Not Specified | Not Reported | Not Reported | Not Reported | ~350% | [15] |
| Gelatin-PEG Hydrogel | Glutaraldehyde | 5 ml | Not Reported | Not Reported | Not Reported | 473.83 | [16] |
| Gelatin-PEG Hydrogel | Glutaraldehyde | 15 ml | Not Reported | Not Reported | Not Reported | 428.97 | [16] |
| Porcine Meniscus | Glutaraldehyde | 1.0% | 567.44 kPa | Not Reported | 1.42 kPa (Compressive) | Mass maintained >70% | [17] |
| Porcine Meniscus | EDAC | 1.2 mol/l | 532.50 kPa | Not Reported | 1.49 kPa (Compressive) | Mass maintained >80% | [17] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the detailed methodologies for key experiments cited in the literature.
Tensile Strength and Elongation at Break Testing
-
Sample Preparation: Biopolymer films are prepared by casting a solution of the biopolymer mixed with the cross-linking agent and a plasticizer (e.g., glycerol) into molds.[1] The films are then dried under controlled temperature and humidity.
-
Instrumentation: A texture analyzer or a universal testing machine is used to perform the tensile tests.
-
Procedure: The film samples are cut into specific dimensions (e.g., rectangular strips). The initial grip separation and the crosshead speed are set (e.g., 50 mm/min).[3] The sample is clamped and pulled at a constant speed until it breaks. The machine records the force applied and the elongation of the sample.
-
Data Calculation:
-
Tensile Strength (TS): Calculated by dividing the maximum load (force) at break by the initial cross-sectional area of the film.
-
Elongation at Break (EB): Calculated as the percentage of the change in length at the point of rupture relative to the initial length of the sample.
-
Swelling Ratio Determination
-
Sample Preparation: A dried, pre-weighed sample of the cross-linked biopolymer hydrogel (W_d) is prepared.
-
Procedure: The sample is immersed in a specific solvent (e.g., deionized water, phosphate-buffered saline) at a controlled temperature for a defined period until equilibrium swelling is reached.[15][16] The swollen sample is then removed, and excess surface water is carefully blotted away.
-
Measurement: The weight of the swollen sample (W_s) is measured.
-
Data Calculation: The swelling ratio is calculated using the following formula: Swelling Ratio (%) = [(W_s - W_d) / W_d] x 100
Compression Testing
-
Sample Preparation: Scaffolds or hydrogel samples of defined dimensions (e.g., cylindrical) are prepared.
-
Instrumentation: A mechanical testing machine equipped with compression plates is used.
-
Procedure: The sample is placed between the compression plates. A compressive load is applied at a constant rate, and the resulting deformation is measured.
-
Data Calculation: The compressive modulus is determined from the initial linear region of the stress-strain curve.
Visualizing the Process and Principles
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the fundamental relationship between cross-linking and the mechanical properties of biopolymers.
Caption: Experimental workflow for evaluating the mechanical properties of cross-linked biopolymers.
References
- 1. This compound Crosslinked Starch Films Reinforced with Montmorillonite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Influence of Various Crosslinking Conditions of EDC/NHS on the Properties of Fish Collagen Film - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. GENIPIN CROSSLINKING OF CARTILAGE ENHANCES RESISTANCE TO BIOCHEMICAL DEGRADATION AND MECHANICAL WEAR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genipin Enhances the Mechanical Properties of Tissue Engineered Cartilage and Protects Against Inflammatory Degradation When Used as a Medium Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biomechanical properties of carbodiimide crosslinked collagen: influence of the formation of ester crosslinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ethanol-Mediated Compaction and Crosslinking Enhance Mechanical Properties and Degradation Resistance While Maintaining Cytocompatibility of a Nucleus Pulposus Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tunable bioactivity and mechanics of collagen-based tissue engineering constructs: A comparison of EDC-NHS, genipin and TG2 crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of different cross-linking conditions on the properties of genipin-cross-linked chitosan/collagen scaffolds for cartilage tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lib3.dss.go.th [lib3.dss.go.th]
- 15. ajouronline.com [ajouronline.com]
- 16. asiapharmaceutics.info [asiapharmaceutics.info]
- 17. Comparison of glutaraldehyde and carbodiimides to crosslink tissue engineering scaffolds fabricated by decellularized porcine menisci - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Degradation of STMP-Crosslinked Scaffolds: A Comparative Guide
The selection of an appropriate crosslinking agent is paramount in the fabrication of tissue engineering scaffolds, directly influencing their degradation kinetics, mechanical integrity, and biocompatibility. Sodium trimetaphosphate (STMP), a non-toxic and cost-effective crosslinking agent, has emerged as a promising alternative to conventional crosslinkers like glutaraldehyde (B144438) (GA) and carbodiimides (e.g., EDC/NHS). This guide provides a comparative analysis of the in vitro degradation and performance of STMP-crosslinked scaffolds against these common alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Performance Comparison of Crosslinking Agents
The choice of crosslinking agent significantly impacts the scaffold's properties. The following tables summarize the quantitative data from various studies, comparing STMP with glutaraldehyde and EDC/NHS.
Table 1: Comparison of In Vitro Degradation
| Crosslinking Agent | Scaffold Material | Degradation Medium | Time Point | Mass Loss (%) | Citation |
| STMP | Gum-based composite | - | Day 21 | Higher than GA | [1][2] |
| Glutaraldehyde (GA) | Gum-based composite | - | Day 21 | Lower than STMP | [1][2] |
| EDC/NHS | Decellularized meniscus | Enzyme solution | 96 hours | ~20% | [3][4] |
| Glutaraldehyde (GA) | Decellularized meniscus | Enzyme solution | 96 hours | ~30% | [3][4] |
| No Crosslinker | Chitosan-Gelatin | Phosphate-buffered saline | 42 days | ~12.86% | [5] |
| Glutaraldehyde (GA) | Chitosan-Gelatin | Phosphate-buffered saline | 42 days | 49.02% - 84.17% | [5] |
Table 2: Comparison of Mechanical Properties
| Crosslinking Agent | Scaffold Material | Mechanical Property | Value | Citation |
| STMP | Gum-based composite | Compressive Strength | Higher than GA | [1][2] |
| Glutaraldehyde (GA) | Gum-based composite | Compressive Strength | Lower than STMP | [1][2] |
| EDC/NHS (1.2mol/l) | Decellularized meniscus | Compressive Modulus | 1.49 kPa | [3][4] |
| Glutaraldehyde (1.0%) | Decellularized meniscus | Compressive Modulus | 1.42 kPa | [3][4] |
| No Crosslinker | Decellularized meniscus | Compressive Modulus | 0.49 kPa | [3][4] |
Table 3: Comparison of Biocompatibility
| Crosslinking Agent | Scaffold Material | Cell Type | Outcome | Citation |
| STMP | Gum-based composite | - | Superior cell viability compared to GA | [1][2] |
| Glutaraldehyde (GA) | Gum-based composite | - | Lower cell viability compared to STMP | [1][2] |
| EDC/NHS | Decellularized meniscus | Chondrocytes | No cytotoxicity, supported cell proliferation | [3][4] |
| Glutaraldehyde (GA) | Decellularized meniscus | Chondrocytes | Toxic to cells | [3][4] |
| Procyanidin (B600670) (PA) | Gelatin-Chitosan | 3T3 fibroblasts | Non-cytotoxic, promoted cell attachment and proliferation | [6] |
| Glutaraldehyde (GA) | Gelatin-Chitosan | 3T3 fibroblasts | Conferred some cytotoxicity | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for in vitro degradation studies of tissue scaffolds.
In Vitro Degradation Study (General Protocol)
This protocol outlines the common steps for assessing the degradation of scaffolds in a controlled laboratory setting.
-
Scaffold Preparation:
-
Prepare scaffolds of standardized dimensions (e.g., 10 mm diameter, 2 mm thickness).
-
Record the initial dry weight (W_i) of each scaffold after lyophilization or vacuum drying.
-
-
Degradation Medium:
-
Prepare a sterile degradation medium. Common choices include:
-
Phosphate-Buffered Saline (PBS) at pH 7.4 for hydrolytic degradation.[7][8]
-
Cell culture medium to mimic a more physiological environment.[2]
-
Digestive media containing bile salts and pancreatic enzymes for scaffolds intended for intestinal applications.[2]
-
Enzyme solutions (e.g., collagenase, lysozyme) relevant to the scaffold's polymer composition to simulate enzymatic degradation.[9]
-
-
-
Incubation:
-
Place each scaffold in an individual sterile container with a sufficient volume of degradation medium (e.g., 5 mL).
-
Incubate at 37°C with gentle agitation (e.g., 50 rpm on an orbital shaker) to ensure uniform exposure to the medium.[10]
-
-
Time Points:
-
Define specific time points for sample collection (e.g., 1, 3, 7, 14, 21, and 28 days).
-
-
Sample Analysis:
-
At each time point, retrieve the scaffolds from the medium.
-
Gently rinse with deionized water to remove any salts or residues.
-
Lyophilize or vacuum dry the scaffolds to a constant weight and record the final dry weight (W_f).
-
Calculate the percentage of weight loss using the formula: Weight Loss (%) = ((W_i - W_f) / W_i) * 100
-
-
Characterization (Optional but Recommended):
-
Analyze the morphology of the degraded scaffolds using Scanning Electron Microscopy (SEM).
-
Evaluate changes in mechanical properties (e.g., compressive modulus, tensile strength).
-
Assess changes in the chemical structure using Fourier-Transform Infrared Spectroscopy (FTIR).
-
Measure the pH of the degradation medium to monitor the release of acidic byproducts.[8]
-
Visualizing Key Processes
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
Caption: Workflow for in vitro scaffold degradation analysis.
Caption: STMP crosslinking mechanism with polysaccharides.[1]
References
- 1. High-resolution nuclear magnetic resonance spectroscopy studies of polysaccharides crosslinked by this compound: a proposal for the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro degradation of scaffold [bio-protocol.org]
- 3. Comparison of glutaraldehyde and carbodiimides to crosslink tissue engineering scaffolds fabricated by decellularized porcine menisci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. Comparison of glutaraldehyde and procyanidin cross-linked scaffolds for soft tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In Vitro Hydrolytic Degradation of Polyester-Based Scaffolds under Static and Dynamic Conditions in a Customized Perfusion Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aspects of In Vitro Biodegradation of Hybrid Fibrin–Collagen Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro degradation profiles and in vivo biomaterial–tissue interactions of microwell array delivery devices - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cytotoxicity Assays for Sodium Trimetaphosphate Cross-Linked Biomaterials
For Researchers, Scientists, and Drug Development Professionals
The selection of a biocompatible cross-linking agent is a critical parameter in the design of biomaterials for tissue engineering and drug delivery applications. Sodium trimetaphosphate (STMP), a non-toxic and cost-effective cross-linker, has emerged as a promising alternative to potentially cytotoxic agents like glutaraldehyde (B144438). This guide provides an objective comparison of the cytotoxicity of STMP-cross-linked biomaterials with other common alternatives, supported by experimental data and detailed methodologies for key cytotoxicity assays.
Comparative Cytotoxicity of Cross-Linking Agents
The biocompatibility of a biomaterial is fundamentally influenced by the cross-linking agent used in its fabrication. While glutaraldehyde is a highly effective cross-linker, its use is associated with significant cytotoxicity due to the release of unreacted molecules and unstable cross-links, which can induce inflammatory responses and apoptosis. In contrast, STMP is recognized for its excellent biocompatibility and low toxicity profile. Natural cross-linkers like genipin (B1671432) also offer a less toxic alternative to glutaraldehyde.
Below are tables summarizing quantitative data from various studies, comparing the cytotoxicity of biomaterials cross-linked with STMP and other agents. It is important to note that direct comparative studies are limited, and the following data has been compiled from different research articles. Variations in cell types, biomaterial composition, and experimental conditions should be considered when interpreting these results.
Table 1: Comparison of Cell Viability using MTT Assay
| Cross-Linking Agent | Biomaterial | Cell Type | Cell Viability (%) | Source |
| This compound (STMP) | Chitosan/Methylcellulose | L929 fibroblasts | ~99% | [1] |
| Glutaraldehyde (0.5%) | Collagen/Poly(vinyl alcohol) | Human osteoblasts | Significantly reduced | [2] |
| Genipin | Chitosan | L929 fibroblasts | > 90% | [3] |
| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) | Decellularized meniscus | Chondrocytes | No cytotoxicity observed | [4] |
Table 2: Comparison of Cytotoxicity using LDH Assay
| Cross-Linking Agent | Biomaterial | Cell Type | Cytotoxicity (%) | Source |
| This compound (STMP) | Chitosan/Bioglass | Not Specified | Non-cytotoxic | [3] |
| Glutaraldehyde (1.0% and 2.5%) | Decellularized meniscus | Chondrocytes | Toxic | [4] |
| Procyanidin (B600670) | Gelatin/Chitosan | 3T3 fibroblasts | Non-cytotoxic | [5] |
| Ammonium Persulfate (750 mM) | Polymeric hydrogel | Not Specified | Disrupts cell growth | [2] |
Experimental Protocols for Key Cytotoxicity Assays
Accurate assessment of biomaterial cytotoxicity relies on standardized and well-executed experimental protocols. Below are detailed methodologies for three commonly employed assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.
Protocol for Adherent Cells:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate until they adhere.
-
Prepare extracts of the STMP-cross-linked biomaterial and control materials according to ISO 10993-5 standards.
-
Remove the culture medium from the wells and replace it with 100 µL of the prepared material extracts. Include wells with culture medium only as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24, 48, or 72 hours.
-
After incubation, add 10 µL of 12 mM MTT stock solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.
-
Incubate for another 4 hours at 37°C.
-
Gently mix each sample by pipetting up and down.
-
Read the absorbance at 570 nm using a microplate reader.
Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity test that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium. An increase in LDH activity in the supernatant is proportional to the number of lysed cells.[6]
Protocol:
-
Culture cells in a 96-well plate with the biomaterial extracts as described for the MTT assay.
-
At the end of the incubation period, collect the cell culture supernatant.
-
Prepare a reaction mixture containing the necessary substrates for the LDH enzymatic reaction according to the manufacturer's instructions.
-
Add a specific volume of the collected supernatant to the reaction mixture in a new 96-well plate.
-
Incubate the plate at room temperature for a specified time, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent).
Live/Dead Staining
This fluorescence-based assay provides a qualitative and quantitative assessment of cell viability by simultaneously staining live and dead cells with different fluorescent dyes. Calcein-AM stains live cells green, while ethidium (B1194527) homodimer-1 (EthD-1) stains dead cells red.
Protocol for Scaffolds:
-
Seed cells onto the STMP-cross-linked biomaterial scaffolds and control scaffolds.
-
After the desired incubation period, wash the scaffolds with phosphate-buffered saline (PBS).
-
Prepare a staining solution containing Calcein-AM and EthD-1 in PBS according to the kit's protocol.
-
Immerse the scaffolds in the staining solution and incubate for 15-30 minutes at room temperature, protected from light.
-
Wash the scaffolds again with PBS.
-
Visualize the stained cells using a fluorescence microscope with appropriate filters for green (live) and red (dead) fluorescence.
-
Capture images and quantify the percentage of live and dead cells using image analysis software.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the processes involved in cytotoxicity assessment, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for assessing the cytotoxicity of biomaterials.
References
- 1. Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Characterization and Optimization of Injectable in situ Crosslinked Chitosan-Genipin Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of glutaraldehyde and carbodiimides to crosslink tissue engineering scaffolds fabricated by decellularized porcine menisci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of glutaraldehyde and procyanidin cross-linked scaffolds for soft tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Cytotoxicity in 3D Biomaterial Scaffolds Following miRNA Transfection | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Swelling Behavior of STMP-Crosslinked Hydrogels in Physiological Media
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the swelling behavior of hydrogels crosslinked with sodium trimetaphosphate (STMP) in various physiological media. Understanding these properties is crucial for the design and application of hydrogels in biomedical fields, including drug delivery, tissue engineering, and regenerative medicine. This document presents supporting experimental data, detailed protocols for key experiments, and a comparative analysis with alternative crosslinking agents.
Introduction to STMP-Crosslinked Hydrogels
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids. The choice of crosslinking agent is a critical determinant of a hydrogel's physicochemical properties, including its swelling behavior, mechanical strength, and biodegradability. This compound (STMP) is a non-toxic, cyclic phosphate (B84403) that serves as an effective crosslinking agent for polymers rich in hydroxyl groups, such as polysaccharides like starch and pullulan. The crosslinking reaction with STMP typically occurs under alkaline conditions, forming stable phosphate ester bonds between polymer chains. This process enhances the structural integrity of the hydrogel, making it suitable for various biomedical applications.
The swelling of a hydrogel is governed by the balance between the osmotic pressure driving fluid into the network and the elastic retractile force of the crosslinked polymer chains. In physiological environments, factors such as pH and the ionic strength of the surrounding medium significantly influence this equilibrium.
Experimental Data: Swelling Behavior in Different Physiological Media
The swelling ratio is a key parameter used to quantify a hydrogel's ability to absorb and retain fluid. It is typically calculated as the ratio of the weight of the swollen hydrogel to its dry weight. The following tables summarize the swelling behavior of STMP-crosslinked hydrogels and hydrogels prepared with alternative crosslinkers in different physiological media.
Table 1: Swelling Ratio of STMP-Crosslinked Hydrogels in Various Media
| Polymer | STMP Concentration | Medium | Swelling Ratio (%) | Reference |
| Starch | 2.0 g | Deionized Water (pH 7) | ~20-75% | [1] |
| Starch | 2.0 g | NaOH Solution (pH 12) | ~75% | [1] |
| Pullulan | [pullulan]/[STMP] ratio = 2 | Deionized Water | Up to 1800% | [2] |
Note: Specific quantitative data for STMP-crosslinked hydrogels in saline, PBS, and SBF is limited in the reviewed literature. The data presented reflects swelling in deionized water and alkaline solutions, which are relevant to the crosslinking process and provide insights into the hydrogel's general swelling capacity.
Table 2: Comparative Swelling Ratios of Hydrogels with Alternative Crosslinkers in Physiological Media
| Polymer | Crosslinker | Crosslinker Concentration | Medium | Swelling Ratio (%) | Reference |
| Carboxymethyl Chitosan | Genipin (B1671432) | 1% w/w | 0.1X PBS (pH 7.4) | 205 ± 5% | [3] |
| Carboxymethyl Chitosan | Genipin | 3% w/w | 0.1X PBS (pH 7.4) | 63 ± 11% | [3] |
| Carboxymethyl Chitosan | Genipin | 5% w/w | 0.1X PBS (pH 7.4) | 41 ± 7% | [3] |
| Chitosan | Glutaraldehyde | 0.75 (Crosslink Density) | pH 7 (not specified if buffered) | ~90% | [4] |
| Chitosan | Glutaraldehyde | 1.00 (Crosslink Density) | pH 7 (not specified if buffered) | ~70% | [4] |
| Chitosan | Glutaraldehyde | 1.50 (Crosslink Density) | pH 7 (not specified if buffered) | ~60% | [4] |
| Polyvinyl Alcohol (PVA) | Citric Acid | 10% | Not Specified | Maximum Swelling | [5] |
| Starch-g-Poly(acrylic acid)/PVA | - | - | 0.9 wt% NaCl | 58 g/g | [6] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. The following are protocols for the synthesis and swelling assessment of STMP-crosslinked hydrogels.
Protocol 1: Synthesis and Swelling Measurement of STMP-Crosslinked Pullulan Hydrogels
Materials:
-
Pullulan
-
This compound (STMP)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl) solution (0.1 N)
Synthesis Procedure:
-
Dissolve pullulan in an alkaline water solution at a fixed pH with gentle agitation for two hours.
-
Add an aqueous solution of STMP to the pullulan solution and stir for one minute. The concentrations of pullulan, NaOH, and STMP should be varied to achieve the desired crosslinking density.[7]
-
Stop the reaction by adding a 0.1 N HCl solution until neutrality is reached.[7]
-
Immerse the resulting hydrogel in a large excess of deionized water for at least two days to remove unreacted reagents. Replace the water twice a day until the conductivity is less than 5 µS.[7]
-
Dehydrate the purified hydrogel in acetone and then dry it at 45°C under a vacuum.[7]
-
Store the dry hydrogel in a sealed vial at 6°C.[7]
Swelling Measurement:
-
Weigh a known amount of the dry hydrogel (Wdry).
-
Immerse the dry hydrogel in the desired physiological medium (e.g., 0.9% saline, PBS pH 7.4, or SBF) at a specific temperature (e.g., 37°C).
-
At regular time intervals, remove the swollen hydrogel, gently blot the surface with filter paper to remove excess surface water, and weigh it (Wswollen).
-
Continue the measurements until the weight of the swollen hydrogel becomes constant, indicating that equilibrium swelling has been reached.
-
Calculate the swelling ratio (SR) using the following formula: SR (%) = [(Wswollen - Wdry) / Wdry] x 100
Protocol 2: Preparation and Swelling Test of STMP-Crosslinked Starch Hydrogels
Materials:
-
Starch (e.g., cassava starch)
-
This compound (STMP)
-
Distilled water
-
Solutions with different pH values (e.g., deionized water for pH 7, and NaOH solutions for alkaline pH)
Preparation of Hydrogel:
-
Disperse a specific amount of starch (e.g., 10.0 g) in distilled water (e.g., 16 mL) and stir.[1]
-
Add STMP (e.g., 2.0 g) to the starch solution and continue stirring.[1]
-
Pour the mixture into a mold, seal it, and gelatinize it in an oven at 90°C for 2 hours.[1]
Swelling Test:
-
Cut the prepared hydrogel into samples of specific dimensions (e.g., 10 mm × 10 mm).[1]
-
Record the initial mass of the hydrogel sample (m0).[1]
-
Immerse the samples in the desired physiological media (e.g., saline, PBS, SBF) or solutions of different pH.[1]
-
Measure the mass of the swollen hydrogel (m) at predetermined time intervals (e.g., 0, 5, 15, 20, and 24 hours).[1]
-
Calculate the swelling rate (S) using the formula: S (%) = [(m - m0) / m0] x 100[1]
Mandatory Visualizations
// Nodes Polymer1 [label="Polymer Chain 1\n(with -OH groups)", fillcolor="#F1F3F4", fontcolor="#202124"]; Polymer2 [label="Polymer Chain 2\n(with -OH groups)", fillcolor="#F1F3F4", fontcolor="#202124"]; STMP [label="STMP\n(this compound)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Alkaline [label="Alkaline Conditions\n(e.g., NaOH)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Crosslinked [label="Crosslinked Hydrogel Network\n(Phosphate Ester Bonds)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Polymer1 -> Crosslinked [label="Forms"]; Polymer2 -> Crosslinked; STMP -> Crosslinked [label="Reacts with"]; Alkaline -> STMP [label="Catalyzes reaction"]; } dot Caption: Mechanism of STMP crosslinking of polymer chains.
// Nodes Start [label="Start: Dry Hydrogel", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; WeighDry [label="Weigh Dry Hydrogel (W_dry)", fillcolor="#F1F3F4", fontcolor="#202124"]; Immerse [label="Immerse in Physiological Medium", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate at 37°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Remove [label="Remove from Medium at Intervals", fillcolor="#F1F3F4", fontcolor="#202124"]; Blot [label="Blot Surface to Remove Excess Water", fillcolor="#F1F3F4", fontcolor="#202124"]; WeighSwollen [label="Weigh Swollen Hydrogel (W_swollen)", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckEquilibrium [label="Equilibrium Reached?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Calculate [label="Calculate Swelling Ratio", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> WeighDry; WeighDry -> Immerse; Immerse -> Incubate; Incubate -> Remove; Remove -> Blot; Blot -> WeighSwollen; WeighSwollen -> CheckEquilibrium; CheckEquilibrium -> Remove [label="No"]; CheckEquilibrium -> Calculate [label="Yes"]; Calculate -> End; } dot Caption: Experimental workflow for swelling ratio measurement.
Comparison with Alternative Crosslinking Agents
The choice of crosslinking agent significantly impacts the properties of the resulting hydrogel. Besides STMP, other common crosslinkers include glutaraldehyde, genipin, and citric acid.
-
Glutaraldehyde is a highly efficient crosslinker that reacts with amine groups in polymers like chitosan.[4] However, its cytotoxicity is a major concern for biomedical applications, often necessitating extensive purification steps.[8] Glutaraldehyde-crosslinked hydrogels generally exhibit a decrease in swelling with an increased concentration of the crosslinker, leading to a more rigid structure.[9][10]
-
Genipin , derived from the gardenia fruit, is a natural and biocompatible crosslinking agent with significantly lower cytotoxicity than glutaraldehyde.[3] It also reacts with primary amine groups. Studies have shown that increasing the concentration of genipin leads to a higher crosslinking density and a reduced swelling ratio in physiological buffer solutions.[3]
-
Citric acid is a non-toxic, multi-carboxylic acid that can form ester bonds with hydroxyl group-rich polymers. This crosslinker is an attractive, safe alternative for creating biodegradable hydrogels. The swelling capacity of citric acid-crosslinked hydrogels can be tailored by adjusting the concentration of citric acid.[5][11]
Performance Comparison:
-
Biocompatibility: STMP, genipin, and citric acid are generally considered more biocompatible than glutaraldehyde, which is a significant advantage for in vivo applications.
-
Crosslinking Chemistry: STMP reacts with hydroxyl groups, making it ideal for polysaccharides. Glutaraldehyde and genipin react with amine groups, suitable for proteins and polymers like chitosan. Citric acid also reacts with hydroxyl groups.
-
Swelling Control: The swelling ratio of hydrogels made with all these crosslinkers can be controlled by varying the crosslinker concentration. Generally, a higher concentration of the crosslinking agent leads to a more densely crosslinked network and, consequently, a lower equilibrium swelling ratio.
Conclusion
STMP is a promising, non-toxic crosslinking agent for fabricating hydrogels from natural polymers for biomedical applications. The swelling behavior of STMP-crosslinked hydrogels is influenced by the polymer type, STMP concentration, and the pH of the medium. While specific quantitative data in various physiological media remains an area for further research, the available information indicates that STMP can produce hydrogels with a wide range of swelling capacities.
Compared to alternatives, STMP offers a favorable biocompatibility profile, similar to genipin and citric acid, and is a safer alternative to the more traditional but cytotoxic glutaraldehyde. The selection of the most appropriate crosslinking agent will ultimately depend on the specific polymer being used, the desired hydrogel properties, and the intended application. For researchers and drug development professionals, a thorough understanding of how different crosslinkers affect hydrogel swelling in physiological conditions is paramount for designing effective and safe biomaterials.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of fast-swelling porous superabsorbent hydrogels with high saline water absorbency under pressure by foaming and post surface crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Starch Glutaraldehyde Cross-Linked Hydrogel for Drug Release Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. phytojournal.com [phytojournal.com]
- 11. Hydrogel and Effects of Crosslinking Agent on Cellulose-Based Hydrogels: A Review - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of STMP Crosslinking on the Enzymatic Degradation of Biopolymers: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the degradation behavior of biopolymers is paramount for designing effective and safe biomaterials. This guide provides a comparative analysis of the enzymatic degradation of biopolymers crosslinked with sodium trimetaphosphate (STMP) versus their non-crosslinked counterparts. The inclusion of experimental data and detailed protocols aims to equip researchers with the necessary information to make informed decisions in material selection and development.
The crosslinking of biopolymers is a common strategy to enhance their mechanical properties, stability, and to control their degradation rate.[1][2] this compound (STMP), a non-toxic and safe crosslinking agent, is particularly effective for polysaccharides like starch and chitosan.[1][2][3] This process involves the formation of phosphodiester bonds between the polymer chains, resulting in a more robust and less soluble three-dimensional network.[2] Consequently, STMP-crosslinked biopolymers exhibit significantly altered enzymatic degradation profiles compared to their linear, non-crosslinked forms.
Comparative Degradation Data
The enzymatic degradation of biopolymers is influenced by several factors, including the type of enzyme, polymer composition, and the degree of crosslinking.[4][5] Crosslinking with STMP generally leads to a decrease in the rate of enzymatic degradation.[2] This is attributed to the reduced accessibility of enzymatic cleavage sites on the polymer chains within the crosslinked network and the lower water uptake capacity of the crosslinked material.[6]
| Biopolymer | Crosslinking Agent | Enzyme | Degradation Metric | Non-Crosslinked | STMP-Crosslinked | Reference |
| Chitosan/Methylcellulose | None / STMP | Lysozyme (B549824) | Weight Loss after 24h (%) | ~25% | ~10% | [2] |
| Purple Sweet Potato Starch | None / STMP (3-12%) | α-amylase | In vitro digestibility (Resistant Starch %) | 60.51% | Up to 83.32% | [7] |
| Gelatin | None / PEG-4SG | Protease C | Time for full degradation | < 1 hour | > 24 hours | [8] |
| Poly(trimethylene carbonate) | None / BTB | Lipase | Degradation Rate (%/week) | 3.81% | 2.48% (at 0.5 mol% crosslinker) | [6] |
Note: The data for Gelatin and Poly(trimethylene carbonate) are included to provide a broader context on the effect of crosslinking on degradation, although they do not use STMP as the crosslinking agent. The principle of reduced degradation with increased crosslinking holds true across different systems.
Experimental Protocols
To ensure reproducible and comparable results, standardized experimental protocols are essential. Below are detailed methodologies for key experiments in the analysis of enzymatic degradation of biopolymers.
Protocol 1: Sample Preparation
1.1. Preparation of Non-Crosslinked Biopolymer Films:
-
Dissolve the biopolymer (e.g., chitosan, starch) in a suitable solvent (e.g., dilute acetic acid for chitosan, water for starch) to a final concentration of 2% (w/v).
-
Stir the solution at room temperature until the biopolymer is completely dissolved.
-
Cast the solution into petri dishes and dry at 40°C for 24 hours to form a film.
1.2. Preparation of STMP-Crosslinked Biopolymer Films:
-
Dissolve the biopolymer as described in step 1.1.
-
Add STMP to the solution at a desired concentration (e.g., 5% w/w of the biopolymer).
-
Adjust the pH of the solution to between 11.5 and 12.0 to facilitate the crosslinking reaction.[9]
-
Stir the solution at 50°C for 2 hours.
-
Cast the solution into petri dishes and dry at 40°C for 24 hours.
-
Wash the resulting films thoroughly with distilled water to remove any unreacted STMP.
Protocol 2: Enzymatic Degradation Assay (Weight Loss Method)
This protocol is a widely used method to quantify the degradation of biopolymer samples.[10][11]
-
Cut the prepared biopolymer films (both non-crosslinked and STMP-crosslinked) into 1 cm x 1 cm squares.
-
Record the initial dry weight of each sample (W_i).
-
Immerse the samples in a phosphate-buffered saline (PBS) solution (pH 7.4) containing a specific enzyme (e.g., lysozyme for chitosan-based materials, α-amylase for starch-based materials) at a concentration of 1 mg/mL.
-
Incubate the samples at 37°C with gentle agitation.
-
At predetermined time intervals (e.g., 6, 12, 24, 48 hours), remove the samples from the enzyme solution.
-
Wash the samples with distilled water to remove any adsorbed enzyme and buffer salts.
-
Dry the samples in a vacuum oven at 40°C until a constant weight is achieved.
-
Record the final dry weight (W_f).
-
Calculate the percentage of weight loss using the following formula: Weight Loss (%) = [(W_i - W_f) / W_i] x 100
Protocol 3: Analysis of Degradation Products by High-Performance Liquid Chromatography (HPLC)
HPLC can be used to analyze the soluble degradation products in the supernatant, providing insights into the degradation mechanism.[4]
-
Collect the supernatant from the enzymatic degradation assay at each time point.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any undegraded polymer fragments.
-
Analyze the filtrate using a reverse-phase HPLC system equipped with a C18 column.
-
Use a suitable mobile phase gradient (e.g., water and acetonitrile (B52724) with 0.1% trifluoroacetic acid) to separate the degradation products.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm for peptides).
-
Quantify the concentration of specific degradation products by comparing peak areas to a standard curve.
Visualizing the Process and Comparison
To better illustrate the experimental workflow and the fundamental difference between the degradation of non-crosslinked and STMP-crosslinked biopolymers, the following diagrams are provided.
Caption: Experimental workflow for the comparative analysis of enzymatic degradation.
Caption: Logical comparison of enzymatic degradation mechanisms.
Conclusion
The crosslinking of biopolymers with STMP is a highly effective method for tailoring their degradation profile. The resulting materials exhibit a significantly slower rate of enzymatic degradation compared to their non-crosslinked counterparts. This controlled degradation is crucial for applications such as drug delivery, where a sustained release of the therapeutic agent is desired, and in tissue engineering, where the scaffold should degrade at a rate that matches new tissue formation. The experimental protocols and comparative data presented in this guide offer a foundational framework for researchers to further explore and optimize the use of STMP-crosslinked biopolymers in their specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of this compound on Chitosan-Methylcellulose Composite Films: Physicochemical Properties and Food Packaging Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. The In Vitro Enzymatic Degradation of Cross-Linked Poly(trimethylene carbonate) Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of crosslinking with this compound on structural, physicochemical, rheological and in vitro digestibility properties of purple sweet potato starch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. EP1961769A1 - Crosslinking Reactions - Google Patents [patents.google.com]
- 10. Methods of Analyses for Biodegradable Polymers: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methodologies to Assess the Biodegradability of Bio-Based Polymers—Current Knowledge and Existing Gaps - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Determining the Degree of Substitution in STMP-Modified Polysaccharides
The modification of polysaccharides with sodium trimetaphosphate (STMP) is a widely employed technique to enhance their functional properties for applications in drug delivery, food science, and biomaterials. A critical parameter to quantify the extent of this modification is the Degree of Substitution (DS), which represents the average number of hydroxyl groups substituted per monosaccharide unit. Accurate determination of the DS is paramount for ensuring reproducibility and understanding structure-function relationships. This guide provides a comparative overview of the primary analytical methods used for this purpose, complete with experimental protocols and data presentation.
Comparison of Analytical Methods
Several analytical techniques can be employed to determine the DS of STMP-modified polysaccharides. The choice of method often depends on the required accuracy, available instrumentation, and the specific nature of the polysaccharide. The most common methods include Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR), Fourier Transform Infrared (FTIR) Spectroscopy, Elemental Analysis, and Titration.
| Method | Principle | Advantages | Limitations | Typical DS Range Reported |
| ³¹P NMR | Directly quantifies phosphorus nuclei in different chemical environments, distinguishing between mono- and di-ester phosphates. | Highly specific and quantitative. Provides structural information on the nature of the phosphate (B84403) linkages (mono vs. di-substitution). | Requires specialized equipment and sample solubility. May require enzymatic digestion for solid samples. | 0.01 - 0.4 |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by phosphate groups (P=O, P-O-C), which can be correlated to the DS. | Rapid and non-destructive. Requires minimal sample preparation. | Indirect method that often requires a calibration curve. Overlapping peaks can interfere with quantification. | 0.05 - 0.3 |
| Elemental Analysis | Determines the total phosphorus content in the modified polysaccharide. | Well-established and accurate for determining total elemental composition. | Does not provide information on the type of phosphate linkage. Requires complete removal of unreacted phosphorus reagents. | 0.02 - 0.5 |
| Titration | Involves the titration of the acidic phosphate groups with a standardized base. | Simple, cost-effective, and does not require sophisticated instrumentation. | Less precise for low DS values. Can be affected by other acidic or basic groups in the polysaccharide. | 0.05 - 0.6 |
Experimental Protocols
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy
³¹P NMR is a powerful, non-destructive technique that provides detailed structural information about the phosphate linkages in STMP-modified polysaccharides. It can differentiate between monostarch monophosphates (MSMP) and distarch monophosphates (DSMP), which is crucial for understanding the extent of cross-linking.[1]
Protocol:
-
Sample Preparation:
-
For soluble polysaccharides, dissolve 20-50 mg of the STMP-modified polysaccharide in 0.5-1.0 mL of D₂O.
-
For insoluble polysaccharides, enzymatic digestion may be necessary to produce soluble fragments. A common procedure involves suspending the sample in a suitable buffer and treating it with enzymes like α-amylase and amyloglucosidase.[1] The resulting solution is then filtered or centrifuged to remove any remaining solids.
-
-
NMR Acquisition:
-
Acquire the ³¹P NMR spectrum using a high-field NMR spectrometer.
-
Typical acquisition parameters include a 30-45° pulse angle, a relaxation delay of 5-10 seconds to ensure full relaxation of the phosphorus nuclei, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the signals corresponding to the different phosphate species. The chemical shifts can help in their identification.
-
The DS is calculated by comparing the integral of the phosphorus signals to the integral of a known proton signal from the polysaccharide in a corresponding ¹H NMR spectrum or by using an internal standard with a known phosphorus concentration.
-
Caption: Workflow for DS determination using ³¹P NMR.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and convenient method for confirming the phosphorylation of polysaccharides and can be used for semi-quantitative or quantitative estimation of the DS. This method relies on the characteristic absorption bands of the phosphate groups.
Protocol:
-
Sample Preparation:
-
Prepare pellets by mixing 1-2 mg of the dried STMP-modified polysaccharide with approximately 100-200 mg of dry potassium bromide (KBr).
-
Alternatively, acquire spectra using an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the dry powder directly on the ATR crystal.
-
-
FTIR Acquisition:
-
Record the FTIR spectrum over a range of 4000 to 400 cm⁻¹.
-
Characteristic peaks for phosphate groups are typically observed around 1200-1000 cm⁻¹ (P=O stretching) and 990 cm⁻¹ (P-O-C stretching).
-
-
Data Analysis:
-
For quantitative analysis, a calibration curve is typically constructed using samples with a known DS (determined by a primary method like ³¹P NMR or elemental analysis).
-
The ratio of the absorbance of a characteristic phosphate peak to an internal standard peak from the polysaccharide backbone (e.g., a C-O-C stretching band) is plotted against the known DS values.
-
The DS of an unknown sample can then be determined from its absorbance ratio using the calibration curve.
-
Caption: Workflow for DS determination using FTIR.
Elemental Analysis
Elemental analysis provides a direct measurement of the total phosphorus content in the modified polysaccharide, which can then be used to calculate the DS.
Protocol:
-
Sample Preparation:
-
Ensure the sample is thoroughly purified to remove any unreacted STMP or other phosphorus-containing impurities. This can be achieved by extensive washing with water and/or dialysis.
-
The sample must be completely dried before analysis.
-
-
Analysis:
-
Submit the purified and dried sample for elemental analysis to determine the weight percentage of phosphorus (%P).
-
-
DS Calculation:
-
The DS is calculated using the following formula:
DS = (162.14 × %P) / (3099.7 - (98.97 × %P))
Where:
-
162.14 is the molecular weight of the anhydroglucose (B10753087) unit.
-
3099.7 is 100 times the atomic weight of phosphorus.
-
98.97 is the molecular weight of the phosphate group (PO₃) minus the hydrogen it replaces.
-
%P is the percentage of phosphorus determined from elemental analysis.
-
-
Caption: Logical relationship for DS determination via Elemental Analysis.
Titration Method
This method involves the titration of the acidic phosphate groups introduced onto the polysaccharide backbone with a standard solution of a strong base.
Protocol:
-
Sample Preparation:
-
Accurately weigh a known amount of the purified and dried STMP-modified polysaccharide (e.g., 100 mg).
-
Dissolve or suspend the sample in a known volume of deionized water (e.g., 50 mL).
-
If the sample is not readily soluble, gentle heating or stirring may be required.
-
-
Titration:
-
Titrate the sample solution with a standardized solution of sodium hydroxide (B78521) (e.g., 0.1 M NaOH) using a pH meter to monitor the pH.
-
Record the volume of NaOH solution added and the corresponding pH values.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added to obtain a titration curve.
-
Determine the equivalence point from the inflection point of the titration curve.
-
The DS is calculated using the following formula:
DS = (V × M × 162.14) / (w × 1000)
Where:
-
V is the volume of NaOH solution at the equivalence point (in mL).
-
M is the molarity of the NaOH solution.
-
w is the weight of the dry sample (in g).
-
162.14 is the molecular weight of the anhydroglucose unit.
-
-
Conclusion
The determination of the degree of substitution is a critical step in the characterization of STMP-modified polysaccharides. While ³¹P NMR offers the most detailed and accurate information, other methods such as FTIR, elemental analysis, and titration provide viable alternatives, particularly when access to NMR is limited. The choice of method should be guided by the specific research question, the required level of accuracy, and the available resources. For robust characterization, it is often advisable to use at least two different methods to corroborate the results.
References
A Head-to-Head Comparison of STMP and Phosphorus Oxychloride for Starch Modification
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Starch Cross-linking Agent
The modification of native starch is a critical process in the food, pharmaceutical, and various other industries to enhance its functional properties. Cross-linking is a common modification method that introduces intra- and inter-molecular bonds, resulting in starches with improved stability against heat, acid, and shear. Among the various cross-linking agents, sodium trimetaphosphate (STMP) and phosphorus oxychloride (POCl3) are frequently employed. This guide provides a detailed, head-to-head comparison of these two reagents, supported by experimental data and protocols, to aid researchers in making an informed decision for their specific applications.
Executive Summary
Both STMP and phosphorus oxychloride are effective in creating distarch phosphates, leading to modified starches with enhanced stability. However, they differ significantly in their reactivity, safety profiles, and the specific properties they impart to the starch. Phosphorus oxychloride is a highly reactive and toxic liquid that requires careful handling.[1] In contrast, STMP is considered a safe and non-toxic cross-linking agent.[2] From a performance perspective, POCl3 reacts much faster than STMP.[3] Studies on waxy maize starch have shown that POCl3-treated granules exhibit a more rigid external surface, leading to reduced swelling and higher viscosity compared to STMP-treated starches under similar conditions.[3]
Performance Comparison: STMP vs. Phosphorus Oxychloride
The choice between STMP and phosphorus oxychloride will largely depend on the desired physicochemical properties of the modified starch and the processing conditions.
| Property | STMP Modified Starch | Phosphorus Oxychloride Modified Starch | Key Observations |
| Reaction Time | Slower acting (e.g., 4 hours)[3] | Faster acting (e.g., 30 minutes to 1 hour)[3][4] | POCl3 offers a significant advantage in terms of reaction speed. |
| Swelling Power | Reduced compared to native starch.[5] | Significantly reduced compared to native starch.[4][6] | Both agents reduce swelling, with POCl3 generally showing a greater reduction due to the formation of a more rigid granule surface.[3] |
| Solubility | Reduced compared to native starch.[4] | Reduced compared to native starch.[4][6] | Cross-linking restricts the leaching of amylose, thus decreasing solubility for both. |
| Viscosity | Increased peak, setback, and final viscosities in some starches (e.g., rice and maize), but decreased in others (e.g., potato).[5] | Lower peak, breakdown, and final viscosities compared to native starch, but with more stable peak viscosity during heating.[4] | The effect on viscosity is complex and depends on the starch source and modification conditions. POCl3 tends to produce starches with higher resistance to shear. |
| Gelatinization Temperature | Can increase the gelatinization peak temperature.[7] | Increases gelatinization peak temperature and enthalpy.[4] | Both reagents increase the energy required for gelatinization, indicating a more stable granular structure. |
| Retrogradation | Reduced tendency for retrogradation.[7][8] | Offers stability against retrogradation.[7] | Cross-linking hinders the re-association of starch chains, thus reducing retrogradation. |
| Safety Profile | Safe and non-toxic.[2] | Highly reactive, toxic, and can produce harmful byproducts.[1] | STMP is the preferred choice for food and pharmaceutical applications where safety is paramount. |
| Degree of Substitution | Increases with the amount of cross-linking agent.[9][10] | Increases with the increase in the pH of the reaction mixture.[11] | The degree of cross-linking can be controlled for both agents to achieve desired properties. |
Experimental Protocols
Below are generalized experimental protocols for starch modification using STMP and phosphorus oxychloride. Researchers should optimize these protocols based on the specific type of starch and desired degree of modification.
Starch Modification with this compound (STMP)
This protocol is based on the method described for the cross-linking of tapioca starch.
Materials:
-
Native Starch
-
This compound (STMP)
-
Sodium Hydroxide (NaOH) solution (e.g., 2 M)
-
Deionized Water
Procedure:
-
Prepare a starch suspension (e.g., 6.5% w/w) in deionized water.
-
Add the desired amount of STMP (e.g., 5, 15, or 40% by dry starch weight) and a plasticizer like glycerol (e.g., 30% by dry starch weight) to the suspension.[2]
-
Heat the mixture to 80°C for 30 minutes under continuous stirring to achieve gelatinization.[2]
-
Adjust the pH of the mixture to 11 by adding NaOH solution.[2]
-
Continue stirring for the desired reaction time (e.g., up to 4 hours).
-
Neutralize the reaction by adjusting the pH to 6.5 with an appropriate acid (e.g., HCl).
-
Wash the modified starch repeatedly with deionized water and centrifuge to collect the product.
-
Dry the modified starch in an oven at a controlled temperature (e.g., 50°C).[2]
Starch Modification with Phosphorus Oxychloride (POCl3)
This protocol is a general method adapted from various sources for the cross-linking of starch.
Materials:
-
Native Starch
-
Phosphorus Oxychloride (POCl3)
-
Sodium Sulfate (B86663) (Na2SO4)
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric Acid (HCl) solution (e.g., 1 M)
-
Distilled Water
Procedure:
-
Prepare a starch slurry (e.g., 35% concentration) in distilled water containing a salt like sodium sulfate (e.g., 2% based on dry starch weight).[12]
-
Adjust the pH of the slurry to approximately 11 using NaOH solution.[4]
-
While vigorously stirring, add the desired amount of phosphorus oxychloride (e.g., 0.005-0.1% based on dry starch weight) dropwise to the slurry.[6][12]
-
Maintain the reaction at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 30 minutes to 1 hour).[3][4]
-
Terminate the reaction by adjusting the pH to 5.5 with HCl solution.[4]
-
Wash the resulting cross-linked starch multiple times with distilled water, followed by centrifugation.[4]
-
Dry the final product in an oven at a suitable temperature (e.g., 40°C).[4]
Reaction Mechanisms and Visualizations
The cross-linking of starch with both STMP and POCl3 results in the formation of distarch phosphate (B84403), where a phosphate group acts as a bridge between two starch chains.
STMP Cross-linking Mechanism
In an alkaline medium, the cyclic STMP ring opens upon reaction with a hydroxyl group on a starch molecule. This forms a starch tripolyphosphate intermediate, which then reacts with a hydroxyl group on another starch chain to form a distarch phosphate and pyrophosphate.[8]
Caption: Reaction mechanism of starch cross-linking with STMP.
Phosphorus Oxychloride Cross-linking Mechanism
Phosphorus oxychloride reacts with the hydroxyl groups of starch molecules to form ester bonds, creating a covalent bridge between starch chains and resulting in a three-dimensional network.[1] This reaction is typically carried out at a high pH.[4] The initial reaction of POCl3 with water can produce dichlorophosphate, which then reacts with the starch polymer chains.[11]
Caption: Reaction mechanism of starch cross-linking with POCl3.
Conclusion
The selection between STMP and phosphorus oxychloride for starch modification is a critical decision that impacts not only the final product characteristics but also the safety and efficiency of the manufacturing process.
-
For applications in the food and pharmaceutical industries , STMP is the clear choice due to its non-toxic nature. It provides effective cross-linking, leading to desirable properties such as reduced retrogradation and improved stability, without the safety concerns associated with POCl3.
-
For industrial applications where high reactivity and rapid processing are paramount, and stringent safety measures can be implemented , phosphorus oxychloride may be considered. It offers the advantage of significantly shorter reaction times and can produce highly cross-linked starches with robust resistance to shear and temperature.
Ultimately, the optimal choice requires careful consideration of the specific application, desired end-product properties, regulatory requirements, and available handling facilities. It is recommended that researchers conduct pilot-scale experiments to fine-tune the reaction conditions and validate the performance of the chosen cross-linking agent for their unique requirements.
References
- 1. nguyenstarch.com [nguyenstarch.com]
- 2. This compound Crosslinked Starch Films Reinforced with Montmorillonite [mdpi.com]
- 3. Understanding the Mechanism of Cross-Linking Agents (POCl(3), STMP, and EPI) Through Swelling Behavior and Pasting Properties of Cross-Linked Waxy Maize Starches [cerealsgrains.org]
- 4. sid.ir [sid.ir]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Cross-linked modification of tapioca starch by this compound: An influence on its structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-linked modification of tapioca starch by this compound: An influence on its structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. cerealsgrains.org [cerealsgrains.org]
Safety Operating Guide
Navigating the Disposal of Sodium Trimetaphosphate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the proper disposal of sodium trimetaphosphate (STMP), a compound frequently used in various research and development applications.
This compound is generally not classified as a hazardous substance, which can simplify its disposal.[1][2] However, it is imperative to adhere to local, state, and federal regulations to ensure environmental protection and workplace safety.[1] This guide offers a clear framework for making informed decisions on the disposal of STMP.
Immediate Safety and Handling
Before proceeding with any disposal method, it is crucial to handle this compound with the appropriate safety measures. Always consult the manufacturer-provided Safety Data Sheet (SDS) for specific handling and personal protective equipment (PPE) recommendations.
Standard PPE for handling this compound includes:
-
Safety glasses or goggles
-
Lab coat
-
Gloves
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, extracted from safety data sheets.
| Property | Value |
| Chemical Formula | Na₃P₃O₉ |
| Molecular Weight | 305.89 g/mol |
| Appearance | White crystalline powder or crystals |
| pH (1% solution) | 5.8 - 7.3 |
| Solubility in Water | Soluble |
| Flammability | Non-flammable |
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on whether it is contaminated with hazardous substances and the specific regulations of your institution and locality.
Method 1: Disposal as Non-Hazardous Chemical Waste (Recommended for Uncontaminated STMP)
This is the most prudent and generally accepted method for disposing of uncontaminated this compound in a laboratory setting.
-
Containerization: Place the solid this compound into a designated, clearly labeled waste container for non-hazardous solid chemical waste.
-
Labeling: Ensure the container is labeled with the full chemical name ("this compound") and is sealed securely.
-
EHS Pickup: Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
Method 2: Drain Disposal (Requires Verification and Approval)
While some non-hazardous, water-soluble salts may be eligible for drain disposal, this practice is subject to strict local regulations and institutional policies.[3][4] Do not proceed with this method without explicit approval from your EHS office.
-
Confirmation of Non-Hazardous Status: Verify from the SDS that the this compound is not contaminated with any hazardous materials.
-
Seek EHS Approval: Contact your institution's EHS office to confirm if drain disposal of this compound is permitted. They can provide information on local wastewater treatment plant regulations.
-
Dilution: If approved, prepare a dilute aqueous solution of the this compound (a concentration of less than 5% is often recommended).[5]
-
Flushing: Turn on the cold water to a steady flow. Slowly pour the diluted solution down the drain.
-
Thorough Rinsing: Continue to run cold water for at least one to two minutes after pouring the solution to ensure the plumbing is thoroughly flushed.[5]
-
Container Rinsing: Rinse the empty container with plenty of water. The rinsed container can typically be disposed of with regular laboratory glass or plastic waste.[5]
Disposal of Contaminated this compound
If this compound is mixed with or contaminated by a hazardous substance, it must be treated as hazardous waste.
-
Characterization: The waste must be characterized based on the hazardous contaminant.
-
Containerization: Place the contaminated material in a designated hazardous waste container that is compatible with all components of the mixture.
-
Labeling: Clearly label the container with all chemical constituents, including "this compound" and the name(s) of the hazardous contaminant(s). Attach a hazardous waste tag as required by your institution.
-
EHS Disposal: Arrange for disposal through your institution's hazardous waste management program.
Experimental Workflow and Decision-Making Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
By following these guidelines and prioritizing communication with your institution's safety office, you can ensure the safe and compliant disposal of this compound in your laboratory.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Sodium Trimetaphosphate
Essential safety protocols and logistical plans for the secure management of Sodium Trimetaphosphate in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work.
This compound (STMP) is a versatile inorganic salt utilized in various research and development applications, including as a crosslinking agent for polymers, a food additive, and in pharmaceutical formulations.[1][2] While it is generally considered to have low toxicity, adherence to strict safety protocols is paramount to mitigate potential risks and ensure a safe laboratory environment.[2] This guide provides essential, immediate safety and logistical information, from personal protective equipment (PPE) and handling procedures to disposal plans, tailored for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, the use of appropriate personal protective equipment is the first line of defense against exposure. Engineering controls such as local exhaust ventilation should be in place to minimize dust generation.[3]
| PPE Category | Standard Operations | Large Spills |
| Eye/Face Protection | Safety glasses with side-shields or goggles are recommended.[1][4] | Splash goggles are necessary.[3] |
| Hand Protection | Protective gloves are recommended to prevent skin contact.[1][5] | Chemical impermeable gloves are required.[6] |
| Body Protection | A lab coat or long-sleeved clothing is advised.[3][4] | A full suit is recommended.[3] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation.[4][7] If dust is generated, a dust respirator should be used.[3] | A full-face respirator or a self-contained breathing apparatus (SCBA) should be used.[3][6] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][6] No specific specialized storage is required, but ensure it is kept away from incompatible materials such as oxidizing agents.[3][4] Use sturdy shelves and do not overload them.[3]
Handling and Use
-
Ventilation: Handle in a well-ventilated area.[1][6] Use process enclosures or local exhaust ventilation to control airborne dust.[3]
-
Avoidance: Avoid contact with skin, eyes, and clothing.[4][6] Do not breathe dust.[3] Avoid dust formation.[4][6]
-
Hygiene: Do not eat, drink, or smoke when using this product.[1][4] Wash hands thoroughly after handling.[1] Remove and wash contaminated clothing before reuse.[4]
Accidental Release Measures
-
Small Spills:
-
Large Spills:
-
Evacuate personnel to a safe area.[6]
-
Wear enhanced PPE, including splash goggles, a full suit, a dust respirator, and gloves.[3] A self-contained breathing apparatus (SCBA) may be necessary.[3]
-
Use a shovel to place the material into a convenient waste disposal container.[3]
-
Finish cleaning by spreading water on the contaminated surface and allow it to be evacuated through the sanitary system, ensuring the concentration does not exceed the Threshold Limit Value (TLV).[3]
-
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention if irritation persists.[1] |
| Skin Contact | Wash off immediately with plenty of water and non-abrasive soap.[3] Remove contaminated clothing and wash it before reuse.[3] If irritation develops and persists, seek medical attention.[1] |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing.[6] If not breathing, give artificial respiration.[6] Seek immediate medical attention.[3] |
| Ingestion | Do not induce vomiting.[3] Rinse mouth with water.[6] Loosen tight clothing.[3] If the victim is not breathing, perform mouth-to-mouth resuscitation.[3] Seek immediate medical attention.[3] |
Disposal Plan
Waste disposal must be conducted in strict accordance with all applicable U.S. Federal, State, and local regulations, as well as those of other relevant international bodies.[1]
Step-by-Step Disposal Guidance
-
Characterization: The waste generated from this compound is not typically classified as hazardous waste. However, it is the responsibility of the waste generator to determine the proper waste classification and disposal method.
-
Containerization: Collect waste material in a suitable, labeled, and closed container to prevent environmental release.[6]
-
Consultation: Consult with your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to ensure compliance with all regulations.
-
Documentation: Maintain records of all waste disposal activities as required by your institution and local regulations.
-
Contaminated Packaging: Empty containers should be disposed of in accordance with local regulations.[4] Do not reuse empty containers.[4]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 305.92 g/mole | [3] |
| Melting Point | 625°C (1157°F) | [3] |
| pH (1% solution) | 7.25 (Neutral) | [3] |
| Acute Oral Toxicity (LD50) | 10600 mg/kg [Rat] | [3] |
| Acute Dermal Toxicity (LD50) | 4640 mg/kg [Rabbit] | [3] |
Visual Workflow for Safe Handling
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
